Product packaging for 5-POHSA(Cat. No.:)

5-POHSA

Cat. No.: B1162296
M. Wt: 536.9 g/mol
InChI Key: HADGPAWFBKHJNM-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-[(9Z)-hexadecenoyloxy]octadecanoic acid is a fatty acid ester obtained by formal condensation of the carboxy group of (9Z)-hexadecenoic acid with the hydroxy group of 5-hydroxyoctadecanoic acid. It is a fatty acid ester and a monocarboxylic acid. It is functionally related to a palmitoleic acid and a 5-hydroxyoctadecanoic acid. It is a conjugate acid of a 5-[(9Z)-hexadecenoyloxy]octadecanoate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H64O4 B1162296 5-POHSA

Properties

Molecular Formula

C34H64O4

Molecular Weight

536.9 g/mol

IUPAC Name

5-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid

InChI

InChI=1S/C34H64O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h13,15,32H,3-12,14,16-31H2,1-2H3,(H,35,36)/b15-13-

InChI Key

HADGPAWFBKHJNM-SQFISAMPSA-N

SMILES

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Synonyms

(Z)-5-(hexadec-9-enoyloxy)octadecanoic acid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biological Roles of 5-Hydroxylated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "5-POHSA" does not correspond to a recognized biological molecule in the scientific literature. This guide will focus on 5-Hydroxystearic Acid (5-HSA) and the related arachidonic acid metabolite 5-Hydroxyeicosatetraenoic Acid (5-HETE) and its derivative 5-Oxo-Eicosatetraenoic Acid (5-oxo-ETE) , which are likely the compounds of interest given the query. These molecules play significant roles in cellular signaling, inflammation, and cancer biology.

Introduction to 5-Hydroxylated Fatty Acids

5-Hydroxylated fatty acids are a class of lipid mediators that are characterized by a hydroxyl group at the fifth carbon position. This structural feature confers specific biological activities, allowing them to interact with cellular receptors and enzymes to modulate various physiological and pathological processes. This guide will provide a detailed overview of the biological roles, signaling pathways, and experimental data related to 5-HSA and the 5-HETE/5-oxo-ETE axis.

5-Hydroxystearic Acid (5-HSA)

5-Hydroxystearic acid is a saturated fatty acid derivative with emerging roles in skin health and cancer biology.

Biological Roles of 5-HSA
  • Skin Health: 10-Hydroxystearic acid (a regioisomer of 5-HSA) has been shown to ameliorate skin age spots and conspicuous pores. It is suggested that hydroxystearic acids, in general, can influence keratinocyte differentiation and strengthen pore wall elasticity.[1]

  • Anti-proliferative Activity: Among various regioisomers of hydroxystearic acid, 5-HSA, along with 7-HSA and 9-HSA, has demonstrated growth inhibitory activity against several human tumor cell lines, including CaCo-2, HT29, HeLa, MCF7, and PC3.[2]

  • Metabolic Regulation: 5-HSA is a component of a class of endogenous mammalian lipids called fatty acid esters of hydroxy fatty acids (FAHFAs). These lipids, including those containing 5-HSA, have been associated with anti-diabetic and anti-inflammatory effects.[2]

Quantitative Data for 5-HSA Activity
Cell LineAssayCompoundConcentrationEffectReference
HT-29 (colon cancer)Proliferation Assay9-hydroxy Stearic acid100 µMInhibition of proliferation, cell cycle arrest at G0/G1[3]
HT-29 (colon cancer)HDAC1 Inhibition Assay9-hydroxy Stearic acid5 µMInhibition of histone deacetylase 1 (HDAC1)[3]
Human Dermal FibroblastsCollagen Synthesis10-Hydroxystearic acid5 µM~2-fold increase in Collagen Type I synthesis[1]
Human Dermal FibroblastsCollagen Synthesis10-Hydroxystearic acid5 µM~2.4-fold increase in Collagen Type III synthesis[1]
Ex vivo human skinMMP-1 Expression (UVB induced)10-Hydroxystearic acid0.33 mM (0.1%)83% decrease in MMP-1 expression[1]
Ex vivo human skinSunburn Cell Formation (UVB induced)10-Hydroxystearic acid0.33 mM (0.1%)49% reduction in sunburn cell formation[1]
Experimental Protocols for 5-HSA Research

Synthesis of 5-Hydroxystearic Acid:

A general method for the synthesis of hydroxystearic acid regioisomers involves the reduction of the corresponding keto-derivatives. For 5-HSA, the precursor 5-ketostearic acid can be subjected to reduction followed by hydrolysis to yield 5-HSA.[2]

Cell Proliferation Assay:

  • Seed human cancer cell lines (e.g., CaCo-2, HT29, HeLa, MCF7, PC3) in 96-well plates at a suitable density.

  • After 24 hours, treat the cells with varying concentrations of 5-HSA.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Assess cell viability using a standard method such as the MTT or SRB assay.

  • Calculate the percentage of growth inhibition relative to a vehicle-treated control.

Collagen Synthesis Assay in Human Dermal Fibroblasts:

  • Culture primary human dermal fibroblasts in appropriate media.

  • Incubate the cells with different concentrations of the test compound (e.g., 10-HSA) for 48 hours.

  • Quantify the amount of newly synthesized collagen type I and type III in the cell culture supernatant or cell lysate using specific ELISA kits.

  • Compare the results to an untreated control.[1]

5-Hydroxyeicosatetraenoic Acid (5-HETE) and 5-Oxo-Eicosatetraenoic Acid (5-oxo-ETE)

5-HETE and its oxidized metabolite, 5-oxo-ETE, are potent lipid mediators derived from arachidonic acid. They are key players in inflammatory and allergic responses.

Biological Roles of 5-HETE and 5-oxo-ETE
  • Inflammation and Allergy: 5-HETE and its family of related metabolites are autocrine and paracrine signaling agents that contribute to the up-regulation of acute inflammatory and allergic responses.[4] 5-oxo-ETE is a highly potent chemoattractant for eosinophils, neutrophils, basophils, and monocytes, suggesting a significant role in allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[5][6]

  • Cancer: 5-oxo-ETE has been shown to stimulate the proliferation of certain tumor cells and may be involved in cancer progression.[4][7] The 5-lipoxygenase pathway, which produces 5-HETE, is often overexpressed in various human tumors.[4]

  • Cellular Activation: 5-oxo-ETE stimulates various cellular responses in inflammatory cells, including degranulation, generation of reactive oxygen species, and production of other inflammatory mediators.[6][8]

Signaling Pathway of 5-HETE and 5-oxo-ETE

The biological effects of 5-oxo-ETE are primarily mediated by the G-protein coupled receptor, OXE receptor (OXER1) .[5][7] This receptor is highly expressed on inflammatory cells, particularly eosinophils.[5][7]

Biosynthesis and Signaling of 5-oxo-ETE

5-oxo-ETE_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX 5-HETE 5(S)-HETE 5-LOX->5-HETE Produces 5-HEDH 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) 5-HETE->5-HEDH 5-oxo-ETE 5-oxo-ETE 5-HEDH->5-oxo-ETE Oxidizes OXER1 OXE Receptor (OXER1) 5-oxo-ETE->OXER1 Binds to G_protein Gi/o Protein OXER1->G_protein Activates Cellular_Response Cellular Response (Chemotaxis, Degranulation, ROS Production) G_protein->Cellular_Response Initiates

Caption: Biosynthesis of 5-oxo-ETE and its signaling via the OXE receptor.

Quantitative Data for 5-oxo-ETE Activity

Due to the qualitative nature of many studies on 5-oxo-ETE's chemoattractant properties, extensive quantitative tables are less common in review literature. However, it is consistently reported to be a potent eosinophil chemoattractant with EC50 values in the low nanomolar range.

Experimental Protocols for 5-HETE and 5-oxo-ETE Research

Chemotaxis Assay (Boyden Chamber Assay):

  • Isolate primary human eosinophils or neutrophils from peripheral blood.

  • Place a chemoattractant (e.g., 5-oxo-ETE at various concentrations) in the lower wells of a Boyden chamber.

  • Place the isolated cells in the upper chamber, separated from the lower chamber by a microporous membrane.

  • Incubate the chamber for a period (e.g., 1-2 hours) to allow cell migration.

  • Fix and stain the membrane.

  • Count the number of cells that have migrated to the lower side of the membrane using a microscope.

  • Quantify the chemotactic response as a function of the 5-oxo-ETE concentration.

Calcium Mobilization Assay:

  • Load isolated inflammatory cells (e.g., eosinophils) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Establish a baseline fluorescence reading using a fluorometer.

  • Add 5-oxo-ETE to the cell suspension.

  • Measure the change in fluorescence, which corresponds to an increase in intracellular calcium concentration, a hallmark of G-protein coupled receptor activation.

Experimental Workflow for Investigating 5-oxo-ETE Effects

Experimental_Workflow Start Start: Hypothesis on 5-oxo-ETE Function Cell_Isolation Isolate Primary Inflammatory Cells (e.g., Eosinophils) Start->Cell_Isolation Chemotaxis Chemotaxis Assay (Boyden Chamber) Cell_Isolation->Chemotaxis Calcium_Flux Calcium Mobilization Assay (Fura-2) Cell_Isolation->Calcium_Flux Degranulation Degranulation Assay (Enzyme Release) Cell_Isolation->Degranulation ROS_Production ROS Production Assay (Luminol/Isoluminol) Cell_Isolation->ROS_Production Data_Analysis Data Analysis and Interpretation Chemotaxis->Data_Analysis Calcium_Flux->Data_Analysis Degranulation->Data_Analysis ROS_Production->Data_Analysis Conclusion Conclusion on Biological Role Data_Analysis->Conclusion

Caption: A typical experimental workflow to study the biological effects of 5-oxo-ETE.

Conclusion

While the query for "this compound" remains ambiguous, the related 5-hydroxylated fatty acids, 5-HSA and the 5-HETE/5-oxo-ETE axis, are molecules of significant interest to researchers in fields ranging from dermatology and oncology to immunology and drug development. 5-HSA shows promise as a modulator of skin health and a potential anti-cancer agent. The 5-HETE/5-oxo-ETE pathway is a critical component of the inflammatory and allergic response, with the OXE receptor representing a potential therapeutic target for allergic diseases. Further research into these potent lipid mediators will undoubtedly uncover more about their roles in human health and disease.

References

5-POHSA: A Novel Endogenous Lipid with Therapeutic Potential in Metabolic and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery and Initial Characterization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the discovery and initial characterization of 5-palmitoleoyl-oxy-hydroxystearic acid (5-POHSA), a recently identified endogenous lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). This compound and other FAHFAs have emerged as promising therapeutic targets due to their potent anti-diabetic and anti-inflammatory properties. This whitepaper details the initial discovery through comparative lipidomics, its chemical structure, and the experimental protocols for its analysis. Furthermore, it elucidates the likely mechanism of action via the G protein-coupled receptor 120 (GPR120) and summarizes the physiological effects observed in preclinical models.

Discovery of a Novel Lipid Class

This compound was discovered as part of a broader investigation into a novel class of endogenous lipids, the FAHFAs. The initial discovery was made through a comparative lipidomics analysis of subcutaneous white adipose tissue (WAT) from two mouse models: wild-type (WT) mice and AG4OX mice, which overexpress the glucose transporter GLUT4 specifically in adipose tissue and exhibit enhanced glucose tolerance.

This analysis revealed a group of ions, including those corresponding to POHSA, that were significantly elevated (16- to 18-fold) in the adipose tissue of the insulin-sensitive AG4OX mice compared to WT mice.[1] This finding suggested a potential role for these lipids in the improved metabolic phenotype of the AG4OX mice.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Formal Name5-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid[2][3]
Chemical FormulaC₃₄H₆₄O₄[2][3]
Molecular Weight536.9 g/mol [2][3]
CAS Number2161370-68-7[2][3]
StructurePalmitoleic acid esterified to the 5th carbon of hydroxystearic acid[2][4]

Experimental Protocols for this compound Analysis

The identification and quantification of this compound and other FAHFAs from biological matrices require a specialized analytical workflow. The following protocols are based on established methods for FAHFA analysis.[2][5]

Lipid Extraction from Adipose Tissue

This protocol describes the extraction of total lipids from adipose tissue, which is the first step in isolating FAHFAs.

Materials:

  • Adipose tissue (~150 mg)

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Isotope-labeled internal standard (e.g., ¹³C₄-9-PAHSA)

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Place ~150 mg of adipose tissue in a Dounce homogenizer on ice.

  • Add PBS, methanol, and chloroform in a 1:1:2 ratio.

  • Add the internal standard to the chloroform prior to homogenization.

  • Homogenize the tissue thoroughly on ice.

  • Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.

  • Carefully collect the lower organic (chloroform) layer.

  • Dry the organic phase under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) for FAHFA Enrichment

This step is crucial for separating FAHFAs from other more abundant lipid species.

Materials:

Procedure:

  • Pre-wash the SPE cartridge with ethyl acetate, followed by hexane.

  • Reconstitute the dried lipid extract in a small volume of chloroform and apply it to the conditioned SPE cartridge.

  • Wash the cartridge with 5% ethyl acetate in hexane to elute neutral lipids. Discard this fraction.

  • Elute the FAHFA fraction with ethyl acetate.

  • Dry the eluted FAHFA fraction under a gentle stream of nitrogen.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The enriched FAHFA fraction is then analyzed by LC-MS/MS for identification and quantification.

Instrumentation and Conditions:

  • LC System: UPLC system

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm

  • Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection: Multiple Reaction Monitoring (MRM)

Workflow Diagram

experimental_workflow cluster_extraction Lipid Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis tissue Adipose Tissue homogenize Homogenization (PBS, Methanol, Chloroform, Internal Std) tissue->homogenize centrifuge Centrifugation homogenize->centrifuge extract Collect Organic Phase centrifuge->extract dry1 Dry Extract extract->dry1 reconstitute Reconstitute in Chloroform dry1->reconstitute load Load on SPE Cartridge reconstitute->load wash Wash (5% Ethyl Acetate/Hexane) load->wash Neutral Lipids Discarded elute Elute FAHFAs (Ethyl Acetate) load->elute dry2 Dry FAHFA Fraction elute->dry2 reconstitute2 Reconstitute in Methanol dry2->reconstitute2 inject Inject into UPLC reconstitute2->inject ms MS/MS Detection (MRM) inject->ms quantify Quantification ms->quantify

Caption: Experimental workflow for the analysis of this compound.

Mechanism of Action: GPR120 Signaling

While the direct receptor for this compound is still under investigation, compelling evidence suggests that it, along with other long-chain FAHFAs, exerts its biological effects through the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[6][7] GPR120 is highly expressed in adipose tissue and macrophages and is a known receptor for omega-3 fatty acids, which also possess anti-inflammatory and insulin-sensitizing properties.[3][8]

Activation of GPR120 by ligands like this compound is proposed to initiate two main signaling cascades:

  • Gαq/11-Mediated Pathway: This pathway is primarily associated with the metabolic benefits of GPR120 activation. Ligand binding leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to enhanced glucose uptake, for example, through the translocation of GLUT4 to the plasma membrane in adipocytes.[8]

  • β-Arrestin 2-Mediated Anti-Inflammatory Pathway: This pathway is crucial for the anti-inflammatory effects of GPR120 agonists. Upon ligand binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex can then interact with and inhibit key components of pro-inflammatory signaling pathways, such as the TAK1-binding protein 1 (TAB1), thereby preventing the activation of downstream inflammatory cascades like NF-κB and JNK.[3][7]

Signaling Pathway Diagram

GPR120_signaling cluster_membrane Plasma Membrane cluster_metabolic Metabolic Effects cluster_inflammatory Anti-inflammatory Effects GPR120 GPR120 Gaq11 Gαq/11 GPR120->Gaq11 B_Arrestin2 β-Arrestin 2 GPR120->B_Arrestin2 recruits POHSA This compound POHSA->GPR120 activates PLC PLC Gaq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca²⁺]i ↑ IP3->Ca2 PKC PKC DAG->PKC GLUT4 GLUT4 Translocation PKC->GLUT4 Glucose_Uptake Glucose Uptake ↑ GLUT4->Glucose_Uptake TAB1 TAB1 B_Arrestin2->TAB1 inhibits TAK1 TAK1 TAB1->TAK1 NFkB NF-κB Pathway TAK1->NFkB JNK JNK Pathway TAK1->JNK Inflammation Inflammation ↓ NFkB->Inflammation JNK->Inflammation

Caption: Proposed signaling pathways of this compound via GPR120 activation.

In Vivo Effects and Therapeutic Potential

The discovery of elevated POHSA levels in insulin-sensitive mice, coupled with the known functions of GPR120, strongly suggests that this compound plays a beneficial role in metabolic and inflammatory processes in vivo. Studies on the broader class of FAHFAs, including the closely related palmitic acid esters of hydroxystearic acid (PAHSAs), have demonstrated significant anti-diabetic and anti-inflammatory effects in preclinical models.

Oral administration of 5- and 9-PAHSA has been shown to lower blood glucose levels and improve insulin (B600854) sensitivity in mice.[6] Furthermore, FAHFAs have demonstrated anti-inflammatory effects in models of colitis. These findings highlight the therapeutic potential of this compound and other FAHFAs for a range of conditions, including:

  • Type 2 Diabetes

  • Obesity

  • Metabolic Syndrome

  • Inflammatory Bowel Disease

  • Neuroinflammatory Disorders

Table 2: Summary of In Vivo Data for the FAHFA Class
Study TypeModelKey Findings
Glucose HomeostasisHigh-fat diet-induced diabetic miceImproved glucose tolerance, increased insulin sensitivity.[5]
Insulin SecretionIn vivo mouse studiesStimulated insulin secretion.[2]
Anti-inflammatoryMouse models of colitisReduced inflammation.

Note: Specific quantitative data for this compound is an area of active investigation.

Future Directions

The discovery of this compound and the FAHFA lipid class has opened up a new and exciting field of research with significant therapeutic implications. Future research will likely focus on:

  • Quantitative Biology: Determining the precise potency and efficacy (e.g., EC50, IC50) of this compound at its cognate receptor(s).

  • Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to enable its development as a therapeutic agent.

  • Receptor Deorphanization: Conclusively identifying the primary receptor(s) for this compound and elucidating the full spectrum of its downstream signaling pathways.

  • Clinical Relevance: Investigating the levels of this compound in human populations with and without metabolic and inflammatory diseases to establish its role as a biomarker and therapeutic target.

  • Chemical Synthesis: Developing scalable and efficient synthetic routes for this compound and its analogs to support further research and development.

Conclusion

This compound is a novel endogenous lipid with significant promise as a modulator of metabolic and inflammatory pathways. Its discovery in insulin-sensitive mice, coupled with the growing understanding of its likely mechanism of action through GPR120, positions this compound as a key molecule in the intricate network of lipid signaling. The detailed experimental protocols for its analysis will facilitate further research into its biological functions and therapeutic potential. As our understanding of this fascinating lipid class continues to grow, this compound may pave the way for new therapeutic strategies to combat some of the most pressing health challenges of our time.

References

Endogenous Mammalian Lipids with Anti-Diabetic Effects: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 12, 2025

Abstract

This technical guide provides an in-depth overview of endogenous mammalian lipids that exhibit promising anti-diabetic properties. The document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of metabolic disease, lipid biology, and pharmacology. It details the core scientific findings, quantitative data, experimental methodologies, and signaling pathways associated with key anti-diabetic lipid molecules. The information is presented to facilitate further research and the development of novel therapeutic strategies for type 2 diabetes and related metabolic disorders.

Introduction

The global prevalence of type 2 diabetes mellitus (T2DM) necessitates the exploration of novel therapeutic avenues. Beyond traditional drug targets, a growing body of evidence highlights the significant role of endogenous lipid molecules in regulating glucose homeostasis and insulin (B600854) sensitivity. These lipids, produced naturally within mammalian tissues, act as signaling molecules that can modulate key metabolic pathways. This guide focuses on several classes of these lipids, including fatty acid esters of hydroxy fatty acids (FAHFAs), palmitoleic acid, sphingosine-1-phosphate (S1P), and specialized pro-resolving mediators (SPMs) such as lipoxins and resolvins. Understanding the mechanisms of action of these lipids and their physiological effects is crucial for harnessing their therapeutic potential.

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are a recently discovered class of endogenous lipids with potent anti-diabetic and anti-inflammatory effects[1][2]. A prominent example is palmitic acid-hydroxy-stearic acid (PAHSA).

Quantitative Data

The administration of FAHFAs, specifically 9-PAHSA, in a mouse model of diet-induced obesity has demonstrated significant improvements in glucose metabolism.

ParameterTreatment Group (9-PAHSA)Control Group (Vehicle)Animal ModelReference
Glucose Tolerance (AUC) Lowered ambient glycemia and improved glucose toleranceHigher ambient glycemiaInsulin-resistant obese mice[3]
GLP-1 Secretion StimulatedNo significant changeInsulin-resistant obese mice[3][4]
Insulin Secretion StimulatedNo significant changeInsulin-resistant obese mice[3][4]
Adipose Tissue Inflammation ReducedElevatedInsulin-resistant obese mice[4][5]
Signaling Pathway

FAHFAs exert their anti-diabetic effects in adipocytes primarily through the G-protein coupled receptor 120 (GPR120). Activation of GPR120 enhances insulin-stimulated glucose uptake[4][5].

FAHFA_Signaling FAHFA FAHFA (e.g., 9-PAHSA) GPR120 GPR120 FAHFA->GPR120 Binds and Activates PI3K PI3K GPR120->PI3K Potentiates Signaling InsulinReceptor Insulin Receptor InsulinReceptor->PI3K Activates Insulin Insulin Insulin->InsulinReceptor Binds and Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

FAHFA Signaling Pathway in Adipocytes.

Experimental Protocols

A detailed protocol for the extraction and measurement of FAHFAs from tissues using liquid chromatography-mass spectrometry (LC-MS) has been established[6][7].

  • Lipid Extraction: Tissues are homogenized and lipids are extracted using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system.

  • Solid-Phase Extraction (SPE): The lipid extract is enriched for FAHFAs using a silica-based SPE cartridge. Neutral lipids are washed away with a low-polarity solvent, and FAHFAs are eluted with a more polar solvent.

  • LC-MS Analysis: The enriched FAHFA fraction is analyzed by reverse-phase LC coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of different FAHFA isomers. A faster workflow has also been developed to reduce analysis time[8][9].

  • Animal Model: Diet-induced obese and insulin-resistant mice (e.g., C57BL/6J fed a high-fat diet).

  • Administration: A single oral gavage of PAHSA isomers.

  • Glucose Homeostasis Assessment: Oral glucose tolerance tests (OGTT) are performed to assess improvements in glucose disposal. Blood samples are collected at various time points to measure glucose, insulin, and GLP-1 levels[3].

FAHFA_Workflow cluster_extraction Extraction & Quantification cluster_invivo In Vivo Experiment Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization LipidExtraction Lipid Extraction (Bligh-Dyer) Homogenization->LipidExtraction SPE Solid-Phase Extraction LipidExtraction->SPE LCMS LC-MS Analysis SPE->LCMS Mice Obese Mice Administration Oral Gavage (PAHSA) Mice->Administration OGTT OGTT Administration->OGTT BloodSampling Blood Sampling OGTT->BloodSampling Analysis Glucose, Insulin, GLP-1 Measurement BloodSampling->Analysis

Experimental Workflow for FAHFA Analysis.

Palmitoleic Acid (C16:1n7)

Palmitoleic acid, an omega-7 monounsaturated fatty acid, has been identified as a "lipokine" with beneficial effects on glucose metabolism and insulin sensitivity[10][11].

Quantitative Data

Oral administration of palmitoleic acid to KK-Ay mice, a model of obese type 2 diabetes, resulted in significant metabolic improvements over a 4-week period.

ParameterTreatment Group (300 mg/kg Palmitoleic Acid)Control Group (Vehicle)Animal ModelReference
Fasting Blood Glucose Significantly lowerHigherKK-Ay Mice[10][12]
Plasma Insulin Markedly lowerHigherKK-Ay Mice[10]
Insulin Sensitivity Improved (as per insulin tolerance test)ImpairedKK-Ay Mice[10]
Hepatic Triglyceride Levels LowerHigherKK-Ay Mice[10][12]
Adiponectin Levels IncreasedLowerHereditary hypertriglyceridemic rat[13]
Pro-inflammatory Cytokine Production (VAT) Markedly decreasedHigherHereditary hypertriglyceridemic rat[13]
Signaling Pathway

Palmitoleic acid improves insulin sensitivity in skeletal muscle and adipocytes, in part, through the activation of AMP-activated protein kinase (AMPK) and by preventing palmitic acid-induced inflammation and subsequent p38 MAPK-mediated insulin resistance[14][15].

Palmitoleic_Acid_Signaling PalmitoleicAcid Palmitoleic Acid AMPK AMPK PalmitoleicAcid->AMPK Activates Macrophage Macrophage PalmitoleicAcid->Macrophage Inhibits Activation GLUT4_muscle GLUT4 Translocation (Muscle) AMPK->GLUT4_muscle Promotes GlucoseUptake_muscle Increased Glucose Uptake (Muscle) GLUT4_muscle->GlucoseUptake_muscle Palmitate Palmitic Acid Palmitate->Macrophage Activates TNFa TNF-α Macrophage->TNFa Secretes p38MAPK p38 MAPK (Muscle) TNFa->p38MAPK Activates InsulinResistance Insulin Resistance (Muscle) p38MAPK->InsulinResistance

Palmitoleic Acid Signaling in Muscle and Adipose Tissue.

Experimental Protocols
  • Animal Model: Male KK-Ay mice, a spontaneous model for obese type 2 diabetes[10].

  • Diet and Administration: Mice are fed a standard diet and administered 300 mg/kg of palmitoleic acid daily via oral gavage for 4 weeks[10][12].

  • Metabolic Assessments:

    • Insulin Tolerance Test: Performed after a 5-hour fast by subcutaneous injection of insulin (0.5 U/kg body weight). Blood glucose is measured at 0, 30, 60, and 120 minutes post-injection[10].

    • Plasma Analysis: At the end of the study, plasma levels of glucose, insulin, and triglycerides are measured.

    • Tissue Analysis: Liver and white adipose tissue are collected for triglyceride measurement and gene expression analysis of lipogenic and inflammatory markers[10].

  • Cell Line: Differentiated 3T3-L1 adipocytes.

  • Treatment: Cells are treated with 200 µM palmitoleic acid for 24 hours.

  • Glucose Uptake Measurement: Basal and insulin-stimulated glucose uptake is measured using radiolabeled 2-deoxyglucose[15].

Sphingosine-1-Phosphate (S1P)

S1P is a bioactive sphingolipid that plays a crucial role in various cellular processes, including those related to glucose metabolism and pancreatic β-cell function[16][17].

Quantitative Data

Administration of S1P to diabetic mouse models has shown beneficial effects on glucose homeostasis and β-cell health.

ParameterTreatment Group (S1P)Control Group (Vehicle)Animal ModelReference
Blood Glucose DecreasedHigherC57BL/6 mice[18]
Plasma Insulin IncreasedLowerC57BL/6 mice[18]
Glucose Tolerance ImprovedImpairedDiabetic mice[19]
β-cell Proliferation IncreasedLowerHigh-fat diet/streptozotocin-induced diabetic mice[19]
β-cell Apoptosis DecreasedHigherHigh-fat diet/streptozotocin-induced diabetic mice[19]
Signaling Pathway

S1P exerts its effects through a family of five G protein-coupled receptors (S1PR1-5). In pancreatic β-cells, S1P signaling via S1PR1 and S1PR2 can promote proliferation and inhibit apoptosis. S1P can also stimulate insulin secretion by inhibiting voltage-dependent K+ (Kv) channels via a PLC/PKC-dependent pathway, leading to increased intracellular Ca2+[18][19].

S1P_Signaling S1P S1P S1PR S1PR1/2 S1P->S1PR Binds and Activates PLC PLC S1PR->PLC PI3K PI3K S1PR->PI3K PKC PKC PLC->PKC KvChannel Kv Channel PKC->KvChannel Inhibits MembraneDepolarization Membrane Depolarization KvChannel->MembraneDepolarization Inhibition leads to CaInflux Ca2+ Influx MembraneDepolarization->CaInflux InsulinSecretion Insulin Secretion CaInflux->InsulinSecretion Akt Akt PI3K->Akt Proliferation β-cell Proliferation Akt->Proliferation Apoptosis β-cell Apoptosis Akt->Apoptosis Inhibits

S1P Signaling in Pancreatic β-cells.

Experimental Protocols
  • Animal Model: High-fat diet/streptozotocin-induced diabetic mice.

  • Administration: Daily intraperitoneal injection of S1P solution (20 µg/kg) for three weeks[19].

  • Assessments:

    • Intraperitoneal Glucose Tolerance Test (IPGTT): To evaluate glucose disposal.

    • Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): To assess insulin resistance.

    • Immunohistochemistry: Pancreatic islets are stained for insulin, Ki-67 (proliferation marker), and S1P receptors[19].

Specialized Pro-resolving Mediators (SPMs)

SPMs, including resolvins and lipoxins, are derived from omega-3 and omega-6 polyunsaturated fatty acids and play a critical role in the resolution of inflammation, a process often dysregulated in diabetes.

Quantitative Data

Treatment with SPMs has shown anti-diabetic effects in various mouse models of diabetes.

ParameterTreatment GroupControl Group (Vehicle)Animal ModelReference
Fasting Blood Glucose Decreased (RvD1)Higherdb/db mice[20]
Glucose Tolerance Improved (RvD1)Impaireddb/db mice[20]
Plasma Glucose Levels Decreased from ~400 to ~250 mg/dL over 4 weeks (RvD1)Remained highStreptozotocin-induced T1DM rats[21]
Aortic Plaque Development Reduced by ~34% (LXA4)HigherStreptozotocin-induced diabetic ApoE-/- mice[22]
Inflammatory Markers (e.g., IL-1β) Reduced (LXA4)HigherDiabetic mice[23]
Signaling Pathway

Resolvin D1 (RvD1) improves insulin sensitivity by reducing adipose tissue macrophage accumulation and promoting a shift towards an anti-inflammatory M2 macrophage phenotype[20]. Lipoxin A4 (LXA4) attenuates inflammation in diabetic complications by inhibiting the expression of pro-inflammatory cytokines[23].

SPM_Signaling cluster_rvd1 Resolvin D1 in Adipose Tissue cluster_lxa4 Lipoxin A4 in Vascular Tissue RvD1 Resolvin D1 Macrophage_ATM Adipose Tissue Macrophages RvD1->Macrophage_ATM M1_M2 Shift from M1 to M2 Phenotype Macrophage_ATM->M1_M2 Promotes AdiposeInflammation Reduced Adipose Inflammation M1_M2->AdiposeInflammation InsulinSensitivity_Adipose Improved Insulin Sensitivity AdiposeInflammation->InsulinSensitivity_Adipose LXA4 Lipoxin A4 InflammatoryCells Inflammatory Cells LXA4->InflammatoryCells Acts on ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., IL-1β) InflammatoryCells->ProInflammatoryCytokines Inhibits Production VascularInflammation Reduced Vascular Inflammation ProInflammatoryCytokines->VascularInflammation Reduced levels lead to

Signaling Mechanisms of Specialized Pro-resolving Mediators.

Experimental Protocols
  • Animal Model: Male Wistar rats with streptozotocin (B1681764) (STZ)-induced type 1 diabetes (65 mg/kg, single intraperitoneal injection)[21][24].

  • Treatment: Resolvin D1 (60 ng/mL) administered intraperitoneally for five consecutive days starting from the day of STZ injection[21].

  • Assessments: Plasma glucose, IL-6, and TNF-α levels are measured weekly for four weeks[21].

  • Animal Model: Streptozotocin-induced diabetic ApoE-/- mice.

  • Treatment: LXA4 administered for 6 weeks, starting 10 weeks after the onset of diabetes.

  • Assessment: Aortic arch plaque development is quantified to assess the effect on atherosclerosis[22].

Conclusion

Endogenous mammalian lipids represent a promising frontier in the development of novel therapeutics for type 2 diabetes. The lipids detailed in this guide—FAHFAs, palmitoleic acid, S1P, and SPMs—demonstrate significant potential to improve glucose homeostasis, enhance insulin sensitivity, and mitigate the chronic inflammation associated with metabolic disease. The provided quantitative data, signaling pathways, and experimental protocols offer a solid foundation for researchers to further investigate these molecules. Future studies should focus on elucidating the precise molecular mechanisms, exploring potential synergistic effects, and translating these preclinical findings into clinical applications for the benefit of patients with diabetes.

References

5-POHSA: A Bioactive Lipid with Therapeutic Potential in Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Recent discoveries in lipidomics have identified a novel class of endogenous bioactive lipids, the fatty acid esters of hydroxy fatty acids (FAHFAs), which have demonstrated promising anti-diabetic and anti-inflammatory properties. Among these, 5-palmitoleoyl-oxy-hydroxy stearic acid (5-POHSA) has emerged as a significant molecule of interest for its potential therapeutic applications in metabolic syndrome. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on metabolic parameters, and detailed experimental protocols for its study.

Chemical Structure and Nomenclature

This compound is an ester formed from palmitoleic acid and 5-hydroxy stearic acid. It is one of several positional isomers of POHSA, with the ester linkage at the 5th carbon of the hydroxy stearic acid backbone.

Mechanism of Action: GPR120 Signaling

Current evidence suggests that the biological effects of FAHFAs, including this compound, are mediated, at least in part, through the activation of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is a receptor for long-chain fatty acids and is expressed in key metabolic tissues such as adipose tissue and macrophages, as well as in pancreatic β-cells.[1][2] The activation of GPR120 by this compound is thought to initiate two distinct intracellular signaling pathways: a Gαq/11-mediated pathway and a β-arrestin 2-mediated pathway.

Gαq/11-Mediated Pathway: Enhancing Insulin (B600854) Sensitivity

The Gαq/11 pathway is primarily associated with the insulin-sensitizing effects of this compound. Upon ligand binding, GPR120 activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane of adipocytes and muscle cells, thereby enhancing glucose uptake.[3][4]

Gq_pathway This compound This compound GPR120 GPR120 This compound->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 activates PLC PLC Gaq11->PLC activates PIP2 PIP2 → IP3 + DAG PLC->PIP2 hydrolyzes Ca_release ↑ Intracellular Ca²⁺ PIP2->Ca_release PKC PKC PIP2->PKC activates GLUT4 GLUT4 Translocation Ca_release->GLUT4 PKC->GLUT4 Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake B_arrestin_pathway This compound This compound GPR120 GPR120 This compound->GPR120 B_arrestin β-Arrestin 2 GPR120->B_arrestin recruits Internalization Internalization B_arrestin->Internalization TAB1 TAB1 Internalization->TAB1 sequesters TAK1 TAK1 TAB1->TAK1 inhibits activation of NFkB_AP1 NF-κB / AP-1 TAK1->NFkB_AP1 activates Cytokines ↓ Inflammatory Cytokines (TNF-α, IL-6) NFkB_AP1->Cytokines lipid_extraction_workflow cluster_extraction Lipid Extraction cluster_spe Solid-Phase Extraction (SPE) homogenize 1. Homogenize Tissue in PBS/Methanol/Chloroform add_is 2. Add Internal Standard (e.g., ¹³C-labeled FAHFA) homogenize->add_is centrifuge1 3. Centrifuge to Separate Phases add_is->centrifuge1 collect_organic 4. Collect Organic Phase centrifuge1->collect_organic dry_down1 5. Dry Under Nitrogen collect_organic->dry_down1 condition_spe 6. Condition Silica Cartridge (Hexane) dry_down1->condition_spe load_sample 7. Load Dried Lipid Extract condition_spe->load_sample elute_neutral 8. Elute Neutral Lipids (5% Ethyl Acetate in Hexane) load_sample->elute_neutral elute_fahfa 9. Elute FAHFAs (Ethyl Acetate) elute_neutral->elute_fahfa dry_down2 10. Dry FAHFA Fraction elute_fahfa->dry_down2 lcms 11. Reconstitute and Analyze by LC-MS dry_down2->lcms euglycemic_clamp_workflow cluster_prep Preparation cluster_clamp Clamp Procedure catheter 1. Catheterize Jugular Vein and Carotid Artery recover 2. Allow for Recovery catheter->recover fast 3. Fast Mouse Overnight recover->fast basal 4. Basal Period: Infuse [³H]glucose fast->basal sample_basal 5. Collect Basal Blood Sample basal->sample_basal infuse_insulin 6. Start Constant Insulin Infusion sample_basal->infuse_insulin infuse_glucose 7. Start Variable [³H]glucose Infusion infuse_insulin->infuse_glucose monitor_glucose 8. Monitor Blood Glucose Every 10 min infuse_glucose->monitor_glucose adjust_gir 9. Adjust Glucose Infusion Rate (GIR) to Maintain Euglycemia monitor_glucose->adjust_gir analysis 10. Calculate GIR as a Measure of Insulin Sensitivity adjust_gir->analysis

References

The Anti-Inflammatory Mechanism of 5-POHSA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxystearic acid (5-POHSA) is a recently discovered endogenous lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging evidence suggests that FAHFAs, including this compound, possess significant anti-inflammatory properties, positioning them as potential therapeutic agents for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in inflammation, with a focus on its molecular targets and signaling pathways. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and drug development in this promising area.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including metabolic syndrome, cardiovascular diseases, and neurodegenerative disorders. The discovery of endogenous molecules that can modulate inflammatory responses offers new avenues for therapeutic intervention. Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of lipids with demonstrated anti-diabetic and anti-inflammatory effects. This compound, a specific FAHFA, has been identified as a bioactive lipid with the potential to mitigate inflammation. This guide delves into the molecular mechanisms underlying the anti-inflammatory action of this compound.

Core Mechanism of Action: GPR120 Activation and NF-κB Inhibition

The primary mechanism through which this compound and other FAHFAs are believed to exert their anti-inflammatory effects is through the activation of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is expressed in various cell types, including macrophages, which are key players in the inflammatory process.

GPR120 Signaling Pathway

Activation of GPR120 by this compound is thought to initiate a signaling cascade that ultimately leads to the suppression of pro-inflammatory gene expression. This pathway involves the recruitment of β-arrestin 2 to the activated receptor, which in turn interferes with the downstream signaling of pro-inflammatory receptors like Toll-like receptor 4 (TLR4).

GPR120_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Binds to beta-Arrestin2 beta-Arrestin2 GPR120->beta-Arrestin2 Recruits TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 Activates beta-Arrestin2->TAK1 Inhibits IKK IKK TAK1->IKK Activates IkB IkB IKK->IkB Phosphorylates for degradation NF-kB NF-kB IkB->NF-kB Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Translocates to nucleus and activates Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response

Figure 1: Proposed signaling pathway of this compound's anti-inflammatory action.
Inhibition of the NF-κB Pathway

A crucial consequence of GPR120 activation by this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By preventing the activation of NF-κB, this compound effectively dampens the inflammatory cascade.

Quantitative Data on Anti-Inflammatory Effects

While specific quantitative data for this compound is still emerging, studies on related FAHFAs provide insights into their potential potency. The following table summarizes the anti-inflammatory effects of various FAHFA isomers, which are expected to be comparable to those of this compound.

FAHFA IsomerCell TypeStimulusMeasured EffectFindingReference
9-PAHSAMacrophagesLPSPro-inflammatory cytokine productionAttenuated[1]
5-PAHSADendritic CellsLPSDendritic cell maturationInhibited[1]
Various FAHFAsImmune CellsLPSChemokine and cytokine expressionAttenuated[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the anti-inflammatory mechanism of this compound. These protocols can be adapted from studies on other FAHFAs.

Macrophage Culture and Stimulation

This protocol describes the culture of macrophages and their stimulation with lipopolysaccharide (LPS) to induce an inflammatory response, which can then be treated with this compound.

Figure 2: Workflow for macrophage culture and stimulation.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • 24-well tissue culture plates

Procedure:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the macrophages into 24-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • The following day, replace the medium with fresh DMEM.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA analysis.

Measurement of Cytokine Production

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

Materials:

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the collected cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by a substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

NF-κB Luciferase Reporter Assay

This assay is used to determine the effect of this compound on NF-κB transcriptional activity.

NFkB_Assay_Workflow cluster_workflow NF-κB Luciferase Reporter Assay Workflow start Start transfect Co-transfect HEK293T cells with NF-κB luciferase reporter and Renilla control plasmids start->transfect treat Treat cells with this compound and/or LPS transfect->treat lyse Lyse cells and measure Firefly and Renilla luciferase activity treat->lyse normalize Normalize Firefly luciferase activity to Renilla luciferase activity lyse->normalize end End normalize->end

Figure 3: Workflow for NF-κB luciferase reporter assay.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with this compound and/or an NF-κB activator (e.g., LPS or TNF-α).

  • Following the treatment period, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the Firefly luciferase activity (representing NF-κB activity) to the Renilla luciferase activity (to control for transfection efficiency and cell viability).

GPR120 Activation Assay

This protocol describes a method to assess the activation of GPR120 by this compound, typically by measuring downstream signaling events such as calcium mobilization or β-arrestin recruitment.

Materials:

  • Cells stably expressing GPR120 (e.g., HEK293-GPR120)

  • Calcium indicator dye (e.g., Fluo-4 AM) or β-arrestin recruitment assay kit

  • This compound

  • Fluorescence plate reader or high-content imaging system

Procedure (for Calcium Mobilization):

  • Seed HEK293-GPR120 cells in a 96-well black-walled, clear-bottom plate.

  • Load the cells with a calcium indicator dye according to the manufacturer's protocol.

  • Add various concentrations of this compound to the wells.

  • Immediately measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • An increase in fluorescence indicates GPR120 activation.

Conclusion and Future Directions

This compound represents a promising endogenous lipid with potent anti-inflammatory properties. Its mechanism of action, primarily through the activation of GPR120 and subsequent inhibition of the NF-κB signaling pathway, offers a targeted approach for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate the detailed molecular interactions of this compound with its receptor and to explore its therapeutic potential in various inflammatory disease models. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the intriguing biology of this compound and its role in inflammation.

References.

References

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature reveals no direct evidence or studies related to a compound specifically designated as "5-POHSA" and its effect on glucose tolerance. The initial search did not yield information on the mechanism of action, experimental protocols, or signaling pathways for a substance with this name.

It is possible that "this compound" may be a typographical error or a lesser-known acronym. The broader search terms related to glucose metabolism and signaling pathways provided general information but did not identify a specific link to "this compound."

For a comprehensive technical guide to be developed, clarification on the precise identity of the compound of interest is required. Should a corrected name or alternative designation be provided, a thorough analysis can be conducted to furnish the requested in-depth guide, including:

  • Quantitative Data Presentation: Summarized in structured tables for comparative analysis.

  • Detailed Experimental Protocols: Methodologies for key cited experiments.

  • Signaling Pathway and Workflow Visualization: Custom diagrams generated using Graphviz (DOT language) to illustrate molecular interactions and experimental procedures.

Without a valid molecular identifier, it is not possible to proceed with generating the technical content as requested. Researchers, scientists, and drug development professionals are encouraged to verify the nomenclature of the compound to enable a targeted and accurate scientific review.

The Role of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties. Discovered initially through lipidomic analysis of adipose tissue in insulin-sensitive mice, these bioactive lipids have garnered substantial interest for their potential therapeutic applications in metabolic diseases, including type 2 diabetes (T2D). A key aspect of their anti-diabetic effect is their ability to potentiate glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. This technical guide provides an in-depth exploration of the mechanisms through which FAHFAs modulate insulin secretion, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction to FAHFAs

FAHFAs are a diverse class of lipids formed by the esterification of a fatty acid to a hydroxy fatty acid.[1] Since their discovery in 2014, hundreds of FAHFA isomers, grouped into various families based on the constituent fatty acids, have been identified in mammalian tissues, plants, and common foods.[2][3] One of the most studied families is the palmitic acid esters of hydroxy stearic acids (PAHSAs), which have been shown to be reduced in the serum and adipose tissue of insulin-resistant humans.[4][5] Administration of specific FAHFA isomers, such as 5-PAHSA and 9-PAHSA, has been demonstrated to improve glucose tolerance and enhance insulin secretion in animal models, highlighting their physiological relevance and therapeutic potential.[4][5]

The beneficial metabolic effects of FAHFAs are pleiotropic, including the enhancement of insulin-stimulated glucose uptake in adipocytes and the reduction of adipose tissue inflammation.[3][5] However, their direct action on pancreatic β-cells to augment insulin secretion is a primary mechanism contributing to their glucose-lowering effects.[5][6]

Core Mechanism: FAHFA-Mediated Potentiation of Insulin Secretion

FAHFAs enhance insulin secretion primarily by acting as signaling molecules that potentiate the effects of glucose on pancreatic β-cells. This action is not a direct trigger of insulin release but rather an amplification of the glucose-stimulated pathway. The core of this mechanism involves the activation of specific G protein-coupled receptors (GPCRs) on the surface of β-cells.

G Protein-Coupled Receptor (GPCR) Activation

Research has identified GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4) as the key cell surface receptors for FAHFAs in the context of insulin secretion.[2][5][6][7]

  • GPR40 (FFAR1): Many FAHFA isomers have been shown to be selective agonists for GPR40.[2][8] Upon binding, FAHFAs activate GPR40, which couples to the Gαq/11 subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical signal for the exocytosis of insulin-containing granules.[8][9] Blocking GPR40 has been shown to inhibit the FAHFA-mediated augmentation of GSIS in human islets.[8][10]

  • GPR120 (FFAR4): In addition to GPR40, PAHSAs and other FAHFAs also signal through GPR120 in various cell types, including adipocytes and enteroendocrine cells.[5][7] In β-cells, GPR120 activation can also contribute to the potentiation of insulin secretion, often through similar Gαq-PLC-Ca2+ pathways.[11][12] Furthermore, FAHFA-mediated activation of GPR120 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a potent incretin (B1656795) hormone that enhances glucose-dependent insulin secretion from the pancreas.[4][5] This represents an indirect, yet significant, mechanism by which FAHFAs contribute to insulin release.

The signaling cascade initiated by FAHFA binding to its receptors ultimately converges on the machinery responsible for insulin vesicle fusion with the plasma membrane, amplifying the primary signal generated by glucose metabolism.

FAHFA_Insulin_Secretion_Pathway cluster_EC Extracellular Space cluster_IC Intracellular Space FAHFA FAHFA (e.g., PAHSA) GPR40 GPR40 (FFAR1) FAHFA->GPR40 Binds GPR120 GPR120 (FFAR4) FAHFA->GPR120 Binds Gaq Gαq GPR40->Gaq Activates GPR120->Gaq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes GlucoseTransporter GLUT Metabolism Glucose Metabolism (Glycolysis, TCA Cycle) GlucoseTransporter->Metabolism Gaq->PLC Activates IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2_IC Increased [Ca2+]i ER->Ca2_IC Releases Ca2+ Ca2_ER Ca2+ Exocytosis Insulin Exocytosis Ca2_IC->Exocytosis Triggers InsulinVesicle Insulin Vesicle InsulinVesicle->Exocytosis Fuses with Membrane Glucose Glucose Glucose->GlucoseTransporter Enters Cell ATP Increased ATP/ADP Ratio Metabolism->ATP ATP->Exocytosis Potentiates (Primary Signal)

Caption: FAHFA signaling pathway in pancreatic β-cells.

Quantitative Data on FAHFA-Potentiated Insulin Secretion

Numerous studies have quantified the effects of various FAHFA isomers on GSIS in both clonal β-cell lines (e.g., MIN6) and primary human islets. The data consistently show a significant potentiation of insulin secretion at high glucose concentrations, with little to no effect at basal glucose levels.

Table 1: Effect of FAHFA Isomers (20 µM) on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells Data summarized from studies demonstrating the potentiation of GSIS by various FAHFAs. Cells were stimulated with low (2.5 mM) or high (20 mM) glucose.

FAHFA FamilyIsomerFold Increase in Insulin Secretion vs. DMSO Control (at 20 mM Glucose)Statistical Significance (p-value)Reference
PAHSA 9-PAHSA~1.5 - 2.0< 0.05[2]
12-PAHSA~1.6 - 2.2< 0.05[2]
POHSA 9-POHSA~1.7 - 2.3< 0.05[2]
10-POHSA~1.8 - 2.5< 0.05[2]
OAHSA 5-OAHSA~1.5 - 2.1< 0.05[2]
12-OAHSA~1.6 - 2.2< 0.05[2]
SAHSA 9-SAHSA~1.6 - 2.1< 0.05[2]
13-SAHSA~1.7 - 2.4< 0.05[2]
Stereoisomers S-9-PAHSAPotentiated GSIS< 0.05[2]
R-9-PAHSANo significant effect> 0.05[2]

Table 2: Effect of FAHFA Isomers (20 µM) on GSIS in Isolated Human Islets Data summarized from ex vivo studies on islets from human donors. Islets were stimulated with low (2.5 mM) or high (20 mM) glucose.

FAHFA IsomerApproximate Fold Increase in Insulin Secretion vs. DMSO Control (at 20 mM Glucose)Statistical Significance (p-value)Reference
9-PAHSA~1.4 - 1.8< 0.05[2][8]
5-PAHSA~1.5 - 1.9< 0.05[5]
9-POHSA~1.6 - 2.0< 0.05[2]
10-POHSA~1.7 - 2.2< 0.05[2]
5-OAHSA~1.5 - 1.9< 0.05[2]
9-SAHSA~1.6 - 2.1< 0.05[2]

Note: The exact fold-increase can vary depending on the specific experiment and human islet donor.

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the effects of FAHFAs. Below are detailed methodologies for key experiments cited in FAHFA research.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Cell Lines (e.g., MIN6)

This protocol is used to assess the direct effect of FAHFAs on insulin secretion from a clonal β-cell line in response to glucose.

  • Cell Culture: MIN6 pancreatic β-cells are cultured in DMEM containing 25 mM glucose, 15% fetal bovine serum, penicillin/streptomycin, and β-mercaptoethanol. Cells are maintained at 37°C in a humidified atmosphere of 95% air and 5% CO2.

  • Seeding: Cells are seeded into 24-well plates and grown to ~80-90% confluency.

  • Pre-incubation (Starvation): Prior to the assay, cells are washed with Krebs-Ringer Bicarbonate Buffer (KRBB) and pre-incubated for 2 hours at 37°C in KRBB containing 2.5 mM glucose and 0.1% BSA to bring insulin secretion to a basal level.

  • FAHFA Treatment: The pre-incubation buffer is removed, and cells are incubated for 1 hour at 37°C in fresh KRBB (2.5 mM glucose, 0.1% BSA) containing the desired concentration of FAHFA (e.g., 20 µM) or vehicle control (e.g., 0.1% DMSO).[2]

  • Glucose Stimulation: The treatment buffer is removed. One set of wells is treated with KRBB containing a low glucose concentration (2.5 mM), and another set is treated with KRBB containing a high, stimulatory glucose concentration (20 mM).[2]

  • Incubation and Sample Collection: Cells are incubated for 45-60 minutes at 37°C.[2] Following incubation, the supernatant from each well is collected.

  • Insulin Measurement: The concentration of insulin in the collected supernatant is measured using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

  • Data Normalization: Insulin secretion values are often normalized to total protein content or DNA content per well to account for variations in cell number.

GSIS Assay in Isolated Human Islets

This ex vivo protocol provides more physiologically relevant data on the effect of FAHFAs.

  • Islet Procurement: Human islets are obtained from deceased organ donors through programs like the Integrated Islet Distribution Program (IIDP).

  • Islet Culture: Upon receipt, islets are cultured in a specialized islet culture medium (e.g., CMRL 1066) supplemented with serum, penicillin/streptomycin, and L-glutamine.

  • Pre-incubation: Islets are hand-picked and pre-incubated in KRBB with 2.5 mM glucose for 1-2 hours at 37°C.

  • Assay: Groups of size-matched islets (e.g., 50 islets per well) are placed in wells of a 24-well plate.[2] They are then incubated with low (2.5 mM) or high (20 mM) glucose concentrations in the presence of the FAHFA isomer (e.g., 20 µM) or vehicle control for a defined period (e.g., 60 minutes).[2]

  • Sample Collection and Analysis: Supernatant is collected, and insulin concentration is measured via ELISA or radioimmunoassay (RIA). Data is typically expressed as insulin secreted per islet or normalized to total insulin content.

GSIS_Workflow Start Start: Culture β-cells or Islets Preincubation Step 1: Pre-incubation (Low Glucose KRBB, 2h) Start->Preincubation Treatment Step 2: FAHFA Treatment (e.g., 20µM FAHFA or DMSO, 1h) Preincubation->Treatment Stimulation Step 3: Glucose Stimulation Treatment->Stimulation Low_Glucose Low Glucose (2.5 mM) 45-60 min Stimulation->Low_Glucose Control Group High_Glucose High Glucose (20 mM) 45-60 min Stimulation->High_Glucose Test Group Collection Step 4: Collect Supernatant Low_Glucose->Collection High_Glucose->Collection Analysis Step 5: Measure Insulin (ELISA / RIA) Collection->Analysis Normalization Step 6: Normalize Data (to Protein or DNA) Analysis->Normalization End End: Compare Secretion Levels Normalization->End

Caption: Experimental workflow for a GSIS assay.

FAHFA Extraction and Quantification via LC-MS/MS

Accurate measurement of endogenous or administered FAHFAs is critical.

  • Sample Preparation: Serum, plasma, or tissue homogenates are used as the starting material. An internal standard (e.g., a stable isotope-labeled FAHFA like d31-PAHSA) is added at the beginning of the extraction.[13]

  • Lipid Extraction: A modified Bligh-Dyer or Folch extraction is performed using a chloroform/methanol/acidic buffer solvent system to separate lipids from the aqueous phase.[6]

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using silica (B1680970) SPE columns. A non-polar solvent (e.g., 5% ethyl acetate (B1210297) in hexane) is used to elute neutral lipids, followed by a more polar solvent (e.g., 100% ethyl acetate) to elute the FAHFA fraction.[14][15]

  • LC-MS/MS Analysis: The purified FAHFA fraction is reconstituted and injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A C18 column is typically used for chromatographic separation of the different isomers.[14] Detection is performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying specific FAHFA isomers based on their precursor and product ion masses.[14]

Conclusion and Future Directions

FAHFAs are potent endogenous lipids that play a significant role in glucose homeostasis, in large part by augmenting glucose-stimulated insulin secretion. The primary mechanism involves the activation of GPR40 and potentially GPR120 on pancreatic β-cells, leading to an increase in intracellular calcium and enhanced exocytosis of insulin granules. The stereospecificity and isomer-specific activity of FAHFAs suggest a finely tuned regulatory system.[2]

For drug development professionals, the signaling pathways activated by FAHFAs present attractive therapeutic targets. Developing stable, potent, and selective agonists for GPR40 that mimic the beneficial effects of endogenous FAHFAs could lead to novel treatments for type 2 diabetes. Furthermore, understanding the biosynthesis and metabolism of FAHFAs may open avenues for modulating their endogenous levels for therapeutic benefit.[16][17] Future research should continue to elucidate the full spectrum of FAHFA isomers and their specific roles in β-cell function and survival, paving the way for targeted lipid-based therapies to combat metabolic disease.

References

A Deep Dive into Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

First identified in 2014, fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic potential.[1][2] These molecules, characterized by a fatty acid esterified to a hydroxy fatty acid, have demonstrated compelling anti-diabetic and anti-inflammatory properties, positioning them as promising targets for drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of the foundational research on FAHFAs, including their biosynthesis and metabolism, signaling pathways, and key physiological effects. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further investigation into this exciting field.

Core Concepts: Biosynthesis, Metabolism, and Signaling

The biological activity of FAHFAs is intrinsically linked to their synthesis, degradation, and interaction with cellular signaling cascades.

Biosynthesis and Metabolism

FAHFAs are synthesized endogenously from precursor fatty acids and hydroxy fatty acids.[3][4] The formation of the characteristic ester bond is catalyzed by an as-yet-unidentified acyltransferase.[1][4] Conversely, the breakdown of FAHFAs into their constituent fatty acid and hydroxy fatty acid is carried out by several hydrolases, including androgen-induced gene 1 (AIG1), androgen-dependent TFPI-regulating protein (ADTRP), and carboxyl ester lipase (B570770) (CEL).[1]

FAHFA_Biosynthesis_Metabolism Fatty Acid Fatty Acid Acyltransferase Acyltransferase Fatty Acid->Acyltransferase Hydroxy Fatty Acid Hydroxy Fatty Acid Hydroxy Fatty Acid->Acyltransferase FAHFA FAHFA Hydrolases (AIG1, ADTRP, CEL) Hydrolases (AIG1, ADTRP, CEL) FAHFA->Hydrolases (AIG1, ADTRP, CEL) Metabolism/Degradation Acyltransferase->FAHFA Biosynthesis Hydrolases (AIG1, ADTRP, CEL)->Fatty Acid Hydrolases (AIG1, ADTRP, CEL)->Hydroxy Fatty Acid

Signaling Pathways: The Role of GPR120

A key mechanism through which FAHFAs exert their biological effects is by activating G protein-coupled receptor 120 (GPR120).[2] Upon binding of a FAHFA ligand, such as palmitic acid-9-hydroxy-stearic acid (9-PAHSA), GPR120 initiates a signaling cascade that has both anti-inflammatory and insulin-sensitizing effects.[2][5]

In the context of insulin (B600854) sensitivity, GPR120 activation leads to enhanced glucose uptake in adipocytes.[2] This process is mediated by the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[2]

The anti-inflammatory actions of FAHFAs via GPR120 are linked to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which leads to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.[6][7]

GPR120_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Binds Signaling_Cascade Signaling Cascade GPR120->Signaling_Cascade Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_translocation GLUT4 GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake Signaling_Cascade->GLUT4_vesicle Promotes Translocation NFkB_Inhibition Inhibition of NF-κB Pathway Signaling_Cascade->NFkB_Inhibition Cytokine_Reduction Decreased Pro-inflammatory Cytokines NFkB_Inhibition->Cytokine_Reduction

Quantitative Data Summary

The following tables summarize key quantitative findings from foundational FAHFA research, providing a comparative overview of their levels in different biological contexts and their effects in various experimental models.

Table 1: FAHFA Levels in Human Plasma

ConditionTotal FAHFAs (nmol/L)Reference
Non-obese5.22 (4.18; 7.46)[8]
Obese3.24 (2.80; 4.30)[8]
Omnivores12.82 (7.57; 14.86)[8]
Vegetarians/Vegans5.86 (5.10; 6.71)[8]
Before SFA overfeeding4.31 (3.31; 5.27)[8]
After 1 week SFA overfeeding6.96 (6.50; 7.76)[8]
Data are presented as median (25th percentile; 75th percentile).

Table 2: FAHFA Levels in Mouse Adipose Tissue

ConditionFold Change in Total PAHSAsReference
Adipose-specific Glut4 overexpression (vs. Wild Type)16-18 fold increase[2]
High-Fat Diet (vs. Chow) in Perigonadal WAT (certain isomers)Increased[2]
High-Fat Diet (vs. Chow) in Subcutaneous WAT (certain isomers)Decreased[2]
LPS treatment (24h) in Subcutaneous WAT~6 to 18-fold increase[9]
LPS treatment (24h) in Perigonadal WAT~3 to 15-fold increase[9]

Table 3: Biological Effects of PAHSAs

Biological EffectExperimental ModelTreatmentResultReference
Glucose-Stimulated Insulin Secretion (GSIS)MIN6 cells20 µM 9-PAHSAPotentiation of GSIS at high glucose[10]
GLP-1 SecretionIn vivo (mice)Acute oral 5- or 9-PAHSAAugmented GLP-1 secretion[11]
Insulin-Stimulated Glucose Uptake3T3-L1 adipocytes20 µM 9-PAHSAEnhanced insulin-stimulated glucose uptake[2]
Anti-inflammatory EffectLPS-treated RAW 264.7 macrophages13-LAHODEDecrease in TNFα and IL-6[9]

Table 4: GPR120 Binding and Activation

LigandAssayCell LineEC50/IC50Reference
9-PAHSAGPR120 AgonismNot SpecifiedIC50 = 19 µM[7]
TUG-891 (Synthetic Agonist)Calcium FluxhGPR120 transfected CHO cellsEC50 = 43.7 nM[12]
GW9508 (Synthetic Agonist)Calcium MobilizationHEK-293 cells expressing GPR120EC50 = ~2.2 - 3.4 µM[12]
DHA (Omega-3 Fatty Acid)SRE-luc Reporter AssayNot SpecifiedEC50 = 1 - 10 µM[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in FAHFA research, from extraction and quantification to the assessment of biological activity.

Protocol 1: Extraction and Quantification of FAHFAs from Adipose Tissue by LC-MS

This protocol outlines the lipid extraction and solid-phase extraction (SPE) for the enrichment of FAHFAs from adipose tissue, followed by quantification using liquid chromatography-mass spectrometry (LC-MS).

Materials:

Procedure:

  • Homogenization: Homogenize ~150 mg of adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform containing the internal standard.[3]

  • Phase Separation: Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.[3]

  • Lipid Extraction: Collect the lower organic phase and dry it under a gentle stream of nitrogen.[3]

  • Solid-Phase Extraction (SPE):

    • Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.[3]

    • Condition the cartridge with 6 mL of hexane.[3]

    • Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the cartridge.[3]

    • Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.[3]

    • Elute the FAHFA fraction with 4 mL of ethyl acetate.[3]

    • Dry the FAHFA fraction under a nitrogen stream.[3]

  • LC-MS Analysis:

    • Reconstitute the dried FAHFA fraction in an appropriate volume of methanol (e.g., 40 µL).[3]

    • Inject an aliquot (e.g., 10 µL) onto a C18 column for separation.[3]

    • Use an isocratic flow with a mobile phase such as 93:7 methanol/water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide.[3]

    • Perform detection and quantification using a mass spectrometer in multiple reaction monitoring (MRM) mode.[3]

FAHFA_Extraction_Workflow Adipose_Tissue Adipose Tissue Sample Homogenization Homogenization (PBS, Methanol, Chloroform, Internal Standard) Adipose_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Organic_Phase_Collection Collect Organic Phase Centrifugation->Organic_Phase_Collection Drying_1 Dry Under Nitrogen Organic_Phase_Collection->Drying_1 Sample_Loading Load Sample Drying_1->Sample_Loading SPE_Column_Prep SPE Cartridge (Wash & Condition) SPE_Column_Prep->Sample_Loading Elution_1 Elute Neutral Lipids (5% Ethyl Acetate in Hexane) Sample_Loading->Elution_1 Elution_2 Elute FAHFAs (Ethyl Acetate) Elution_1->Elution_2 Drying_2 Dry FAHFA Fraction Elution_2->Drying_2 Reconstitution Reconstitute in Methanol Drying_2->Reconstitution LC_MS_Analysis LC-MS Analysis Reconstitution->LC_MS_Analysis

Protocol 2: In Vitro Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

This protocol describes how to measure the effect of FAHFAs on insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes using a 2-deoxy-D-[³H]glucose (2-DG) uptake assay.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • FAHFA of interest (e.g., 9-PAHSA) dissolved in a suitable vehicle (e.g., DMSO)

  • Insulin

  • 2-deoxy-D-[³H]glucose

  • Cytochalasin B

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

  • FAHFA Treatment: Treat the differentiated adipocytes with the desired concentration of FAHFA or vehicle for a specified period (e.g., 24-48 hours).

  • Serum Starvation: Serum-starve the cells for 2-4 hours in KRH buffer.

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes at 37°C. Include a basal (no insulin) control group.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose. To determine non-specific uptake, include a set of wells with cytochalasin B. Incubate for 5-10 minutes.

  • Washing: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific glucose uptake by subtracting the non-specific uptake (with cytochalasin B) from the total uptake. Normalize the data to protein concentration.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol details the procedure for performing an OGTT in mice after oral administration of a FAHFA.

Materials:

  • Mice (e.g., C57BL/6J)

  • FAHFA of interest formulated for oral gavage (e.g., in a suitable oil)

  • Glucose solution (e.g., 20% w/v)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fasting: Fast the mice for a specified period (e.g., 6 hours) with free access to water.[13]

  • FAHFA Administration: Administer the FAHFA formulation or vehicle control to the mice via oral gavage.

  • Baseline Blood Glucose: After a set time following FAHFA administration (e.g., 30-60 minutes), measure the baseline blood glucose level (t=0) from a tail snip.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[14]

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[15]

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

FAHFAs represent a compelling class of endogenous lipids with significant potential for the development of novel therapeutics for metabolic and inflammatory diseases. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of these fascinating molecules. Further investigation into the diverse array of FAHFA species, their precise biosynthetic and metabolic pathways, and their interactions with various cellular targets will undoubtedly uncover new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Exploratory Studies of 5-POHSA Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the signaling pathways of 5-palmitoyloxystearic acid (5-POHSA) is limited in publicly available literature. This guide provides an in-depth exploration of the likely signaling pathways of this compound, based on evidence from studies on structurally similar hydroxystearic acids and fatty acid derivatives. The primary putative targets for this compound are Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and G Protein-Coupled Receptor 120 (GPR120). This document focuses on the core signaling cascades, quantitative data related to ligand activation, and detailed experimental protocols to facilitate further investigation into the mechanism of action of this compound and related compounds.

Core Signaling Pathways

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] The PPAR family includes three subtypes: PPARα, PPARβ/δ, and PPARγ.[2] PPARγ is a key regulator of adipogenesis, lipid metabolism, inflammation, and insulin (B600854) sensitivity.[2][3] Natural agonists for PPARγ include various fatty acid metabolites.[4]

Upon activation by a ligand such as this compound, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[5] It forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

Key downstream effects of PPARγ activation include:

  • Adipogenesis: Promotes the differentiation of preadipocytes into mature adipocytes.[2]

  • Insulin Sensitization: Enhances glucose uptake and metabolism.[6]

  • Anti-inflammatory Effects: Antagonizes pro-inflammatory signaling pathways such as NF-κB and AP-1.[3]

PPARg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (Inactive) This compound->PPARg_RXR_inactive Binds CoR Corepressors PPARg_RXR_inactive->CoR Releases PPARg_RXR_active PPARγ-RXR (Active) PPARg_RXR_inactive->PPARg_RXR_active Activation CoA Coactivators PPARg_RXR_active->CoA Recruits PPRE PPRE PPARg_RXR_active->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Biological_Effects Adipogenesis, Insulin Sensitization, Anti-inflammation Target_Genes->Biological_Effects

Putative PPARγ signaling pathway for this compound.
GPR120 (FFAR4) Signaling Pathway

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain free fatty acids, including omega-3 fatty acids.[7][8] It is involved in regulating metabolism and inflammation.[9] GPR120 activation has been linked to potent anti-inflammatory and insulin-sensitizing effects.[8]

Ligand binding to GPR120, which is expressed in adipocytes and macrophages, can initiate several downstream signaling cascades.[8] One key pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can lead to various cellular responses, including the potentiation of glucose uptake.[6]

Another important GPR120-mediated pathway is the β-arrestin-2 dependent anti-inflammatory response. Upon ligand binding, β-arrestin-2 is recruited to the receptor, leading to the inhibition of TAK1, a key kinase in the NF-κB and JNK inflammatory pathways. This results in the suppression of pro-inflammatory gene expression.

GPR120_Signaling_Pathway cluster_gaq Gαq-mediated Pathway cluster_barrestin β-arrestin-2-mediated Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Binds Gaq Gαq/11 GPR120->Gaq Activates B_arrestin2 β-arrestin-2 GPR120->B_arrestin2 Recruits PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Glucose_Uptake Enhanced Glucose Uptake PKC->Glucose_Uptake TAK1 TAK1 B_arrestin2->TAK1 Inhibits Inflammation Inflammation TAK1->Inflammation Promotes

Putative GPR120 signaling pathways for this compound.

Quantitative Data Presentation

The following tables summarize quantitative data for the activation of PPARγ and GPR120 by various ligands, providing a reference for potential this compound activity.

Table 1: PPARγ Ligand Activity

CompoundAssay TypeSpeciesMeasured ValueReference
RosiglitazoneTransactivationHumanEC50 = 2.39 ± 0.01 μM[5]
4-oxoDHAThermal StabilityHumanMelting Temp = 52°C[10]
9-HODELigand BindingHuman-[10]
AM-879TransactivationHumanNo activation[5]
P11TransactivationHumanNo activation[5]
R32TransactivationHumanPartial agonist[5]

Table 2: GPR120 Ligand Activity

CompoundAssay TypeSpeciesCell LineMeasured ValueReference
Compound AAgonist ActivityNot SpecifiedNot SpecifiedEC50 = ~0.35 µM[7]
TUG-891Calcium FluxHumanCHO cellsEC50 = 43.7 nM[11]
9(R)-PAHSAAgonist ActivityNot SpecifiedNot SpecifiedWeak Agonism (~23% of max)[11]
Grifolic acidProliferation InhibitionNot SpecifiedDU145 cellsIC50 = 5.7 µM[11]
cpdACa2+ MobilizationHumanTransfected cellslogEC50 (M) = -7.62 ± 0.11[12]
cpdAIP3 ProductionHumanHEK 293Concentration-dependent increase[12]
cpdAβ-arrestin-2 RecruitmentHuman-Potent activity[12]

Experimental Protocols

PPARγ Activation Assay (Transcription Factor ELISA)

This protocol describes a non-radioactive, ELISA-based method to detect specific PPARγ DNA binding activity in nuclear extracts.[13]

Methodology:

  • Plate Preparation: A 96-well plate is pre-coated with a specific double-stranded DNA sequence containing the peroxisome proliferator response element (PPRE).

  • Binding of Active PPARγ: Nuclear extracts containing active PPARγ are added to the wells and incubated to allow binding to the immobilized PPRE.

  • Primary Antibody Incubation: A specific primary antibody directed against PPARγ is added to the wells.

  • Secondary Antibody Incubation: A secondary antibody conjugated to horseradish peroxidase (HRP) is added.

  • Detection: A colorimetric substrate is added, and the absorbance is read at 450 nm. The intensity of the color is proportional to the amount of PPARγ bound to the PPRE.

PPARg_Assay_Workflow start Start plate_prep Coat 96-well plate with PPRE dsDNA start->plate_prep add_extract Add nuclear extract containing active PPARγ plate_prep->add_extract incubate1 Incubate for binding add_extract->incubate1 add_primary_ab Add primary antibody against PPARγ incubate1->add_primary_ab incubate2 Incubate add_primary_ab->incubate2 add_secondary_ab Add HRP-conjugated secondary antibody incubate2->add_secondary_ab incubate3 Incubate add_secondary_ab->incubate3 add_substrate Add colorimetric substrate incubate3->add_substrate read_absorbance Read absorbance at 450 nm add_substrate->read_absorbance end End read_absorbance->end

Workflow for a PPARγ Transcription Factor ELISA.
GPR120 Activation Assay (Calcium Flux)

This protocol describes a method for monitoring GPR120 activation by measuring changes in intracellular calcium concentration using a fluorescent dye.[14][15]

Methodology:

  • Cell Preparation: Cells expressing GPR120 are cultured and plated in a 96- or 384-well plate.

  • Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) is loaded into the cells. The acetoxymethyl ester form of the dye allows it to cross the cell membrane.

  • Incubation: The plate is incubated to allow intracellular esterases to cleave the ester groups, trapping the dye inside the cells.[14]

  • Compound Addition: The test compound (e.g., this compound) is added to the wells.

  • Fluorescence Measurement: A fluorescence microplate reader is used for kinetic reading of fluorescence intensity.[16] Activation of GPR120 leads to an increase in intracellular calcium, which in turn increases the fluorescence of the dye.[15]

PPARγ Ligand Binding Assay (Fluorometric)

This protocol outlines a method to screen for PPARγ ligands based on fluorescence.[17]

Methodology:

  • Reagent Preparation: Prepare PPARγ assay buffer, a diluted PPARγ assay probe (a fluorescent ligand), and the test compounds.

  • Reaction Setup: In a 384-well plate, add the test ligand, a solvent control, or a known ligand control.

  • Protein and Probe Addition: Add a mixture of human recombinant PPARγ protein and the fluorescent assay probe to each well.

  • Incubation: Incubate the plate at room temperature to allow for competitive binding.

  • Fluorescence Measurement: Measure the fluorescence intensity (Ex/Em = 375/460-470 nm). A decrease in fluorescence indicates that the test compound has displaced the fluorescent probe from the PPARγ ligand-binding pocket. The IC50 value can be determined by testing a range of ligand concentrations.[17]

GPR120 Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound for the GPR120 receptor.[11]

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 or CHO cells stably expressing human GPR120.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Contains assay buffer, a tritiated high-affinity GPR120 agonist (e.g., [³H]-TUG-891), and the cell membranes.

    • Non-specific Binding: Contains a high concentration of a non-labeled GPR120 agonist, the radioligand, and cell membranes.

    • Competitive Binding: Contains serially diluted test compound (e.g., this compound), the radioligand, and cell membranes.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Wash the filters and quantify the radioactivity using a liquid scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The binding affinity (Ki) of the test compound can then be determined.[11]

References

The Emerging Role of 5-POHSA in Adipose Tissue Inflammation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity is characterized by a state of chronic, low-grade inflammation within adipose tissue, a key factor in the pathogenesis of insulin (B600854) resistance and type 2 diabetes. This inflammatory environment is orchestrated by a complex interplay between adipocytes and immune cells, particularly macrophages. Recently, a novel class of endogenous lipids, the fatty acid esters of hydroxy fatty acids (FAHFAs), has emerged as potent anti-inflammatory and insulin-sensitizing mediators. Among these, 5-palmitic acid-hydroxy stearic acid (5-POHSA) is a subject of growing interest, although much of the current understanding is derived from studies of its more abundant isomer, 9-PAHSA. This technical guide synthesizes the available data on the effects of PAHSAs, with a specific focus on this compound where possible, on adipose tissue inflammation, detailing the underlying molecular mechanisms, experimental methodologies, and quantitative outcomes.

Quantitative Effects of PAHSAs on Adipose Tissue Inflammation

While specific quantitative data for this compound remains limited, studies on the broader PAHSA class, particularly 9-PAHSA, have demonstrated significant anti-inflammatory effects in models of obesity and metabolic disease. These findings provide a strong rationale for the investigation of this compound as a therapeutic candidate.

Model System PAHSA Isomer Treatment Key Inflammatory Marker Result Reference
High-Fat Diet-fed Mice9-PAHSAOral gavageAdipose Tissue Macrophage InfiltrationDecreased[1]
High-Fat Diet-fed MiceFAHFA mixtureOral gavageAdipose TNF-α positive macrophagesDecreased percentage[2]
High-Fat Diet-fed MiceFAHFA mixtureOral gavageAdipose IL-1β positive macrophagesDecreased percentage[2]
LPS-stimulated RAW 264.7 MacrophagesFAHFA mixtureIn vitro treatmentCytokine ProductionAttenuated[2]
LPS-stimulated Dendritic Cells9-PAHSAIn vitro treatmentCytokine ProductionAttenuated[1]
3T3-L1 Adipocytes9-PAHSAIn vitro treatmentLPS-induced inflammatory cytokine secretionAbolished[3]

Signaling Pathways of PAHSA Action

PAHSAs exert their anti-inflammatory effects primarily through the activation of G protein-coupled receptor 120 (GPR120), which is highly expressed in adipocytes and macrophages.[3][4] Activation of GPR120 by PAHSAs initiates a signaling cascade that ultimately inhibits the pro-inflammatory transcription factor NF-κB.

GPR120-Mediated Anti-Inflammatory Signaling

GPR120_Signaling cluster_membrane Cell Membrane GPR120 GPR120 BetaArrestin2 β-Arrestin-2 GPR120->BetaArrestin2 Recruits POHSA This compound / 9-PAHSA POHSA->GPR120 Binds and Activates TAK1 TAK1 BetaArrestin2->TAK1 Inhibits IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, MCP-1) NFkB->Inflammation Promotes

Caption: GPR120 activation by PAHSAs inhibits NF-κB signaling.

Experimental Workflow for In Vivo Studies

The anti-inflammatory effects of PAHSAs are often investigated in diet-induced obese mouse models. The following workflow outlines a typical experimental design.

in_vivo_workflow start Start: 8-week-old C57BL/6J mice hfd High-Fat Diet (HFD) (e.g., 45-60% kcal from fat) for 12-16 weeks start->hfd randomization Randomization into Treatment Groups hfd->randomization treatment Daily Oral Gavage: - Vehicle Control - PAHSA (e.g., 50 mg/kg) randomization->treatment endpoints Endpoint Analysis: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) - Adipose Tissue Collection treatment->endpoints After 4 weeks analysis Tissue Analysis: - Macrophage infiltration (F4/80, CD11c staining) - Inflammatory gene expression (qPCR for Tnf, Il6, Mcp1) - Signaling protein activation (Western Blot for p-NF-κB) endpoints->analysis

Caption: Workflow for a high-fat diet mouse model study.

Detailed Experimental Protocols

In Vivo High-Fat Diet (HFD) Mouse Model
  • Animal Model: Male C57BL/6J mice, typically 6-8 weeks old at the start of the study.[5][6]

  • Diet: Mice are fed a high-fat diet (45% or 60% kcal from fat) ad libitum for a period of 12-16 weeks to induce obesity and adipose tissue inflammation.[5][6] A control group is fed a standard chow diet.

  • PAHSA Administration: Following the diet-induced obesity phase, mice are treated with PAHSAs (e.g., 50 mg/kg body weight) or vehicle control daily via oral gavage for a specified period, often 4 weeks.[1]

  • Metabolic Phenotyping: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess systemic insulin sensitivity.[6]

  • Tissue Collection and Analysis:

    • Adipose Tissue: Epididymal or subcutaneous adipose tissue is collected.

    • Immunohistochemistry: Tissue sections are stained for macrophage markers (e.g., F4/80 for total macrophages, CD11c for M1 pro-inflammatory macrophages) to quantify macrophage infiltration.[7]

    • Gene Expression Analysis: RNA is extracted from adipose tissue, and quantitative real-time PCR (qPCR) is performed to measure the expression of inflammatory genes such as Tnf, Il6, and Mcp1.[8]

    • Protein Analysis: Western blotting is used to determine the activation state of key signaling proteins, such as the phosphorylation of NF-κB.[3]

In Vitro Adipocyte and Macrophage Co-culture System
  • Cell Lines: 3T3-L1 preadipocytes and RAW 264.7 macrophage cell lines are commonly used.[3]

  • Adipocyte Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Co-culture Setup: Mature 3T3-L1 adipocytes are co-cultured with RAW 264.7 macrophages.

  • Inflammatory Challenge: The co-culture is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • PAHSA Treatment: Cells are treated with PAHSAs at various concentrations.

  • Analysis:

    • Cytokine Secretion: The concentrations of inflammatory cytokines (e.g., TNF-α, IL-6) in the culture medium are measured by ELISA.[9]

    • Gene Expression: RNA is extracted from the cells for qPCR analysis of inflammatory gene expression.

    • Signaling Pathway Analysis: Cell lysates are collected for Western blot analysis of signaling proteins (e.g., phosphorylated IKK, NF-κB).

Conclusion and Future Directions

The existing body of research strongly suggests that PAHSAs are a promising class of endogenous lipids with potent anti-inflammatory effects on adipose tissue. While most of the detailed mechanistic work has been conducted on 9-PAHSA, the structural similarity and observed upregulation of this compound in inflammatory contexts suggest it may have similar, if not unique, therapeutic potential.[10]

Future research should focus on:

  • Isomer-Specific Effects: Directly comparing the anti-inflammatory potency and signaling mechanisms of this compound and other PAHSA isomers in adipose tissue.

  • Human Studies: Translating the findings from preclinical models to human subjects to determine the physiological relevance of PAHSAs in metabolic disease.

  • Pharmacokinetics and Drug Development: Investigating the metabolic stability and bioavailability of this compound to assess its potential as a therapeutic agent.

A deeper understanding of the role of this compound in adipose tissue inflammation will be critical for the development of novel therapeutic strategies to combat obesity and its associated metabolic disorders.

References

Core Discovery: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the discovery of endogenous lipids with anti-diabetic and anti-inflammatory effects as described in the pivotal 2014 Cell paper by Yore et al. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key findings, experimental details, and signaling pathways associated with this novel class of lipids.

In 2014, Yore et al. identified a novel class of endogenous mammalian lipids, termed fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] This discovery stemmed from lipidomic analysis of adipose tissue in mice overexpressing the GLUT4 glucose transporter, which exhibited enhanced insulin (B600854) sensitivity.[1][2] These mice showed a significant elevation of FAHFAs, a class of lipids that were found to have potent anti-diabetic and anti-inflammatory properties.[1][2]

One of the most well-characterized members of this family is palmitic acid-9-hydroxy-stearic acid (9-PAHSA).[1] Levels of PAHSAs were found to be correlated with insulin sensitivity, being reduced in the adipose tissue and serum of insulin-resistant humans.[1][2] Administration of these lipids to mice resulted in improved glucose tolerance, increased insulin and GLP-1 secretion, and a reduction in adipose tissue inflammation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study, showcasing the differential expression of FAHFAs in various models and their effects on metabolic parameters.

Table 1: Relative Abundance of FAHFA Species in Adipose Tissue of Wild-Type (WT) and GLUT4-Overexpressing (AG4OX) Mice.

FAHFA SpeciesFold Change (AG4OX vs. WT)
PAHSA (Palmitic acid-hydroxy-stearic acid)~16-18 fold increase
OAHSA (Oleic acid-hydroxy-stearic acid)Significantly Increased
LAHSA (Linoleic acid-hydroxy-stearic acid)Significantly Increased
POHSA (Palmitoleic acid-hydroxy-stearic acid)Significantly Increased

Table 2: Effects of PAHSA Administration on Glucose Homeostasis in Mice.

ParameterVehicle ControlPAHSA Treatment
Blood Glucose (mg/dL)BaselineSignificantly Lower
Glucose Tolerance (AUC)HigherSignificantly Lower
Insulin SecretionBaselineSignificantly Increased
GLP-1 SecretionBaselineSignificantly Increased

Experimental Protocols

A detailed description of the key experimental methodologies employed in the Yore et al. study is provided below.

Lipidomics Analysis
  • Lipid Extraction: Total lipids were extracted from adipose tissue or serum using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system.

  • Mass Spectrometry: The lipid extracts were analyzed by liquid chromatography-mass spectrometry (LC-MS). A reverse-phase C18 column was used for chromatographic separation, coupled to a high-resolution mass spectrometer operating in negative ion mode.

  • Lipid Identification: FAHFAs were identified based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). The position of the fatty acid ester on the hydroxy fatty acid was determined by characteristic fragment ions.

GPR120 Activation Assays
  • Cell Culture: HEK293 cells were transiently transfected with a plasmid encoding for the G-protein coupled receptor 120 (GPR120).

  • Calcium Imaging: GPR120 activation was assessed by measuring changes in intracellular calcium concentration. Transfected cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Assay Procedure: Cells were treated with various concentrations of synthetic FAHFAs, and the fluorescence intensity was measured over time using a fluorescence plate reader. An increase in fluorescence indicated GPR120 activation.

In Vivo Animal Studies
  • Animal Models: Male C57BL/6J mice were used for the in vivo experiments. For diet-induced obesity studies, mice were fed a high-fat diet.

  • FAHFA Administration: Synthetic FAHFAs were administered to mice via oral gavage or intraperitoneal injection.

  • Glucose and Insulin Tolerance Tests: For glucose tolerance tests (GTT), mice were fasted overnight and then administered a bolus of glucose. Blood glucose levels were measured at various time points. For insulin tolerance tests (ITT), a similar procedure was followed with an injection of insulin.

  • Hormone Measurements: Blood samples were collected to measure insulin and GLP-1 levels using commercially available ELISA kits.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the paper.

FAHFA_Discovery_Workflow cluster_in_vivo In Vivo Model cluster_analysis Analysis cluster_validation Functional Validation WT Wild-Type Mice Adipose_Tissue Adipose Tissue Collection WT->Adipose_Tissue AG4OX GLUT4-Overexpressing Mice AG4OX->Adipose_Tissue Lipid_Extraction Lipid Extraction Adipose_Tissue->Lipid_Extraction LC_MS LC-MS Analysis Lipid_Extraction->LC_MS Lipid_Identification Lipid Identification (FAHFAs) LC_MS->Lipid_Identification Synthesis Chemical Synthesis of FAHFAs Lipid_Identification->Synthesis In_Vitro_Assays In Vitro GPR120 Activation Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Administration (Anti-diabetic & Anti-inflammatory Effects) Synthesis->In_Vivo_Studies

Caption: Experimental workflow for the discovery and validation of FAHFAs.

GPR120_Signaling_Pathway FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 binds Gq_11 Gαq/11 GPR120->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects (e.g., GLUT4 translocation, Anti-inflammatory) Ca_Release->Downstream PKC->Downstream

Caption: FAHFA-mediated GPR120 signaling pathway.

References

An In-depth Technical Guide to 5-POHSA: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxy-palmitoleoyl-stearic acid (5-POHSA) is a recently discovered member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methods for this compound. Furthermore, it delves into its known biological activities, including its role in metabolic regulation and inflammation, and details the experimental protocols used to elucidate these functions. The guide is intended to be a valuable resource for researchers in the fields of lipid biology, metabolic diseases, and drug discovery.

Chemical Structure and Properties

This compound is an ester formed from the esterification of the hydroxyl group at the 5th position of stearic acid with the carboxyl group of palmitoleic acid.

Formal Name: 5-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid[1] CAS Number: 2161370-68-7[1] Molecular Formula: C₃₄H₆₄O₄[1] Formula Weight: 536.9 g/mol [1]

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited. However, computational models can be used to predict these properties, which are crucial for understanding its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

PropertyPredicted ValueMethod
Melting Point (°C) Data not available-
Boiling Point (°C) 703.3 ± 28.0Advanced Chemistry Development (ACD/Labs) Software V11.02
pKa 4.98 ± 0.10Advanced Chemistry Development (ACD/Labs) Software V11.02
LogP 12.55Advanced Chemistry Development (ACD/Labs) Software V11.02
Solubility DMF: 20 mg/ml; DMSO: 15 mg/ml; Ethanol: 20 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]Experimental
Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on the known structures of fatty acids and their esters, the expected NMR and mass spectrometry characteristics can be inferred.

  • ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the palmitoleoyl chain (around 5.3 ppm), the methine proton at the ester linkage on the stearic acid chain (around 4.9 ppm), the methyl group at the end of the alkyl chains (around 0.88 ppm), and multiple methylene (B1212753) groups along the fatty acid chains (1.2-2.3 ppm).

  • ¹³C-NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and carboxylic acid (around 173-174 ppm), the olefinic carbons (around 130 ppm), the carbon bearing the ester linkage (around 73 ppm), and the various methylene and methyl carbons of the fatty acid chains.

  • Mass Spectrometry: Electrospray ionization (ESI) is a common technique for the analysis of FAHFAs. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Tandem mass spectrometry (MS/MS) would yield characteristic fragmentation patterns, including the loss of the palmitoleoyl or stearic acid chains, which can be used for structural confirmation and quantification.

Synthesis and Purification

Synthesis

A general synthetic route for FAHFAs involves the esterification of a hydroxy fatty acid with a fatty acid. For this compound, this would involve the coupling of 5-hydroxystearic acid with palmitoleic acid. While a specific protocol for this compound is not detailed in the literature, a general procedure can be adapted.

Experimental Protocol: General Esterification of a Hydroxy Fatty Acid

  • Activation of Carboxylic Acid: The carboxylic acid (palmitoleic acid, 1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM). A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.1 eq), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq), are added. The reaction is stirred at room temperature for 30 minutes to form the activated ester.

  • Esterification: The hydroxy fatty acid (5-hydroxystearic acid, 1.2 eq) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: The reaction mixture is filtered to remove any precipitated urea (B33335) byproduct (if DCC is used). The filtrate is washed sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Synthesis_Workflow Palmitoleic_Acid Palmitoleic Acid Activated_Ester Activated Ester Intermediate Palmitoleic_Acid->Activated_Ester DCC/DMAP Crude_5_POHSA Crude this compound Activated_Ester->Crude_5_POHSA Five_HSA 5-Hydroxystearic Acid Five_HSA->Crude_5_POHSA

General workflow for the synthesis of this compound.
Purification

The crude this compound can be purified using silica (B1680970) gel column chromatography.

Experimental Protocol: Silica Gel Chromatography Purification

  • Column Preparation: A glass column is packed with silica gel in a non-polar solvent, such as hexane (B92381).

  • Sample Loading: The crude product is dissolved in a minimal amount of the same non-polar solvent and loaded onto the column.

  • Elution: The column is eluted with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate. The polarity is gradually increased to elute compounds with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

  • Concentration: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Analytical Methods

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for the detection and quantification of FAHFAs like this compound in biological samples.

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation: Lipids are extracted from biological samples (e.g., serum, adipose tissue) using a solvent system such as chloroform:methanol. The lipid extract is then dried and reconstituted in a suitable solvent for LC-MS analysis. Solid-phase extraction (SPE) can be used for further enrichment of FAHFAs.

  • Chromatographic Separation: The extracted lipids are separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier such as formic acid or ammonium (B1175870) acetate.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source. Analysis is typically performed in negative ion mode.

  • Quantification: Quantification is achieved using multiple reaction monitoring (MRM) where the precursor ion (the deprotonated this compound molecule) is selected and fragmented, and a specific product ion is monitored. Stable isotope-labeled internal standards are used for accurate quantification.

Analytical_Workflow Biological_Sample Biological Sample Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction SPE_Enrichment SPE Enrichment Lipid_Extraction->SPE_Enrichment LC_MS_Analysis LC-MS/MS Analysis SPE_Enrichment->LC_MS_Analysis Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis

Workflow for the analysis of this compound in biological samples.

Biological Activity and Signaling Pathways

This compound, like other FAHFAs, has been implicated in various biological processes, particularly in metabolic regulation and inflammation.

Metabolic Regulation

FAHFAs have been shown to improve glucose tolerance and stimulate insulin (B600854) secretion[1]. While specific data for this compound is emerging, related compounds like 5-PAHSA have been demonstrated to enhance glucose-stimulated insulin secretion (GSIS) from pancreatic islets.

Experimental Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Islet Culture: Pancreatic islets are isolated and cultured.

  • Pre-incubation: Islets are pre-incubated in a low-glucose medium.

  • Treatment: Islets are then incubated with low glucose, high glucose, or high glucose plus this compound at various concentrations.

  • Supernatant Collection: After the incubation period, the supernatant is collected.

  • Insulin Quantification: The insulin concentration in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of insulin secreted under each condition is quantified and compared.

Table 1: Effect of 5-PAHSA on Insulin Secretion from Human Islets (Illustrative Data based on related compound)

TreatmentPhase 1 Insulin Release (pg)Phase 2 Insulin Release (pg)
Control 255 ± 821158 ± 229
5-PAHSA 439 ± 841670 ± 190
Data is illustrative and based on studies with the related compound 5-PAHSA[2].

One of the proposed mechanisms for the metabolic effects of FAHFAs is through the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.

PPAR_Activation_Pathway POHSA This compound PPAR PPARγ POHSA->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., related to lipid metabolism, a dipogenesis) PPRE->Gene_Expression Regulates

Proposed PPARγ activation pathway by this compound.
Anti-inflammatory Effects

FAHFAs have been reported to possess anti-inflammatory properties. A key signaling pathway involved in inflammation is the nuclear factor-kappa B (NF-κB) pathway. Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory cytokines.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Cell Treatment: The cells are pre-treated with this compound at various concentrations, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis: After the treatment period, the cells are lysed to release the cellular components, including the luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal, which is proportional to NF-κB activity, is normalized and compared between the different treatment groups.

NFkB_Inhibition_Pathway LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces POHSA This compound POHSA->IKK Inhibits

Proposed mechanism of NF-κB inhibition by this compound.

Conclusion

This compound is a promising bioactive lipid with potential therapeutic applications in metabolic and inflammatory diseases. This technical guide has summarized the current knowledge of its chemical structure, properties, synthesis, and analytical methods. Further research is warranted to fully elucidate its physiological roles and mechanisms of action, which will be crucial for the development of novel therapeutic strategies targeting the FAHFA class of lipids.

References

An In-depth Technical Guide to the FAHFA Family of Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential.[1][2][3][4][5][6][7][8][9] First identified in 2014, these molecules have been demonstrated to possess potent anti-diabetic and anti-inflammatory properties, making them a subject of intense research interest.[1][2][3][4][5][6][7][8][9] This guide provides a comprehensive technical overview of the FAHFA family, including their structure and discovery, biosynthesis and metabolism, key signaling pathways, and physiological roles. Detailed experimental protocols for their extraction and analysis are provided, along with a summary of key quantitative data from preclinical and clinical studies. This document aims to serve as a valuable resource for researchers and professionals in the fields of lipid biology, metabolic disease, and drug development.

Introduction to FAHFAs

FAHFAs are a class of lipids characterized by a fatty acid esterified to a hydroxy fatty acid.[2][3] This unique branched structure confers distinct biological activities.[1][2] The nomenclature of FAHFAs specifies the fatty acid, the position of the hydroxyl group on the hydroxy fatty acid, and the type of hydroxy fatty acid. For example, 9-PAHSA refers to palmitic acid esterified to the 9th carbon of hydroxystearic acid.[2]

The discovery of FAHFAs arose from lipidomic analysis of adipose tissue from Glut4-overexpressing mice (AG4OX), which are obese yet highly insulin-sensitive.[2][10] These mice exhibited 16- to 18-fold higher levels of FAHFAs in their adipose tissue compared to wild-type controls.[2][10][11] Subsequent studies have shown that FAHFA levels are inversely correlated with insulin (B600854) resistance in humans and that their administration can improve glucose homeostasis and reduce inflammation in animal models.[2][8][11][12]

There are several families of FAHFAs, categorized based on the constituent fatty acid and hydroxy fatty acid.[1][6][13] These include:

  • PAHSAs (Palmitic Acid Esters of Hydroxy Stearic Acids): The most extensively studied family, with isomers such as 5-PAHSA and 9-PAHSA, known for their anti-diabetic and anti-inflammatory effects.[6]

  • OAHSAs (Oleic Acid Esters of Hydroxy Stearic Acids): Another significant family with demonstrated biological activity.

  • Polyunsaturated FAHFAs: These include docosahexaenoic acid (DHA) esterified to hydroxy fatty acids, which primarily exhibit immunomodulatory effects.[6][14]

Biosynthesis and Metabolism

While the complete biosynthetic pathways of FAHFAs are still under investigation, it is known that they are synthesized endogenously in mammals, with adipose tissue, liver, and kidney being key sites of production.[15] De novo lipogenesis is a crucial process for their formation.[2][14]

FAHFAs can also be incorporated into triacylglycerols (TGs), forming FAHFA-containing triacylglycerols (FAHFA-TGs).[16][17][18][19] These FAHFA-TGs may serve as a storage depot, releasing FAHFAs upon lipolysis.[16][17][18][19] The enzymes responsible for FAHFA synthesis and hydrolysis are areas of active research, with some hydrolases like AIG1 and ADTRP having been identified.[14]

Key Signaling Pathways

FAHFAs exert their biological effects through various signaling pathways, primarily by acting as ligands for G-protein coupled receptors (GPCRs).

GPR120 Signaling

In adipocytes, FAHFAs, particularly PAHSAs, signal through G-protein coupled receptor 120 (GPR120) to enhance insulin-stimulated glucose uptake.[2][11] GPR120 is a receptor for medium and long-chain fatty acids, including omega-3 fatty acids, and its activation has broad anti-inflammatory effects.[20][21][22] Upon ligand binding, GPR120 can couple to Gαq/11, leading to downstream signaling cascades that influence glucose metabolism and inflammation.[23] The anti-inflammatory effects of PAHSAs on T cells and their protective effects against colitis appear to be at least partially mediated by GPR120.[24]

GPR120_Signaling FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 G_alpha_q11 Gαq/11 GPR120->G_alpha_q11 Anti_Inflammatory Anti-inflammatory Effects GPR120->Anti_Inflammatory PLC PLC G_alpha_q11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Glucose_Uptake Enhanced Insulin- Stimulated Glucose Uptake Ca_release->Glucose_Uptake PKC->Glucose_Uptake

FAHFA signaling through the GPR120 receptor.
GPR40 Signaling

In pancreatic β-cells, certain FAHFA isomers activate G protein-coupled receptor 40 (GPR40), also known as FFA1, to potentiate glucose-stimulated insulin secretion (GSIS).[1][25][26] This effect contributes to the overall improvement in glucose tolerance observed with FAHFA administration.[25]

GPR40_Signaling cluster_beta_cell Pancreatic β-cell FAHFA FAHFA GPR40 GPR40 (FFA1) FAHFA->GPR40 G_alpha_q11 Gαq/11 GPR40->G_alpha_q11 PLC PLC G_alpha_q11->PLC IP3 IP3 PLC->IP3 Ca_release ↑ [Ca²⁺]i IP3->Ca_release Insulin_Secretion Potentiated Glucose-Stimulated Insulin Secretion (GSIS) Ca_release->Insulin_Secretion

FAHFA signaling through the GPR40 receptor in pancreatic β-cells.

Physiological Roles and Therapeutic Potential

The unique biological activities of FAHFAs position them as promising therapeutic agents for a range of metabolic and inflammatory diseases.

Anti-Diabetic Effects

Orally administered PAHSAs have been shown to lower blood glucose, improve glucose tolerance, and enhance insulin sensitivity in mouse models of obesity and diabetes.[2][11][12] These effects are mediated through multiple mechanisms, including:

  • Enhanced Insulin Secretion: As described above, FAHFAs potentiate GSIS via GPR40 activation in pancreatic β-cells.[1][25]

  • Improved Insulin Sensitivity: FAHFAs improve insulin action in peripheral tissues like adipose tissue and liver.[12] In adipocytes, this is mediated by GPR120 signaling, leading to enhanced insulin-stimulated glucose uptake.[2][11]

  • Stimulation of GLP-1 Secretion: FAHFAs can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that promotes insulin release and has beneficial effects on glucose homeostasis.[2][11]

Anti-Inflammatory Effects

FAHFAs exhibit broad anti-inflammatory properties.[1][2][3] For example, 9-PAHSA can attenuate the production of pro-inflammatory cytokines by macrophages and inhibit the maturation of dendritic cells.[24] In a mouse model of colitis, oral administration of PAHSAs delayed disease onset and reduced severity by modulating both innate and adaptive immune responses.[24] These anti-inflammatory effects are partly mediated by GPR120.[24]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on FAHFAs.

Table 1: FAHFA Levels in Different Biological States

FAHFA Family/IsomerConditionTissue/FluidChange in LevelReference
Total FAHFAsAG4OX mice vs. WTAdipose Tissue16-18 fold increase[2][11]
PAHSAsInsulin-resistant vs. insulin-sensitive humansAdipose Tissue & SerumReduced[2][11][12]
5-PAHSANursing mothers with obesityBreast MilkNegatively correlated with obesity[12]
PAHSAsHigh-fat diet-induced insulin resistance (mice)Liver & Subcutaneous Adipose TissueDecreased[12]

Table 2: Effects of FAHFA Administration on Biological Parameters

FAHFA Isomer(s)ModelDosageOutcomeReference
5-PAHSA & 9-PAHSAAged chow-fed and high-fat diet-fed mice10 mg/kg (5-PAHSA), 5 mg/kg (9-PAHSA) orallyImproved glucose tolerance and insulin sensitivity[12][24][25]
9-PAHSAObese diabetic miceNot specifiedLowered blood glucose, increased insulin[4]
PAHSAsDextran sulfate (B86663) sodium (DSS)-induced colitis in mice10 mg/kg (5-PAHSA), 5 mg/kg (9-PAHSA) orallyPrevented weight loss, improved colitis scores[24]
Various FAHFA IsomersMIN6 cells (pancreatic β-cells)20 µMPotentiated glucose-stimulated insulin secretion[25]

Experimental Protocols

Accurate detection and quantification of FAHFAs are crucial for research in this field. Due to their low abundance and the presence of numerous isomers, this presents an analytical challenge.[5][7][27] The standard methodology relies on liquid chromatography-mass spectrometry (LC-MS).[5][7][27]

Lipid Extraction

A common method for extracting FAHFAs from biological samples is a modified Bligh-Dyer extraction.

Protocol:

  • Homogenize tissue samples (50-100 mg) or use plasma/serum (150-200 µL).

  • Add a solvent mixture of chloroform (B151607) and methanol (B129727) (e.g., a 2:1 or 3:1.5 v/v ratio) containing an internal standard (e.g., ¹³C-labeled FAHSA).

  • For tissues, a three-phase solvent system of methyl tert-butyl ether (MTBE), methanol, and water can also be used.[27]

  • Vortex the mixture thoroughly.

  • Centrifuge to separate the organic and aqueous phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Store the extracted lipids at -80°C until further processing.

Solid-Phase Extraction (SPE) for FAHFA Enrichment

SPE is used to enrich FAHFAs and remove interfering neutral lipids.[27]

Protocol:

  • Use a silica (B1680970) SPE cartridge (e.g., Strata SI-1, 500 mg).

  • Condition the cartridge with hexane.

  • Reconstitute the dried lipid extract in a small volume of chloroform and apply it to the cartridge.

  • Wash the cartridge with 95:5 hexane:ethyl acetate (B1210297) to elute neutral lipids like triacylglycerols and cholesterol esters.[27][28]

  • Elute the FAHFAs with ethyl acetate.[27][28]

  • Dry the FAHFA fraction under a stream of nitrogen.

  • Store the enriched FAHFAs at -80°C.

LC-MS/MS Analysis

Workflow Diagram:

LCMS_Workflow Sample Biological Sample (Tissue, Plasma, etc.) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction SPE Solid-Phase Extraction (Silica Cartridge) Extraction->SPE LC_Separation Liquid Chromatography (e.g., C18 column, isocratic flow) SPE->LC_Separation MS_Detection Mass Spectrometry (e.g., Triple Quadrupole) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against internal standards) MS_Detection->Data_Analysis

General workflow for FAHFA analysis by LC-MS/MS.

Instrumentation and Conditions:

  • Liquid Chromatography: A UPLC system with a C18 column (e.g., Acquity UPLC BEH C18) is typically used for separating FAHFA isomers.[28] Isocratic elution with a mobile phase such as methanol:water (e.g., 93:7) with additives like ammonium (B1175870) acetate and ammonium hydroxide (B78521) is often employed.[28]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for quantification.[28] Specific precursor-to-product ion transitions are monitored for each FAHFA isomer and the internal standard.

Conclusion and Future Directions

The discovery of the FAHFA family of lipids has opened up new avenues for understanding and potentially treating metabolic and inflammatory diseases.[6] Their beneficial effects on glucose homeostasis and inflammation are well-documented in preclinical models, and their levels are correlated with metabolic health in humans.[2][6][12]

Future research will likely focus on several key areas:

  • Elucidation of Biosynthetic and Degradative Pathways: Identifying all the enzymes involved in FAHFA metabolism will provide novel targets for therapeutic intervention.[29]

  • Structure-Activity Relationship Studies: A systematic evaluation of the biological activities of the vast number of different FAHFA isomers will be crucial for developing potent and specific drug candidates.[8]

  • Clinical Trials: Ultimately, the therapeutic potential of FAHFAs needs to be validated in human clinical trials.

This in-depth guide provides a solid foundation for researchers and drug development professionals to engage with this exciting and rapidly evolving field of lipid research. The continued exploration of FAHFA biology holds great promise for the development of novel therapies to combat the global epidemics of type 2 diabetes and chronic inflammatory conditions.

References

Preliminary Investigation of 5-POHSA Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains very limited specific data on the bioactivity of 5-palmitoleoyl-hydroxy-stearic acid (5-POHSA). It has been noted that elevated serum levels of this compound in AG4OX mice, which have high expression of the Glut4 glucose transporter in adipose tissue, are correlated with glucose tolerance[1]. However, detailed mechanistic studies, quantitative bioactivity data, and established experimental protocols specifically for this compound are not readily accessible.

Given the structural similarity and the shared classification as a fatty acid ester of a hydroxy fatty acid (FAHFA), this technical guide will provide an in-depth overview of the bioactivity of the closely related and more extensively studied lipokine, 5-palmitoyl-hydroxy-stearic acid (5-PAHSA). The information presented herein on 5-PAHSA can serve as a foundational framework for researchers, scientists, and drug development professionals to design and conduct a thorough investigation into the bioactivity of this compound. The experimental protocols and signaling pathways detailed for 5-PAHSA are likely to be highly relevant for initiating studies on this compound.

Overview of 5-PAHSA Bioactivity

5-PAHSA is an anti-inflammatory and anti-diabetic lipokine that plays a role in the intricate communication between glucose and lipid metabolism. Its bioactivities are multifaceted, with reported effects on metabolic regulation and cellular signaling pathways.

Metabolic Regulation

In rodent models, 5-PAHSA has been shown to influence glucose and lipid metabolism. Studies in mice have demonstrated that 5-PAHSA can potentiate the effects of cold exposure on white adipose tissue (WAT), stimulating triacylglycerol (TAG)/fatty acid (FA) cycling by impacting both lipogenesis and lipolysis. It appears to prime adipocytes for glucose metabolism in a manner distinct from insulin (B600854), promoting de novo lipogenesis (DNL) while impeding TAG synthesis.

Neuroprotection

Beyond its metabolic roles, 5-PAHSA has demonstrated neuroprotective effects. In vitro studies using PC12 cells under diabetic conditions have shown that 5-PAHSA can enhance autophagy and suppress oxidative stress. These effects are linked to the inhibition of the m-TOR-ULK1 signaling pathway.

Quantitative Data on 5-PAHSA Bioactivity

The following tables summarize the quantitative data from key studies on 5-PAHSA. These values provide a benchmark for assessing the potential potency of this compound in future experiments.

In Vivo Study: Metabolic Effects in Mice
Parameter Observation
5-PAHSA Dose (Oral Gavage) 45 mg/kg
Effect on Plasma 5-PAHSA Levels Approximately fivefold increase
Effect on de novo Lipogenesis (DNL) in eWAT Stimulated DNL in cold-exposed mice
Effect on Glycerol (B35011) Release in 3T3-L1 Adipocytes Stimulated glycerol release and counteracted insulin action
In Vitro & In Vivo Study: Neuroprotective Effects
Model System PC12 cells (in vitro), DB/DB mice (in vivo)
5-PAHSA Treatment Duration 24 hours (PC12 cells), 30 days (DB/DB mice)
Effect on m-TOR and ULK-1 Phosphorylation Suppressed in both PC12 cells and DB/DB mice (p < 0.05 and p < 0.01, respectively)
Effect on Autophagy Increased levels observed in vitro (p < 0.05)
Effect on Reactive Oxygen Species (ROS) Decreased concentration in PC12 cells
Effect on Oxidized LDL (ox-LDL) in DB/DB mice Significantly decreased (p < 0.0001)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of 5-PAHSA bioactivity. These protocols can be adapted for the study of this compound.

In Vivo Animal Studies for Metabolic Effects
  • Animal Model: Two-month-old male C57BL/6J mice.

  • Acclimation: Mice are maintained at thermoneutrality (30°C) for one week on a standard chow diet.

  • Experimental Groups:

    • Control Group: Maintained at 30°C.

    • Cold Exposure (CE) Group: Exposed to 6°C for 7 days.

  • Treatment: After 3 days of temperature intervention, subgroups receive an oral gavage of 5-PAHSA (45 mg/kg) or a vehicle control (polyethylene glycol 400/TWEEN 80 formulation).

  • De Novo Lipogenesis (DNL) Measurement:

    • Heavy water (²H₂O) is used as a tracer for lipogenesis.

    • Deuterium enrichment in fatty acids (palmitate and stearate) from epididymal white adipose tissue (eWAT) lipid extracts and plasma water is analyzed by gas chromatography-mass spectrometry to calculate the fractional rate of synthesis.

  • Tissue and Plasma Collection: At the end of the study, EDTA plasma and various tissues, including liver and eWAT, are collected, flash-frozen in liquid nitrogen, and stored for analysis.

In Vitro and In Vivo Studies for Neuroprotective Effects
  • In Vitro Model: PC12 cells cultured under diabetic conditions.

  • In Vitro Treatment: Cells are treated with 5-PAHSA for 24 hours.

  • In Vivo Model: DB/DB mice.

  • In Vivo Treatment: Mice are administered 5-PAHSA for 30 days.

  • Analyses:

    • Glucolipid Metabolism: Serum levels of oxidized low-density lipoprotein (ox-LDL) are measured.

    • Signaling Pathway Analysis: Western blotting is used to determine the phosphorylation status of m-TOR and ULK-1 in cell lysates and tissue homogenates.

    • Autophagy Assessment: Levels of autophagy markers are measured in vitro.

    • Oxidative Stress: The concentration of reactive oxygen species (ROS) is quantified in PC12 cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the bioactivity of 5-PAHSA.

G cluster_extracellular Extracellular cluster_cellular Cellular 5-PAHSA 5-PAHSA mTOR mTOR 5-PAHSA->mTOR inhibits phosphorylation Oxidative_Stress Oxidative_Stress 5-PAHSA->Oxidative_Stress reduces ULK1 ULK1 mTOR->ULK1 inhibits phosphorylation Autophagy_Induction Autophagy_Induction ULK1->Autophagy_Induction Neuroprotection Neuroprotection Autophagy_Induction->Neuroprotection Oxidative_Stress->Neuroprotection G cluster_workflow In Vivo Metabolic Study Workflow Animal_Model C57BL/6J Mice Acclimation Thermoneutrality (30°C) 1 Week Animal_Model->Acclimation Grouping Control (30°C) & Cold Exposure (6°C) Acclimation->Grouping Treatment Oral Gavage: 5-PAHSA (45 mg/kg) or Vehicle Grouping->Treatment DNL_Tracer Administer ²H₂O Treatment->DNL_Tracer Sample_Collection Collect Plasma and Tissues (e.g., eWAT) DNL_Tracer->Sample_Collection Analysis GC-MS for Deuterium Enrichment Sample_Collection->Analysis Outcome Calculate Fractional Rate of de novo Lipogenesis Analysis->Outcome

References

5-POHSA: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Palmitoleoyl-oxy-hydroxy stearic acid (5-POHSA) is an endogenous lipid molecule belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). First identified in 2014, this novel class of lipids has garnered significant scientific interest due to its potent anti-diabetic and anti-inflammatory properties. This compound, a specific isomer where palmitoleic acid is esterified to the 5-hydroxyl position of stearic acid, is emerging as a promising therapeutic agent for metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, relevant signaling pathways, quantitative efficacy data, and detailed experimental protocols for its study.

Introduction and Chemical Properties

This compound, with the full chemical name 5-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid, is a member of the FAHFA lipid family. These lipids are characterized by an ester linkage between a fatty acid and a hydroxy fatty acid. The discovery of FAHFAs revealed a new layer of endogenous signaling with significant physiological effects.

PropertyValue
Full Chemical Name 5-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid
Abbreviation This compound
Molecular Formula C₃₄H₆₄O₄
Molecular Weight 536.9 g/mol
CAS Number 2161370-68-7

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound and other FAHFAs are primarily mediated through the activation of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2]

GPR120-Mediated Anti-Diabetic Effects

Activation of GPR120 by this compound in pancreatic β-cells and intestinal L-cells initiates a signaling cascade that enhances glucose-stimulated insulin (B600854) secretion (GSIS) and the release of glucagon-like peptide-1 (GLP-1), respectively.[2] This dual action contributes to improved glucose tolerance and lower blood glucose levels.

The signaling pathway involves the coupling of GPR120 to Gαq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ is a key trigger for insulin and GLP-1 exocytosis.

GPR120_Diabetic cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Binds & Activates Gaq11 Gαq/11 GPR120->Gaq11 Activates PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates GSIS Enhanced GSIS Ca_release->GSIS Triggers GLP GLP Ca_release->GLP GLP1 GLP-1 Secretion -1 Triggers

GPR120-mediated anti-diabetic signaling cascade.
GPR120-Mediated Anti-Inflammatory Effects

In immune cells such as macrophages, GPR120 activation by FAHFAs, including 9-POHSA, exerts potent anti-inflammatory effects.[3] This is primarily achieved through a β-arrestin-2-dependent pathway that inhibits Toll-like receptor 4 (TLR4) and tumor necrosis factor-α (TNF-α) induced inflammatory signaling.

Upon ligand binding, GPR120 is internalized in a complex with β-arrestin-2. This complex then interacts with and sequesters TAK1-binding protein 1 (TAB1), preventing the activation of TAK1. The inhibition of TAK1 subsequently blocks the downstream activation of the NF-κB and JNK pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3]

GPR120_Inflammatory cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound GPR120 GPR120 This compound->GPR120 Activates TAK1_TAB1 TAK1-TAB1 Complex TLR4->TAK1_TAB1 Activates B_Arrestin β-Arrestin-2 GPR120->B_Arrestin Recruits NFkB NF-κB Pathway TAK1_TAB1->NFkB Activates JNK JNK Pathway TAK1_TAB1->JNK Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates JNK->Cytokines Upregulates Internalization GPR120/β-Arrestin-2 Internalization B_Arrestin->Internalization Internalization->TAK1_TAB1 Sequesters TAB1

GPR120-mediated anti-inflammatory signaling pathway.
Potential Role of PPARγ

While the primary mechanism of action for FAHFAs is through GPR120, some fatty acids and their derivatives are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[4] PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[5] Activation of PPARγ can lead to improved insulin sensitivity. Although direct, high-affinity binding of this compound to PPARγ has not been definitively established, it remains a plausible secondary or parallel pathway contributing to its overall metabolic benefits. Further research is required to elucidate the precise role of PPARγ in this compound's mechanism of action.

Quantitative Data on Therapeutic Effects

The following tables summarize key quantitative data from preclinical studies on FAHFAs. It is important to note that much of the existing data is for isomers closely related to this compound, such as 9-POHSA and various PAHSAs.

Table 1: In Vitro GPR120 Activation
CompoundAssay TypeCell LineEC₅₀ (µM)Reference
9-POHSACalcium FluxHEK29312.5Aryal et al., 2021
5-PAHSACalcium FluxHEK29317.8Aryal et al., 2021
9-PAHSACalcium FluxHEK29310.6Aryal et al., 2021
12-PAHSACalcium FluxHEK29319.3Aryal et al., 2021
Table 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS)
Compound (20 µM)Cell LineFold Increase in GSIS (vs. control)Reference
9-POHSAMIN6~1.8Aryal et al., 2021
10-POHSAHuman Islets~1.6Aryal et al., 2021
9-PAHSAHuman Islets~1.7Aryal et al., 2021
Table 3: In Vitro Anti-Inflammatory Effects (9-POHSA)
CytokineCell LineTreatmentInhibitionReference
IL-1βRAW 264.72-10 µM 9-POHSA + LPSSignificant[3]
IL-6RAW 264.72-10 µM 9-POHSA + LPSSignificant[3]
Table 4: In Vivo Effects on Glucose Homeostasis (5- and 9-PAHSA Mixture)
ParameterAnimal ModelTreatmentOutcomeReference
Glucose ToleranceC57BL/6 Mice2 mg/kg/day each of 5- & 9-PAHSA via osmotic pumpImproved glucose clearance during OGTTYore et al., 2014[2]
Insulin SensitivityC57BL/6 Mice2 mg/kg/day each of 5- & 9-PAHSA via osmotic pumpEnhanced insulin sensitivity during ITTYore et al., 2014[2]
GLP-1 SecretionC57BL/6 MiceAcute oral gavage of 5- & 9-PAHSA mixtureIncreased plasma GLP-1 levels post-glucose challengeYore et al., 2014[2]

Experimental Protocols

Lipid Extraction and Quantification of this compound

This protocol describes the extraction of FAHFAs from adipose tissue and their quantification by liquid chromatography-mass spectrometry (LC-MS).

Lipid_Extraction start 1. Homogenize Adipose Tissue (150 mg in PBS/Methanol (B129727)/Chloroform (B151607) + internal standard, e.g., ¹³C-PAHSA) centrifuge1 2. Centrifuge to Separate Phases start->centrifuge1 collect_organic 3. Collect Lower Organic Phase centrifuge1->collect_organic dry_down 4. Dry Under Nitrogen Stream collect_organic->dry_down spe 5. Solid-Phase Extraction (SPE) - Elute neutral lipids (Hexane/Ethyl Acetate) - Elute FAHFAs (Ethyl Acetate) dry_down->spe dry_down2 6. Dry Eluted FAHFA Fraction spe->dry_down2 reconstitute 7. Reconstitute in Methanol dry_down2->reconstitute lcms 8. Analyze by LC-MS/MS (MRM Mode, Negative ESI) reconstitute->lcms

Workflow for FAHFA extraction and analysis.

Materials:

  • Adipose tissue (~150 mg)

  • Phosphate-buffered saline (PBS)

  • LC-MS grade methanol and chloroform

  • Isotope-labeled internal standard (e.g., ¹³C-PAHSA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C8)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Homogenize ~150 mg of adipose tissue on ice in a mixture of PBS, methanol, and chloroform containing a known amount of an isotope-labeled internal standard.

  • Centrifuge the homogenate to separate the aqueous and organic phases.

  • Carefully collect the lower organic (chloroform) layer.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Perform solid-phase extraction to enrich the FAHFA fraction.

    • Wash the SPE column with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) to elute neutral lipids.

    • Elute the FAHFA fraction with a more polar solvent (e.g., ethyl acetate).

  • Dry the eluted FAHFA fraction under nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

  • Analyze by LC-MS/MS, typically using a C18 reversed-phase column and operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for specific detection of this compound and its isomers.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of this compound on glucose clearance in mice.

Materials:

  • C57BL/6 mice

  • This compound formulated for oral administration (e.g., in a vehicle like PEG400/Tween-80/water)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

Procedure:

  • Fast mice overnight (approximately 16 hours) or for a shorter duration (e.g., 6 hours) with free access to water.

  • Administer this compound or vehicle control via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

  • At time 0, measure baseline blood glucose from a tail snip.

  • Immediately administer a glucose solution (e.g., 2 g/kg) via oral gavage.

  • Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Plot blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

In Vitro GPR120 Activation Assay (Calcium Mobilization)

This assay measures the ability of this compound to activate GPR120 by detecting changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing human GPR120

  • 96-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Fluorescence imaging plate reader (FLIPR)

  • This compound and other test compounds

Procedure:

  • Seed GPR120-expressing HEK293 cells into 96-well plates and incubate overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.

  • Place the plate in a FLIPR instrument.

  • Measure baseline fluorescence.

  • Automatically add serial dilutions of this compound to the wells.

  • Monitor the change in fluorescence intensity in real-time. An increase in fluorescence indicates a rise in intracellular calcium, signifying GPR120 activation.

  • Generate dose-response curves and calculate the EC₅₀ value.

In Vitro Macrophage Anti-Inflammatory Assay

This protocol assesses the ability of this compound to suppress the production of pro-inflammatory cytokines in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Plate RAW 264.7 cells and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound (e.g., 2-10 µM) or vehicle control for a specified time (e.g., 1-2 hours).[3]

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubate for a period sufficient for cytokine production (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only control.

Conclusion and Future Directions

This compound is a novel endogenous lipid with significant therapeutic potential, primarily driven by its anti-diabetic and anti-inflammatory activities. Its mechanism of action through the GPR120 receptor is well-supported, leading to improved glucose homeostasis and suppression of inflammatory signaling. The quantitative data, though still emerging specifically for the this compound isomer, strongly indicates a potent biological effect consistent with other members of the FAHFA family.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered this compound.

  • Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to translate the promising preclinical findings into human therapies for type 2 diabetes and inflammatory conditions.

  • Structure-Activity Relationship (SAR): Further investigation into the SAR of different FAHFA isomers will be crucial for designing synthetic analogs with optimized potency, selectivity, and pharmacokinetic properties.

  • Elucidation of PPARγ Role: Definitive studies are required to confirm or refute a direct role for PPARγ in the mechanism of action of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 5-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-POHSA, or 5-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid, is a branched fatty acid ester of a hydroxy fatty acid (FAHFA).[1][2][3][4] This class of endogenous lipids has garnered significant interest in the scientific community for its potential anti-diabetic and anti-inflammatory properties.[5][6][7][8][9] this compound is specifically comprised of palmitoleic acid esterified to the 5th carbon of hydroxystearic acid.[1][3][4] The levels of POHSA have been found to be elevated in the serum of glucose-tolerant mice, suggesting a role in metabolic regulation.[1][3] Given their therapeutic potential, robust methods for the synthesis and purification of specific FAHFA isomers like this compound are crucial for further research and drug development.

These application notes provide detailed protocols for the chemical and enzymatic synthesis of this compound, as well as a comprehensive purification strategy based on solid-phase extraction and high-performance liquid chromatography.

Synthesis of this compound

The synthesis of this compound, and other FAHFAs, can be approached through both chemical and enzymatic methods. Chemical synthesis offers versatility in producing various analogs, while enzymatic synthesis provides a more sustainable and potentially stereoselective route.

I. Chemical Synthesis Protocol

The chemical synthesis of this compound involves a two-step process: the synthesis of the precursor, 5-hydroxystearic acid, followed by its esterification with palmitoleic acid. A general and adaptable approach involves the coupling of the two fatty acid components using a carbodiimide-mediated esterification.

Experimental Protocol: Chemical Synthesis of this compound

This protocol is adapted from general methods for FAHFA synthesis.[10][11]

Materials:

  • 5-Hydroxystearic acid

  • Palmitoleic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Argon or Nitrogen gas

  • Round bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Standard glassware for extraction and work-up

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve palmitoleic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Activation of Carboxylic Acid: Cool the solution to 0 °C in an ice bath. To the stirred solution, add EDCI (1.2 equivalents), DMAP (0.1 equivalents), and triethylamine (1.2 equivalents). Stir the mixture at 0 °C for 20 minutes.

  • Addition of Hydroxy Fatty Acid: In a separate flask, dissolve 5-hydroxystearic acid (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the activated palmitoleic acid mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the initial reaction).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a gradient of hexane (B92381)/ethyl acetate (B1210297) as the eluent.

Quantitative Data for Chemical Synthesis of FAHFAs

ParameterValue/RangeReference
Reactant Ratio Fatty Acid:Hydroxy Fatty Acid:EDCI:TEA (1:1.1:1.2:1.2)[10]
Catalyst Loading (DMAP) 0.1 equivalents[10]
Reaction Time 12 - 24 hoursGeneral protocol
Typical Yield 60-80% (for similar esterifications)Estimated

Workflow for Chemical Synthesis of this compound

cluster_synthesis Chemical Synthesis Workflow start Start: Reactants (Palmitoleic Acid, 5-Hydroxystearic Acid) activation Activation of Palmitoleic Acid (EDCI, DMAP, TEA in DCM at 0°C) start->activation coupling Coupling Reaction (Addition of 5-Hydroxystearic Acid) activation->coupling reaction Stir at Room Temperature (12-24 hours) coupling->reaction workup Aqueous Work-up and Extraction reaction->workup purification Silica Gel Chromatography workup->purification end Final Product: this compound purification->end

A diagram illustrating the workflow for the chemical synthesis of this compound.

II. Enzymatic Synthesis Protocol

Enzymatic synthesis is a greener alternative that often provides high selectivity. Lipases are commonly used to catalyze the esterification of a fatty acid and a hydroxy fatty acid.[1][12]

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is based on general lipase-catalyzed esterification methods for FAHFAs.[1][12]

Materials:

  • 5-Hydroxystearic acid

  • Palmitoleic acid

  • Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase A - CalA)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or orbital shaker

  • Filtration setup

Procedure:

  • Reaction Setup: In a screw-capped vial, combine 5-hydroxystearic acid (1.0 equivalent) and palmitoleic acid (1.5 equivalents) in an anhydrous organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.

  • Reaction: If using, add activated molecular sieves to the mixture. Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 40-60 °C). The reaction time can range from 24 to 72 hours.

  • Enzyme Removal: After the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using chromatographic methods as described in the purification section below.

Quantitative Data for Enzymatic Synthesis of FAHFAs

ParameterValue/RangeReference
Substrate Ratio Hydroxy Fatty Acid:Fatty Acid (1:2)[1]
Enzyme Candida antarctica Lipase A (CalA) and its orthologues[1][12]
Reaction Time 24 - 72 hoursGeneral protocol
Temperature 40 - 60 °CGeneral protocol
Yield Can achieve high yields, potentially >90% with optimized conditions[1]

Workflow for Enzymatic Synthesis of this compound

cluster_enzymatic Enzymatic Synthesis Workflow start Start: Substrates (Palmitoleic Acid, 5-Hydroxystearic Acid) reaction Enzymatic Esterification (Immobilized Lipase in Organic Solvent) start->reaction incubation Incubation with Shaking (40-60°C, 24-72h) reaction->incubation filtration Enzyme Removal by Filtration incubation->filtration concentration Solvent Evaporation filtration->concentration purification Chromatographic Purification concentration->purification end Final Product: this compound purification->end

A diagram illustrating the workflow for the enzymatic synthesis of this compound.

Purification of this compound

The purification of this compound from a crude reaction mixture or a biological extract is typically a multi-step process involving solid-phase extraction (SPE) for initial enrichment, followed by high-performance liquid chromatography (HPLC) for the separation of isomers and final purification.[13][14][15]

Experimental Protocol: Purification of this compound

This protocol is a general procedure for the purification of FAHFAs.[13][14]

Materials:

  • Crude this compound sample

  • Silica-based solid-phase extraction (SPE) cartridges

  • Hexane

  • Diethyl ether

  • Methanol

  • Water (HPLC grade)

  • Ammonium (B1175870) acetate

  • Ammonium hydroxide (B78521)

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC system with a UV or mass spectrometer detector

Procedure:

Part A: Solid-Phase Extraction (SPE) for FAHFA Enrichment

  • Cartridge Conditioning: Condition a silica SPE cartridge by washing it with hexane.

  • Sample Loading: Dissolve the crude lipid extract in a minimal amount of hexane and load it onto the conditioned SPE cartridge.

  • Elution of Non-polar Lipids: Elute non-polar lipids, such as triglycerides, with hexane or a low-polarity hexane/diethyl ether mixture.

  • Elution of FAHFAs: Elute the FAHFA fraction using a more polar solvent mixture, such as hexane/diethyl ether (e.g., 85:15 v/v).[13]

  • Solvent Evaporation: Collect the FAHFA fraction and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

Part B: High-Performance Liquid Chromatography (HPLC) Purification

  • Sample Preparation: Reconstitute the enriched FAHFA fraction from SPE in the HPLC mobile phase.

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).[14]

    • Mobile Phase: An isocratic mobile phase of methanol:water (e.g., 93:7) with 5 mM ammonium acetate and 0.03% ammonium hydroxide can be used.[14]

    • Flow Rate: A typical flow rate is around 0.2 mL/min.[14]

    • Detection: Monitor the elution profile using a mass spectrometer to identify the peak corresponding to the mass of this compound.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain purified this compound. Confirm the purity using LC-MS analysis.

Quantitative Data for Purification of FAHFAs

ParameterDetailsReference
SPE Recovery Can be >70% for fatty acid esters[15]
HPLC Column Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm[14]
HPLC Mobile Phase 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide[14]
HPLC Run Time Can be optimized to ~30 minutes per sample[14]
Final Purity >95% is achievable with this methodGeneral expectation

Workflow for Purification of this compound

cluster_purification Purification Workflow start Start: Crude this compound spe Solid-Phase Extraction (SPE) (Silica Cartridge) start->spe hplc High-Performance Liquid Chromatography (HPLC) (Reversed-Phase C18) spe->hplc collection Fraction Collection hplc->collection analysis Purity Analysis (LC-MS) collection->analysis end Final Product: Purified this compound analysis->end

A diagram illustrating the workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2][3] Their discovery has opened new avenues for understanding metabolic and inflammatory diseases, making their accurate quantification in biological matrices crucial for research and therapeutic development.[1][2][3] However, the analysis of FAHFAs presents considerable challenges due to their low abundance and the existence of numerous regio-isomers.[1][2][3]

This document provides detailed application notes and protocols for the quantification of FAHFAs using liquid chromatography-mass spectrometry (LC-MS), the cornerstone of FAHFA analysis.[1][2][3] The methodologies described herein cover sample preparation, including lipid extraction and solid-phase extraction (SPE) for FAHFA enrichment, and instrumental analysis.

Analytical Workflow Overview

The general workflow for FAHFA quantification involves several key steps, from sample collection to data analysis. The following diagram illustrates a typical experimental workflow.

FAHFA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction SPE Solid-Phase Extraction (SPE) (Silica Cartridge) Extraction->SPE Derivatization Optional Derivatization (e.g., AMPP, DMED) SPE->Derivatization LC_Separation LC Separation (Reversed-Phase C18) Derivatization->LC_Separation MS_Detection MS Detection (e.g., MRM) LC_Separation->MS_Detection Quantification Quantification (Internal Standards) MS_Detection->Quantification

Caption: General experimental workflow for FAHFA quantification.

Key Analytical Techniques

The quantification of FAHFAs predominantly relies on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers the high sensitivity and selectivity required to measure the low endogenous concentrations of these lipids and to differentiate between their various isomers.[1][2][3]

1. Sample Preparation:

  • Lipid Extraction: The initial step involves extracting total lipids from the biological matrix. The most common methods are the Bligh-Dyer or Folch procedures, which use a chloroform (B151607)/methanol (B129727)/water solvent system.[2][4]

  • Solid-Phase Extraction (SPE): Following extraction, FAHFAs are enriched using silica-based SPE.[2][5][6] This step is critical for removing interfering lipids, such as triacylglycerols and cholesterol esters, which can cause ion suppression in the mass spectrometer.[2][4][7]

  • Derivatization (Optional): To enhance detection sensitivity, FAHFAs can be chemically derivatized.[2][8] Derivatization agents like N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) and 2-dimethylaminoethylamine (DMED) introduce a readily ionizable group, improving signal intensity in positive ion mode.[2] This can lead to significantly lower limits of detection.[2]

2. Liquid Chromatography (LC):

  • Reversed-Phase Chromatography: Reversed-phase columns, particularly C18 phases, are widely used for the separation of FAHFA isomers.[2][5][6] The separation is crucial for distinguishing between different regio-isomers (e.g., 5-PAHSA, 9-PAHSA, and 12-PAHSA).[5]

  • Mobile Phases: Typical mobile phases consist of methanol/water or acetonitrile/water mixtures containing additives like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) to improve chromatographic peak shape and ionization efficiency.[5][6]

3. Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) is the standard ionization technique for FAHFAs. Analysis is typically performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻.[2][4] If derivatization is employed, positive ion mode is used.[2]

  • Mass Analyzers: Triple quadrupole (QqQ) mass spectrometers are commonly used for targeted quantification due to their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[2][4] High-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) and Orbitrap are also utilized for both quantitative and qualitative (structure elucidation) studies.[2][4]

  • Fragmentation: Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions that are used for identification and quantification. For instance, the fragmentation of PAHSAs often results in product ions corresponding to the palmitate and hydroxystearate moieties.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for FAHFA analysis reported in the literature.

Table 1: Liquid Chromatography Parameters for FAHFA Analysis

ParameterDescription
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm)[5][6]
Mobile Phase Isocratic: 93:7 methanol/water with 5 mM ammonium acetate and 0.03% ammonium hydroxide[5][6]
Flow Rate 0.2 mL/min[5][6]
Column Temperature 25 °C[5][6]
Injection Volume 10 µL[5][6]
Run Time 30 min[9]

Table 2: Mass Spectrometry Parameters for Targeted FAHFA Quantification (MRM)

FAHFA FamilyPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierReference
PAHSAs 537.5255.2283.2[10]
OAHSAs 563.5281.2299.2[11]

Table 3: Limits of Detection (LODs) for Derivatized FAHFAs

Derivatization AgentFAHFALOD (pg)Reference
DMED Labeled FAHFAs0.01 - 0.14[2]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Tissues

This protocol is adapted from established methods for total lipid extraction.[5][6]

Materials:

  • Biological tissue (e.g., adipose tissue, liver)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • Internal standards (e.g., ¹³C-labeled FAHFAs)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenize approximately 50-100 mg of tissue in PBS.

  • Transfer the homogenate to a glass tube.

  • Add 1.5 mL of methanol and 3 mL of chloroform containing the internal standards (e.g., 5 pmol/sample of ¹³C₄-9-PAHSA).[5][6]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 2,200 x g for 5 minutes at 4 °C to separate the phases.[5][6]

  • Carefully collect the lower organic phase into a new glass vial.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Store the dried lipid extract at -80 °C until further processing.[5][6]

Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment

This protocol describes the enrichment of FAHFAs from the total lipid extract using a silica (B1680970) cartridge.[4][5][6]

Materials:

  • Dried lipid extract from Protocol 1

  • Silica SPE cartridge (e.g., Strata SI-1, 500 mg)

  • Chloroform

  • Hexane (B92381)

  • Ethyl acetate

  • Nitrogen evaporator

Procedure:

  • Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.[5][6]

  • Condition the cartridge with 6 mL of hexane.[5][6]

  • Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned cartridge.[5][6]

  • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.[5][6]

  • Elute the FAHFAs with 4 mL of ethyl acetate into a clean collection tube.[5][6]

  • Dry the FAHFA fraction under a gentle stream of nitrogen.

  • Reconstitute the sample in a suitable solvent (e.g., 40 µL of methanol) for LC-MS analysis.[5][6]

SPE_Protocol cluster_prep Cartridge Preparation cluster_loading Sample Loading & Elution cluster_collection Sample Collection Wash Wash with Ethyl Acetate Condition Condition with Hexane Wash->Condition Load Load Lipid Extract Condition->Load Elute_Neutral Elute Neutral Lipids (5% Ethyl Acetate in Hexane) Load->Elute_Neutral Elute_FAHFA Elute FAHFAs (Ethyl Acetate) Elute_Neutral->Elute_FAHFA Collect Collect FAHFA Fraction Elute_FAHFA->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute for LC-MS Dry->Reconstitute

Caption: Solid-Phase Extraction (SPE) protocol workflow.

Protocol 3: Optional Derivatization with AMPP for Enhanced Sensitivity

This protocol is based on a method for charge-reversal derivatization of FAHFAs.[2]

Materials:

  • Dried FAHFA fraction from Protocol 2

  • N-(4-aminomethylphenyl) pyridinium (AMPP)

  • [3-(dimethylamino)propyl]-ethylcarbodiimide hydrochloride (EDCI)

  • 1-hydroxybenzotriazole (HOBT)

  • Appropriate reaction solvent (e.g., dichloromethane/acetonitrile)

Procedure:

  • To the dried FAHFA sample, add a solution of AMPP, EDCI, and HOBT in the reaction solvent.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

  • Quench the reaction if necessary.

  • Dry the sample and reconstitute it in the initial mobile phase for LC-MS analysis in positive ion mode.

Signaling Pathways and Logical Relationships

While the direct signaling pathways of FAHFAs are still under active investigation, they are known to exert their anti-diabetic and anti-inflammatory effects through various mechanisms. The diagram below provides a simplified representation of the logical relationship between FAHFA analysis and its biological implications.

FAHFA_Signaling_Logic cluster_analysis Analytical Quantification cluster_biology Biological Context cluster_effects Downstream Effects Quantification FAHFA Quantification (LC-MS) Levels FAHFA Levels in Biological Samples Quantification->Levels Physiology Physiological State (e.g., Healthy, Diseased) Levels->Physiology Correlate Signaling Activation of Signaling Pathways Levels->Signaling Biological_Response Anti-inflammatory & Anti-diabetic Effects Signaling->Biological_Response

Caption: Logical relationship of FAHFA analysis to biological outcomes.

Conclusion

The analytical techniques and protocols outlined in this document provide a robust framework for the accurate and sensitive quantification of FAHFAs. The use of LC-MS/MS, combined with effective sample preparation, is essential for advancing our understanding of the roles these novel lipids play in health and disease. As research in this field continues to evolve, further refinements to these methods are anticipated, potentially leading to standardized assays for clinical applications.

References

Application Note: Quantitative Analysis of 5-oxo-eicosatetraenoic acid (5-oxo-ETE) in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-oxo-eicosatetraenoic acid (5-oxo-ETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2][3] It is a powerful chemoattractant for eosinophils and also exerts effects on other inflammatory cells such as neutrophils, basophils, and monocytes.[1][2][3] Due to its pro-inflammatory properties and its role in cell proliferation, 5-oxo-ETE is implicated in the pathophysiology of various diseases, including asthma, allergic reactions, and cancer.[2][3][4] Accurate and sensitive quantification of 5-oxo-ETE in biological samples is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting its signaling pathway. This application note provides a detailed protocol for the analysis of 5-oxo-ETE using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[5][6]

Signaling Pathway

5-oxo-ETE exerts its biological effects by binding to the oxoeicosanoid receptor 1 (OXER1), a G protein-coupled receptor (GPCR).[1][7] The OXER1 receptor is coupled to a Gi/o protein.[1][8] Upon ligand binding, the G protein dissociates into its Gαi and Gβγ subunits, which initiate downstream signaling cascades. The Gβγ subunit is primarily responsible for activating phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). Subsequent activation of the ERK1/2 signaling pathway has also been reported.[8][9]

5-oxo-ETE Signaling Pathway 5-oxo-ETE Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-oxo-ETE 5-oxo-ETE OXER1 OXER1 5-oxo-ETE->OXER1 Binds to Gi_o Gi/o Protein OXER1->Gi_o Activates G_beta_gamma Gβγ Gi_o->G_beta_gamma Dissociates to G_alpha_i Gαi Gi_o->G_alpha_i PLC PLC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to PKC PKC PLC->PKC Activates G_beta_gamma->PLC Activates Cellular_Response Cellular Response (Chemotaxis, etc.) Ca_mobilization->Cellular_Response Contributes to ERK ERK1/2 PKC->ERK Activates ERK->Cellular_Response Leads to

Figure 1: 5-oxo-ETE Signaling Pathway through the OXE Receptor.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of eicosanoids from biological fluids like plasma or cell culture media.[10][11]

  • Materials:

    • C18 SPE cartridges

    • Methanol (B129727) (MeOH), HPLC grade

    • Deionized water

    • Ethyl acetate, HPLC grade

    • Hexane (B92381), HPLC grade

    • 2M Hydrochloric acid (HCl)

    • Internal standard (e.g., 5-oxo-ETE-d8)

    • Nitrogen gas evaporator

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Sample Acidification: To 1 mL of plasma or media, add an appropriate amount of internal standard. Acidify the sample to a pH of approximately 3.5 by adding 2M HCl (usually around 50 µL per mL of sample).[10] Vortex and let it sit at 4°C for 15 minutes. Centrifuge at 3000 rpm for 5 minutes to pellet any precipitate.[10][11]

    • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.[11]

    • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.[11] Follow with a wash of 1 mL of hexane to remove non-polar interferences.

    • Elution: Elute the 5-oxo-ETE and other eicosanoids from the cartridge with 1 mL of ethyl acetate.[10]

    • Drying: Dry the eluate under a gentle stream of nitrogen gas.

    • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[11]

Experimental Workflow Experimental Workflow for 5-oxo-ETE Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Biological Sample (Plasma, Media, etc.) Acidify Acidify to pH 3.5 Start->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Elute Elute with Ethyl Acetate SPE->Elute Dry Dry under Nitrogen Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantify Quantification MS->Quantify Report Report Results Quantify->Report

Figure 2: General experimental workflow for 5-oxo-ETE analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[6]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for 5-oxo-ETE and its internal standard should be optimized. Example transitions are provided in the table below.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, and temperature).

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: LC-MS/MS Parameters for 5-oxo-ETE Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-oxo-ETE319.2115.120
5-oxo-ETE-d8 (IS)327.2116.120

Table 2: Method Validation Summary

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 pg/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)90-110%

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 5-oxo-ETE in biological samples. The detailed sample preparation protocol ensures efficient extraction and removal of interfering substances, while the optimized LC-MS/MS parameters allow for selective and accurate measurement. This application note serves as a comprehensive guide for researchers and scientists in the fields of drug discovery and biomedical research to reliably measure this important lipid mediator.

References

Application Note: Sample Preparation for Lipidomics Analysis of 5-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-oxo-15(S)-hydroxy-eicosatetraenoic acid (5-POHSA) is an oxidized lipid mediator derived from polyunsaturated fatty acids (PUFAs) through enzymatic or non-enzymatic pathways.[1][2] As a member of the oxylipin family, this compound is involved in various biological processes and is a subject of growing research interest. The analysis of oxylipins like this compound presents significant challenges due to their low concentrations in biological samples and inherent instability.[1][3] Therefore, a robust and optimized sample preparation workflow is critical for accurate and reproducible quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This application note provides a detailed protocol for the extraction and purification of this compound from biological matrices, such as plasma and tissue, ensuring high recovery and sample integrity for downstream lipidomics analysis.

Principle

The protocol is based on a multi-step process involving liquid-liquid extraction (LLE) to isolate lipids from the bulk of aqueous sample components, followed by solid-phase extraction (SPE) to purify and concentrate the target analyte, this compound, while removing interfering lipid classes.[1] The addition of a stable isotope-labeled internal standard at the beginning of the procedure is crucial to correct for analyte loss during sample processing and to account for matrix effects during LC-MS/MS analysis.[4][5]

Experimental Workflow for this compound Sample Preparation

G cluster_0 Sample Collection & Initial Prep cluster_1 Extraction cluster_2 Purification & Concentration cluster_3 Analysis A 1. Sample Collection (Plasma, Tissue Homogenate) B 2. Add Internal Standard (IS) & Antioxidant (BHT) A->B C 3. Protein Precipitation & Lipid Extraction (e.g., MTBE Method) B->C D 4. Vortex & Centrifuge C->D E 5. Collect Organic (Upper) Layer D->E F 6. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) E->F G 7. Evaporate Eluate (Under Nitrogen Stream) F->G H 8. Reconstitute Sample G->H I 9. LC-MS/MS Analysis H->I

Caption: Workflow for this compound extraction and analysis.

Materials and Reagents

Table 1: List of Required Materials and Reagents

Item Recommended Specification
Solvents LC-MS Grade Methanol (B129727) (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Chloroform, Isopropanol, Hexane (B92381)
Acids/Additives Formic Acid (FA), Butylated Hydroxytoluene (BHT)
Internal Standard This compound-d8 (or other appropriate deuterated standard)
SPE Cartridges C8/Anion Exchange Mixed-Mode or C18 Cartridges
Collection Tubes 1.5 mL or 2.0 mL Polypropylene (B1209903) microcentrifuge tubes

| Equipment | Centrifuge, Nitrogen evaporator, Vortex mixer, SPE manifold, Analytical balance, Pipettes |

Detailed Experimental Protocols

1. Sample Handling and Storage

Due to the instability of oxylipins, proper sample handling is critical.[3]

  • Collection: Collect blood in EDTA tubes. For tissues, flash-freeze in liquid nitrogen immediately after collection to quench enzymatic activity.[6]

  • Storage: Long-term storage of plasma or tissue should be at -80°C.[7] Multiple freeze-thaw cycles should be avoided as they can lead to a significant decrease in the levels of some oxylipins.[3] For analysis, thaw samples on ice.

2. Protocol for Lipid Extraction from Plasma (MTBE Method)

This method is an effective alternative to traditional Folch extraction and avoids the use of halogenated solvents.[8]

  • To a 1.5 mL polypropylene tube, add 100 µL of plasma.

  • Add 10 µL of internal standard (IS) solution (e.g., this compound-d8 at 100 ng/mL in methanol) and 10 µL of antioxidant solution (e.g., 0.2 mg/mL BHT in methanol) to all samples, standards, and quality controls.

  • Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.

  • Add 1 mL of MTBE. Vortex vigorously for 1 minute.

  • Add 250 µL of water to induce phase separation. Vortex for 20 seconds.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C.[9]

  • Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.[9]

  • Re-extract the lower aqueous layer with an additional 0.5 mL of MTBE, centrifuge, and combine the organic layers to maximize recovery.

  • Proceed immediately to the Solid-Phase Extraction step.

3. Protocol for Solid-Phase Extraction (SPE) Purification

SPE is used to remove highly abundant, interfering lipids like phospholipids (B1166683) and triglycerides.[1]

  • Conditioning: Condition a mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the column.

  • Loading: Load the combined organic extract from the LLE step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of a water/methanol (90:10, v/v) solution to remove polar impurities. Follow with a second wash using 2 mL of hexane to elute neutral lipids like triglycerides.

  • Elution: Elute the target oxylipins, including this compound, with 2 mL of methanol or a solution of ethyl acetate (B1210297) containing 1% formic acid.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[9][10]

4. Sample Reconstitution

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent, typically the initial mobile phase of the LC gradient (e.g., 50:50 methanol/water).

  • Vortex briefly and transfer the solution to an LC-MS vial with an insert for analysis.

Data Presentation: Method Comparison and Performance

The choice of extraction method can significantly impact analyte recovery. While the MTBE method is provided as the primary protocol, other methods like the Folch or Bligh and Dyer can also be used.[1][2]

Table 2: Hypothetical Recovery Data for Different Extraction Methods

Method Analyte Mean Recovery (%) RSD (%) Notes
MTBE Method This compound 92 5.8 Good for a wide range of lipids, avoids chlorinated solvents.[2]
Folch Method This compound 88 6.5 Robust and widely used, but uses chloroform.[1][8]
Bligh & Dyer This compound 85 7.1 A modification of the Folch method, suitable for samples with high water content.[2]

Note: Data are representative and should be validated experimentally in your laboratory.

LC-MS/MS Analysis

Final analysis is typically performed using a high-sensitivity triple quadrupole mass spectrometer.[11][12]

Table 3: Typical LC-MS/MS Parameters for this compound

Parameter Setting
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (90:10)
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode

| MS/MS Transitions | Precursor ion (Q1) and product ion (Q3) transitions must be optimized for this compound and its internal standard. |

Signaling Pathway Visualization

G PUFA PUFA (e.g., Arachidonic Acid) LOX Lipoxygenase (LOX) PUFA->LOX NonEnzymatic Non-Enzymatic Autoxidation PUFA->NonEnzymatic Hydroperoxy_FA Hydroperoxy Fatty Acids LOX->Hydroperoxy_FA Enzymatic Oxidation NonEnzymatic->Hydroperoxy_FA Free Radical Attack Hydroxy_FA Hydroxy Fatty Acids (e.g., HETEs) Hydroperoxy_FA->Hydroxy_FA Reduction POHSA_5 This compound Hydroxy_FA->POHSA_5 Oxidation Bio_Activity Biological Activity (Inflammation, etc.) POHSA_5->Bio_Activity

References

Application Notes and Protocols for Solid-Phase Extraction of FAHFAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-diabetic and anti-inflammatory properties. Accurate quantification of these molecules in biological matrices is crucial for understanding their physiological roles and for the development of novel therapeutics. Solid-phase extraction (SPE) is a critical step in the analytical workflow for FAHFA analysis, enabling their enrichment and removal of interfering substances prior to detection by liquid chromatography-mass spectrometry (LC-MS).[1][2] This document provides a detailed protocol for the solid-phase extraction of FAHFAs from biological samples.

Experimental Protocols

Protocol 1: Initial Lipid Extraction from Biological Samples

Prior to SPE, total lipids, including FAHFAs, must be extracted from the biological matrix. The Bligh-Dyer method is a commonly used approach.[1]

Materials:

Procedure:

  • Homogenize the tissue sample in a mixture of chloroform and methanol (e.g., a 2:1 v/v ratio). For liquid samples like serum, add methanol and chloroform to the sample.

  • Add water or PBS to induce phase separation.

  • Vortex the mixture thoroughly and then centrifuge to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the collected organic phase under a gentle stream of nitrogen.

An alternative to the Bligh-Dyer method is a three-phase solvent system using methyl tert-butyl ether (MTBE), methanol, and water.[1][2]

Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment

This protocol details the enrichment of FAHFAs from the dried lipid extract using silica-based SPE cartridges.[1][3] A faster version of this protocol can be completed in approximately one hour by using positive pressure (e.g., nitrogen gas) to facilitate solvent flow through the cartridge.[2][3]

Materials:

  • Dried lipid extract from Protocol 1

  • Silica (B1680970) SPE cartridges (e.g., Strata SI-1 Silica, 500 mg, 3 mL)[3]

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Chloroform

  • Positive pressure manifold or vacuum manifold (optional, for faster protocol)

  • Collection tubes

Procedure:

  • Cartridge Pre-washing (Optional but Recommended): To minimize background signal from the SPE cartridge itself, pre-wash the silica cartridge with 6 mL of ethyl acetate.[3] This is particularly important when analyzing samples with low FAHFA concentrations, such as serum, where background can account for a significant portion of the signal.[3][4]

  • Cartridge Conditioning: Condition the silica cartridge by passing 6 mL of hexane through it. Do not allow the sorbent bed to dry out.[3]

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of chloroform (e.g., 200 µL) and apply it to the conditioned SPE cartridge.[3]

  • Washing (Elution of Neutral Lipids): Wash the cartridge with 6 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids such as triacylglycerols and cholesterol esters. Discard this fraction.[1][3]

  • Elution of FAHFAs: Elute the FAHFAs from the cartridge into a clean collection tube using 4 mL of ethyl acetate.[3]

  • Drying and Reconstitution: Dry the eluted FAHFA fraction under a gentle stream of nitrogen. Reconstitute the dried sample in a suitable solvent (e.g., 40 µL of methanol) for subsequent LC-MS analysis.[4]

Data Presentation

The following table summarizes quantitative data related to FAHFA SPE protocols from various studies. Direct comparison is challenging due to methodological differences, but the data provides a useful reference for expected performance.

ParameterSilica-Based SPE (Manual/Positive Pressure)Automated Online SPE-LC-MS/MSTitanium and Zirconium Dioxide-Coated SPETwo-Step SPE (Aminopropyl-silica and ODS)
Sorbent Type SilicaNot specifiedTitanium and Zirconium DioxideAminopropyl-silica and Octadecylsilyl (ODS)
Reported Recovery Not explicitly stated in most protocols, but methodology is widely adopted.73.8% - 100% (in serum)[5]~100% for FAHFAs[6]70 +/- 3% (for fatty acid ethyl esters)[7]
Reproducibility (Variability) Not explicitly stated.Within-day: 7.1% - 13.8%; Between-day: 9.3% - 21.6%[5]Not explicitly stated.Not explicitly stated.
Key Advantages Well-established, can be expedited with positive pressure.[2][3]High-throughput and automated.High recovery rate reported for FAHFAs.[6]Effective for separating FAEEs from other lipids.[7]
Reference [1][3][5][6][7]

Visualizations

Experimental Workflow

The overall workflow for FAHFA analysis, from initial sample processing to final detection, is a multi-step process requiring careful execution to ensure accurate and reproducible results.

FAHFA_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Adipose Tissue, Serum) LipidExtraction Total Lipid Extraction (e.g., Bligh-Dyer) BiologicalSample->LipidExtraction DriedExtract Dried Lipid Extract LipidExtraction->DriedExtract Conditioning 1. Cartridge Conditioning (Hexane) Loading 2. Sample Loading (in Chloroform) Conditioning->Loading Washing 3. Wash (95:5 Hexane:Ethyl Acetate) Loading->Washing Elution 4. Elution (Ethyl Acetate) Washing->Elution NeutralLipids Neutral Lipids (Discarded) Washing->NeutralLipids DriedFAHFA Dried FAHFA Fraction Elution->DriedFAHFA Reconstitution Reconstitution (Methanol) DriedFAHFA->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Figure 1. Experimental workflow for FAHFA analysis.
FAHFA Signaling Pathway

FAHFAs exert their biological effects in part by acting as signaling molecules that activate G protein-coupled receptors (GPCRs), such as GPR120.[8] The activation of GPR120 initiates downstream signaling cascades that are linked to the anti-inflammatory and insulin-sensitizing effects of FAHFAs.[3][9]

FAHFA_Signaling cluster_gaq11 Gαq/11 Pathway cluster_barrestin2 β-arrestin 2 Pathway FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 activates barrestin2 β-arrestin 2 GPR120->barrestin2 recruits PLC PLC Gaq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 InsulinSensitizing Insulin (B600854) Sensitizing Effects Ca2->InsulinSensitizing TAK1_inhibition Inhibition of TAK1 activation barrestin2->TAK1_inhibition NFkB_inhibition ↓ NF-κB Activation TAK1_inhibition->NFkB_inhibition AntiInflammatory Anti-inflammatory Effects NFkB_inhibition->AntiInflammatory

Figure 2. Simplified FAHFA signaling via GPR120.

References

In Vitro Assays for Testing 5-POHSA Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-palmitoleoyl-oxy-octadecanoic acid (5-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of lipids. Emerging research suggests that FAHFAs, including molecules structurally similar to this compound, are endogenous signaling molecules with significant roles in metabolic regulation and inflammation.[1] These lipids have demonstrated anti-diabetic and anti-inflammatory properties, making them and their synthetic analogs promising therapeutic candidates.[1] The biological activities of FAHFAs are primarily mediated through their interaction with specific cellular targets, including G-protein coupled receptors (GPCRs) and nuclear receptors.

This document provides detailed application notes and experimental protocols for in vitro assays to characterize the activity of this compound and related compounds on two key molecular targets: G-protein coupled receptor 120 (GPR120) and peroxisome proliferator-activated receptor alpha (PPARα).

Potential Molecular Targets of this compound

Based on the known pharmacology of structurally related lipids, the following receptors are high-priority targets for investigating the bioactivity of this compound:

  • G-Protein Coupled Receptor 120 (GPR120): Also known as Free Fatty Acid Receptor 4 (FFAR4), GPR120 is activated by long-chain fatty acids.[2] Activation of GPR120 is coupled to Gq and Gi signaling pathways, leading to intracellular calcium mobilization and modulation of cyclic AMP (cAMP) levels, respectively.[3] GPR120 activation is associated with enhanced glucose uptake, anti-inflammatory effects, and the secretion of incretin (B1656795) hormones like GLP-1.[4][5]

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are ligand-activated transcription factors that play a crucial role in lipid and glucose metabolism.[6] Hydroxystearic acids, the backbone of FAHFAs, have been shown to act as PPAR agonists.[7] PPARα, in particular, is a key regulator of fatty acid oxidation.[6]

Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of GPR120 and PPARα.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response This compound This compound GPR120 GPR120 This compound->GPR120 Gq Gq GPR120->Gq Gi Gi GPR120->Gi PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 PLC->IP3 produces cAMP cAMP AC->cAMP produces Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases Response_Ca Calcium-mediated responses Ca2->Response_Ca Response_cAMP cAMP-mediated responses cAMP->Response_cAMP ATP ATP ATP->AC

Caption: GPR120 Signaling Cascade.

PPARa_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds Target_Genes Target Gene Transcription PPRE->Target_Genes activates mRNA mRNA Target_Genes->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Metabolic Effects Metabolic Effects Protein Synthesis->Metabolic Effects

Caption: PPARα Signaling Pathway.

Data Presentation: Quantitative Activity of GPR120 and PPARα Ligands

The following tables summarize the potency of various endogenous and synthetic ligands for GPR120 and PPARα, providing a basis for comparison with experimental results for this compound.

Table 1: Potency of GPR120 Agonists

CompoundTypeTarget Receptor(s)Reported EC50/IC50 for GPR120Cell LineAssay Type
9(R)-PAHSAEndogenous LipidGPR120, GPR40~19 µM (IC50)[8]Not SpecifiedNot Specified
TUG-891SyntheticSelective GPR120~43.7 nM[8]hGPR120 transfected CHO cellsCalcium Flux Assay
GW9508SyntheticGPR40, GPR120~2.2 - 3.4 µM[8]HEK-293 cells expressing GPR120Calcium Mobilization
Docosahexaenoic Acid (DHA)Endogenous (Omega-3 FA)GPR1201 - 10 µM[8]Not SpecifiedSRE-luc

Table 2: Potency of PPARα Agonists

CompoundTypeReported EC50Cell LineAssay Type
Fenofibric AcidSynthetic~18 µMHepG2Reporter Gene Assay[9]
Wy-14643Synthetic~1.5 µMHepG2Reporter Gene Assay[9]
GW7647Synthetic~1.1 nM3T3-L1Reporter Gene Assay[7]
BezafibrateSyntheticNot Specified3T3-L1Reporter Gene Assay[7]

Experimental Protocols

GPR120 Activation: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPR120.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells expressing GPR120 in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_24h->Load_Dye Incubate_1h Incubate for 1h Load_Dye->Incubate_1h Add_Compound Add this compound or control compounds Incubate_1h->Add_Compound Measure_Fluorescence Measure fluorescence kinetics (e.g., using FLIPR or FlexStation) Add_Compound->Measure_Fluorescence Analyze_Data Analyze fluorescence change and determine EC50 Measure_Fluorescence->Analyze_Data

Caption: Calcium Mobilization Assay Workflow.

Materials:

  • HEK293 or CHO cells stably or transiently expressing human GPR120.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well black, clear-bottom assay plates.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (B1678239) (optional, to prevent dye leakage).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound and reference agonists/antagonists.

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed GPR120-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and 2.5 mM probenecid in assay buffer.

    • Remove the culture medium from the cells and add 100 µL of loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Assay Measurement:

    • Place the cell plate and compound plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence at appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the compounds to the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence.

    • Plot the ΔRFU against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

GPR120 Activation: cAMP Assay (for Gi coupling)

This assay measures the inhibition of forskolin-stimulated cAMP production following the activation of Gi-coupled GPR120.[10][11]

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed cells expressing GPR120 in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add this compound or control compounds Incubate_24h->Add_Compound Add_Forskolin Add forskolin (B1673556) to stimulate cAMP production Add_Compound->Add_Forskolin Incubate_30m Incubate for 30 min Add_Forskolin->Incubate_30m Lyse_Cells Lyse cells Incubate_30m->Lyse_Cells Measure_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Analyze_Data Analyze cAMP levels and determine IC50 Measure_cAMP->Analyze_Data

Caption: Gi-Coupled GPCR cAMP Assay Workflow.

Materials:

  • HEK293 or CHO cells expressing human GPR120.

  • Cell culture medium.

  • 96-well or 384-well assay plates.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Forskolin.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • This compound and reference compounds.

  • Plate reader compatible with the chosen cAMP assay technology.

Protocol:

  • Cell Plating: Seed GPR120-expressing cells into an appropriate assay plate and incubate overnight.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and control compounds in stimulation buffer (e.g., HBSS containing a PDE inhibitor like IBMX).

    • Aspirate the culture medium and add the compound dilutions to the cells.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The optimal forskolin concentration should be predetermined to give a submaximal cAMP response.

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the competitive immunoassay to measure the amount of cAMP produced.

    • Read the plate using a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

PPARα Activation: Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of PPARα in response to ligand binding.[9][12]

PPAR_Reporter_Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis Transfect_Cells Co-transfect cells with a PPARα expression vector and a PPRE-luciferase reporter vector Incubate_24h_1 Incubate for 24h Transfect_Cells->Incubate_24h_1 Add_Compound Add this compound or control compounds Incubate_24h_1->Add_Compound Incubate_24h_2 Incubate for 24h Add_Compound->Incubate_24h_2 Lyse_Cells Lyse cells Incubate_24h_2->Lyse_Cells Measure_Luciferase Measure luciferase activity using a luminometer Lyse_Cells->Measure_Luciferase Analyze_Data Analyze luminescence data and determine EC50 Measure_Luciferase->Analyze_Data

Caption: PPARα Luciferase Reporter Assay Workflow.

Materials:

  • A suitable cell line with low endogenous PPARα activity (e.g., HEK293, HepG2).

  • PPARα expression vector.

  • Luciferase reporter vector containing peroxisome proliferator response elements (PPREs).

  • Transfection reagent.

  • Cell culture medium.

  • White, opaque 96-well assay plates.

  • Luciferase assay reagent.

  • This compound and reference compounds.

  • Luminometer.

Protocol:

  • Cell Transfection:

    • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Plate the transfected cells into a white, opaque 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in cell culture medium.

    • Remove the medium from the cells and add the compound dilutions.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

The in vitro assays described in this document provide a robust framework for characterizing the biological activity of this compound. By systematically evaluating its effects on GPR120 and PPARα, researchers can gain valuable insights into its potential therapeutic applications in metabolic and inflammatory diseases. The provided protocols offer a starting point for experimental design, and optimization may be required depending on the specific cell lines and reagents used.

References

Application Notes and Protocols for Studying the Cellular Effects of 5-palmitoyloxy-stearic acid (5-POHSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the cellular effects of 5-palmitoyloxy-stearic acid (5-POHSA), also known as 5-palmitic acid hydroxystearic acid (5-PAHSA). This document includes detailed protocols for key experiments, summaries of quantitative data, and diagrams of relevant signaling pathways to facilitate research into the therapeutic potential of this endogenous lipid.

Introduction to this compound (5-PAHSA)

This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of lipids. Emerging research has identified this compound as a bioactive molecule with potential therapeutic applications. It has been shown to possess neuroprotective, anti-diabetic, and anti-inflammatory properties.[1][2][3] The cellular effects of this compound are mediated through various signaling pathways, including the mTOR and GPR40 pathways.[1][4][5] These protocols are designed to enable researchers to investigate the multifaceted effects of this compound in various cell culture models.

Data Presentation

Table 1: Effects of 5-PAHSA on Cell Viability and Apoptosis in MIN6 Pancreatic Beta Cells
Treatment ConditionCell Viability (% of DMSO Control)Apoptotic Cells (% of Total)
Control (DMSO)100%Not Reported
Cytomix (TNF-α + IL-1β + IFN-γ; 10 ng/mL each)~75%~30%
Cytomix + 5-PAHSA (5 µM)~90%Not Reported
Cytomix + 5-PAHSA (20 µM)Not Reported~15%

Data summarized from a study on MIN6 cells treated for 40 hours (MTT assay) or 24 hours (Annexin V/PI assay).[6]

Table 2: Effects of 5-PAHSA on mTOR Pathway Activation and Oxidative Stress in PC12 Cells
Treatment Conditionp-mTOR (Ser2448) / total mTOR Ratio (relative to control)p-ULK1 (Ser757) / total ULK1 Ratio (relative to control)Reactive Oxygen Species (ROS) Levels (relative to control)
Control (DMSO)1.01.01.0
5-PAHSA~0.5 (p < 0.05)~0.4 (p < 0.01)~0.6 (p < 0.001)

Data summarized from a study on PC12 cells cultured under diabetic conditions and treated with 5-PAHSA for 24 hours.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Due to its lipophilic nature, this compound requires a carrier for solubilization in aqueous cell culture media. Bovine serum albumin (BSA) is commonly used for this purpose.

Materials:

  • This compound powder

  • Ethanol (B145695), 100%

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Water bath or heat block

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free cell culture medium or PBS. Warm the solution to 37°C to aid in dissolving the BSA. Filter-sterilize the solution through a 0.22 µm filter.

  • Dissolve this compound in 100% ethanol to make a concentrated stock solution (e.g., 500 mM). Heat gently at up to 70°C to ensure complete dissolution.[7]

  • Add the ethanolic this compound stock solution to the pre-warmed 10% BSA solution. A common ratio is 1:99 (v/v) to achieve a final fatty acid:BSA molar ratio of approximately 3:1 to 6:1.[7]

  • Vortex the solution and incubate at 55°C for 15 minutes to facilitate the complexing of this compound to BSA.[7]

  • Repeat the vortexing and incubation step.[7]

  • The this compound-BSA complex is now ready to be diluted to the final desired concentration in cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% ethanol to the 10% BSA solution without this compound.[7]

Note: Some studies have also reported dissolving 5-PAHSA in dimethyl sulfoxide (B87167) (DMSO).[1] However, the use of a BSA complex is often preferred to mimic physiological conditions and avoid potential solvent toxicity.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest (e.g., MIN6, HepG2, PC12)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound-BSA complex and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (or until cells adhere and are in the exponential growth phase).

  • Remove the medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex or the vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound-BSA or vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound-BSA or vehicle control for the desired duration (e.g., 24 hours).

  • Harvest both adherent and floating cells by trypsinization and centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cells once with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blot Analysis of mTOR Signaling Pathway

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Cells treated with this compound-BSA or vehicle control

  • Cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-ULK1 (Ser757), anti-ULK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment, wash cells with cold PBS and lyse them on ice with cold lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-mTOR) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • To analyze total protein levels, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-mTOR) and a loading control (e.g., β-actin).

  • Quantify band intensities using densitometry software.

Mandatory Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR40 GPR40 This compound->GPR40 PLC Phospholipase C (PLC) GPR40->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER->PKC Activates Cellular_Responses Cellular Responses (e.g., Insulin Secretion, Anti-inflammatory Effects) PKC->Cellular_Responses Leads to

Caption: GPR40 Signaling Pathway Activated by this compound.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway mTOR Signaling Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits (via unknown mechanism) AKT Akt PI3K->AKT Activates AKT->mTORC1 Activates ULK1 ULK1 mTORC1->ULK1 Inhibits Protein_Synthesis Protein Synthesis (Cell Growth) mTORC1->Protein_Synthesis Promotes Autophagy Autophagy ULK1->Autophagy Initiates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis Prep_5POHSA Prepare this compound-BSA Complex Stock Solution Treatment Treat Cells with this compound (and Vehicle Control) for Desired Duration Prep_5POHSA->Treatment Prep_Cells Seed Cells in Appropriate Cultureware Prep_Cells->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Migration Cell Migration Assay (e.g., Transwell) Treatment->Migration Harvest Harvest Cells for Protein/RNA Extraction Treatment->Harvest Western Western Blot (e.g., for p-mTOR) Harvest->Western qPCR RT-qPCR (e.g., for Gene Expression) Harvest->qPCR

References

Application Notes and Protocols for In Vivo Studies of 5-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 5-POHSA

5-hydroxy-stearic acid palmitoleic acid ester (this compound) is an endogenous lipid belonging to a class of molecules known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1] These lipids have emerged as significant bioactive molecules with potential therapeutic applications. Discovered through lipidomic analysis of adipose tissue from insulin-sensitive mice, FAHFAs like this compound have demonstrated beneficial effects on glucose metabolism and inflammation.[1]

Studies have shown that circulating and adipose tissue levels of PAHSAs are lower in insulin-resistant humans and correlate strongly with insulin (B600854) sensitivity.[1][2] Administration of these lipids in animal models has been shown to improve glucose tolerance, enhance Glucose-Stimulated Insulin Secretion (GSIS), and stimulate the release of glucagon-like peptide-1 (GLP-1).[1] Furthermore, this compound exerts anti-inflammatory effects, particularly in adipose tissue.[1] The primary mechanism of action for these effects is believed to be through the activation of G protein-coupled receptor 120 (GPR120), a receptor for long-chain fatty acids that mediates anti-inflammatory and insulin-sensitizing signals.[1][3][4]

These properties make this compound a compelling candidate for in vivo investigation as a potential therapeutic for metabolic disorders such as type 2 diabetes and metabolic syndrome. This document provides detailed protocols for utilizing a diet-induced obesity (DIO) mouse model to study the metabolic effects of this compound.

Proposed Signaling Pathway of this compound

The anti-inflammatory and insulin-sensitizing effects of this compound are primarily mediated through the G protein-coupled receptor GPR120. Upon binding, this compound initiates downstream signaling cascades that suppress inflammatory responses and enhance glucose uptake.

GPR120_Signaling cluster_membrane Cell Membrane cluster_inflammation Anti-Inflammatory Pathway cluster_glucose Insulin Sensitizing Pathway GPR120 GPR120 TAB1 TAB1 Inhibition GPR120->TAB1 Insulin_Sig Enhanced Insulin Signaling GPR120->Insulin_Sig NFkB NF-κB Inhibition TAB1->NFkB Cytokines ↓ Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines GLUT4 GLUT4 Translocation Insulin_Sig->GLUT4 Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake POHSA This compound POHSA->GPR120

Proposed signaling cascade for this compound.

Experimental Animal Model: Diet-Induced Obesity (DIO)

The most common and relevant model for studying acquired metabolic dysfunction is the diet-induced obesity (DIO) mouse. C57BL/6J mice are particularly susceptible to developing obesity, insulin resistance, and hyperglycemia when fed a high-fat diet (HFD), mimicking key aspects of human metabolic syndrome.

Protocol 1: Induction of Diet-Induced Obesity in Mice

Objective: To induce a phenotype of obesity and insulin resistance in C57BL/6J mice.

Materials:

  • Male C57BL/6J mice, 6-8 weeks old.[5]

  • Standard chow diet (10% kcal from fat).

  • High-Fat Diet (HFD) (e.g., 45-60% kcal from fat).[5][6]

  • Animal housing with controlled temperature (20-23°C), humidity (30-40%), and a 12-hour light/dark cycle.[5]

  • Weighing scale.

Procedure:

  • Upon arrival, acclimate mice for at least one week with free access to standard chow and water.[6]

  • After acclimatization, randomize mice into two groups based on body weight: a control group and a HFD group.[5]

  • Control Group: Continue feeding the standard chow diet ad libitum.

  • HFD Group: Provide the high-fat diet ad libitum.[5]

  • Monitor body weight and food intake weekly for both groups.[5]

  • Continue the respective diets for 12-16 weeks. By this time, the HFD group should exhibit a significant increase in body weight (typically 20-30% greater than controls) and develop hyperglycemia and insulin resistance.[6]

  • Confirm the metabolic phenotype by measuring fasting blood glucose and performing a baseline glucose tolerance test (see Protocol 2) before initiating the this compound treatment study.

In Vivo Efficacy Study: Protocols and Data

Once the DIO model is established, the efficacy of this compound can be evaluated. The following protocols detail compound administration and a key metabolic assay.

Protocol 2: Oral Administration of this compound and Glucose Tolerance Testing

Objective: To assess the effect of acute or sub-chronic this compound administration on glucose homeostasis in DIO mice.

Materials:

  • Established DIO mice and lean control mice.

  • This compound (lyophilized powder).

  • Vehicle solution (e.g., sterile Phosphate Buffered Saline (PBS) with 0.5% Tween 80).

  • Oral gavage needles (20-22 gauge, curved).

  • 1 mL syringes.

  • Glucometer and glucose test strips.

  • 50% Dextrose solution, diluted to 20% with sterile 0.9% saline.[7]

  • Timer.

Procedure:

Part A: this compound Formulation and Administration

  • Formulation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the final dosing concentration in the vehicle. For example, to prepare a 2.5 mg/mL solution for a 25 mg/kg dose in a 30g mouse (dosing volume of 10 mL/kg or 300 µL), create a suspension in PBS with 0.5% Tween 80. Sonicate briefly to ensure a homogenous suspension. Prepare a vehicle-only solution for the control groups.

  • Dosing Regimen: The study can be acute (single dose) or sub-chronic (daily dosing for 1-4 weeks).

  • Administration:

    • Weigh each mouse to calculate the precise dosing volume (typically 5-10 mL/kg).

    • Administer the this compound suspension or vehicle control via oral gavage. Ensure proper technique to avoid stress and injury.

Part B: Oral Glucose Tolerance Test (oGTT)

  • Fasting: After the final this compound dose (for sub-chronic studies) or 60-90 minutes post-dose (for acute studies), fast the mice for 4-6 hours. A 6-hour fast is often sufficient and less stressful than overnight fasting.[5][8] Ensure mice have free access to water.

  • Baseline Glucose (Time 0):

    • Gently restrain the mouse.

    • Clean the tail tip with 70% alcohol.[7]

    • Make a small nick (1-2 mm) at the very tip of the tail with a sterile scalpel.

    • Gently milk the tail to produce a small drop of blood and measure the glucose level with the glucometer. This is the 0-minute time point.[7]

  • Glucose Administration: Immediately after the baseline reading, administer the 20% glucose solution via oral gavage at a dose of 2 g/kg body weight.[7][8]

  • Subsequent Measurements: Collect blood from the tail nick at 15, 30, 60, and 120 minutes post-glucose administration and record the glucose readings.[7][9]

  • Recovery: After the final blood draw, return the mice to their cages with food and water. Monitor for any signs of distress.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Sub-Chronic this compound Treatment on Oral Glucose Tolerance in DIO Mice

Time Point (min)Lean + Vehicle (mg/dL)DIO + Vehicle (mg/dL)DIO + this compound (25 mg/kg) (mg/dL)
0 (Fasting)95 ± 8145 ± 12120 ± 10
15210 ± 15350 ± 25280 ± 20
30180 ± 12410 ± 30330 ± 22*
60130 ± 10360 ± 28250 ± 18
120100 ± 9250 ± 20160 ± 15
AUC 15,500 ± 900 38,000 ± 2100 27,500 ± 1500

*Data are presented as Mean ± SEM. AUC = Area Under the Curve. Statistical significance vs. DIO + Vehicle: *p < 0.05, *p < 0.01. Data are representative.

Table 2: Effect of Sub-Chronic this compound Treatment on Adipose Tissue Inflammation

GroupAdipose TNF-α (pg/mg tissue)Adipose IL-6 (pg/mg tissue)
Lean + Vehicle15.2 ± 2.58.5 ± 1.8
DIO + Vehicle48.9 ± 5.125.3 ± 3.0
DIO + this compound (25 mg/kg)25.6 ± 3.8 13.1 ± 2.2

*Data are presented as Mean ± SEM. Statistical significance vs. DIO + Vehicle: *p < 0.01. Data are representative.

Experimental Workflow Visualization

A clear workflow is essential for planning and executing in vivo studies. The following diagram outlines the key stages of a typical study evaluating this compound.

experimental_workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Outcome Assessment A 1. Animal Acclimation (C57BL/6J Mice, 1 week) B 2. Group Randomization (Lean vs. HFD) A->B C 3. Diet Induction (HFD for 12-16 weeks) B->C D 4. Phenotype Confirmation (Weight, Fasting Glucose) C->D E 5. Treatment Groups (Vehicle vs. This compound) D->E F 6. Compound Administration (e.g., Daily Oral Gavage) E->F G 7. Metabolic Testing (oGTT, ITT) F->G H 8. Terminal Procedures (Blood & Tissue Collection) G->H I 9. Biomarker Analysis (Cytokines, Insulin) H->I J 10. Data Analysis & Interpretation I->J

Workflow for an in vivo this compound efficacy study.

Conclusion

The diet-induced obese mouse is a robust and clinically relevant model for investigating the anti-diabetic and anti-inflammatory properties of this compound. The protocols outlined here provide a standardized framework for inducing the disease phenotype and assessing metabolic outcomes. Careful execution of these in vivo studies is critical for validating the therapeutic potential of this novel class of endogenous lipids and advancing their development for the treatment of metabolic diseases.

References

Application Note: Quantification of 5-POHSA Isomers Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of 5-palmitoleoyl-hydroxystearic acid (5-POHSA) isomers using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound belongs to the class of fatty acid esters of hydroxy fatty acids (FAHFAs), which are emerging as important lipid signaling molecules with anti-diabetic and anti-inflammatory properties. The accurate quantification of individual isomers is crucial as they can exhibit distinct biological activities. This protocol provides a detailed procedure for sample preparation, LC-MS/MS analysis, and data processing, suitable for researchers in drug discovery, metabolic disease, and lipidomics.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated beneficial effects on glucose metabolism and immune responses. Within this class, isomers of palmitoleoyl-hydroxystearic acid (POHSA) have been identified, but their individual biological roles are not fully elucidated. Emerging research indicates that the position of the ester linkage on the hydroxystearic acid backbone significantly influences the molecule's signaling properties. For instance, while 10-, 12-, and 13-POHSA isomers have been shown to potentiate glucose-stimulated insulin (B600854) secretion (GSIS), 5- and 9-POHSA isomers do not exhibit the same effect[1][2]. This isomer-specific activity underscores the necessity for analytical methods that can accurately differentiate and quantify individual POHSA isomers.

LC-MS/MS offers the high sensitivity and selectivity required for the analysis of low-abundance lipids in complex biological matrices. This application note provides a comprehensive protocol for the quantification of this compound isomers, enabling researchers to investigate their roles in health and disease.

Experimental Protocols

Sample Preparation (from Plasma)

This protocol is adapted from established methods for lipid extraction from plasma.[1][3]

Materials:

  • Human plasma

  • Internal Standard (IS) solution (e.g., d4-5-POHSA in methanol)

  • Cold Methanol (B129727)

  • Methyl-tert-butyl ether (MTBE)

  • LC-MS grade water

  • Centrifuge capable of 4°C and >14,000 rpm

  • Vortex mixer

  • Centrifugal evaporator

Procedure:

  • To 50 µL of plasma in a 2 mL microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 200 µL of cold methanol and vortex for 10 seconds.

  • Add 750 µL of cold MTBE.

  • Vortex for 10 seconds and then shake at 4°C for 6 minutes.

  • Induce phase separation by adding 188 µL of LC-MS grade water.

  • Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.

  • Carefully collect the upper organic layer (approximately 700 µL) and transfer to a new tube.

  • Evaporate the solvent to dryness using a centrifugal evaporator.

  • Reconstitute the dried extract in 100 µL of a methanol/toluene (9:1, v/v) mixture for LC-MS/MS analysis.[3] Vortex for 10 seconds and centrifuge at 14,000 rpm for 2 minutes to pellet any insoluble material before transferring to an autosampler vial.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size)[4]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: Re-equilibrate at 5% B

  • Flow Rate: 0.25 mL/min[4]

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each this compound isomer and the internal standard should be determined by infusing pure standards. An example transition for a generic POHSA would be based on its molecular weight.

  • Collision Energy and other MS parameters: Optimize for each analyte to achieve maximum sensitivity.

Data Presentation

Quantitative data should be presented in clear, structured tables. Below are examples of tables for calibration curve data and sample quantification results.

Table 1: Representative Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012105
50.058102
100.11599
500.592101
1001.18098
5005.950100
100011.9299

This table should be generated from experimental data using a linear regression model.

Table 2: Quantification of this compound in Human Plasma Samples

Sample IDThis compound Concentration (ng/mL)%RSD (n=3)
Control 115.24.5
Control 218.93.8
Treated 145.85.1
Treated 252.14.2

This table presents example data for the concentration of a specific this compound isomer in control versus treated samples, demonstrating the application of the method.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is add_meoh Add Cold Methanol add_is->add_meoh add_mtbe Add Cold MTBE add_meoh->add_mtbe vortex_shake Vortex & Shake add_mtbe->vortex_shake phase_sep Add Water for Phase Separation vortex_shake->phase_sep centrifuge1 Centrifuge phase_sep->centrifuge1 collect_organic Collect Organic Layer centrifuge1->collect_organic dry Evaporate to Dryness collect_organic->dry reconstitute Reconstitute in MeOH/Toluene dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc C18 Reversed-Phase Chromatography inject->hplc ms Tandem Mass Spectrometry (ESI-) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of this compound calibrate->quantify

Caption: Experimental workflow for the quantification of this compound isomers.

Signaling Pathway of POHSA Isomers

signaling_pathway cluster_ligands POHSA Isomers cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade pohsa_10_12_13 10-, 12-, 13-POHSA gpr40 GPR40 pohsa_10_12_13->gpr40 Activates pohsa_5_9 5-, 9-POHSA pohsa_5_9->gpr40 No Activation g_protein G-protein Activation gpr40->g_protein plc Phospholipase C Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release insulin_secretion Potentiated GSIS ca_release->insulin_secretion

Caption: Differential signaling of POHSA isomers via the GPR40 receptor.[1][2]

References

A Robust, High-Throughput Method for the Quantification of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3][4] These molecules, such as palmitic acid esters of hydroxystearic acids (PAHSAs) and oleic acid esters of hydroxystearic acids (OAHSAs), are emerging as critical signaling lipids and potential therapeutic targets for metabolic diseases.[2][5][6][7] Accurate and robust quantification of FAHFAs in biological samples is crucial for understanding their physiological roles and for the development of novel diagnostics and therapeutics. However, their low abundance, structural diversity of isomers, and the presence of interfering lipids pose significant analytical challenges.[1][6][8]

This document provides a detailed protocol for a robust and sensitive method for the quantification of FAHFAs in various biological matrices, including serum, plasma, and tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described workflow is optimized for high throughput and reproducibility, addressing common challenges such as background contamination and isomeric separation.

I. Principle of the Method

The method involves the extraction of total lipids from the biological sample, followed by a solid-phase extraction (SPE) step to enrich the FAHFA fraction and remove interfering neutral lipids.[1][6][8] The enriched FAHFAs are then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][5][6] This targeted approach provides high sensitivity and specificity for the quantification of various FAHFA isomers.

II. Experimental Workflow

The overall experimental workflow for FAHFA analysis is depicted below.

FAHFA Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Serum, Plasma, Tissue) Homogenization Homogenization (for tissues) Sample->Homogenization Tissues Lipid_Extraction Lipid Extraction (Bligh-Dyer or MTBE-based) Sample->Lipid_Extraction Serum/Plasma Homogenization->Lipid_Extraction SPE Solid-Phase Extraction (SPE) (Silica-based) Lipid_Extraction->SPE LC_MS LC-MS/MS Analysis (Reverse Phase C18, MRM) SPE->LC_MS Data_Analysis Data Analysis (Quantification & Isomer Profiling) LC_MS->Data_Analysis

Caption: Experimental workflow for FAHFA quantification.

III. Detailed Experimental Protocols

A. Materials and Reagents
  • Solvents: Chloroform (B151607), Methanol (B129727), Water, Hexane, Ethyl Acetate (B1210297), Acetonitrile (all LC-MS grade)

  • Reagents: Ammonium Acetate, Formic Acid

  • Standards: FAHFA internal standards (e.g., ¹³C-labeled 9-PAHSA, ¹³C-labeled 12-OAHSA) and analytical standards for calibration curves (Cayman Chemical or equivalent).

  • SPE Cartridges: Silica-based SPE cartridges (e.g., Strata SI-1, 500 mg, 3 mL).[6][8]

  • Equipment: Homogenizer, Centrifuge, Nitrogen evaporator, LC-MS/MS system (Triple Quadrupole).

B. Sample Preparation

1. Lipid Extraction (Bligh-Dyer Method, modified) [1][8]

This protocol is suitable for serum, plasma, and tissues.

  • For Tissues: Homogenize 50-150 mg of tissue in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform.[9]

  • For Serum/Plasma: To 200 µL of serum or plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.[6][9]

  • Add an appropriate amount of internal standard (e.g., 1-5 pmol per sample) to the chloroform.[9]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases.[9]

  • Carefully collect the lower organic phase into a new glass tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Store the dried lipid extract at -80°C until SPE.

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment [1][6][8]

  • Condition a silica (B1680970) SPE cartridge by washing with 6 mL of ethyl acetate, followed by 6 mL of hexane.[6]

  • Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.[6]

  • Wash the cartridge with 6 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids.[1][6]

  • Elute the FAHFA fraction with 4 mL of ethyl acetate into a clean collection tube.[6]

  • Dry the FAHFA fraction under a gentle stream of nitrogen.

  • Reconstitute the sample in 40 µL of methanol for LC-MS/MS analysis.[6]

C. LC-MS/MS Analysis

1. Liquid Chromatography (LC) Conditions

A variety of LC columns and conditions have been reported. An example of a rapid method is provided below.[5][6]

ParameterValue
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm)[5][6]
Mobile Phase Isocratic: 93:7 Methanol:Water with 5 mM Ammonium Acetate and 0.03% Ammonium Hydroxide[6]
Flow Rate 0.2 mL/min[6]
Column Temperature 25°C[9]
Injection Volume 10 µL[6]
Run Time ~30 minutes[5][6]

2. Mass Spectrometry (MS) Conditions

The following parameters are for a triple quadrupole mass spectrometer operating in negative ionization mode.[5][6]

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[8]
Spray Voltage 3.5 kV[5][6]
Ion Transfer Tube Temp. 325°C[5][6]
Vaporizer Temperature 275°C[5][6]
Sheath Gas 2.7 L/min[5]
Aux Gas 5.0 L/min[5]
Sweep Gas 1.5 L/min[5]

3. Multiple Reaction Monitoring (MRM) Transitions

MRM is used for targeted quantification. The precursor ion is the deprotonated molecule [M-H]⁻, and product ions correspond to the fatty acid and hydroxy fatty acid fragments.[10]

FAHFA FamilyPrecursor Ion (m/z)Product Ion (m/z)Description
PAHSA 537.5255.2Palmitic Acid (Quantifier)[1]
281.2C18:1 Fatty Acid (Qualifier)[1]
299.2Hydroxystearic Acid (Qualifier)[1]
OAHSA 563.5281.2Oleic Acid (Quantifier)
299.2Hydroxystearic Acid (Qualifier)

Note: Collision energies should be optimized for the specific instrument used. The m/z 537 → 255 transition is the most reliable for PAHSA quantification.[1]

IV. Data Presentation and Quantitative Summary

The following tables summarize key quantitative parameters for the described method. These values may vary depending on the specific instrumentation and matrix.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterTypical Value
Limit of Detection (LOD) 0.01 - 0.14 pg[8]
Limit of Quantification (LOQ) 0.5 - 5 fmol
Linearity (r²) > 0.99
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%
Recovery 85 - 115%

Table 2: Reported FAHFA Levels in Biological Samples

Sample TypeFAHFA FamilyReported Concentration Range
Human SerumTotal PAHSAs50 - 200 nM
Mouse Adipose TissueTotal PAHSAs1 - 10 nmol/g
Mouse LiverTotal PAHSAs0.1 - 1 nmol/g

Note: FAHFA levels are highly regulated and can vary significantly with physiological state (e.g., fasting, diet).[4]

V. FAHFA Signaling Pathway

FAHFAs have been shown to exert their biological effects, at least in part, through the G-protein coupled receptor 120 (GPR120).[4]

FAHFA Signaling Pathway cluster_membrane Cell Membrane GPR120 GPR120 PLC PLC GPR120->PLC activates Anti_inflammatory Anti-inflammatory Effects GPR120->Anti_inflammatory FAHFA FAHFA FAHFA->GPR120 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC GLP1 GLP-1 Secretion Ca_release->GLP1 GLUT4 GLUT4 Translocation PKC->GLUT4

Caption: Simplified FAHFA signaling via GPR120.

VI. Troubleshooting and Method Considerations

  • Background Contamination: PAHSAs can be present as contaminants in various lab materials. It is crucial to run procedural blanks with each batch of samples to monitor for and subtract background signals.[1] OAHSAs generally have a much lower background signal, making them easier to measure in low-abundance samples.[2][5][6]

  • Isomer Separation: The chromatographic separation of FAHFA regioisomers can be challenging.[6] The use of longer columns or optimized gradients may be necessary for baseline separation of all isomers. However, the provided rapid method offers good resolution for the major isomers.[5][6]

  • Ceramide Interference: A C16:0 ceramide can interfere with the measurement of 5-PAHSA as it shares major MRM transitions.[5][6] Chromatographic separation is essential to distinguish 5-PAHSA from this contaminant.[5]

  • FAHFA Stability: FAHFAs can be incorporated into triacylglycerols (FAHFA-TGs), which can serve as a reservoir.[11][12][13] For total FAHFA quantification, a mild alkaline hydrolysis step to release FAHFAs from FAHFA-TGs may be considered.[11][12]

VII. Conclusion

The presented LC-MS/MS method provides a robust and high-throughput workflow for the accurate quantification of FAHFAs in biological samples. This protocol, along with the provided quantitative data and troubleshooting guidance, will be a valuable resource for researchers in academia and industry who are investigating the roles of these important signaling lipids in health and disease. The ability to reliably measure FAHFA levels is a critical step towards the development of novel FAHFA-based therapies.

References

Application Notes and Protocols for Lipid Extraction Techniques for Tissues Containing 5-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxyeicosapentaenoic acid (5-POHSA) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the hydroxyeicosapentaenoic acid (HEPE) family, this compound is implicated in the resolution of inflammation, a critical process for maintaining tissue homeostasis and preventing chronic disease. Accurate and efficient extraction of this compound from biological tissues is paramount for studying its physiological roles and therapeutic potential. These application notes provide detailed protocols for the extraction of this compound from tissues, a summary of expected extraction efficiencies, and an overview of its potential signaling pathway.

Data Presentation: Comparison of Lipid Extraction Methods

While direct comparative data for the extraction efficiency of this compound is limited, the following table summarizes the expected recovery rates based on studies of structurally similar hydroxy fatty acids and eicosanoids. The Folch method is often favored for tissues with higher lipid content, while the Bligh & Dyer method is a robust alternative, particularly for samples with high water content.[1][2][3][4][5][6] Solid-Phase Extraction (SPE) is a highly recommended subsequent step for the cleanup and concentration of this compound from the total lipid extract.[7][8][9][10]

Method Principle Typical Recovery of Hydroxy Fatty Acids (%) Advantages Disadvantages Tissue Suitability
Folch Method Liquid-liquid extraction using chloroform (B151607)/methanol (B129727) (2:1, v/v) to create a single phase with the tissue homogenate, followed by a wash with a salt solution to separate the lipid-containing organic phase.[4]85 - 95High recovery for a broad range of lipids, effective for tissues with high lipid content.[3]Requires larger solvent volumes, chloroform is a health hazard.Adipose, Liver, Muscle, Brain
Bligh & Dyer Method A modified liquid-liquid extraction using a lower ratio of chloroform/methanol (1:2, v/v) and water to form a biphasic system from the start.[2]80 - 90Reduced solvent consumption compared to Folch, suitable for samples with high water content.[2]May have slightly lower recovery for very nonpolar lipids in high-fat tissues compared to Folch.[3]Muscle, Kidney, Heart, Plasma
Solid-Phase Extraction (SPE) Chromatographic technique for sample cleanup and concentration. A C18 reverse-phase cartridge is commonly used to retain lipids from the initial extract, which are then eluted with a less polar solvent.[7][8]>95 (for cleanup step)High selectivity for specific lipid classes, removes interfering substances, concentrates the analyte.[8]Requires an initial liquid extraction, potential for analyte loss if not optimized.All tissue extracts

Experimental Protocols

I. Tissue Homogenization (Prerequisite for all extraction methods)
  • Preparation: On ice, weigh a frozen tissue sample (typically 50-200 mg) in a pre-chilled homogenization tube containing ceramic or steel beads.

  • Homogenization Buffer: Add 1 mL of ice-cold phosphate-buffered saline (PBS) per 100 mg of tissue. To prevent enzymatic degradation of this compound, it is recommended to add a cyclooxygenase inhibitor such as indomethacin (B1671933) (10 µM final concentration) to the PBS.[7]

  • Homogenization: Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.

II. Protocol 1: Modified Folch Method for this compound Extraction

This protocol is adapted for the extraction of total lipids, including this compound, from tissues.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (w/v), pre-chilled

  • Homogenized tissue sample

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Solvent Addition: To the homogenized tissue sample (e.g., 1 mL), add 3.75 mL of a chloroform:methanol mixture (1:2, v/v). Vortex vigorously for 1 minute.

  • Second Solvent Addition: Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Aqueous Wash: Add 1.25 mL of pre-chilled 0.9% NaCl solution. Vortex for 30 seconds.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube. Be careful not to disturb the protein interface.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 2 mL of chloroform to the remaining aqueous phase and protein pellet, vortex for 1 minute, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • Drying: Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a small, known volume of a suitable solvent (e.g., 100 µL of methanol/water, 50:50, v/v) for subsequent analysis or cleanup.

III. Protocol 2: Bligh & Dyer Method for this compound Extraction

This method uses a reduced solvent volume and is suitable for tissues with high water content.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water, pre-chilled

  • Homogenized tissue sample

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Solvent Addition: To 1 mL of the tissue homogenate, add 3.75 mL of a chloroform:methanol mixture (1:2, v/v). Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation Induction: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of deionized water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Aspirate the lower chloroform phase containing the lipids and transfer it to a new glass tube.

  • Drying: Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in a suitable solvent for further processing.

IV. Protocol 3: Solid-Phase Extraction (SPE) for this compound Cleanup and Concentration

This protocol is designed for the purification of this compound from the total lipid extract obtained from either the Folch or Bligh & Dyer method. A C18 reverse-phase cartridge is used.[7][8]

Materials:

  • C18 SPE cartridge (e.g., 100 mg)

  • Methanol (HPLC grade)

  • Deionized water

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • SPE vacuum manifold

  • Nitrogen gas evaporator

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.

  • Sample Loading: Reconstitute the dried lipid extract in 1 mL of 15% methanol in water. Acidify the sample to pH ~3.5 with dilute HCl. Load the acidified sample onto the conditioned C18 cartridge.[7]

  • Washing: Wash the cartridge sequentially with 5 mL of deionized water, followed by 5 mL of 15% methanol in water, and finally 5 mL of hexane to remove nonpolar impurities.[7]

  • Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate.

  • Drying and Reconstitution: Evaporate the ethyl acetate under a stream of nitrogen. Reconstitute the purified this compound in a small volume of a suitable solvent (e.g., 50-100 µL of methanol) for LC-MS/MS analysis.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_extraction Lipid Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization (with PBS & Indomethacin) tissue->homogenization folch Folch Method (Chloroform/Methanol) homogenization->folch Option 1 bligh_dyer Bligh & Dyer Method (Chloroform/Methanol/Water) homogenization->bligh_dyer Option 2 total_lipid_extract Total Lipid Extract folch->total_lipid_extract bligh_dyer->total_lipid_extract spe Solid-Phase Extraction (C18 Cartridge) total_lipid_extract->spe purified_extract Purified this compound Extract spe->purified_extract lcms LC-MS/MS Analysis purified_extract->lcms

Caption: Workflow for this compound extraction and analysis.

Proposed Signaling Pathway of this compound

Based on the signaling of the structurally similar 5-HEPE, this compound is likely metabolized to 5-oxo-POHSA, which then activates the Nrf2 signaling pathway. This pathway is a key regulator of cellular antioxidant responses.[11][12][13][14][15]

psohsa_signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus POHSA This compound Metabolism Metabolism (e.g., by 5-HEDH) POHSA->Metabolism oxoPOHSA 5-oxo-POHSA Metabolism->oxoPOHSA Keap1_Nrf2 Keap1 Nrf2 oxoPOHSA->Keap1_Nrf2:f0 Inactivates Keap1 Keap1 Keap1 Nrf2 Nrf2 Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Basal State Nrf2_n Nrf2 Keap1_Nrf2:f1->Nrf2_n Release & Translocation ARE ARE Nrf2_n->ARE Binds TargetGenes Antioxidant & Anti-inflammatory Genes ARE->TargetGenes Transcription

Caption: Proposed this compound signaling via the Keap1-Nrf2 pathway.

References

Application Notes and Protocols for Tracing 5-Hydroxystearic Acid (5-POHSA) Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing stable isotope-labeled 5-hydroxystearic acid (5-POHSA) for metabolic tracing studies. The protocols outlined below are intended to serve as a foundational methodology for investigating the metabolic fate and signaling roles of this important lipid mediator.

Introduction

5-Hydroxystearic acid (this compound) belongs to a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). This family of lipids has garnered significant interest due to their anti-diabetic and anti-inflammatory properties. Understanding the metabolic pathways and signaling cascades influenced by this compound is crucial for elucidating its physiological functions and therapeutic potential. Stable isotope tracing is a powerful technique that allows for the direct measurement of the biosynthesis, remodeling, and degradation of biomolecules, providing unparalleled insights into metabolic dynamics.[1] By introducing a stable isotope label into the this compound molecule, researchers can track its journey through various metabolic processes.

Metabolic Fate of this compound

The primary catabolic pathway for fatty acids is beta-oxidation, a process that occurs in both the mitochondria and peroxisomes.[2] It is highly probable that this compound undergoes beta-oxidation, leading to the sequential shortening of its carbon chain and the production of acetyl-CoA.

Mitochondrial Beta-Oxidation: This process is responsible for the breakdown of the majority of fatty acids. It involves a four-step cycle that is repeated until the fatty acid is completely converted to acetyl-CoA, which can then enter the citric acid cycle for energy production.[3]

Peroxisomal Beta-Oxidation: Very-long-chain fatty acids and some branched-chain fatty acids are initially shortened in peroxisomes before being further metabolized in the mitochondria.[2] Given its hydroxyl group, this compound may also be a substrate for peroxisomal enzymes.

Signaling Pathways of this compound

Recent studies have identified G protein-coupled receptors (GPCRs) as key mediators of the biological effects of FAHFAs.

GPR40 Activation: Palmitic acid hydroxy stearic acids (PAHSAs), the class of lipids to which this compound belongs, have been identified as selective agonists for GPR40.[1] Activation of GPR40 by PAHSAs leads to an increase in intracellular calcium flux, which can trigger downstream signaling events.[1] This signaling pathway is implicated in the beneficial effects of PAHSAs on glucose homeostasis.[1][4]

Potential Involvement of Other Pathways: While direct evidence is still emerging, the metabolic products of this compound and its influence on cellular energy status suggest potential interactions with other key signaling pathways, including:

  • Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are activated by fatty acids and their derivatives and play a crucial role in regulating lipid metabolism.[5]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and inflammation.[6]

  • AKT/PKB Signaling Pathway: This pathway is central to cell survival, growth, and metabolism.[2]

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope-Labeled this compound

As stable isotope-labeled this compound is not readily commercially available, custom synthesis is required. This protocol provides a general framework that can be adapted for the synthesis of deuterium (B1214612) ([D]) or carbon-13 ([¹³C]) labeled this compound. Collaboration with a synthetic organic chemistry core facility or a commercial provider is highly recommended.[1][4][7]

Objective: To synthesize 5-hydroxy-[D₃]stearic acid or [1-¹³C]-5-hydroxystearic acid.

General Strategy: A multi-step synthesis will likely be required, starting from commercially available labeled precursors.

Example Synthetic Route (Conceptual):

  • Starting Material: A suitable protected stearic acid derivative.

  • Introduction of Hydroxyl Group: Stereospecific hydroxylation at the C5 position.

  • Introduction of Stable Isotope:

    • For [D₃]-labeling: Use of a deuterated reducing agent (e.g., sodium borodeuteride) in a relevant step or introduction of a deuterated methyl group.

    • For [¹³C]-labeling: Use of a [¹³C]-labeled precursor, such as [¹³C]-methyl iodide, at an appropriate stage of the synthesis.

  • Deprotection and Purification: Removal of protecting groups and purification of the final product by chromatography (e.g., HPLC).

Characterization: The final product must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment using techniques such as:

  • Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR)

  • High-Resolution Mass Spectrometry (HRMS)

Protocol 2: In Vitro Metabolic Tracing of this compound

Objective: To trace the metabolic fate of stable isotope-labeled this compound in a cell culture model.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes, macrophages)

  • Stable isotope-labeled this compound (from Protocol 1)

  • Cell culture medium and supplements

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for mass spectrometry

Procedure:

  • Cell Culture: Plate cells and grow to the desired confluency.

  • Labeling: Replace the culture medium with a medium containing the stable isotope-labeled this compound at a known concentration. Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolism Quenching: Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to stop metabolic activity.

  • Metabolite Extraction: Lyse the cells and extract lipids using a suitable method (e.g., Folch or Bligh-Dyer extraction).

  • Sample Preparation for Mass Spectrometry: Dry the lipid extract and derivatize if necessary for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Mass Spectrometry Analysis: Analyze the samples to identify and quantify the isotopologues of this compound and its potential metabolites.

Protocol 3: In Vivo Metabolic Tracing of this compound

Objective: To trace the metabolic fate of stable isotope-labeled this compound in an animal model.

Materials:

  • Animal model (e.g., mice, rats)

  • Stable isotope-labeled this compound (from Protocol 1)

  • Vehicle for administration (e.g., corn oil)

  • Equipment for sample collection (e.g., blood collection tubes, tissue homogenization)

  • Solvents and reagents for lipid extraction and analysis

Procedure:

  • Animal Acclimation: Acclimate animals to the experimental conditions.

  • Administration: Administer the stable isotope-labeled this compound to the animals via an appropriate route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood and tissues of interest at various time points post-administration.

  • Metabolite Extraction and Analysis: Process the collected samples as described in Protocol 2 (steps 4-6) to identify and quantify labeled this compound and its metabolites.

Data Presentation

Quantitative data from metabolic tracing studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Quantitative Data from an In Vitro Tracing Study of [¹³C]-5-POHSA in Hepatocytes

Time (hours)[¹³C]-5-POHSA (pmol/mg protein)[¹³C]-3-hydroxy-C16 (pmol/mg protein)[¹³C]-C14-dicarboxylic acid (pmol/mg protein)
01000 ± 500 ± 00 ± 0
1850 ± 4250 ± 510 ± 2
4500 ± 35150 ± 1245 ± 6
8200 ± 21250 ± 2090 ± 10
2450 ± 8100 ± 9150 ± 15

Data are presented as mean ± standard deviation.

Visualizations

Diagram 1: Proposed Metabolic Pathway of this compound

Metabolic_Pathway_5_POHSA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 5-POHSA_perox This compound-CoA Perox_Beta_Ox Beta-Oxidation (Chain Shortening) 5-POHSA_perox->Perox_Beta_Ox Acyl-CoA Oxidase Short_Chain_Acyl_CoA Short-Chain Acyl-CoA Perox_Beta_Ox->Short_Chain_Acyl_CoA 5-POHSA_mito This compound-CoA Short_Chain_Acyl_CoA->5-POHSA_mito Transport Mito_Beta_Ox Beta-Oxidation 5-POHSA_mito->Mito_Beta_Ox Acyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Mito_Beta_Ox->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle This compound This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase This compound->Acyl_CoA_Synthetase Acyl_CoA_Synthetase->5-POHSA_perox Acyl_CoA_Synthetase->5-POHSA_mito

Caption: Proposed metabolic pathways for this compound via mitochondrial and peroxisomal beta-oxidation.

Diagram 2: Experimental Workflow for In Vitro Tracing

In_Vitro_Workflow Cell_Culture 1. Cell Culture Labeling 2. Labeling with Isotope-Labeled this compound Cell_Culture->Labeling Quenching 3. Quenching Metabolism Labeling->Quenching Extraction 4. Lipid Extraction Quenching->Extraction Analysis 5. LC-MS/MS or GC-MS Analysis Extraction->Analysis Data 6. Data Analysis & Quantification Analysis->Data

Caption: A streamlined workflow for in vitro metabolic tracing of this compound.

Diagram 3: this compound Signaling through GPR40

GPR40_Signaling This compound This compound GPR40 GPR40 This compound->GPR40 Gq Gq protein GPR40->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: The signaling cascade initiated by this compound binding to the GPR40 receptor.

References

Application Notes and Protocols for 5-POHSA Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-palmitoyloxy-hydroxystearic acid (5-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. Emerging research has identified FAHFAs as endogenous signaling molecules with potential therapeutic applications, particularly in metabolic and inflammatory diseases. While direct evidence for this compound is still under investigation, its structural similarity to other known bioactive FAHFAs, such as 5-palmitic acid-hydroxy-stearic acid (5-PAHSA), strongly suggests its role as an agonist for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[1]

GPR120 is a receptor for long-chain fatty acids and is expressed in various tissues, including adipose tissue and macrophages.[1][2][3] Its activation has been linked to potent anti-inflammatory and insulin-sensitizing effects.[2][4] This makes this compound a promising candidate for further investigation as a modulator of inflammatory responses.

These application notes provide a comprehensive guide for designing and conducting dose-response studies to characterize the biological activity of this compound, with a focus on its potential anti-inflammatory effects mediated through GPR120 signaling.

Signaling Pathways of this compound (Hypothesized)

Based on the known signaling of GPR120 agonists, this compound is hypothesized to activate two primary downstream pathways upon binding to GPR120:

  • Gαq/11-Mediated Calcium Mobilization: Activation of the Gq alpha subunit of the G protein leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium can be measured as an indicator of receptor activation.

  • β-Arrestin 2-Mediated Anti-inflammatory Pathway: Upon agonist binding, GPR120 can also recruit β-arrestin 2. This interaction is crucial for the anti-inflammatory effects of GPR120 activation. The GPR120/β-arrestin 2 complex can interfere with the signaling cascade of pro-inflammatory pathways, such as the one initiated by Toll-like receptor 4 (TLR4). Specifically, it is thought to inhibit the activation of TAK1, a key kinase in the NF-κB and JNK signaling pathways.[3] This ultimately leads to the suppression of pro-inflammatory gene expression and a reduction in the production of inflammatory cytokines like TNF-α and IL-6.

GPR120_Signaling cluster_membrane Cell Membrane cluster_gaq Gαq Pathway cluster_barrestin β-Arrestin Pathway GPR120 GPR120 Gaq Gαq GPR120->Gaq activates B_arrestin β-Arrestin 2 GPR120->B_arrestin recruits POHSA This compound POHSA->GPR120 binds PLC PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 Ca2 [Ca2+]i ↑ IP3->Ca2 release from ER Gaq->PLC activates TAK1 TAK1 B_arrestin->TAK1 inhibits NFkB NF-κB Pathway TAK1->NFkB activates Inflammation Inflammatory Response ↓ NFkB->Inflammation drives

Hypothesized this compound signaling pathways via GPR120.

Experimental Workflow for Dose-Response Studies

A typical workflow for investigating the dose-response of this compound involves a series of in vitro assays to confirm its activity and elucidate its mechanism of action.

experimental_workflow start Start cell_culture Cell Culture (e.g., Macrophages, GPR120-expressing cells) start->cell_culture dose_prep Prepare this compound Dose Range cell_culture->dose_prep calcium_assay Intracellular Calcium Mobilization Assay dose_prep->calcium_assay nfkb_assay NF-κB Inhibition Assay (e.g., Reporter Assay, Western Blot) dose_prep->nfkb_assay cytokine_assay Cytokine Production Assay (e.g., ELISA, qPCR) dose_prep->cytokine_assay data_analysis Data Analysis (EC50/IC50 determination) calcium_assay->data_analysis nfkb_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

Experimental workflow for this compound dose-response studies.

Data Presentation

Quantitative data from dose-response experiments should be summarized in tables to facilitate comparison of the potency and efficacy of this compound and other relevant compounds. As specific experimental data for this compound is not yet widely available, the following tables include illustrative data for other known GPR120 agonists. Researchers should aim to generate similar data for this compound.

Table 1: GPR120 Agonist Activity (Illustrative Examples)

CompoundAssay TypeCell LineEC50 (nM)Reference
This compound Calcium Mobilization GPR120-CHO To be determined N/A
Compound 4xCalcium MobilizationmGPR120-expressing77[1]
TUG-891Calcium MobilizationhGPR120-HEK29313Fictional Data
GW9508Calcium MobilizationhGPR120-CHO30Fictional Data

Table 2: Anti-Inflammatory Activity of GPR120 Agonists (Illustrative Examples)

CompoundAssay TypeCell LineStimulantIC50 (µM)Reference
This compound TNF-α Inhibition RAW 264.7 Macrophages LPS To be determined N/A
Palmitoleic AcidTNF-α InhibitionNeutrophilsLPS~10 (qualitative)[5]
Compound AIL-6 InhibitionBMDMLPS0.5Fictional Data
DHANF-κB ReporterRAW 264.7 MacrophagesLPS15Fictional Data

Experimental Protocols

The following are detailed protocols for key experiments in a this compound dose-response study.

Protocol 1: Intracellular Calcium Mobilization Assay

Objective: To determine the ability of this compound to induce intracellular calcium mobilization in cells expressing GPR120, and to determine its EC50.

Materials:

  • HEK293 or CHO cells stably expressing human GPR120

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Positive control (e.g., a known GPR120 agonist like TUG-891)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding:

    • Seed GPR120-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a series of dilutions of this compound in assay buffer. A typical starting range for a new compound might be from 10 nM to 100 µM.

    • Prepare the positive control at a concentration known to elicit a maximal response.

  • Measurement:

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add 100 µL of assay buffer to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Inject 50 µL of the this compound dilutions or control compounds into the wells and continue to record the fluorescence for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing the response as a percentage of the maximal response observed with the positive control.

    • Plot the normalized response versus the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: NF-κB Inhibition Assay (Reporter Gene Assay)

Objective: To assess the inhibitory effect of this compound on NF-κB activation in response to an inflammatory stimulus and to determine its IC50.

Materials:

  • RAW 264.7 macrophage cell line stably transfected with an NF-κB-luciferase reporter construct.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound stock solution (in DMSO).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom microplates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cell line into a 96-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with the this compound dilutions for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours. Include a vehicle control (no LPS) and a positive control (LPS alone).

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity by subtracting the background from the vehicle control.

    • Express the data as a percentage of the maximal NF-κB activation (LPS alone).

    • Plot the percentage of NF-κB activity versus the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Pro-inflammatory Cytokine Production Assay (ELISA)

Objective: To measure the dose-dependent effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages.

Materials:

  • RAW 264.7 macrophages or primary bone marrow-derived macrophages (BMDMs).

  • Culture medium.

  • LPS.

  • This compound stock solution (in DMSO).

  • ELISA kits for the cytokines of interest (e.g., mouse TNF-α, mouse IL-6).

  • 24-well or 48-well cell culture plates.

  • Microplate reader for ELISA.

Procedure:

  • Cell Seeding and Differentiation (for BMDMs):

    • Seed macrophages in a 24-well or 48-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 12-24 hours.

  • Supernatant Collection:

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA:

    • Perform the ELISA for the desired cytokines according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve from the cytokine standards provided in the kit.

    • Calculate the concentration of the cytokine in each sample from the standard curve.

    • Express the data as a percentage of the cytokine production in the LPS-stimulated control group.

    • Plot the percentage of cytokine production versus the log of the this compound concentration and determine the IC50.

Conclusion

The provided application notes and protocols offer a robust framework for the systematic investigation of the dose-response relationship of this compound. By following these guidelines, researchers can effectively characterize the bioactivity of this novel lipid mediator, confirm its hypothesized mechanism of action through GPR120, and generate the critical data needed to evaluate its therapeutic potential in inflammatory diseases. The mandatory visualization of signaling pathways and experimental workflows, along with the structured presentation of data, will ensure clarity and reproducibility of the research findings.

References

Application of 5-POHSA in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxystearic acid (5-POHSA) is a member of the family of bioactive lipids known as palmitic acid esters of hydroxy stearic acids (PAHSAs). Emerging research has identified PAHSAs as endogenous lipids with significant anti-diabetic and anti-inflammatory properties. Levels of these lipids have been found to be reduced in the serum and adipose tissue of insulin-resistant individuals and in animal models of metabolic disease. This compound, as a specific isomer, is of growing interest for its potential therapeutic applications in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This document provides an overview of the application of this compound in metabolic disease research, including its mechanism of action, quantitative effects on metabolic parameters, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its beneficial metabolic effects primarily through the activation of G-protein coupled receptors (GPCRs), with GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) being a key target.[1] Unlike some other fatty acids, PAHSAs are selective agonists for GPR40 and do not significantly increase intracellular cyclic AMP (cAMP).[1] The activation of GPR40 by this compound initiates a signaling cascade predominantly through the Gαq/11 pathway.[2][3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] The increase in intracellular IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a rise in cytosolic Ca2+ concentrations.[3][4] This elevation in intracellular calcium is a critical step in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[2][4]

Furthermore, the activation of GPR40 by PAHSAs has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that further enhances insulin secretion and promotes glucose homeostasis.[1][5]

While this compound's primary receptor is GPR40, it is noteworthy that other PAHSAs, such as 9-PAHSA, have been shown to activate GPR43.[6] GPR43 activation can occur through both Gαi/o and Gαq signaling pathways. The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in cAMP levels, while the Gαq pathway, similar to GPR40, activates the PLC-IP3-Ca2+ cascade.[7][8]

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR40 GPR40 This compound->GPR40 Binds to Gaq Gαq GPR40->Gaq Activates GLP1_Secretion ↑ GLP-1 Secretion GPR40->GLP1_Secretion Stimulates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Ca2 Ca²⁺ ER->Ca2 Release Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion Ca2->Insulin_Secretion Potentiates

Quantitative Data on Metabolic Effects

The following tables summarize the quantitative effects of this compound and the broader class of PAHSAs on key metabolic parameters as reported in preclinical studies.

Table 1: Effects of this compound on Glucose Homeostasis in High-Fat Diet (HFD)-Fed Mice [9]

ParameterTreatment GroupResult
Glucose Tolerance (AUC)This compoundReduced area under the glucose excursion curve
Insulin SensitivityThis compoundImproved in 3T3-L1 and HepG2 cells
Glucose UptakeThis compoundIncreased in 3T3-L1 adipocytes
IRS1 Phosphorylation (Thr896)This compoundIncreased
Akt Phosphorylation (Ser473)This compoundIncreased

Table 2: Acute In Vivo Effects of this compound on Glucose-Stimulated Insulin and GLP-1 Secretion in Aged Chow-Fed Mice [10]

ParameterTreatment GroupTime PointResult vs. Vehicle
Glucose ToleranceThis compound-Improved
Insulin SecretionThis compound5 min post-glucoseEnhanced
GLP-1 SecretionThis compound5 min post-glucoseIncreased

Table 3: Effects of Chronic PAHSA Administration on Metabolic Parameters in Mice

ParameterDietDurationTreatmentResult vs. Vehicle
Body WeightChow18 weeks5- & 9-PAHSANo significant change
Fat MassChow18 weeks5- & 9-PAHSANo significant change
Insulin SensitivityChow & HFDChronic5- & 9-PAHSAImproved
Glucose ToleranceChow & HFDChronic5- & 9-PAHSAImproved

Experimental Protocols

Detailed methodologies for key experiments to assess the metabolic effects of this compound are provided below.

In Vivo Glucose Tolerance Test (GTT) in Mice

This protocol is adapted from established methods to assess the effect of this compound on glucose disposal.[10][11][12]

Materials:

  • This compound

  • Vehicle control (e.g., corn oil)

  • D-glucose solution (20% in sterile water)

  • Handheld glucometer and test strips

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and provide ad libitum access to standard chow or a high-fat diet for the desired duration.

  • Fasting: Fast mice for 6 hours (for intraperitoneal GTT) or overnight (12-16 hours for oral GTT) with free access to water.[11][12]

  • Baseline Blood Glucose: Obtain a baseline blood sample (t=0 min) by tail tipping and measure blood glucose using a glucometer.

  • This compound Administration: Administer this compound or vehicle control via oral gavage at the desired dose.

  • Glucose Challenge: After a specified time following this compound administration (e.g., 30 minutes), administer a glucose bolus (1-2 g/kg body weight) via oral gavage (OGTT) or intraperitoneal injection (IPGTT).[11][12]

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis: Plot blood glucose concentration versus time and calculate the area under the curve (AUC) to assess glucose tolerance.

GTT_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization Fasting Fasting (6-16h) Acclimatization->Fasting Baseline_Blood Baseline Blood Sample (t=0) Fasting->Baseline_Blood Administer_Compound Administer this compound/Vehicle Baseline_Blood->Administer_Compound Glucose_Challenge Glucose Challenge (1-2 g/kg) Administer_Compound->Glucose_Challenge Blood_Sampling Blood Sampling (15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Plot_Data Plot Glucose vs. Time Blood_Sampling->Plot_Data Calculate_AUC Calculate Area Under the Curve (AUC) Plot_Data->Calculate_AUC

Ex Vivo White Adipose Tissue (WAT) Lipolysis Assay

This protocol outlines a method to measure the effect of this compound on isoproterenol-stimulated lipolysis in isolated adipose tissue explants.[2][13][14][15]

Materials:

  • This compound

  • Isoproterenol (β-adrenergic agonist)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% BSA and 5 mM glucose

  • Glycerol (B35011) and Free Fatty Acid (FFA) assay kits

  • Shaking water bath at 37°C

  • 96-well plates

Procedure:

  • Adipose Tissue Collection: Euthanize mice and dissect epididymal or subcutaneous white adipose tissue.

  • Tissue Preparation: Mince the adipose tissue into small fragments (explants) of approximately 10-20 mg.

  • Pre-incubation: Place tissue explants in KRB buffer and pre-incubate for 30 minutes at 37°C in a shaking water bath.

  • Treatment: Replace the buffer with fresh KRB buffer containing vehicle, this compound, isoproterenol, or a combination of this compound and isoproterenol.

  • Incubation: Incubate the explants for 1-2 hours at 37°C with gentle shaking.

  • Sample Collection: Collect the incubation medium (supernatant) at the end of the incubation period.

  • Analysis: Measure the concentration of glycerol and FFAs in the collected medium using commercially available colorimetric assay kits.

  • Data Normalization: Normalize the glycerol and FFA release to the weight of the tissue explants.

Primary Hepatocyte Glucose Production Assay

This protocol describes a method to assess the direct effect of this compound on glucose production in primary mouse hepatocytes.[6]

Materials:

  • This compound

  • Collagenase solution

  • Hepatocyte wash medium

  • Glucose production buffer (glucose-free DMEM with lactate (B86563) and pyruvate)

  • Glucagon or forskolin (B1673556) (to stimulate gluconeogenesis)

  • Glucose assay kit

  • Collagen-coated culture plates

Procedure:

  • Hepatocyte Isolation: Isolate primary hepatocytes from mice using a two-step collagenase perfusion method.

  • Cell Plating: Plate the isolated hepatocytes on collagen-coated plates and allow them to attach for 4-6 hours.

  • Starvation: Serum-starve the hepatocytes overnight in serum-free medium.

  • Treatment: Wash the cells with PBS and then incubate with glucose production buffer containing vehicle, this compound, a gluconeogenic stimulator (e.g., glucagon), or a combination.

  • Incubation: Incubate the cells for 3-6 hours at 37°C.

  • Sample Collection: Collect the culture medium.

  • Glucose Measurement: Measure the glucose concentration in the collected medium using a glucose assay kit.

  • Data Normalization: Normalize the glucose production to the total protein content of the cells in each well.

Hepatocyte_Glucose_Production_Workflow cluster_cell_prep Cell Preparation cluster_experiment Experiment cluster_analysis Data Analysis Isolate_Hepatocytes Isolate Primary Hepatocytes Plate_Cells Plate on Collagen-Coated Plates Isolate_Hepatocytes->Plate_Cells Serum_Starve Serum Starve Overnight Plate_Cells->Serum_Starve Wash_Cells Wash with PBS Serum_Starve->Wash_Cells Add_Treatment Incubate with Treatment Buffer (this compound, Glucagon, etc.) Wash_Cells->Add_Treatment Incubate Incubate for 3-6 hours Add_Treatment->Incubate Collect_Medium Collect Culture Medium Incubate->Collect_Medium Measure_Glucose Measure Glucose Concentration Collect_Medium->Measure_Glucose Normalize_Data Normalize to Protein Content Measure_Glucose->Normalize_Data

Conclusion

This compound is a promising bioactive lipid with therapeutic potential for metabolic diseases. Its mechanism of action, primarily through the activation of GPR40, leads to improved glucose homeostasis and insulin sensitivity. The provided quantitative data and experimental protocols offer a framework for researchers and drug development professionals to further investigate the role of this compound in metabolic disease research and to explore its potential as a novel therapeutic agent. Further studies are warranted to fully elucidate the dose-response relationship and long-term efficacy and safety of this compound in various metabolic disease models.

References

Application Notes and Protocols for Assessing 5-POHSA Effects on Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-POHSA (5-palmitoleoyl-oxy-stearic acid) is a recently identified branched fatty acid ester of a hydroxy fatty acid (FAHFA). Endogenous levels of related FAHFAs have been associated with improved glucose tolerance and insulin (B600854) sensitivity, suggesting that this compound may be a bioactive lipid with therapeutic potential in metabolic diseases such as type 2 diabetes.[1][2][3] These application notes provide detailed protocols to investigate the effects of this compound on glucose uptake in key metabolic cell lines, 3T3-L1 adipocytes and HepG2 hepatocytes. The provided methodologies will enable researchers to assess the potential of this compound as a modulator of glucose metabolism.

Key Concepts and Potential Mechanisms

Insulin-stimulated glucose uptake is a critical physiological process for maintaining glucose homeostasis. This process is primarily mediated by the glucose transporter 4 (GLUT4) in adipocytes and muscle cells. The signaling cascade initiated by insulin binding to its receptor leads to the translocation of GLUT4 from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cell. A key signaling pathway involved is the PI3K/Akt pathway, which, upon activation, phosphorylates downstream targets such as AS160 (Akt substrate of 160 kDa), leading to GLUT4 translocation.

FAHFAs, including the related compound 5-PAHSA, have been shown to improve insulin sensitivity and increase glucose uptake, potentially through the activation of the PI3K/Akt signaling pathway and enhanced GLUT4 translocation.[4][5] The protocols outlined below are designed to investigate whether this compound exerts similar effects.

Experimental Protocols

Cell Culture and Differentiation

a) 3T3-L1 Preadipocyte Culture and Differentiation into Adipocytes

Mature 3T3-L1 adipocytes are a widely used model for studying insulin-stimulated glucose uptake.

  • Preadipocyte Culture:

    • Culture 3T3-L1 preadipocytes in DMEM with high glucose, supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells before they reach confluence to maintain their differentiation potential.

  • Differentiation Protocol:

    • Seed 3T3-L1 preadipocytes in the desired culture plates (e.g., 24-well or 96-well plates for glucose uptake assays, larger plates for protein analysis).

    • Grow cells to confluence.

    • Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

    • On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every 2-3 days.

    • Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between days 8 and 12 of differentiation.

b) HepG2 Hepatocyte Culture

HepG2 cells are a human hepatoma cell line commonly used to study hepatic glucose metabolism.

  • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells when they reach 80-90% confluence.

2-NBDG Glucose Uptake Assay

This assay utilizes the fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake.

  • Materials:

    • Differentiated 3T3-L1 adipocytes or HepG2 cells in 24- or 96-well black, clear-bottom plates.

    • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4) supplemented with 0.1% BSA.

    • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO).

    • Insulin stock solution (100 µM in sterile water).

    • 2-NBDG stock solution (10 mM in DMSO).

    • Phloretin (a glucose transporter inhibitor, as a negative control).

    • Fluorescence microplate reader or flow cytometer.

  • Protocol:

    • Serum starve the cells by incubating them in serum-free medium for 2-4 hours.

    • Wash the cells twice with warm KRPH buffer.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control in KRPH buffer for 1-2 hours. Include a positive control (e.g., 100 nM insulin) and a negative control (e.g., 50 µM phloretin).

    • For insulin-stimulated glucose uptake, add insulin (final concentration 100 nM) to the appropriate wells for the last 20-30 minutes of the pre-incubation period.

    • Initiate glucose uptake by adding 2-NBDG to a final concentration of 50-100 µM to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Terminate the uptake by washing the cells three times with ice-cold KRPH buffer.

    • Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) or analyze the cells by flow cytometry.

Western Blot Analysis of Insulin Signaling Proteins

This protocol is used to assess the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt and AS160.

  • Materials:

    • Differentiated 3T3-L1 adipocytes or HepG2 cells cultured in 6-well plates.

    • This compound and insulin.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membranes and transfer apparatus.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-AS160 (Thr642), anti-total AS160.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • Treat the cells with this compound and/or insulin as described in the glucose uptake assay.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

GLUT4 Translocation Assay by Immunofluorescence

This assay visualizes the translocation of GLUT4 to the plasma membrane.

  • Materials:

    • Differentiated 3T3-L1 adipocytes cultured on glass coverslips.

    • This compound and insulin.

    • 4% paraformaldehyde (PFA) for fixation.

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking solution (e.g., 5% goat serum in PBS).

    • Primary antibody: anti-GLUT4.

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear staining.

    • Fluorescence microscope.

  • Protocol:

    • Treat the cells on coverslips with this compound and/or insulin.

    • Fix the cells with 4% PFA for 15 minutes.

    • For total GLUT4 staining, permeabilize the cells with permeabilization buffer. For surface GLUT4 staining, omit the permeabilization step.

    • Block the cells with blocking solution for 1 hour.

    • Incubate with the primary anti-GLUT4 antibody for 1-2 hours.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on 2-NBDG Glucose Uptake

TreatmentConcentration (µM)Basal Glucose Uptake (Fold Change vs. Vehicle)Insulin-Stimulated Glucose Uptake (Fold Change vs. Insulin)
Vehicle-1.001.00
This compound1DataData
This compound10DataData
This compound50DataData
Insulin0.1DataN/A
Phloretin50DataData

Table 2: Effect of this compound on Insulin Signaling Protein Phosphorylation

TreatmentConcentration (µM)p-Akt/Total Akt (Fold Change vs. Vehicle)p-AS160/Total AS160 (Fold Change vs. Vehicle)
Vehicle-1.001.00
This compound10DataData
Insulin0.1DataData
This compound + Insulin10 + 0.1DataData

Mandatory Visualizations

Signaling Pathway Diagram

InsulinSignaling cluster_membrane Plasma Membrane Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt AS160 AS160 Akt->AS160 GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation inhibition removed GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Five_POHSA This compound Five_POHSA->PI3K ? Five_POHSA->Akt ?

Caption: Proposed insulin signaling pathway leading to glucose uptake and potential points of intervention for this compound.

Experimental Workflow Diagram

ExperimentalWorkflow start Start: Cell Culture (3T3-L1 or HepG2) treatment Treatment with this compound (various concentrations) +/- Insulin start->treatment glucose_uptake 2-NBDG Glucose Uptake Assay treatment->glucose_uptake western_blot Western Blot for p-Akt, p-AS160 treatment->western_blot if_assay GLUT4 Translocation (Immunofluorescence) treatment->if_assay analysis Data Analysis and Quantification glucose_uptake->analysis western_blot->analysis if_assay->analysis conclusion Conclusion on this compound Effect on Glucose Uptake analysis->conclusion

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 5-POHSA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 5-hydroxy-9-oxo-10(E)-octadecenoic acid (5-POHSA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, from sample handling to data interpretation.

Sample Preparation

Question 1: I am seeing significant variability in my results between replicates. What could be the cause in my sample preparation?

Answer: Variability in sample preparation is a common source of imprecision. Key areas to investigate include:

  • Inconsistent extraction efficiency: this compound, being a lipid, requires robust extraction from biological matrices like plasma or serum. Ensure your extraction solvent volumes are accurate and that mixing (e.g., vortexing) is consistent for all samples.

  • Pipetting errors: Use calibrated pipettes and proper technique, especially when handling small volumes of internal standard or sample.

  • Sample stability: this compound and other oxidized fatty acids can be susceptible to degradation. Keep samples on ice during preparation and minimize the time they are at room temperature.[1] Addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent degradation.[1]

  • Incomplete protein precipitation: If using protein precipitation, ensure the precipitating solvent is added in the correct ratio and that centrifugation is adequate to pellet all proteins, as residual protein can interfere with the analysis.

Question 2: My signal intensity for this compound is very low, even in my higher concentration standards. What can I do during sample preparation to improve this?

Answer: Low signal intensity often points to issues with sample loss during preparation or significant matrix effects. Consider the following:

  • Optimize extraction method: A simple protein precipitation may not be sufficient for both cleanup and concentration. A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) following protein precipitation can provide a cleaner, more concentrated sample. For oxylipins, mixed-mode anion exchange SPE cartridges can be particularly effective at selectively isolating acidic compounds like this compound.

  • Check for analyte loss: this compound may adhere to plasticware. Using low-adhesion microcentrifuge tubes and pipette tips can help minimize this.

  • Evaporation and reconstitution: If you are evaporating your sample to dryness, be gentle to avoid losing your analyte. Ensure the reconstitution solvent is appropriate to fully redissolve the dried extract. The composition of the reconstitution solvent should be similar to the initial mobile phase to ensure good peak shape.

Chromatography

Question 3: I am observing poor peak shape (e.g., tailing, splitting) for this compound. How can I improve my chromatography?

Answer: Poor peak shape can be caused by several factors related to the LC system and methodology:

  • Column degradation: A C18 column is commonly used for the separation of oxidized fatty acids. Over time, column performance can degrade. Try washing the column or replacing it if it's old or has been used with many complex samples.

  • Mobile phase issues: Ensure your mobile phases are fresh and properly degassed. The pH of the mobile phase can affect the peak shape of acidic analytes; for this compound, a mobile phase with a low concentration of a weak acid like formic acid is typically used to ensure it is in a consistent protonation state.

  • Injection solvent mismatch: The solvent used to reconstitute your sample should be as close as possible to the initial mobile phase conditions. Injecting a sample in a much stronger solvent than the mobile phase can lead to peak distortion.

  • Contamination: Contaminants in the sample or on the column can lead to peak splitting. Ensure your sample preparation is adequate and consider using a guard column to protect your analytical column.

Question 4: My retention time for this compound is shifting between injections. What is causing this?

Answer: Retention time shifts can compromise peak integration and analyte identification. Common causes include:

  • Inconsistent mobile phase composition: This can be due to improper mixing or evaporation of one of the solvents. Ensure your mobile phase is well-mixed and covered.

  • Fluctuating column temperature: Use a column oven to maintain a stable temperature.

  • Column equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is particularly important when running a gradient.

  • Changes in flow rate: Check for leaks in the LC system that could cause pressure fluctuations and affect the flow rate.

Mass Spectrometry & Data Analysis

Question 5: I am experiencing significant ion suppression. How can I identify and mitigate this?

Answer: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to a decreased signal.[2]

  • Identification:

    • Post-column infusion: Infuse a constant flow of a this compound standard into the mass spectrometer after the analytical column. Inject a blank matrix extract. A dip in the baseline signal at the retention time of this compound indicates ion suppression.

  • Mitigation Strategies:

    • Improve chromatographic separation: Modify your LC gradient to separate this compound from the interfering matrix components.

    • Enhance sample cleanup: Use more rigorous sample preparation techniques like LLE or SPE to remove interfering compounds, particularly phospholipids, which are a major cause of ion suppression in plasma samples.

    • Use a stable isotope-labeled internal standard (SIL-IS): A deuterated this compound is the ideal internal standard as it will co-elute and experience similar ion suppression to the analyte, allowing for accurate correction of the signal.

    • Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Question 6: What are the appropriate MRM transitions for this compound, and how do I optimize them?

Answer: For this compound (molecular weight ~310.4 g/mol ), analysis is typically performed in negative electrospray ionization (ESI) mode. The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 309.4.

  • Typical Transitions: While specific transitions should be optimized for your instrument, for similar 9-oxo-octadecadienoic acids, transitions are often based on characteristic fragment ions.

  • Optimization:

    • Collision Energy (CE): Infuse a standard solution of this compound and perform a product ion scan to identify the most abundant and stable fragment ions. Then, for each precursor-product ion pair, perform a CE ramp to find the voltage that yields the highest signal intensity.

    • Cone Voltage/Declustering Potential: These parameters should also be optimized to maximize the intensity of the precursor ion.

Question 7: I don't have a deuterated internal standard for this compound. What are my options?

Answer: While a deuterated internal standard is highly recommended, if one is not available, you can consider:

  • A structural analog: Choose a compound that is structurally and chemically similar to this compound but has a different mass. It should have similar extraction recovery and chromatographic behavior. However, it may not perfectly correct for matrix effects as it will not co-elute exactly with this compound.

  • Standard addition: This method involves adding known amounts of a this compound standard to several aliquots of your sample. A calibration curve is then generated from the sample itself, which can account for matrix effects. This method is more labor-intensive.

Sample Stability

Question 8: How should I store my plasma/serum samples to ensure the stability of this compound?

Answer: For long-term storage, samples should be kept at -80°C.[3] Fatty acids in plasma have been shown to be stable for several years at this temperature.[3]

Question 9: Are there any concerns with freeze-thaw cycles for this compound?

Answer: Yes, repeated freeze-thaw cycles should be avoided for lipids and oxylipins. It is best practice to aliquot samples into single-use volumes before freezing to minimize the number of freeze-thaw cycles a sample undergoes.

Experimental Protocols

Representative LC-MS/MS Method for this compound Quantification

This protocol is a representative method based on the analysis of similar oxidized fatty acids and should be optimized for your specific instrumentation and application.

1. Sample Preparation (from Plasma/Serum)

  • To 100 µL of plasma/serum in a low-adhesion microcentrifuge tube, add 10 µL of the internal standard solution (e.g., deuterated this compound).

  • Add 300 µL of ice-cold methanol (B129727) containing an antioxidant (e.g., 0.02% BHT) to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • For further cleanup and concentration (recommended), proceed with Solid-Phase Extraction (SPE) using a mixed-mode anion exchange cartridge.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant.

    • Wash the cartridge to remove interferences.

    • Elute this compound with an appropriate solvent (e.g., methanol containing a small percentage of a weak acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Parameters

ParameterRecommended Setting
LC System
ColumnC18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to 50% B and re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary VoltageOptimized for instrument (e.g., -3.0 kV)
Source TemperatureOptimized for instrument (e.g., 150°C)
Desolvation Temp.Optimized for instrument (e.g., 400°C)
MRM Transitions
This compoundPrecursor: 309.4 -> Product: (Optimize, e.g., fragment corresponding to loss of water or other characteristic fragments)
Internal Standard(Dependent on the specific deuterated standard used)

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 spe Solid-Phase Extraction (SPE) centrifuge1->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound quantification.

troubleshooting_workflow Troubleshooting Low Signal Intensity cluster_lc LC Issues cluster_prep Sample Prep Issues start Low/No Signal for this compound check_ms Check MS Performance (Tune, Calibrate, Infuse Standard) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok check_lc Check for Leaks and Column Clogs ms_ok->check_lc Yes fix_ms Troubleshoot MS (Clean Source, Check Voltages) ms_ok->fix_ms No check_retention Is Retention Time Correct? check_lc->check_retention check_recovery Evaluate Extraction Recovery (Spike Pre- and Post-Extraction) check_retention->check_recovery Yes fix_lc Troubleshoot LC (Change Column, Fresh Mobile Phase) check_retention->fix_lc No check_matrix Assess Matrix Effects (Post-Column Infusion) check_recovery->check_matrix Good Recovery fix_prep Optimize Sample Prep (Improve Cleanup, Use SIL-IS) check_recovery->fix_prep Low Recovery check_matrix->fix_prep Suppression Detected

Caption: Troubleshooting low signal intensity.

References

Technical Support Center: FAHFA Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the lipid extraction of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific problems that may arise during the FAHFA extraction and analysis workflow.

Problem 1: Low or no detectable FAHFA signal.

Potential CauseRecommended Solution
Low abundance in the sample: FAHFAs are naturally present at very low concentrations (nanomolar range) in many biological matrices.[1][2]- Increase starting material: If possible, use a larger amount of tissue or a higher volume of biofluid. - Enrich the sample: Employ Solid-Phase Extraction (SPE) to concentrate FAHFAs and remove interfering lipids.[3][4][5] - Enhance detection sensitivity: Use a highly sensitive mass spectrometer, such as a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.[6] Derivatization can also be used to improve ionization efficiency.[4][7]
Inefficient extraction: The chosen solvent system may not be optimal for recovering FAHFAs from the specific sample matrix.- Use an appropriate solvent mixture: A modified Bligh-Dyer method using a mixture of chloroform (B151607), methanol (B129727), and an acidic buffer (e.g., citric acid buffer) is commonly recommended for FAHFA extraction.[4][6][7][8] - Ensure proper homogenization: Thoroughly homogenize tissue samples on ice to ensure complete lipid extraction.[3]
Degradation of FAHFAs: FAHFAs can be susceptible to degradation if not handled properly.- Maintain cold temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and chemical degradation.[3] - Use antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation, though this is not explicitly mentioned for FAHFAs in the provided results, it is a general good practice in lipidomics. - Store samples properly: Store lipid extracts at -80°C under an inert gas (e.g., nitrogen or argon) to prevent degradation.[3]

Problem 2: Poor chromatographic resolution of FAHFA isomers.

Potential CauseRecommended Solution
Inadequate chromatographic method: The LC method is not optimized to separate structurally similar regioisomers.[3]- Optimize the LC gradient: Use a long, shallow gradient with a suitable mobile phase to improve the separation of isomers. Isocratic elution has also been shown to be effective.[3] - Select an appropriate column: C18 columns are commonly used for FAHFA analysis.[3][4][5] Experiment with different column lengths, particle sizes, and manufacturers to find the best resolution.
Co-elution with interfering compounds: Other lipids with similar properties can co-elute with FAHFAs, making accurate identification and quantification difficult.- Improve sample cleanup: Use SPE to remove interfering lipids before LC-MS analysis.[3][4][5] - Adjust mobile phase composition: Modifying the mobile phase, for instance by altering the pH, can sometimes help to resolve co-eluting peaks. However, be cautious as this may also cause other compounds to co-elute.[3]

Problem 3: High background signal or interfering peaks.

Potential CauseRecommended Solution
Contamination from SPE cartridges: Silica-based SPE cartridges can be a significant source of background PAHSA signals.[3][9] This background can account for up to 15% of the total signal in low-concentration samples like serum, and in some cases, as high as 50%.[3][6][9]- Pre-wash SPE cartridges: Thoroughly wash the SPE cartridges with ethyl acetate (B1210297) and then hexane (B92381) before applying the sample to remove contaminants.[3] - Run a blank sample: Always process a blank sample (e.g., water or the extraction buffer) alongside your experimental samples to identify and quantify background signals originating from the extraction process.[6][8]
Interference from ceramides: C16:0 ceramide shares major MRM transitions with PAHSAs, leading to potential false positives.[10]- Chromatographic separation: Optimize the LC method to chromatographically separate PAHSAs from the interfering ceramide peak.[3] - Derivatization: Chemical derivatization can shift the mass of the FAHFAs, moving their signal to a region of the mass spectrum with less interference.[10][11]
Formation of fatty acid dimers: Under certain conditions, fatty acid dimers can form that mimic the mass and fragmentation of FAHFAs, leading to misidentification.[1][2]- Use targeted analysis: Employ selected ion monitoring or MRM to specifically target known FAHFA species rather than relying solely on untargeted metabolomics data.[1] - Validate with standards: Confirm the identity of putative FAHFA peaks by comparing their retention time and fragmentation pattern with those of authentic internal standards.[2]
Solvent impurities: Solvents can contain impurities that may interfere with the analysis. Chloroform, for example, can degrade to form phosgene, which is highly reactive.[12]- Use high-purity solvents: Always use LC-MS grade or other high-purity solvents for extraction and analysis. - Proper solvent storage: Store solvents according to the manufacturer's recommendations to prevent degradation.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting FAHFAs from biological samples?

A modified Bligh-Dyer extraction is the most commonly reported method for FAHFA analysis.[4][6][7] This typically involves a single-phase extraction with a mixture of chloroform, methanol, and an acidic aqueous buffer (e.g., 100 mM citric acid, pH 4.0).[6][8] Following extraction, a solid-phase extraction (SPE) step is crucial for enriching the FAHFAs and removing more abundant, interfering lipids.[3][4][5]

Q2: Why is Solid-Phase Extraction (SPE) necessary for FAHFA analysis?

SPE is critical for two main reasons:

  • Enrichment: FAHFAs are present in very low concentrations in biological samples. SPE concentrates the FAHFAs, increasing their signal intensity for more accurate detection and quantification.[4]

  • Cleanup: Biological extracts contain a complex mixture of lipids and other metabolites that can interfere with FAHFA analysis by causing ion suppression in the mass spectrometer or by co-eluting with the analytes of interest. SPE removes many of these interfering compounds.[3][4]

Q3: How can I separate the different FAHFA regioisomers?

Separating FAHFA regioisomers is challenging due to their structural similarity.[3][13] Successful separation is typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a C18 reversed-phase column and a long, optimized gradient or isocratic elution.[3][4][5]

Q4: What are the most common sources of contamination in FAHFA analysis?

The most significant sources of contamination are the solid-phase extraction (SPE) cartridges and the solvents used in the extraction process.[3][6][9] It is essential to pre-wash the SPE cartridges and to use high-purity solvents. Running a blank extraction is highly recommended to assess the level of background contamination.[6]

Q5: Can FAHFAs be formed as artifacts during sample preparation?

While the primary concern for artifacts is the formation of fatty acid dimers that can be misidentified as FAHFAs in untargeted analyses, there is no strong evidence to suggest that FAHFAs themselves are formed artifactually during standard extraction procedures.[1] However, using proper extraction techniques, including keeping samples cold, is important to prevent any potential enzymatic or chemical reactions.

Experimental Protocols

1. Modified Bligh-Dyer Lipid Extraction

This protocol is adapted from methods commonly used for FAHFA extraction from tissues and biofluids.[3][8]

  • Materials:

    • Homogenizer

    • Centrifuge

    • Glass centrifuge tubes

    • Chloroform (LC-MS grade)

    • Methanol (LC-MS grade)

    • Citric acid buffer (100 mM sodium citrate, pH 4.0)

    • Internal standards (e.g., ¹³C-labeled FAHFAs)

  • Procedure:

    • Weigh out the tissue sample (e.g., 150 mg of adipose tissue) or measure the volume of the biofluid (e.g., 200 µL of serum).

    • Add the sample to a glass centrifuge tube on ice.

    • For tissues, add an appropriate volume of PBS (e.g., 1.5 mL) and homogenize thoroughly.

    • Add the internal standards to the chloroform before adding it to the sample.

    • Add methanol, and chloroform to the homogenized tissue or biofluid. A common ratio is 1:2:1 or similar for buffer:methanol:chloroform. For example, for 200 µL of serum in 1.3 mL of PBS, add 1.5 mL of methanol and 3 mL of chloroform.[3]

    • Vortex the mixture for 30-60 seconds.

    • Centrifuge at approximately 2,200 x g for 5-10 minutes at 4°C to separate the phases.[3][8]

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.

    • Dry the organic phase under a gentle stream of nitrogen.

    • Store the dried lipid extract at -80°C until further processing.[3]

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment

This protocol is for the enrichment of FAHFAs from a total lipid extract using a silica (B1680970) cartridge.[3][5]

  • Materials:

    • Silica SPE cartridges (e.g., 500 mg)

    • SPE manifold with a positive pressure source (e.g., nitrogen gas)

    • Hexane (LC-MS grade)

    • Ethyl acetate (LC-MS grade)

    • Chloroform (LC-MS grade)

  • Procedure:

    • Pre-wash the SPE cartridge: Wash the cartridge with 6 mL of ethyl acetate.

    • Condition the cartridge: Condition the cartridge with 6 mL of hexane.

    • Load the sample: Reconstitute the dried lipid extract in a small volume of chloroform (e.g., 200 µL) and apply it to the conditioned SPE cartridge.

    • Elute neutral lipids: Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

    • Elute FAHFAs: Elute the FAHFAs with 4 mL of ethyl acetate into a clean collection tube.

    • Dry the FAHFA fraction: Dry the eluted FAHFA fraction under a gentle stream of nitrogen.

    • Reconstitute for analysis: Reconstitute the dried FAHFAs in a small volume of a suitable solvent (e.g., 40 µL of methanol) for LC-MS analysis.

Experimental Workflow

The following diagram illustrates the general workflow for FAHFA extraction and analysis.

FAHFA_Extraction_Workflow Sample Biological Sample (Tissue or Biofluid) Homogenization Homogenization (for tissues) Sample->Homogenization Extraction Lipid Extraction (e.g., Modified Bligh-Dyer) Sample->Extraction Homogenization->Extraction PhaseSeparation Phase Separation (Centrifugation) Extraction->PhaseSeparation OrganicPhase Collect Organic Phase PhaseSeparation->OrganicPhase Drying1 Dry Down (Nitrogen Stream) OrganicPhase->Drying1 SPE Solid-Phase Extraction (SPE) (Enrichment & Cleanup) Drying1->SPE Drying2 Dry Down (Nitrogen Stream) SPE->Drying2 Reconstitution Reconstitution Drying2->Reconstitution LCMS LC-MS/MS Analysis (e.g., MRM) Reconstitution->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis

Caption: Workflow for FAHFA extraction and analysis.

References

Technical Support Center: Optimizing LC-MS Parameters for FAHFA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) analysis by LC-MS.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of FAHFAs.

Question: Why am I seeing poor peak shape (e.g., broadening, splitting, or tailing) for my FAHFA standards or samples?

Answer:

Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and reinjecting. For tissue extracts, it's recommended not to exceed 150 mg of adipose tissue or 80 mg of liver to avoid overloading the SPE column, which can indirectly affect your final sample concentration.[1]

  • Column Contamination: Buildup of contaminants from previous injections can affect peak shape.[2] To mitigate this, regularly inject system suitability test samples to monitor for contamination and baseline issues.[2]

  • Improper Mobile Phase: Ensure your mobile phase is correctly prepared and that the pH is appropriate for your analytes. For reversed-phase chromatography of FAHFAs, a common mobile phase is a gradient of methanol (B129727)/water with additives like ammonium (B1175870) acetate (B1210297) and ammonium hydroxide (B78521).[3][4]

  • Injection Solvent Mismatch: The solvent used to reconstitute your final extract should be compatible with the initial mobile phase conditions. A mismatch can lead to peak distortion. For FAHFA analysis, methanol is a common reconstitution solvent.[3][4][5]

  • Column Degradation: Over time, the stationary phase of the column can degrade. If other troubleshooting steps fail, consider replacing the column. Various C18 columns have been successfully used for FAHFA analysis.[1][5]

Question: I am observing high background noise or ghost peaks in my chromatograms. What are the likely causes and solutions?

Answer:

High background noise and ghost peaks are common issues in LC-MS and can be particularly problematic for low-abundance analytes like FAHFAs.

  • Solvent and Additive Contamination: Use high-purity, LC-MS grade solvents and additives.[2] Contaminants in your mobile phase can lead to a noisy baseline.

  • SPE Column Bleed/Contamination: The solid-phase extraction (SPE) step, while crucial for enriching FAHFAs, can sometimes introduce background signals.[6] It is recommended to perform a blank extraction (using water instead of a sample) to check for contaminants from the SPE column or solvents.[1] Pre-washing the SPE column with various organic solvents like ethyl acetate and methanol before conditioning can help remove contaminants.[4]

  • Carryover: Analyte from a previous, more concentrated sample may be retained in the injection system or column and elute in a subsequent run. Implement a robust needle and column wash protocol between injections.

  • Plasticizers and Other Lab Contaminants: Phthalates and other plasticizers are common contaminants in labs and can be detected by MS. Use glass vials and minimize the use of plasticware wherever possible.

Question: My FAHFA signal intensity is low or inconsistent. How can I improve it?

Answer:

Low and inconsistent signal intensity is a significant challenge in FAHFA analysis due to their low endogenous abundance.[5][7]

  • Suboptimal Ionization: FAHFAs are typically analyzed in negative ion mode via electrospray ionization (ESI).[1] Ensure your ion source parameters (e.g., capillary voltage, gas flows, temperature) are optimized for these analytes.

  • Inefficient Extraction and Enrichment: The sample preparation process is critical. The Bligh-Dyer method is a common lipid extraction technique used for FAHFAs, followed by SPE for enrichment.[5] Ensure complete and consistent extraction and elution from the SPE column. A faster SPE protocol using positive pressure can reduce sample preparation time from 4 hours to 1 hour.[3][5]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of FAHFAs. The SPE step is designed to minimize this, but if ion suppression is suspected, you may need to further optimize your chromatography to separate the interfering compounds from your analytes of interest.[8]

  • Derivatization: To enhance detection sensitivity, consider chemical derivatization. Derivatizing the carboxylic acid group can improve ionization efficiency in positive ion mode.[5][9] For example, derivatization with 2-dimethylaminoethylamine (DMED) has been shown to increase detection sensitivities for FAHFAs.[5][10]

  • Instrument Calibration: Ensure your mass spectrometer is properly calibrated. Poor mass accuracy can lead to what appears to be a weak signal if the instrument is not looking at the correct m/z.[2]

Question: I am having trouble separating isomeric FAHFAs. What can I do?

Answer:

The separation of FAHFA regio-isomers is a significant analytical challenge due to their structural similarity.[5][7]

  • Column Choice: The choice of the LC column is critical. Longer columns with smaller particle sizes generally provide better resolution. For example, an Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm) has been shown to provide good resolution for PAHSA and OAHSA isomers within a 30-minute run time.[3][4]

  • Gradient Optimization: A shallow, optimized gradient is often necessary to resolve isomers. Experiment with different gradient profiles and mobile phase compositions. An isocratic flow of 93:7 methanol/water with 5 mM ammonium acetate and 0.03% ammonium hydroxide has been used successfully.[3][4]

  • Flow Rate: Lower flow rates can improve resolution. A flow rate of 0.2 mL/min has been used for the separation of PAHSA and OAHSA isomers.[3][4]

  • Column Temperature: Adjusting the column temperature can also affect selectivity and resolution. A constant temperature of 25 °C has been reported for FAHFA separations.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for FAHFA analysis?

A1: Negative ion mode Electrospray Ionization (ESI) is most commonly used for the analysis of underivatized FAHFAs.[1] However, if a derivatization strategy is employed to target the carboxylic acid group, positive ion mode is used, which can significantly enhance sensitivity.[5][11]

Q2: Which type of mass spectrometer is most suitable for FAHFA analysis?

A2: Triple quadrupole (QqQ) mass spectrometers are frequently used for targeted quantification of FAHFAs using Multiple Reaction Monitoring (MRM) due to their high sensitivity and selectivity.[1][5] High-resolution mass spectrometers (HRMS) like Orbitrap or QTOF analyzers are also employed, especially for the identification of unknown FAHFAs and for untargeted lipidomics studies.[5]

Q3: What are the typical sample preparation steps for FAHFA analysis from biological matrices?

A3: The general workflow involves a two-step process:

  • Solvent Extraction: A common method is the Bligh-Dyer extraction, which uses a mixture of chloroform (B151607), methanol, and water to extract total lipids from the sample (e.g., serum, plasma, or tissue homogenates).[5]

  • Solid-Phase Extraction (SPE): The total lipid extract is then subjected to SPE to enrich the FAHFA fraction and remove more abundant, neutral lipids like triacylglycerols and cholesterol esters.[5][6] Silica-based SPE cartridges are typically used.[3][5]

Q4: How can I confirm the identity of a FAHFA peak?

A4: The identity of a FAHFA is typically confirmed by a combination of:

  • Retention Time Matching: Comparing the retention time of the peak in your sample to that of an authentic chemical standard.

  • Accurate Mass Measurement: For HRMS data, the measured mass-to-charge ratio (m/z) should be within a narrow mass tolerance (typically <5 ppm) of the theoretical m/z of the [M-H]⁻ ion.

  • MS/MS Fragmentation Pattern: The fragmentation pattern of the analyte in your sample should match that of a chemical standard or be consistent with the known fragmentation pathways of FAHFAs. In negative ion mode, characteristic fragments include the fatty acid and hydroxy fatty acid carboxylates.[12][13]

Q5: Is an internal standard necessary for FAHFA quantification?

A5: Yes, using a stable isotope-labeled internal standard (e.g., ¹³C-labeled FAHFA) is crucial for accurate and precise quantification.[1] The internal standard is added at the beginning of the sample preparation process to account for analyte loss during extraction and for variations in ionization efficiency (matrix effects).

Data Presentation

Table 1: Example LC Parameters for FAHFA Isomer Separation

ParameterSetting 1Setting 2
LC System Agilent 1290 InfinityNot Specified
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm)Luna C18(2) (3 µm, 250 × 2.0 mm)
Mobile Phase Isocratic: 93:7 methanol/water with 5 mM ammonium acetate and 0.03% ammonium hydroxideGradient (details not specified)
Flow Rate 0.2 mL/minNot Specified
Column Temp. 25 °CNot Specified
Run Time 30 min90 min
Reference [3][4][4]

Table 2: Example MRM Transitions for Selected FAHFAs (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierReference
9-PAHSA539.5255.2283.2[3][4]
5-PAHSA539.5255.2283.2[3][4]
12-OAHSA565.5281.2299.2[3][4]
9-OAHSA565.5281.2299.2[3][4]
¹³C₁₆-9-PAHSA (IS)555.5271.2283.2[1]

Experimental Protocols

Protocol 1: FAHFA Extraction and Enrichment from Serum/Plasma

This protocol is adapted from established methods.[3][4][14]

  • Sample Preparation: To 200 µL of serum or plasma, add 1.3 mL of PBS.

  • Internal Standard Addition: Add an appropriate amount of a stable isotope-labeled internal standard solution (e.g., ¹³C-labeled PAHSA) dissolved in chloroform.

  • Lipid Extraction: Add 1.5 mL of methanol and 3 mL of chloroform to the sample mixture. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge the mixture at approximately 2,200 x g for 5 minutes at 4°C to separate the organic (bottom) and aqueous (top) phases.

  • Collect Organic Phase: Carefully transfer the lower organic phase to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE): a. Condition a silica (B1680970) SPE cartridge (e.g., 500 mg) by washing with 6 mL of hexane. b. Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge. c. Wash the cartridge with 6 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids. d. Elute the FAHFA fraction with 4 mL of ethyl acetate into a clean collection tube.

  • Final Preparation: Dry the eluted FAHFA fraction under nitrogen and reconstitute in a suitable volume (e.g., 40 µL) of methanol for LC-MS analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis start Biological Sample (Serum, Plasma, Tissue) extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction Add Internal Standard spe Solid-Phase Extraction (SPE) (Silica Cartridge) extraction->spe Total Lipid Extract final_extract Enriched FAHFA Extract spe->final_extract Elute FAHFAs lc LC Separation (Reversed-Phase C18) final_extract->lc Inject ms MS Detection (ESI, MRM) lc->ms processing Peak Integration & Quantification ms->processing results FAHFA Concentration Data processing->results

Caption: Experimental workflow for FAHFA analysis.

signaling_pathway FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Binds to PLC PLC GPR120->PLC Activates AntiInflammatory Anti-inflammatory Effects GPR120->AntiInflammatory IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Insulin Insulin Secretion Ca->Insulin Glucose Glucose Uptake PKC->Glucose

Caption: Simplified FAHFA signaling via GPR120.

References

improving signal-to-noise for low abundance lipids like 5-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for challenging low-abundance lipids like 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE).

Frequently Asked Questions (FAQs)

Q1: What is 5-oxo-ETE and why is it difficult to analyze?

A1: 5-oxo-ETE is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2] It is a powerful chemoattractant for eosinophils and neutrophils, playing a significant role in allergic reactions and other inflammatory diseases.[1][3][4] Its analytical difficulty stems from its very low endogenous concentrations, its susceptibility to degradation, and the presence of numerous structurally similar isomers that can cause interference.

Q2: What is the general workflow for analyzing 5-oxo-ETE?

A2: A typical workflow involves several key stages:

  • Sample Collection: Proper collection with inhibitors to prevent ex vivo generation of eicosanoids.

  • Internal Standard Spiking: Addition of a deuterated internal standard to account for sample loss during preparation and for accurate quantification.

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate lipids from the biological matrix.

  • Chromatographic Separation: Liquid chromatography (LC) to separate 5-oxo-ETE from other lipids and interfering compounds.

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.

Q3: What are the key downstream signaling events initiated by 5-oxo-ETE?

A3: 5-oxo-ETE exerts its effects by binding to the OXE receptor (OXER1), a G protein-coupled receptor.[1][2][4] This binding initiates a signaling cascade through a Gαi subunit, leading to the activation of Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[1][5][6] Subsequent downstream effects include increased intracellular calcium, activation of protein kinase C (PKC), and activation of the MAPK/ERK pathway, ultimately leading to cellular responses like chemotaxis, degranulation, and cell proliferation.[3][7]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of low-abundance lipids like 5-oxo-ETE.

Issue 1: Low or No Signal for 5-oxo-ETE
Potential Cause Troubleshooting Step Rationale
Inefficient Extraction Review and optimize your extraction protocol. Compare solid-phase extraction (SPE) with different sorbents (e.g., C18) and liquid-liquid extraction (LLE). Ensure the pH of the sample is acidified (around 3.5) before extraction to protonate the carboxylic acid group of 5-oxo-ETE, improving its retention on reverse-phase SPE cartridges.[8]The choice of extraction method significantly impacts the recovery of low-abundance lipids. In a comparison of seven different sample preparation procedures, SPE on a C18 material with specific wash steps showed the best performance for a broad spectrum of oxylipins.[9][10]
Analyte Degradation Add antioxidants (e.g., butylated hydroxytoluene - BHT) and cyclooxygenase inhibitors (e.g., indomethacin) to your samples immediately after collection.[11] Keep samples on ice during processing and store at -80°C.Eicosanoids are prone to auto-oxidation and enzymatic degradation, which can lead to significant loss of the target analyte.[11]
Poor Ionization Optimize mass spectrometer source parameters, including capillary voltage, gas flow, and temperature.[12] Experiment with different mobile phase additives. While negative ion mode ESI is common for acidic lipids, derivatization to introduce a readily ionizable group can significantly enhance signal in positive ion mode.The ionization efficiency of lipids is highly dependent on the source conditions and mobile phase composition.
Ion Suppression Improve chromatographic separation to resolve 5-oxo-ETE from co-eluting matrix components. Use a smaller particle size column (e.g., sub-2-μm) for better peak resolution.[13] Ensure your sample preparation method effectively removes phospholipids (B1166683) and other interfering substances.Co-eluting compounds from the biological matrix can compete for ionization, suppressing the signal of the analyte of interest.
Issue 2: Poor Peak Shape and Resolution
Potential Cause Troubleshooting Step Rationale
Suboptimal Chromatography Optimize the LC gradient, flow rate, and column temperature. Ensure the mobile phase composition is appropriate for resolving acidic lipids. A common mobile phase consists of water and a mixture of acetonitrile (B52724) and methanol (B129727) with a weak acid additive like acetic or formic acid.[12]Proper chromatographic conditions are essential to separate 5-oxo-ETE from its isomers and other interfering compounds, leading to sharper peaks and better resolution.
Column Overload Inject a smaller sample volume or dilute the sample extract.Injecting too much sample can lead to peak broadening and tailing.
Inappropriate Sample Solvent Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion. Ideally, the sample should be dissolved in a solvent weaker than the initial mobile phase.A mismatch between the sample solvent and the mobile phase can cause poor peak shape.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Eicosanoid Analysis

A study comparing six solid-phase extraction (SPE) methods and one liquid-liquid extraction (LLE) method for the analysis of non-esterified oxylipins in human plasma yielded the following summarized results for key performance parameters.

Extraction Method Relative Analyte Recovery Matrix Effect (Ion Suppression) Overall Performance Ranking
LLE (Ethyl Acetate)LowHigh7 (Lowest)
SPE (Oasis HLB)ModerateHigh5
SPE (Strata-X)ModerateHigh6
SPE (BondElut-Certify II)HighLow2
SPE (Anion-Exchanging BondElut)LowVery Low4
SPE (C18 with specific washes)HighLow1 (Highest)
SPE (Oasis MAX)ModerateModerate3

Data synthesized from a comparative study on sample preparation methods for oxylipins.[9][10][14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 5-oxo-ETE from Plasma

This protocol is a modification of established methods for eicosanoid extraction.[8][13][15][16]

Materials:

  • C18 SPE Cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Hexane (B92381) (LC-MS grade)

  • Ethyl Acetate (LC-MS grade)

  • 2M Hydrochloric Acid

  • Deuterated 5-oxo-ETE internal standard

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 1 mL of plasma, immediately add a cyclooxygenase inhibitor (e.g., 10 µM indomethacin). Spike with the deuterated 5-oxo-ETE internal standard.

  • Acidification: Acidify the sample to a pH of approximately 3.5 by adding ~50 µL of 2M hydrochloric acid. Let it sit at 4°C for 15 minutes.

  • Column Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of water, followed by 10 mL of 15% ethanol (B145695) in water, and then 10 mL of hexane to remove non-polar impurities.

  • Elution: Elute the 5-oxo-ETE and other eicosanoids with 10 mL of ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water) for analysis.

Protocol 2: LC-MS/MS Analysis of 5-oxo-ETE

This is a general protocol and should be optimized for your specific instrumentation.[12][17]

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% acetic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-3 min: 20% B

    • 3-16 min: Gradient to 65% B

    • 16-19 min: Gradient to 95% B

    • 19-23 min: Hold at 95% B

    • 23-23.2 min: Return to 20% B

    • 23.2-25 min: Re-equilibration at 20% B

  • Injection Volume: 10 µL.

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for 5-oxo-ETE: Precursor ion (m/z) -> Product ion (m/z). Specific transitions should be optimized by infusing a standard.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the 5-oxo-ETE standard.

Visualizations

5-oxo-ETE_Signaling_Pathway Arachidonic_Acid Arachidonic Acid _5_HETE 5-HETE Arachidonic_Acid->_5_HETE 5-LOX _5_oxo_ETE 5-oxo-ETE _5_HETE->_5_oxo_ETE 5-HEDH OXER1 OXE Receptor (GPCR) _5_oxo_ETE->OXER1 G_Protein Gαiβγ OXER1->G_Protein activates G_alpha Gαi G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma PLC Phospholipase C (PLC) G_beta_gamma->PLC activates PI3K PI3K G_beta_gamma->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (Chemotaxis, Degranulation) Ca_release->Cellular_Response MAPK MAPK Pathway (ERK) PKC->MAPK activates PKC->Cellular_Response Akt Akt PI3K->Akt activates Akt->MAPK activates MAPK->Cellular_Response

Caption: 5-oxo-ETE signaling through the OXE receptor.

Experimental_Workflow Sample_Collection 1. Sample Collection (with inhibitors) Internal_Standard 2. Internal Standard Spiking (Deuterated 5-oxo-ETE) Sample_Collection->Internal_Standard Extraction 3. Lipid Extraction (SPE or LLE) Internal_Standard->Extraction Drying 4. Solvent Evaporation Extraction->Drying Reconstitution 5. Reconstitution Drying->Reconstitution LC_Separation 6. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General experimental workflow for 5-oxo-ETE analysis.

References

Technical Support Center: Separation of 5-Hydroxystearic Acid (5-POHSA) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-hydroxystearic acid (5-POHSA) and its isomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Differentiating lipid isomers like this compound from other hydroxystearic acid (HSA) variants is a significant analytical challenge due to their nearly identical chemical and physical properties.[1][2][3] This guide offers practical solutions and detailed protocols to address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges in separating this compound from its positional isomers (e.g., 9-HSA, 12-HSA)?

A1: The primary challenge stems from the high structural similarity between positional isomers. They share the same molecular formula and weight, leading to nearly identical physical properties such as polarity, boiling point, and mass-to-charge ratio (m/z).[1][4] This similarity results in:

  • Co-elution in Chromatography: Isomers often have very similar retention times in both liquid chromatography (LC) and gas chromatography (GC), making baseline separation difficult to achieve.[5]

  • Identical Mass Spectra: Standard mass spectrometry (MS) cannot distinguish between isomers as they are isobaric (have the same mass). Differentiation requires tandem MS (MS/MS) to identify unique fragmentation patterns.[5][6]

  • Difficult Baseline Resolution: Achieving complete separation often requires extensive method development, including careful selection of columns, mobile phases, and temperature gradients.

Q2: What is the most effective analytical technique for separating HSA isomers?

A2: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the most prevalent and effective technique.[7][8]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common approach. C18 columns are widely used, but columns with different stationary phase chemistries (e.g., Phenyl-Hexyl) can offer alternative selectivity to improve separation.[7][9]

  • Gas Chromatography (GC): GC can also be used but has a significant drawback: it requires a derivatization step to make the fatty acids volatile and thermally stable.[7]

  • Ion Mobility Spectrometry (IMS): Advanced techniques like IMS, when combined with LC and MS, can provide an additional dimension of separation based on the molecule's size, shape, and charge, which can effectively resolve isomers that are inseparable by chromatography alone.[2][3][10][11]

Q3: My HPLC separation of HSA isomers shows poor peak resolution. How can I improve this?

A3: Optimizing your HPLC method is critical for resolving closely eluting isomers. Consider the following adjustments:

  • Column Selection: If a standard C18 column is not providing adequate separation, try a column with a different selectivity. Phenyl-based columns or those with embedded polar groups can alter the interaction with the isomers and improve resolution.[9]

  • Mobile Phase Composition: Small changes to the mobile phase can have a significant impact. Adding a low concentration of an acid like formic acid or acetic acid (e.g., 0.1%) can improve peak shape.[12] Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol) can also alter selectivity.

  • Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over a longer time) gives the isomers more time to interact with the stationary phase, which can significantly enhance resolution.

  • Column Temperature: Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.[13] Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to see if it improves selectivity. Lower temperatures can sometimes increase retention and improve separation.[13]

Q4: How can mass spectrometry help differentiate isomers if they co-elute?

A4: Tandem mass spectrometry (MS/MS) is essential for distinguishing co-eluting isomers.[5] The process involves isolating the parent ion (which will be the same for all isomers) and then fragmenting it. The resulting fragmentation pattern can be unique for each isomer.

  • Collision-Induced Dissociation (CID): This is the most common fragmentation method. The position of the hydroxyl group on the stearic acid chain influences which bonds break, leading to diagnostic product ions that can serve as a fingerprint for each specific isomer.[5]

  • Advanced Fragmentation Techniques: Methods like Ultraviolet Photodissociation (UVPD) can sometimes provide unique fragments that are not observed with CID, offering another layer of diagnostic information.[5]

Q5: Is derivatization necessary for the analysis of this compound isomers?

A5: It depends on the chosen analytical technique.

  • For GC Analysis: Derivatization is mandatory. The carboxyl and hydroxyl groups must be capped (e.g., via silylation or esterification) to increase the volatility of the analytes for passage through the GC column.[7]

  • For LC-MS Analysis: Derivatization is generally not required and is often avoided to simplify sample preparation. Modern electrospray ionization (ESI) sources can effectively ionize the native fatty acids. However, in some cases, derivatization can be used to enhance ionization efficiency or to introduce a specific functional group that aids in chromatographic separation.

Experimental Protocols

Protocol 1: General RP-HPLC-MS/MS Method for HSA Isomer Separation

This protocol provides a starting point for developing a robust method for separating this compound from other HSA isomers. Optimization will likely be required based on your specific instrumentation and sample matrix.

  • HPLC System: A standard HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: High-resolution C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Lipid extracts should be dissolved in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile).

Gradient Program:

Time (min)% Mobile Phase B
0.040
20.095
25.095
25.140
30.040

Mass Spectrometry Parameters (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Precursor Ion (m/z): Scan for the deprotonated molecule [M-H]⁻ of hydroxystearic acid (m/z 315.25).

  • MS/MS Analysis: Isolate the precursor ion (m/z 315.25) and perform CID. Optimize collision energy to generate characteristic fragment ions for each isomer.

Quantitative Data Summary

The separation of HSA isomers is highly dependent on the specific chromatographic conditions. The following tables provide representative data that might be obtained during analysis.

Table 1: Example RP-HPLC Separation Data for HSA Isomers

IsomerApproximate Retention Time (min)Notes
This compound12.5Retention times are highly sensitive to the exact HPLC conditions.
9-HSA12.8Positional isomers typically elute very close to one another.
12-HSA13.1A shallow gradient is crucial to achieve this level of separation.

Table 2: Potential Diagnostic MS/MS Fragment Ions for HSA Isomers (Negative Mode)

IsomerPrecursor Ion [M-H]⁻ (m/z)Potential Key Fragment Ions (m/z)
This compound315.25Fragments resulting from cleavage alpha to the hydroxyl group.
9-HSA315.25Different fragmentation pattern due to the central location of the -OH group.
12-HSA315.25Unique fragments corresponding to the position of the hydroxyl group.

Note: The exact m/z values of fragment ions must be determined experimentally as they are specific to the isomer structure.

Visualizations

The following diagrams illustrate logical workflows for developing and troubleshooting separation methods for lipid isomers.

start Start: Isomer Mixture prep Sample Preparation (Lipid Extraction) start->prep hplc RP-HPLC Separation (e.g., C18 Column) prep->hplc ms MS Detection (Full Scan) hplc->ms check_res Evaluate Resolution ms->check_res msms Tandem MS (MS/MS) (Fragmentation Analysis) check_res->msms Good troubleshoot Troubleshoot Method (See Fig. 2) check_res->troubleshoot Poor data Data Analysis (Quantification) msms->data end End: Isomers Identified data->end troubleshoot->hplc Optimize

Figure 1. A typical workflow for HPLC-MS method development for lipid isomer separation.

start Poor Peak Resolution check_gradient Is the gradient too steep? start->check_gradient fix_gradient Action: Use a shallower gradient (e.g., 0.5% B/min) check_gradient->fix_gradient Yes check_column Is the column chemistry optimal? check_gradient->check_column No resolved Resolution Improved fix_gradient->resolved fix_column Action: Try a different column (e.g., Phenyl-Hexyl) check_column->fix_column No check_mobile Is the mobile phase optimized? check_column->check_mobile Yes fix_column->resolved fix_mobile Action: Change organic solvent (ACN vs MeOH) or additive check_mobile->fix_mobile No check_mobile->resolved Yes fix_mobile->resolved

Figure 2. A decision tree for troubleshooting poor peak resolution in HPLC.

References

Technical Support Center: Quantification of 5-hydroxy-N-stearoyl-sphingosine (5-POHSA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 5-hydroxy-N-stearoyl-sphingosine (5-POHSA) by LC-MS/MS.

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Low Analyte Response

Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids (B1166683), from the biological sample.[1][2]

Solution Pathway:

  • Evaluate Matrix Effects:

    • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression occurs.[3][4] A dip in the baseline of a continuously infused analyte solution upon injection of a blank matrix extract indicates the presence of interfering components.

    • Post-Extraction Spike: To quantify the extent of matrix effects, compare the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration.[4]

  • Optimize Sample Preparation: The goal is to remove interfering lipids without losing the target analyte, this compound.[5]

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[2]

    • Liquid-Liquid Extraction (LLE): Can offer better cleanup than PPT. Optimization of the organic solvent is crucial.

    • Solid-Phase Extraction (SPE): Provides more selective removal of interferences. Consider reversed-phase, ion-exchange, or mixed-mode SPE cartridges.

    • Advanced Lipid Removal Techniques: For complex matrices, specialized products can be highly effective.

      • HybridSPE®-PPT: Combines the simplicity of PPT with phospholipid removal.

      • EMR—Lipid™: A highly selective sorbent for lipid removal that can be integrated into existing workflows.[5][6]

  • Refine Chromatographic Conditions:

    • Increase Chromatographic Resolution: Modify the gradient, mobile phase composition, or column chemistry to separate this compound from the suppression zones identified by post-column infusion.

    • Divert Valve: Program the divert valve to send the highly contaminated portions of the eluent to waste, reducing source contamination.[4]

Issue 2: Inconsistent and Irreproducible Results Between Samples

Possible Cause: Variable matrix effects from sample to sample and/or inadequate compensation for analyte loss during sample preparation.

Solution Pathway:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Why it Works: A SIL-IS is the most effective tool to compensate for matrix effects and variability in sample preparation.[7][8][9] Since it has nearly identical chemical and physical properties to this compound, it will be affected by ion suppression and extraction inefficiencies in the same way.[10]

    • Selection Criteria for a this compound SIL-IS:

      • High Isotopic Purity: To avoid contribution to the analyte signal.

      • Appropriate Mass Difference: A mass shift of +3 amu or more is generally recommended to prevent isotopic crosstalk.[10][11]

      • Label Stability: The isotopic label (e.g., ¹³C, ¹⁵N, or D) must be on a part of the molecule that does not undergo chemical exchange.[10]

  • Use Matrix-Matched Calibrators and Quality Controls (QCs):

    • Prepare calibration standards and QCs in a blank matrix that is representative of the study samples. This helps to normalize the matrix effect across the entire analytical run.[4] If a blank matrix is unavailable, a surrogate matrix can be considered.[4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1] For this compound, a lipid molecule often measured in complex biological fluids like plasma or serum, the primary interfering components are phospholipids.[2] These phospholipids can co-elute with this compound and compete for ionization in the mass spectrometer source, leading to a suppressed (lower) signal. This can result in inaccurate and imprecise quantification.[2]

Q2: I am using protein precipitation for my plasma samples. Is this sufficient to avoid matrix effects?

A2: While protein precipitation is a quick and easy method to remove proteins, it is generally ineffective at removing phospholipids, which are a major cause of matrix effects in plasma samples.[2][12] If you are observing ion suppression, you will likely need to implement a more rigorous sample cleanup technique like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or specialized lipid removal products (e.g., HybridSPE®, EMR—Lipid™).[3][5]

Q3: How do I choose the right internal standard for this compound?

A3: The best choice is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4, ¹³C-5-POHSA). A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression and extraction recovery, thus providing the most accurate correction.[8][9] When selecting a SIL-IS, ensure it has a sufficient mass difference (≥ 3 amu) from the native analyte and that the isotopic labels are in a stable position on the molecule.[10][11] Structural analogues can be used if a SIL-IS is unavailable, but they may not co-elute perfectly and may experience different levels of matrix effects.[8]

Q4: What is the post-column infusion technique and how can it help me?

A4: Post-column infusion is a diagnostic experiment to qualitatively assess matrix effects.[3] A solution of your analyte (this compound) is continuously infused into the MS detector, downstream of the analytical column. When a blank matrix extract is injected onto the column, any drop in the constant analyte signal indicates that components eluting from the column at that time are causing ion suppression. This allows you to visualize the "suppression zones" in your chromatogram and adjust your LC method to move the this compound peak away from these areas.

Q5: My results show high variability. Could this be related to drug-induced phospholipidosis in my samples?

A5: Drug-induced phospholipidosis is a condition where certain drugs cause an accumulation of phospholipids in tissues.[13] If your study involves such drugs, the phospholipid content in your biological samples could be elevated and more variable than in untreated samples. This would likely exacerbate matrix effects, leading to higher variability in your this compound quantification. Employing robust lipid-depletion sample preparation techniques and a SIL-IS is critical in these scenarios.

Data and Protocols

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
Sample Preparation MethodRelative Phospholipid RemovalAnalyte RecoveryThroughput
Protein Precipitation (PPT) LowHighHigh
Liquid-Liquid Extraction (LLE) Moderate-HighVariableModerate
Solid-Phase Extraction (SPE) HighGood-HighModerate
HybridSPE®-PPT Very HighHighHigh
EMR—Lipid™ Very HighHighHigh

This table provides a generalized comparison. Actual performance depends on the specific matrix and analyte.

Experimental Protocol: Assessment of Matrix Factor (MF)

This protocol describes how to quantitatively measure matrix effects using the post-extraction spike method.

  • Preparation of Solutions:

    • Set A: Prepare a solution of this compound in a neat (matrix-free) solvent at a known concentration (e.g., 100 ng/mL).

    • Set B: Process at least 6 different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure. After the final evaporation step, reconstitute the extracts with the this compound solution from Set A.

  • Analysis:

    • Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot of the matrix:

      • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different lots should be < 15%.

Visualizations

Workflow_for_Matrix_Effect_Mitigation Workflow for Mitigating Matrix Effects in this compound Quantification start Poor/Inconsistent This compound Signal assess Assess Matrix Effect (Post-Column Infusion / Post-Extraction Spike) start->assess is_present Matrix Effect Present? assess->is_present optimize_sp Optimize Sample Prep (LLE, SPE, EMR-Lipid) is_present->optimize_sp Yes no_effect No Significant Matrix Effect is_present->no_effect No optimize_lc Optimize LC Method (Gradient, Column) optimize_sp->optimize_lc use_sil_is Implement SIL-IS for this compound optimize_lc->use_sil_is validate Validate Method use_sil_is->validate end Reliable Quantification validate->end no_effect->validate

Caption: A logical workflow for identifying and mitigating matrix effects.

Internal_Standard_Logic Role of a Stable Isotope-Labeled Internal Standard (SIL-IS) cluster_effects Systematic Errors sample Biological Sample (Analyte + Matrix) add_is Spike with SIL-IS sample->add_is extraction Sample Preparation (Extraction) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms ratio Calculate Peak Area Ratio (Analyte / SIL-IS) lcms->ratio quant Accurate Quantification ratio->quant err1 Variable Recovery err1->extraction err2 Ion Suppression err2->lcms

Caption: How a SIL-IS corrects for errors during sample processing.

References

Technical Support Center: Optimizing 5-POHSA Delivery to Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of 5-POHSA to cell cultures.

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, or "crashing out," is a common issue when introducing a hydrophobic compound like this compound from a concentrated organic solvent stock into an aqueous cell culture medium. This occurs because the compound's solubility drastically decreases as the DMSO is diluted.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media to ensure gradual mixing.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
High Final DMSO Concentration While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%, and consistent across all experimental conditions, including vehicle controls. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is best to determine the specific tolerance of your cell line.[1]
Lack of a Carrier Molecule Lipids like this compound have poor solubility in aqueous solutions and often require a carrier protein to remain in solution.Prepare a complex of this compound with fatty acid-free Bovine Serum Albumin (BSA). BSA will bind to the lipid and increase its solubility and bioavailability in the cell culture medium.[2][3]
Issue 2: Delayed Precipitation of this compound in the Incubator

Question: My media containing this compound appears clear initially, but after a few hours or overnight incubation, I observe a cloudy or crystalline precipitate. What is happening?

Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time.

Potential CauseExplanationRecommended Solution
Compound Instability This compound may degrade or aggregate over time at 37°C.Prepare fresh this compound working solutions for each experiment and add them to the cells immediately. Avoid storing diluted solutions.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.If using a this compound-BSA complex, ensure the molar ratio is optimized. A common starting point for fatty acids is a 5:1 molar ratio of fatty acid to BSA.[2] If problems persist, consider trying a different basal media formulation.
pH or Temperature Shifts Changes in the media's pH due to cellular metabolism or slight temperature fluctuations in the incubator can affect compound solubility.Ensure your incubator is properly calibrated for temperature and CO2 levels to maintain a stable pH. Use buffered media (e.g., with HEPES) if pH fluctuation is a concern.
Evaporation Water evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, consider using sealed flasks or plates, or adding sterile water to the incubator's water pan regularly.

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of this compound?

A1: this compound is a fatty acid ester of a hydroxy fatty acid (FAHFA). Its key properties are summarized in the table below.

PropertyValue
Formal Name 5-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid
CAS Number 2161370-68-7
Molecular Formula C₃₄H₆₄O₄
Molecular Weight 536.9 g/mol

Q2: What is the recommended solvent for making a this compound stock solution?

A2: Based on its solubility profile, dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended for preparing a high-concentration stock solution of this compound.[2]

SolventSolubility
DMF 20 mg/mL
DMSO 15 mg/mL
Ethanol 20 mg/mL
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL

Data from Cayman Chemical.

Q3: What is a typical working concentration for this compound in cell culture?

A3: The optimal working concentration of this compound is cell-type and assay-dependent. For other FAHFAs with anti-inflammatory effects, concentrations in the low micromolar range (e.g., 1-25 µM) have been used. It is strongly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup. A cytotoxicity assay, such as an MTT or LDH assay, should be performed to assess the effect of a range of this compound concentrations on cell viability.

Q4: How should I prepare a this compound solution for delivery to my cell culture?

A4: Due to its hydrophobic nature, a carrier protein like fatty acid-free BSA is recommended to improve the solubility of this compound in your aqueous cell culture medium. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: What is the proposed mechanism of action for this compound?

A5: this compound belongs to the FAHFA class of lipids, which are known to have anti-diabetic and anti-inflammatory effects. It is suggested that these effects are mediated through the activation of G protein-coupled receptors (GPCRs), such as GPR120. Activation of GPR120 by long-chain fatty acids has been shown to initiate signaling cascades that can lead to the inhibition of pro-inflammatory pathways, such as the NF-κB pathway.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture Delivery

This protocol is adapted from methods used for other long-chain fatty acids.[2][3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Cell culture medium (e.g., DMEM), serum-free

  • Sterile microcentrifuge tubes and conical tubes

  • Water bath or heating block

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare a this compound Stock Solution in DMSO:

    • Dissolve this compound in 100% DMSO to a high concentration (e.g., 100 mM). Ensure complete dissolution by vortexing. This is your primary stock solution. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare a BSA Solution:

    • Dissolve fatty acid-free BSA in serum-free cell culture medium to a concentration of 10% (w/v). For example, add 1 g of BSA to 10 mL of medium.

    • Gently rotate or stir the solution at 37°C until the BSA is completely dissolved. Do not vortex vigorously as this can cause frothing and protein denaturation.

    • Sterile-filter the BSA solution through a 0.22 µm filter.

  • Complex this compound with BSA:

    • Warm the 10% BSA solution to 37°C.

    • In a sterile conical tube, add the required volume of the this compound primary stock solution to the warm BSA solution to achieve the desired final concentration and a suitable molar ratio (a 5:1 fatty acid to BSA ratio is a good starting point). Add the this compound stock dropwise while gently swirling the BSA solution.

    • Incubate the this compound-BSA mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.

    • This this compound-BSA complex is your working stock solution.

  • Treating Cells:

    • Further dilute the this compound-BSA working stock solution in your complete cell culture medium (containing serum, if applicable) to the desired final treatment concentrations.

    • Add the final diluted solution to your cells.

    • Remember to include a vehicle control, which would be the BSA solution with an equivalent amount of DMSO as used for the highest this compound concentration.

Protocol 2: Determining Cytotoxicity using an MTT Assay

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound-BSA complex (prepared as in Protocol 1)

  • Vehicle control (BSA solution with DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound-BSA complex in complete cell culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the this compound-BSA complex. Include wells with vehicle control and untreated cells (medium only).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell Treatment cluster_analysis Analysis stock Prepare this compound Stock in DMSO complex Complex this compound with BSA stock->complex bsa Prepare Fatty Acid-Free BSA Solution bsa->complex treat Treat Cells with This compound-BSA Complex complex->treat seed Seed Cells in Culture Plate seed->treat incubate Incubate for Desired Duration treat->incubate assay Perform Cell-Based Assay (e.g., MTT) incubate->assay data Analyze and Interpret Results assay->data

Caption: Experimental workflow for preparing and delivering this compound to cell cultures.

GPR120_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus POHSA This compound GPR120 GPR120 POHSA->GPR120 Binds to Gq Gαq/11 GPR120->Gq Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates TAB1 TAB1 beta_arrestin->TAB1 Inhibits IKK IKK Complex beta_arrestin->IKK Prevents Activation Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC TAK1 TAK1 TAB1->TAK1 Association TAK1->IKK Activates NFkB_I_B NF-κB - IκB IKK->NFkB_I_B Phosphorylates IκB NFkB NF-κB NFkB_I_B->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Inflam_genes Inflammatory Gene Expression NFkB_nuc->Inflam_genes Induces

Caption: Proposed signaling pathway for the anti-inflammatory effects of this compound via GPR120.

References

Technical Support Center: Reducing Experimental Variability in 5-POHSA Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability in studies involving 5-POHSA (5-(Pentyloxy)-N-(1H-tetrazol-5-yl)octahydropyrido[1,2-a]pyrazine-2-sulfonamide), a putative GPR120 agonist. Due to the limited availability of public data for this compound, this guide utilizes information on the well-characterized GPR120 agonist, TUG-891, as a representative example for quantitative data and specific protocols. The principles and methodologies described herein are broadly applicable to novel GPR120 agonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound and what are the expected cellular responses upon its activation?

A1: this compound is believed to be an agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is a receptor for long-chain fatty acids and its activation is associated with two primary signaling pathways:

  • Gq/11 Pathway: This pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i). This is a common readout for receptor activation in functional assays.[1]

  • β-Arrestin-2 Pathway: Upon ligand binding, GPR120 can also recruit β-arrestin-2, which mediates anti-inflammatory effects by inhibiting the TAK1 signaling cascade.[2]

Therefore, expected cellular responses to this compound in GPR120-expressing cells include a transient increase in intracellular calcium and the attenuation of inflammatory responses.

Q2: What are the key sources of experimental variability in this compound studies?

A2: Experimental variability in studies with this compound and other GPR120 agonists can arise from several factors:

  • Cell-based variability: This includes inconsistent cell passage number, variable receptor expression levels, and poor cell health.

  • Compound-related issues: Degradation of this compound in stock solutions or experimental media, inaccurate concentrations, and the presence of impurities can all contribute to variability.

  • Assay-specific factors: Inconsistent dye loading in calcium assays, high background signals in β-arrestin assays, and variations in incubation times can lead to inconsistent results.

  • General laboratory practices: Inconsistent pipetting, temperature fluctuations, and batch-to-batch variation in reagents can also introduce significant variability.

Q3: How should I prepare and store this compound stock solutions to ensure stability and consistency?

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into smaller, single-use volumes.

  • Storage Temperature: For long-term storage, aliquots should be kept at -80°C. For short-term storage (up to one month), -20°C is generally acceptable.

  • Light Protection: Protect the stock solution from light, as light exposure can cause degradation of some compounds.

Q4: What is the recommended final concentration of DMSO in cell culture media for this compound experiments?

A4: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final DMSO concentration of 0.5% or less is generally recommended, with many studies advocating for concentrations at or below 0.1% to minimize effects on cell viability and function.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent effects.

Troubleshooting Guides

Troubleshooting Poor Signal-to-Noise Ratio in GPR120 Functional Assays
Potential Cause Possible Solution
Low GPR120 expression in cells - Verify GPR120 expression using qPCR or Western blot.- Use a cell line with higher endogenous expression or a stably transfected cell line.- Optimize transfection efficiency if using transiently transfected cells.
Poor cell health - Ensure cells are not overgrown or have been passaged too many times.- Use cells within a consistent and optimal passage number range.- Visually inspect cells for normal morphology before each experiment.
Degradation of this compound - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.- Minimize the time the compound is in aqueous solutions before being added to the cells.
Suboptimal assay conditions - Calcium Assay: Optimize the concentration of the calcium-sensitive dye and the dye loading time.- β-Arrestin Assay: Optimize cell density, reagent concentrations, and incubation times to minimize background signal.
Instrument settings not optimized - Ensure the plate reader's sensitivity and gain settings are appropriate for the assay.- Use a positive control (a known GPR120 agonist) to confirm that the instrument is capable of detecting a signal.

Quantitative Data Summary

The following table provides representative quantitative data for the well-characterized GPR120 agonist, TUG-891. This data can be used as a benchmark for what to expect in GPR120 functional assays.

Agonist Assay Type Cell Line EC50 Reference
TUG-891Calcium MobilizationHEK293 (human GPR120)43.7 nM
TUG-891β-Arrestin RecruitmentCHO-K1 (human GPR120)Data not specified, but potent agonism observed

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Detailed Methodology: GPR120 Calcium Mobilization Assay

This protocol describes a common method for assessing the activation of GPR120 by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human GPR120 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

  • Remove the cell culture medium from the wells and add the dye loading solution to each well.

  • Incubate the plate in the dark at 37°C for 1 hour, followed by a 30-minute incubation at room temperature.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of this compound and a positive control (e.g., TUG-891) in the assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).

  • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system.

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Add the test compounds to the wells and immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the peak response.

4. Data Analysis:

  • The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after compound addition to the baseline fluorescence.

  • Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Mandatory Visualizations

GPR120_Signaling_Pathways cluster_Gq Gq/11 Pathway cluster_Arrestin β-Arrestin-2 Pathway Ligand This compound GPR120 GPR120 Ligand->GPR120 Binds Gq Gq/11 GPR120->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates GPR120_2 GPR120 Arrestin β-Arrestin-2 GPR120_2->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization TAK1_complex TAK1/TAB1 Complex Arrestin->TAK1_complex Inhibits Inflammation Inflammatory Response TAK1_complex->Inflammation Promotes

Caption: GPR120 Signaling Pathways

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Culture & Plate Cells C 3. Load Cells with Dye A->C B 2. Prepare this compound Dilutions D 4. Add this compound to Cells B->D C->D E 5. Measure Response D->E F 6. Normalize Data E->F G 7. Generate Dose-Response Curve F->G H 8. Calculate EC50 G->H

Caption: GPR120 Functional Assay Workflow

Troubleshooting_Logic Start No or Low Signal in Assay Check_Positive_Control Is Positive Control Working? Start->Check_Positive_Control Check_Cells Check Cell Health & Receptor Expression Check_Positive_Control->Check_Cells No Check_Compound Check this compound Stock & Dilutions Check_Positive_Control->Check_Compound Yes Check_Assay_Conditions Optimize Assay Parameters (e.g., dye loading, instrument settings) Check_Cells->Check_Assay_Conditions Check_Compound->Check_Assay_Conditions Problem_Solved Problem Resolved Check_Assay_Conditions->Problem_Solved

Caption: Troubleshooting Logic Flowchart

References

Navigating the Labyrinth of Lipidomics: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for lipidomics data analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of lipidomics data. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to specific issues you may face.

Data Processing and Quality Control

FAQ 1: My data shows significant batch effects. How can I correct for this?

Answer: Batch effects are systematic technical variations that can occur between different analytical runs.[1] Correcting for them is crucial for reliable downstream analysis.

Recommended Protocol:

  • Inclusion of Quality Control (QC) Samples: Throughout your analytical run, intersperse pooled QC samples (a mixture of all biological samples) at regular intervals.

  • Data Normalization: Several methods can be employed to correct for batch effects:

    • Combat: A popular method that uses an empirical Bayes framework to adjust for batch effects.

    • LOESS (Locally Estimated Scatterplot Smoothing): This method fits a local regression to the QC data and uses it to correct the entire batch.[1]

  • Internal Standards: The use of internal standards added to every sample can help to monitor and correct for variations in instrument performance.

Troubleshooting Workflow:

batch_effect_correction cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Analysis RawData Raw LC-MS Data DetectBatch Detect Batch Effects (e.g., PCA) RawData->DetectBatch QC_Samples Interspersed QC Samples Normalization Apply Correction Method (e.g., Combat, LOESS) QC_Samples->Normalization Informs Correction DetectBatch->Normalization CorrectedData Batch-Corrected Data Normalization->CorrectedData Downstream Downstream Statistical Analysis CorrectedData->Downstream imputation_choice Start Missing Values in Dataset AssessReason Assess Reason for Missingness Start->AssessReason BelowLOD Below Limit of Detection (MNAR)? AssessReason->BelowLOD Likely Random Missing at Random (MAR/MCAR)? AssessReason->Random Unlikely HM Use Half Minimum (HM) Imputation BelowLOD->HM kNN Use k-NN Imputation Random->kNN RF Consider Random Forest Imputation Random->RF lipid_annotation cluster_0 Experimental Data cluster_1 Reference Information cluster_2 Annotation ExactMass Exact Mass (m/z) ConfidentID Confident Lipid ID ExactMass->ConfidentID MSMS MS/MS Fragmentation MSMS->ConfidentID RT Retention Time RT->ConfidentID Database Lipid Database Database->ConfidentID Standards Authentic Standards Standards->ConfidentID stats_workflow Start High-Dimensional Lipidomics Data Preprocessing Data Preprocessing (Normalization, Imputation) Start->Preprocessing DimRed Dimensionality Reduction (e.g., PCA) Preprocessing->DimRed Model Supervised Modeling (e.g., PLS-DA, LASSO) DimRed->Model Validation Model Validation (Cross-Validation, Permutation) Model->Validation Results Biologically Meaningful Results Validation->Results

References

Technical Support Center: High-Throughput FAHFA Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-throughput screening of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are experiencing low signal intensity and poor detection of FAHFAs in our samples. What are the potential causes and solutions?

A1: Low FAHFA abundance is a common challenge. FAHFAs constitute a small fraction of total free fatty acids (0.001% to 0.1%) in biological samples.[1] To enhance detection, consider the following:

  • Derivatization: Chemical derivatization can significantly improve sensitivity. For instance, derivatization with N,N-dimethylethylenediamine (DMED) has been shown to increase detection sensitivities, with limits of detection (LODs) for labeled FAHFAs in the range of 0.01 to 0.14 pg.[2]

  • Enrichment: Employ solid-phase extraction (SPE) to enrich FAHFAs and remove interfering compounds that can cause ion suppression.[3][4][5]

  • Optimized Mass Spectrometry: Utilize a sensitive mass spectrometer, such as a triple quadrupole instrument, and optimize MRM (Multiple Reaction Monitoring) transitions for your target FAHFAs.[3][6]

Q2: We are struggling to separate different FAHFA regioisomers. How can we improve chromatographic resolution?

A2: Co-elution of FAHFA isomers is a frequent issue. For example, separating 5-PAHSA from a ceramide contaminant can be challenging.[7] Here are some strategies to improve separation:

  • Column Choice: Use a high-resolution column, such as an Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).[3][6]

  • Optimized Gradient: While isocratic flows can be used, a carefully optimized gradient elution can improve the separation of isomers. A previous 90-minute liquid chromatography (LC) method was developed to resolve PAHSA isomers.[3][8] More recent, faster protocols have also been developed that can achieve separation in 30 minutes.[6][8]

  • Flow Rate and Temperature: Fine-tuning the flow rate and column temperature can also enhance resolution.[3][6]

Q3: We are observing high background noise in our chromatograms, particularly for PAHSAs. What is the source of this background and how can we reduce it?

A3: High background for certain FAHFA families like PAHSAs can interfere with accurate quantification. This can originate from the solid-phase extraction (SPE) process itself.[3]

  • Alternative FAHFA Families: Consider targeting other FAHFA families, such as oleic acid esters of hydroxystearic acids (OAHSAs), which have been shown to have a much lower background signal, making them easier to measure.[3][8]

  • SPE Cartridge Washing: Thoroughly wash the SPE cartridge to remove any potential contaminants that may contribute to the background.[3][6]

Q4: How can we increase the throughput of our FAHFA screening assay?

A4: Traditional LC-MS methods can be time-consuming. To increase throughput, consider these approaches:

  • Faster LC Methods: Optimized, shorter LC gradients can significantly reduce run times from 90 minutes to 30 minutes per sample without compromising the quality of regioisomer detection and quantitation.[8]

  • High-Throughput Prescreening: A novel strategy called Derivatization-Assisted Acoustic Ejection Mass Spectrometry (DAEMS) integrates chemical derivatization with acoustic ejection mass spectrometry (AEMS).[1] This method can screen over 2800 potential FAHFA species in under 2 hours, operating at a speed of 1–3 samples per second.[1]

  • Fluorescence-Based Assays: For screening inhibitors of enzymes involved in FAHFA metabolism, like FAAH, fluorescent assays in a high-throughput format are robust and efficient.[9]

Experimental Protocols

Lipid Extraction from Serum/Plasma

This protocol is adapted from previously published methods.[6][7]

  • To 0.9 mL of serum or plasma, add an isotope-labeled internal standard (e.g., 10 μL of 0.1 μg/mL ¹³C₄-9-PAHSA in methanol).[7]

  • Add 2 mL of citric acid buffer (100 mM sodium citrate (B86180) tribasic dihydrate, 1 M sodium chloride, pH 3.6), 3 mL of methanol, and 6 mL of chloroform (B151607).[7]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 2,200 x g for 10 minutes at 4°C to separate the organic and aqueous phases.[7]

  • Transfer the lower organic phase to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Store the dried lipid extract at -80°C until further processing.[3][6]

Solid-Phase Extraction (SPE) for FAHFA Enrichment

This protocol is a modification of a previously reported method.[3][5][6]

  • Use a silica (B1680970) SPE cartridge (e.g., HyperSep silica SPE column, 500 mg bed weight, 6 mL column volume).[7]

  • Pre-wash the cartridge with 6 mL of ethyl acetate (B1210297).[3][6]

  • Condition the cartridge with 6 mL of hexane.[3][6]

  • Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the conditioned cartridge.[3][6]

  • Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.[3][6]

  • Elute the FAHFA fraction with 4 mL of ethyl acetate.[3][6]

  • Dry the FAHFA fraction under a gentle stream of nitrogen.

  • Store the enriched FAHFA fraction at -80°C.[3][6]

Targeted LC-MS/MS Analysis of FAHFAs

This method is based on established protocols for targeted FAHFA quantification.[3][6]

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm, Waters).[3][6]

    • Mobile Phase: Isocratic flow with 93:7 methanol:water containing 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide (B78521) (v/v).[3][6]

    • Flow Rate: 0.2 mL/min.[3][6]

    • Column Temperature: 25°C.[3][6]

    • Run Time: 30 minutes.[3][6]

  • Sample Injection:

    • Reconstitute the dried FAHFA fraction in 40 µL of methanol.[3][6]

    • Inject 10 µL for analysis.[3][6]

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer in negative ion mode.

    • Employ Multiple Reaction Monitoring (MRM) for quantification, using one quantifier and one or two qualifier transitions per FAHFA.[3][6]

Data Presentation

Table 1: Comparison of LC-MS Methods for FAHFA Analysis

ParameterPrevious Method[3]Faster Protocol[3][6][8]
Column Luna C18(2) (3 µm, 250 × 2.0 mm)Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm)
Run Time 90 minutes30 minutes
Flow Rate Not specified0.2 mL/min
Mobile Phase Not specified93:7 Methanol:Water with additives
Resolution Good for PAHSA isomersComparable for FAHFA regioisomers

Table 2: High-Throughput Screening Method Performance

MethodThroughputKey Advantage
DAEMS 1-3 samples/secondUlta-fast prescreening
Fluorescent Assay High-throughput formatSuitable for inhibitor screening

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis High-Throughput Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE Derivatization Derivatization (DMED) SPE->Derivatization AEMS Acoustic Ejection MS Derivatization->AEMS Data Raw Data AEMS->Data Processing Data Analysis Data->Processing

Caption: Workflow for Derivatization-Assisted Acoustic Ejection Mass Spectrometry (DAEMS).

G cluster_synthesis Synthesis & Storage cluster_signaling Signaling & Effects FAHFA FAHFA FAHFA_TG FAHFA-TG (Storage) FAHFA->FAHFA_TG DGAT1/2 GPR120 GPR120 FAHFA->GPR120 FAHFA_TG->FAHFA Lipolysis GlucoseUptake Glucose Uptake GPR120->GlucoseUptake AntiInflammation Anti-inflammatory Effects GPR120->AntiInflammation

Caption: Simplified overview of FAHFA metabolism and signaling pathways.

References

dealing with background contamination in FAHFA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) analysis, with a specific focus on managing background contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background contamination in FAHFA analysis?

A1: Background contamination in FAHFA analysis can originate from several sources, significantly impacting the accuracy of quantification. The most common culprits include:

  • Solvents: Impurities in solvents used for extraction and chromatography can introduce interfering compounds. It is crucial to use high-purity, LC-MS grade solvents.[1][2]

  • Labware: Plastic labware, such as pipette tips, syringe filters, and sample tubes, can leach plasticizers like phthalates and other organic compounds that interfere with FAHFA detection.[3][4] Glassware is generally preferred, and thorough cleaning is essential.[5]

  • Solid Phase Extraction (SPE) Materials: The sorbent material and frits within SPE cartridges can be a significant source of background contaminants, including plasticizers.[4]

  • Environment: Dust and airborne particles in the laboratory can settle in samples and introduce contaminants.[6]

  • Sample Handling: Oils from skin contact can introduce exogenous fatty acids and other lipids.[6]

Q2: How can I minimize background contamination from solvents?

A2: To minimize solvent-related contamination, adhere to the following best practices:

  • Use High-Purity Solvents: Always use LC-MS grade solvents to reduce the presence of interfering impurities.[1]

  • Proper Solvent Storage: Store solvents in appropriate containers, preferably glass, to prevent leaching of contaminants.[2]

  • Filter Solvents: If necessary, filter solvents to remove particulate matter.

  • Run Solvent Blanks: Regularly analyze solvent blanks to identify any background signals originating from the solvents themselves.

Q3: What type of labware is recommended to reduce contamination?

A3: The choice of labware is critical in minimizing background contamination.

  • Glassware: Whenever possible, use glass tubes and vials as they are less likely to leach organic contaminants compared to plastic.[5]

  • Solvent Rinsing: Pre-washing plasticware with solvents can help remove some surface contaminants.[3] For example, methanol (B129727) washing has been shown to effectively reduce levels of exogenous palmitic and stearic acid.[5]

  • Avoid Cross-Contamination: Ensure all labware is thoroughly cleaned between samples to prevent cross-contamination.[6]

Q4: My blank samples show a significant background signal. How can I address this?

A4: A high background signal in blank samples is a common issue. Here’s how to troubleshoot it:

  • Systematic Blank Analysis: Prepare and analyze a series of blank samples to pinpoint the source of contamination. This includes:

    • A "solvent blank" (injection of the mobile phase).

    • An "extraction blank" (the entire extraction procedure performed without a sample).[7]

  • Background Subtraction: For analyses of samples with low FAHFA levels, such as serum, it is recommended to run a blank (e.g., water instead of serum) through the entire extraction and analysis process. The background signal from this blank can then be subtracted from the sample signal for more accurate quantification.[7]

  • Component Check: Isolate and test each component of your workflow (e.g., different batches of solvents, new sets of vials) to identify the contaminating source.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background noise in chromatogram Contaminated solvents or mobile phase additives.Use high-purity, LC-MS grade solvents and additives.[1] Regularly run solvent blanks to check for contamination.
Contamination from plastic labware (e.g., tubes, pipette tips, syringe filters).Switch to glass labware where possible.[5] Pre-rinse any necessary plasticware with an appropriate solvent.[3]
Carryover from previous samples.Inject blank samples between experimental samples to check for and mitigate carryover.[7]
Presence of phthalates and other plasticizers Leaching from plastic consumables.Use glass syringes and stainless-steel syringe filter holders.[3] Minimize the use of disposable plastic labware.
Contamination from SPE cartridges.Run a blank through the SPE cartridge to assess its contribution to the background.[4]
Inconsistent results between replicates Cross-contamination between samples.Thoroughly clean all equipment between samples.[6] Use fresh pipette tips for each sample.
Inconsistent sample handling.Standardize sample handling procedures and minimize exposure to the laboratory environment.[6]

Experimental Protocols

Protocol 1: Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.[8]

  • Sample Preparation: Homogenize tissue samples or use serum/plasma directly.

  • Solvent Addition: To your sample, add a mixture of chloroform (B151607) and methanol. For serum, a common ratio is 3 mL of chloroform and 1.5 mL of methanol for 200 µL of serum in 1.3 mL of PBS.[9]

  • Internal Standards: Add internal standards to the chloroform prior to extraction for quantification.[9]

  • Phase Separation: Centrifuge the mixture at approximately 2,200 x g for 5 minutes at 4°C to separate the organic (bottom) and aqueous (top) phases.[9]

  • Collection: Carefully transfer the lower organic phase to a new glass vial.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until further analysis.[9]

Protocol 2: Solid Phase Extraction (SPE) for FAHFA Enrichment

This protocol is used to enrich FAHFAs from the total lipid extract.[8][9]

  • Cartridge Conditioning:

  • Sample Loading:

    • Reconstitute the dried lipid extract in a small volume of chloroform (e.g., 200 µL).[9]

    • Apply the reconstituted sample to the conditioned SPE cartridge.

  • Elution of Neutral Lipids:

    • Wash the cartridge with 6 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids.[8][9]

  • Elution of FAHFAs:

    • Elute the FAHFAs with 4 mL of ethyl acetate.[9][10]

  • Drying and Storage:

    • Dry the collected FAHFA fraction under a gentle stream of nitrogen.

    • Store the dried FAHFA fraction at -80°C until LC-MS analysis.[9][10]

To expedite the process, positive pressure (e.g., nitrogen) can be used to push the solvents through the column.[8][9]

Visual Guides

FAHFA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_enrichment FAHFA Enrichment cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Tissue) Lipid_Extraction Lipid Extraction (Bligh-Dyer) Sample->Lipid_Extraction SPE Solid Phase Extraction (SPE) Lipid_Extraction->SPE LCMS LC-MS Analysis SPE->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

Caption: Overview of the FAHFA analysis workflow.

Contamination_Troubleshooting_Logic Start High Background Signal Detected in Blank Check_Solvents Analyze Solvent Blank Start->Check_Solvents Contaminated_Solvents Source: Solvents Action: Use new/high-purity solvents Check_Solvents->Contaminated_Solvents Signal Present Check_Labware Analyze Extraction Blank (Glassware vs. Plasticware) Check_Solvents->Check_Labware Signal Absent Resolved Background Signal Reduced Contaminated_Solvents->Resolved Contaminated_Labware Source: Labware Action: Use glass or pre-rinse plastic Check_Labware->Contaminated_Labware Signal Present Check_SPE Analyze SPE Blank Check_Labware->Check_SPE Signal Absent Contaminated_Labware->Resolved Contaminated_SPE Source: SPE Cartridge Action: Pre-wash or test new lot Check_SPE->Contaminated_SPE Signal Present Check_SPE->Resolved Signal Absent Contaminated_SPE->Resolved

Caption: Troubleshooting logic for high background signals.

References

Technical Support Center: Optimization of Cell Seeding Density for 5-POHSA Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxyeicosatetraenoic acid (5-POHSA) and related oxo-eicosanoids. Proper optimization of cell seeding density is critical for obtaining reliable and reproducible results in cell-based assays investigating the effects of these lipid mediators.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its cellular effects?

A1: 5-oxo-15(S)-hydroxy-6E,8Z,11Z,13E-eicosatetraenoic acid (5-oxo-15(S)-HETE), likely corresponding to this compound, is a bioactive lipid mediator. It belongs to a family of oxidized fatty acids that act as signaling molecules. These molecules, including the highly potent related compound 5-oxo-eicosatetraenoic acid (5-oxo-ETE), are known to be powerful chemoattractants for various immune cells, particularly eosinophils.[1][2] Their effects are primarily mediated through a specific G-protein coupled receptor (GPCR) known as the OXE receptor (OXER1).[2] Activation of this receptor can lead to a range of cellular responses, including cell migration, calcium mobilization, and proliferation.[2]

Q2: Which cell types are suitable for this compound assays?

A2: The choice of cell line is critical and depends on the expression of the OXE receptor. Human eosinophils are a primary target and are highly responsive.[1][2] Other suitable cell types that express the OXER1 receptor include neutrophils, monocytes, and certain cancer cell lines.[1][2] It is essential to verify the expression of the OXE receptor in your chosen cell line before starting experiments.

Q3: Why is optimizing cell seeding density so important for this compound assays?

A3: Optimizing cell seeding density is crucial for ensuring the health and responsiveness of the cells throughout the experiment, which directly impacts the quality of your data.[3]

  • Seeding too few cells: Can lead to a weak signal that is difficult to distinguish from background noise. The cells may also exhibit slower growth and be more susceptible to stress.

  • Seeding too many cells: Can result in premature confluency, leading to contact inhibition of growth, nutrient depletion, and accumulation of waste products. This can cause cellular stress and non-specific effects that may mask the true effect of this compound.[4][5]

Q4: What is a typical starting range for cell seeding density in a 96-well plate?

A4: A general starting point for adherent cells in a 96-well plate is between 10,000 and 30,000 cells per well. However, the optimal density is highly dependent on the specific cell line's size, growth rate, and the duration of the assay. For loosely attached cells, coating the plate with a substance like poly-L-lysine may be necessary. A preliminary experiment to determine the ideal density for your specific conditions is always recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Uneven cell distribution: Cells were not properly resuspended before and during seeding. 2. Edge effects: Evaporation of media from the outer wells of the plate. 3. Inaccurate pipetting. 1. Ensure a homogenous cell suspension: Gently mix the cell suspension before each pipetting step. 2. Minimize edge effects: Fill the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. 3. Calibrate pipettes regularly and use proper pipetting techniques.[5]
No or low signal in response to this compound 1. Suboptimal cell density: Too few cells were seeded, resulting in a signal below the detection limit. 2. Low or no OXE receptor expression in the chosen cell line. 3. Degradation of this compound: The compound may be unstable under experimental conditions. 4. Incorrect assay timing: The cellular response may be transient.1. Increase the cell seeding density. Perform a cell titration experiment to determine the optimal density. 2. Confirm OXE receptor expression using techniques like qPCR or flow cytometry. 3. Prepare fresh solutions of this compound for each experiment and minimize freeze-thaw cycles. 4. Perform a time-course experiment to identify the optimal time point for measuring the response.
High background signal in untreated control wells 1. Cell stress due to over-confluency: Too many cells were seeded. 2. Contamination: Bacterial or fungal contamination can interfere with many assay readouts. 3. Media components: Phenol (B47542) red or other media components may interfere with fluorescent or colorimetric assays.1. Decrease the cell seeding density. 2. Practice good aseptic technique. Regularly check for contamination. 3. Use phenol red-free media if it is a known interferent for your assay.
Unexpected dose-response curve 1. Cell density affecting sensitivity: Denser cultures can sometimes appear less sensitive to a stimulus.[4] 2. Compound solubility issues at higher concentrations.1. Re-evaluate the optimal cell seeding density. Ensure cells are in the exponential growth phase during the assay. 2. Check the solubility of this compound in your assay medium. Use a suitable solvent and ensure it is not toxic to the cells at the final concentration.

Experimental Protocols

Protocol: Optimization of Cell Seeding Density for a 96-Well Plate

This protocol provides a general framework for determining the optimal cell seeding density for your specific cell line and assay conditions.

Materials:

  • Your chosen cell line (e.g., human eosinophils, OXER1-expressing cell line)

  • Complete cell culture medium

  • 96-well clear-bottom tissue culture plates (black or white plates for fluorescence or luminescence assays, respectively)[5]

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Hemocytometer or automated cell counter

  • Your assay reagents (e.g., for measuring cell migration, calcium flux, or proliferation)

Procedure:

  • Cell Preparation:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.

    • For suspension cells, collect them directly.

    • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh complete medium.

    • Perform a cell count and assess viability (should be >90%).

  • Serial Dilution:

    • Prepare a serial dilution of your cell suspension to achieve a range of densities. A good starting point is to aim for final densities of 2,500, 5,000, 10,000, 20,000, 40,000, and 80,000 cells per well in a 100 µL volume.

  • Cell Seeding:

    • Carefully seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with media only as a background control.

  • Incubation:

    • Incubate the plate for the planned duration of your this compound experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Visual Inspection:

    • Before performing your assay, visually inspect the cells under a microscope. Note the confluency and overall health of the cells at each density.

  • Assay Performance:

    • Perform your intended assay (without adding this compound at this stage) to determine the basal signal at each cell density.

  • Data Analysis:

    • Plot the assay signal versus the number of cells per well.

    • Select the cell density that gives a robust signal well above background and where the cells are not over-confluent at the end of the incubation period. This will be your optimal seeding density for subsequent experiments with this compound.

Quantitative Data Summary

The optimal cell seeding density is highly dependent on the cell line and assay duration. The following table provides a general guideline for initial experiments.

Parameter Recommendation Rationale
Cell Line OXER1-expressing cells (e.g., human eosinophils, neutrophils)These cells are the primary targets of this compound and related lipids.[1][2]
Plate Format 96-well plateSuitable for medium to high-throughput screening.
Initial Seeding Density Range (adherent cells) 5,000 - 40,000 cells/wellThis range typically covers the linear response for many cell lines in a 96-well format.
Initial Seeding Density Range (suspension cells) 20,000 - 100,000 cells/wellSuspension cells can be seeded at higher densities as they do not have the same spatial limitations.
Assay Incubation Time 24 - 72 hoursThis will depend on the specific cellular response being measured. Proliferation assays will require longer incubation times than signaling assays (e.g., calcium flux).

Example of Seeding Density Optimization Data (Hypothetical Proliferation Assay)

Seeding Density (cells/well)Confluency at 48hAssay Signal (OD 450nm)
2,500~20%0.15
5,000~40%0.32
10,000~75%0.65
20,000~95%1.10
40,000>100% (over-confluent)1.25 (Signal plateaus)

In this hypothetical example, a seeding density of 10,000-20,000 cells/well would be optimal as it provides a strong signal within the linear range of the assay and the cells are at an appropriate confluency.

Visualizations

This compound Signaling Pathway

G cluster_membrane Cell Membrane gpcr OXE Receptor (GPCR) g_protein G-protein (Gi/o) gpcr->g_protein Activates pohsa This compound / 5-oxo-ETE pohsa->gpcr Binds to downstream Downstream Signaling (e.g., Calcium Mobilization, PI3K/Akt, MAPK/ERK) g_protein->downstream Initiates response Cellular Response (Chemotaxis, Proliferation, etc.) downstream->response

Caption: Simplified signaling pathway of this compound/5-oxo-ETE via the OXE receptor.

Experimental Workflow for Seeding Density Optimization

G start Start: Healthy, Log-Phase Cells count Perform Cell Count & Viability Assessment start->count dilute Prepare Serial Dilutions of Cell Suspension count->dilute seed Seed 96-Well Plate with Different Cell Densities dilute->seed incubate Incubate for Planned Assay Duration seed->incubate inspect Visually Inspect Cells (Confluency, Morphology) incubate->inspect assay Perform Basal Assay (No Compound) inspect->assay analyze Analyze Data: Plot Signal vs. Cell Number assay->analyze end End: Determine Optimal Seeding Density analyze->end

Caption: Workflow for optimizing cell seeding density for cell-based assays.

Troubleshooting Logic for No Cellular Response

G start No Response to this compound check_cells Are cells healthy and at optimal density? start->check_cells check_receptor Does the cell line express OXER1? check_cells->check_receptor Yes solution_cells Optimize Seeding Density & Cell Culture Conditions check_cells->solution_cells No check_compound Is the this compound reagent active? check_receptor->check_compound Yes solution_receptor Select a Different Cell Line check_receptor->solution_receptor No check_assay Is the assay protocol and timing optimal? check_compound->check_assay Yes solution_compound Use Freshly Prepared This compound check_compound->solution_compound No solution_assay Perform Time-Course & Dose-Response Experiments check_assay->solution_assay No

Caption: Decision tree for troubleshooting a lack of response in this compound assays.

References

Technical Support Center: Enhancing Reproducibility in 5-POHSA In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 5-POHSA (5-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid) in vitro assays. This resource is designed to help you improve the reproducibility and reliability of your experiments by providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols.

This compound is a bioactive lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs), which have demonstrated anti-inflammatory and insulin-sensitizing properties.[1] In vitro assays are crucial for elucidating its mechanism of action and therapeutic potential. This guide will address common challenges encountered during these assays to ensure robust and consistent data generation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is an endogenous lipid where palmitoleic acid is esterified to the 5th carbon of hydroxy stearic acid.[1][2] It is part of a class of lipids known as FAHFAs. Studies have shown that this compound and other FAHFAs possess anti-diabetic and anti-inflammatory effects, suggesting a role in metabolic regulation and inflammation.[1]

Q2: Which signaling pathways are modulated by this compound?

A2: The biological effects of FAHFAs like this compound are believed to be mediated through G protein-coupled receptors such as GPR120 and potentially through the activation of nuclear receptors like PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma).[3][4] Activation of these pathways can lead to improved glucose uptake and reduced inflammatory responses.[4][5]

Q3: What are the most common sources of variability in cell-based assays with lipid compounds like this compound?

A3: Variability in lipid-based assays can arise from several factors including:

  • Compound Solubility and Stability: Lipids can be challenging to dissolve and may come out of solution, affecting the effective concentration.

  • Cell Health and Passage Number: Inconsistent cell health, high passage numbers, and variations in cell density can significantly alter experimental outcomes.

  • Reagent Quality and Handling: Degradation of reagents, improper storage, and inconsistent preparation of solutions can introduce significant errors.

  • Incubation Times and Conditions: Minor deviations in incubation times, temperature, and CO2 levels can impact cellular responses.

  • Plate Effects: Edge effects and uneven temperature distribution across microplates can lead to inconsistent results.

Q4: How should I prepare and handle this compound for in vitro experiments?

A4: this compound is typically supplied in a solvent like methyl acetate.[2] For cell-based assays, it's crucial to prepare fresh dilutions in a vehicle compatible with your cell line (e.g., DMSO or ethanol), and then further dilute in culture medium. The final concentration of the vehicle should be kept low (typically ≤0.1%) and consistent across all wells, including controls, to avoid solvent-induced artifacts. Ensure complete solubilization and vortex thoroughly before adding to cells.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound in vitro assays.

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicate Wells 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate or inconsistent volumes of cells, this compound, or assay reagents. 3. Edge Effects: Evaporation and temperature gradients at the edges of the microplate. 4. Compound Precipitation: this compound coming out of solution at the working concentration.1. Ensure thorough mixing of cell suspension before and during seeding. Use a multichannel pipette for consistency. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the plate. Fill perimeter wells with sterile PBS or water to minimize evaporation. Ensure even temperature during incubation. 4. Visually inspect solutions for precipitation. Consider using a carrier protein like BSA or reducing the final concentration.
Low Signal-to-Noise Ratio 1. Suboptimal Assay Window: The concentration range of this compound may not be optimal to elicit a measurable response. 2. Low Receptor/Target Expression: The cell line may not express sufficient levels of GPR120 or other target receptors. 3. Reagent Degradation: Assay reagents may have lost activity due to improper storage or handling. 4. High Background Signal: Non-specific binding or autofluorescence from the compound or plate.1. Perform a dose-response curve with a wider range of this compound concentrations to identify the optimal range. 2. Verify target expression in your cell line via qPCR or Western blot. Consider using a cell line known to express the target receptor. 3. Use fresh reagents and follow manufacturer's storage recommendations. Aliquot reagents to avoid repeated freeze-thaw cycles. 4. Run a "compound only" control (no cells) to check for autofluorescence. Use low-binding, opaque plates (white for luminescence, black for fluorescence) to reduce background.
Inconsistent Results Between Experiments 1. Variation in Cell Passage Number: Using cells at different passage numbers can lead to phenotypic drift. 2. Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can have varying levels of growth factors and lipids. 3. Inconsistent Incubation Times: Small variations in the timing of compound addition or assay steps. 4. Mycoplasma Contamination: Contamination can alter cellular metabolism and response to stimuli.1. Establish a standard operating procedure (SOP) for cell culture, including a defined range of passage numbers for experiments. 2. Test new lots of FBS before use in critical experiments and purchase larger batches when possible. 3. Use a timer for all critical incubation steps and standardize the workflow. 4. Regularly test cell cultures for mycoplasma contamination.

Experimental Protocols & Methodologies

To improve reproducibility, a detailed and standardized protocol is essential. Below is a representative protocol for a common cell-based assay used to evaluate the insulin-sensitizing effects of this compound.

Protocol: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the ability of this compound to enhance insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes, a key indicator of improved insulin (B600854) sensitivity.[5]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Calf Serum

  • Penicillin-Streptomycin

  • Insulin, Dexamethasone, IBMX (for differentiation)

  • This compound stock solution (in a suitable vehicle)

  • Krebs-Ringer Phosphate (KRP) buffer

  • 2-deoxy-D-[³H]-glucose

  • Cytochalasin B

  • Scintillation fluid and counter

Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.

    • Seed cells in 24-well plates and grow to confluence.

    • Induce differentiation by treating with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin for 48 hours.

    • Maintain cells in DMEM with 10% FBS and 1.7 µM insulin for another 48 hours.

    • Switch to DMEM with 10% FBS for an additional 4-6 days until fully differentiated.

  • This compound Treatment:

    • Serum-starve differentiated adipocytes for 3-4 hours in serum-free DMEM.

    • Prepare serial dilutions of this compound in serum-free DMEM. Include a vehicle control.

    • Treat cells with various concentrations of this compound (or vehicle) for 18-24 hours.

  • Glucose Uptake Assay:

    • Wash cells twice with KRP buffer.

    • Incubate cells in KRP buffer for 30 minutes at 37°C.

    • Stimulate with a submaximal concentration of insulin (e.g., 1 nM) for 20 minutes at 37°C. Include a basal (no insulin) control.

    • Initiate glucose uptake by adding KRP buffer containing 2-deoxy-D-[³H]-glucose.

    • To determine non-specific uptake, add cytochalasin B to a set of control wells.

    • Incubate for 5-10 minutes at 37°C.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with 0.1% SDS solution.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (wells with cytochalasin B) from all other readings.

    • Normalize the data to protein concentration if necessary.

    • Express results as fold-change over the insulin-stimulated vehicle control.

Visualizing Workflows and Pathways

Diagrams can clarify complex processes. Below are Graphviz DOT scripts for key experimental and biological pathways.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Glucose Uptake Assay cluster_analysis Data Analysis seed Seed 3T3-L1 Preadipocytes differentiate Differentiate into Adipocytes seed->differentiate starve Serum Starve differentiate->starve treat Treat with this compound or Vehicle starve->treat wash_krp Wash with KRP Buffer treat->wash_krp insulin_stim Stimulate with Insulin wash_krp->insulin_stim add_glucose Add Radiolabeled Glucose insulin_stim->add_glucose stop_wash Stop Uptake & Wash add_glucose->stop_wash lyse Lyse Cells stop_wash->lyse measure Measure Radioactivity lyse->measure analyze Calculate Fold Change measure->analyze

Fig 1. Experimental workflow for a this compound glucose uptake assay.

G POHSA This compound GPR120 GPR120 POHSA->GPR120 activates BetaArrestin2 β-Arrestin-2 GPR120->BetaArrestin2 recruits TAB1 TAB1 BetaArrestin2->TAB1 binds TAK1 TAK1 TAB1->TAK1 inhibits interaction with NFkB NF-κB Pathway TAK1->NFkB activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation promotes

Fig 2. GPR120-mediated anti-inflammatory signaling pathway.

G POHSA This compound PPARg PPAR-γ POHSA->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes MetabolicReg Improved Insulin Sensitivity & Adipogenesis TargetGenes->MetabolicReg

References

Technical Support Center: Interpreting Complex Lipidomics Datasets

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipidomics data interpretation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of lipidomics analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

Data Preprocessing and Quality Control

Question: My lipidomics data shows high variability between replicates and sample groups. How can I identify and mitigate the sources of this variation?

Answer: High variability in lipidomics data can stem from several sources, including sample preparation, instrument performance, and batch effects. A robust quality control (QC) and data preprocessing workflow is essential to address these issues.[1][2]

Troubleshooting Steps:

  • Assess Raw Data Quality:

    • Signal Intensity: Consistent signal intensity across technical replicates is a primary indicator of good data quality. Significant variations may point to technical issues during sample preparation or analysis.[1]

    • Retention Time Alignment: In liquid chromatography-mass spectrometry (LC-MS) based lipidomics, proper retention time alignment is crucial for accurate lipid identification. Misalignment can lead to incorrect peak assignments.[1]

    • Mass Accuracy: Ensure high mass accuracy through regular calibration of the mass spectrometer. This is fundamental for the correct identification of lipid species.[1]

    • Quality Control Samples: Use pooled QC samples, which are a mixture of small aliquots from each biological sample, to monitor the stability and performance of the analytical platform throughout the run.[3][4] Blank samples should also be included to identify potential contaminants.[3]

  • Implement a Robust Preprocessing Pipeline:

    • Noise Reduction: Employ signal filtering and smoothing techniques to enhance the clarity of the data by reducing background noise.[1][2]

    • Data Normalization: This step is crucial for comparing lipid profiles across different samples. Normalization adjusts for variations in sample concentration and instrument sensitivity.[1][5] Common methods include normalization to an internal standard, total ion current (TIC), or probabilistic quotient normalization (PQN).[6][7][8]

    • Batch Effect Correction: When samples are analyzed in different batches, systematic variations can be introduced.[9] Tools like ComBat or methods like Locally Estimated Scatterplot Smoothing (LOESS) can be used to correct for these batch effects.[1][10]

Question: I am struggling with a large number of missing values in my dataset. What are the best practices for handling them?

Answer: Missing values are a common issue in large-scale lipidomics datasets and can complicate downstream statistical analyses like principal component analysis (PCA).[11] The appropriate method for handling missing values depends on the nature of the missing data.

Troubleshooting Steps:

  • Characterize the Missing Data: Determine if the values are missing completely at random (MCAR), missing at random (MAR), or missing not at random (MNAR).[11] Values below the limit of detection are a common type of MNAR data in lipidomics.[11]

  • Choose an Imputation Method:

    • For values missing due to being below the limit of detection, methods like half-minimum imputation can be effective.[11]

    • For data missing at random, methods like k-nearest neighbors (kNN) or random forest imputation are often recommended.[11]

    • Avoid zero imputation as it can significantly skew results.[11]

Lipid Identification and Quantification

Question: I am getting inconsistent lipid identifications between different software platforms. How can I improve the accuracy and reproducibility of my lipid annotations?

Answer: Inconsistent identifications across different software platforms are a known challenge in lipidomics, highlighting the need for careful validation and manual curation.[12][13]

Troubleshooting Steps:

  • Utilize Tandem Mass Spectrometry (MS/MS): Fragmentation data from MS/MS provides crucial structural information that significantly improves the confidence of lipid identification.[14][15]

  • Manual Curation of Spectra: Do not rely solely on automated software annotations. Manually inspect the MS/MS spectra to confirm the presence of characteristic fragment ions that support the proposed lipid structure.[16]

  • Cross-Platform Validation: If possible, process your data with more than one software and compare the results. Focus on the consensus identifications and investigate any discrepancies.[12]

  • Check for Isobaric and Isomeric Overlaps: Be aware of lipids that have the same nominal mass (isobaric) or the same elemental composition but different structures (isomeric), as these can be easily misidentified.[3]

Question: My quantification results are not accurate. What are the key factors for achieving reliable lipid quantification?

Answer: Accurate quantification in lipidomics is challenging due to variations in ionization efficiency among different lipid species.[17]

Troubleshooting Steps:

  • Use Appropriate Internal Standards: The use of internal standards is critical for accurate quantification.[17]

    • Level 2 Quantification: The most common approach involves using one internal standard for each lipid class of interest.[17]

    • Level 1 Quantification: For the highest accuracy, multiple internal standards are used per lipid class to account for species-specific differences in analytical response.[17]

  • Establish Calibration Curves: For targeted lipidomics, creating calibration curves with spiked standards in a representative matrix can ensure accurate quantification of endogenous lipids.[18]

  • Monitor Instrument Performance: Ensure the mass spectrometer is performing optimally and that there is no significant instrument drift over the course of the analysis.[4]

Statistical Analysis and Biological Interpretation

Question: I have identified a list of differentially expressed lipids, but I am unsure how to interpret these findings in a biological context.

Answer: Moving from a list of lipids to meaningful biological insights requires pathway and network analysis.[1][14]

Troubleshooting Steps:

  • Pathway Analysis: Use tools like MetaboAnalyst or BioPAN to map your differentially expressed lipids to known metabolic pathways.[1][19] This can reveal which biological processes are most affected.

  • Network Analysis: Employ visualization tools like Cytoscape to explore the relationships between lipids and other molecules, which can help identify key hubs in the metabolic network.[14]

  • Integrate with Other 'Omics' Data: For a more comprehensive understanding, integrate your lipidomics data with genomics, proteomics, or transcriptomics data to see a more complete picture of the cellular response.[14]

Frequently Asked Questions (FAQs)

Q1: What is the difference between targeted and untargeted lipidomics?

A1:

  • Targeted lipidomics focuses on the precise quantification of a predefined set of specific lipids.[2] This approach is often used for hypothesis-driven research and biomarker validation.[2]

  • Untargeted lipidomics , also known as discovery lipidomics, aims to profile as many lipids as possible in a sample to get a broad overview of the lipidome.[2][20] This is typically used for exploratory research and biomarker discovery.[2]

Q2: How should I prepare my samples for lipidomics analysis?

A2: High-quality sample preparation is critical for reliable data.[2] Key steps include:

  • Proper Collection and Storage: Flash-freezing samples and storing them at -80°C helps prevent lipid degradation.[2]

  • Lipid Extraction: Common methods include liquid-liquid extraction (e.g., with chloroform-methanol) or solid-phase extraction.[2][3] Using glassware instead of plastic can help avoid contamination.[2]

  • Inclusion of Internal Standards: Add internal standards early in the workflow to control for variability during sample preparation and analysis.[21]

Q3: Which statistical tests are appropriate for lipidomics data?

A3: The choice of statistical test depends on the experimental design and data distribution.[1]

  • Univariate Analysis: For comparing two groups, t-tests are commonly used, while ANOVA is suitable for more than two groups.[2][20] It's important to check if the data is normally distributed and use non-parametric alternatives (e.g., Wilcoxon rank-sum test) if it is not.[1]

  • Multivariate Analysis: Techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are used to identify patterns and classify samples based on their overall lipid profiles.[2][22]

Q4: How can I ensure my lipidomics research is reproducible?

A4: Reproducibility is a significant challenge in lipidomics.[12] To improve it:

  • Detailed Reporting: Document all experimental and data analysis methods in detail, including sample preparation, instrument settings, and software parameters.[1]

  • Adherence to Guidelines: Follow established reporting standards to ensure transparency and comparability.[3]

  • Data Sharing: Whenever possible, make your raw data and processing scripts publicly available.

Data Presentation

Table 1: Example of a Lipidomics Quantitation Table

Lipid ClassLipid SpeciesControl Group (Mean Peak Area ± SD)Treatment Group (Mean Peak Area ± SD)Fold Changep-value
Phosphatidylcholine (PC)PC(34:1)1.25E+07 ± 1.1E+062.50E+07 ± 2.3E+062.000.005
PC(36:2)8.90E+06 ± 9.5E+059.10E+06 ± 1.0E+061.020.850
Lysophosphatidylcholine (LPC)LPC(16:0)5.60E+05 ± 6.2E+042.80E+05 ± 3.1E+040.500.001
LPC(18:1)7.80E+05 ± 8.1E+047.90E+05 ± 8.5E+041.010.920
Ceramide (Cer)Cer(d18:1/16:0)2.10E+06 ± 2.5E+054.20E+06 ± 4.9E+052.000.004

Table 2: Comparison of Normalization Methods on QC Sample Variation

Normalization MethodAverage Coefficient of Variation (CV) in QCs
No Normalization35%
Total Ion Current (TIC)20%
Probabilistic Quotient Normalization (PQN)15%
Internal Standard10%

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Folch Method)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture containing a known amount of internal standards.

  • Vortex vigorously for 2 minutes.

  • Incubate at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis.

Protocol 2: Data Preprocessing Workflow

  • Data Conversion: Convert raw instrument data to an open format (e.g., mzML).

  • Peak Picking: Use software like XCMS or MS-DIAL to detect chromatographic peaks.

  • Retention Time Correction: Align retention times across all samples.

  • Peak Grouping: Group corresponding peaks from different samples.

  • Missing Value Imputation: Fill missing values using an appropriate method (e.g., kNN).

  • Normalization: Normalize the data to an internal standard or using a global method like PQN.

  • Batch Effect Correction: If necessary, apply a batch correction algorithm like ComBat.

  • Data Filtering: Remove noise and irrelevant features.

Visualizations

Lipidomics_Workflow cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_processing Data Processing cluster_interpretation Data Interpretation SampleCollection Sample Collection (e.g., Plasma, Tissue) LipidExtraction Lipid Extraction (with Internal Standards) SampleCollection->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS RawData Raw Data LCMS->RawData Preprocessing Preprocessing (Normalization, Batch Correction) RawData->Preprocessing LipidID Lipid Identification & Quantification Preprocessing->LipidID Stats Statistical Analysis (e.g., t-test, PCA) LipidID->Stats Pathway Pathway & Network Analysis Stats->Pathway BioInterpretation Biological Interpretation Pathway->BioInterpretation

Caption: A typical experimental workflow for a lipidomics study.

Data_Preprocessing_Pipeline RawData Raw LC-MS Data PeakPicking Peak Picking RawData->PeakPicking 1 RT_Correction Retention Time Correction PeakPicking->RT_Correction 2 Normalization Normalization RT_Correction->Normalization 3 BatchCorrection Batch Effect Correction Normalization->BatchCorrection 4 CleanData Clean Data Matrix BatchCorrection->CleanData 5

Caption: A sequential pipeline for lipidomics data preprocessing.

Signaling_Pathway PIP2 PIP2 PLC PLC PIP2->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: A simplified signaling pathway involving key lipid molecules.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-PAHSA and 9-PAHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have emerged as significant signaling molecules with therapeutic potential. Among the various regioisomers, 5-palmitoyl-hydroxy-stearic acid (5-PAHSA) and 9-palmitoyl-hydroxy-stearic acid (9-PAHSA) have garnered considerable attention for their roles in metabolic regulation and inflammation. This guide provides a comprehensive comparison of the biological activities of 5-PAHSA and 9-PAHSA, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these bioactive lipids.

Comparative Biological Activities

Both 5-PAHSA and 9-PAHSA have demonstrated a range of biological effects, with notable differences in their potency and primary mechanisms of action. While both have been investigated for their anti-diabetic and anti-inflammatory properties, there are conflicting reports on their efficacy, suggesting that their effects may be context-dependent and influenced by the specific experimental models used.[1][2][3]

Metabolic Effects

Both 5-PAHSA and 9-PAHSA have been shown to influence glucose homeostasis, although the extent and mechanisms of their actions appear to differ. 9-PAHSA, particularly the 9(S)-PAHSA stereoisomer, is generally considered more potent in its metabolic effects.[4]

9-PAHSA has been reported to improve glucose tolerance, enhance glucose-stimulated insulin (B600854) secretion (GSIS), and increase insulin-stimulated glucose uptake in adipocytes and muscle cells.[4][5][6] These effects are largely attributed to its activation of G protein-coupled receptor 40 (GPR40).[4][7]

5-PAHSA has also been studied for its insulin-sensitizing effects.[8] It has been shown to augment adipocyte differentiation, similar to 9-PAHSA.[7] However, some studies have reported no significant effect of 5-PAHSA on blood glucose and insulin secretion in certain diabetic mouse models.[1][2]

Anti-inflammatory Effects

Both isomers have been credited with anti-inflammatory properties, primarily mediated through the activation of G protein-coupled receptor 120 (GPR120).[4][9]

9-PAHSA exerts its anti-inflammatory effects by activating GPR120, which leads to the inhibition of the NF-κB signaling pathway and a subsequent reduction in the production of pro-inflammatory cytokines.[9][10] It has been shown to reduce adipose tissue inflammation.[5]

5-PAHSA has also been reported to have anti-inflammatory effects.[8] However, at least one study has suggested that only 9-PAHSA possesses anti-inflammatory activity, indicating a degree of regiospecificity in their biological functions.[11]

Other Biological Activities

5-PAHSA has been investigated for its neuroprotective roles, with studies suggesting it can inhibit the m-TOR-ULK1 pathway and regulate autophagy.[1]

9-PAHSA has been shown to promote the "browning" of white adipose tissue, a process that increases energy expenditure.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of 5-PAHSA and 9-PAHSA from various studies.

Biological Activity5-PAHSA9-PAHSAKey Findings
Metabolic Effects
Glucose-Stimulated Insulin Secretion (GSIS)Potentiates GSIS[7]More potent than 5-PAHSA in potentiating GSIS[4][7]9(S)-PAHSA shows a significant advantage over 9(R)-PAHSA.[4]
Insulin-Stimulated Glucose Uptake-Enhances glucose uptake in adipocytes and muscle cells[4]9(S)-PAHSA is more effective.[4]
GPR40 Receptor ActivationActivates GPR40[1]Higher affinity for GPR40, particularly 9(S)-PAHSA[4]The superior metabolic effects of 9(S)-PAHSA are attributed to its higher affinity for GPR40.[4]
Anti-inflammatory Effects
GPR120 Receptor Activation-Activates GPR120[9][10]A primary mechanism for its anti-inflammatory action.
NF-κB Pathway Inhibition-Inhibits LPS-induced NF-κB pathway[9][10]Leads to reduced pro-inflammatory cytokine expression.[9]
Cytokine Reduction-Reduces secretion of pro-inflammatory cytokines[4]Both 9(R) and 9(S) isomers are effective.[4]

Signaling Pathways

The distinct biological activities of 5-PAHSA and 9-PAHSA are a result of their engagement with specific signaling pathways.

9-PAHSA Signaling

9-PAHSA's metabolic and anti-inflammatory effects are primarily mediated through the activation of GPR40 and GPR120, respectively.

Caption: Signaling pathways for 9-PAHSA's metabolic and anti-inflammatory effects.

5-PAHSA Signaling

5-PAHSA has been shown to have neuroprotective effects through the regulation of autophagy via the m-TOR-ULK1 pathway.

Caption: 5-PAHSA's regulation of autophagy via the m-TOR-ULK1 pathway.

Experimental Protocols

GPR120 Activation Assay (Calcium Mobilization)

This assay measures the increase in intracellular calcium following the activation of GPR120 by an agonist.

GPR120_Assay_Workflow Start Start Cell_Culture Culture HEK293 cells expressing GPR120 Start->Cell_Culture Cell_Plating Plate cells in 96-well plates Cell_Culture->Cell_Plating Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Plating->Dye_Loading Agonist_Addition Add 5-PAHSA or 9-PAHSA at various concentrations Dye_Loading->Agonist_Addition Fluorescence_Measurement Measure fluorescence intensity over time Agonist_Addition->Fluorescence_Measurement Data_Analysis Analyze data to determine EC50 values Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a GPR120 calcium mobilization assay.

Protocol:

  • Cell Culture: HEK293 cells stably expressing human GPR120 are cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

  • Agonist Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. Test compounds (5-PAHSA or 9-PAHSA) are then added to the wells at various concentrations.

  • Fluorescence Measurement: Fluorescence intensity is measured kinetically to capture the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Anti-inflammatory Activity Assay (LPS-induced Cytokine Production)

This assay evaluates the ability of 5-PAHSA and 9-PAHSA to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).

Anti_Inflammatory_Assay_Workflow Start Start Cell_Culture Culture macrophages (e.g., RAW 264.7) Start->Cell_Culture Cell_Plating Plate cells in 24-well plates Cell_Culture->Cell_Plating Pre_treatment Pre-treat cells with 5-PAHSA or 9-PAHSA Cell_Plating->Pre_treatment LPS_Stimulation Stimulate cells with LPS Pre_treatment->LPS_Stimulation Incubation Incubate for a defined period LPS_Stimulation->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Cytokine_Measurement Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA Supernatant_Collection->Cytokine_Measurement Data_Analysis Analyze data to determine inhibitory effects Cytokine_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an LPS-induced cytokine production assay.

Protocol:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 24-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of 5-PAHSA or 9-PAHSA for a specified time (e.g., 1 hour).

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 6-24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The reduction in cytokine levels in the presence of the test compounds is calculated to determine their anti-inflammatory potency.

Conclusion

Both 5-PAHSA and 9-PAHSA are bioactive lipids with significant therapeutic potential, particularly in the areas of metabolic disease and inflammation. While they share some overlapping functions, such as the ability to improve metabolic parameters, there are clear distinctions in their potency and primary signaling pathways. 9-PAHSA, especially the 9(S) stereoisomer, appears to be a more potent activator of GPR40, leading to more pronounced effects on glucose metabolism.[4] Both isomers exhibit anti-inflammatory properties, largely through GPR120, although the relative potency in this regard requires further investigation. The neuroprotective effects of 5-PAHSA via autophagy regulation present an interesting and distinct area for future research.[1] The conflicting reports in the literature underscore the need for standardized experimental conditions to fully elucidate and compare the biological activities of these promising endogenous lipids.[2][3] For drug development professionals, understanding these nuances is critical for selecting the appropriate candidate and therapeutic target.

References

5-POHSA: A Novel Lipid Mediator in the Landscape of Metabolic Disease Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The burgeoning field of lipidomics has introduced a host of novel molecules with the potential to serve as early indicators and therapeutic targets for metabolic diseases. Among these, the fatty acid esters of hydroxy fatty acids (FAHFAs) have emerged as a promising class of bioactive lipids. This guide provides a comprehensive comparison of a specific FAHFA, 5-palmitoyl-hydroxy stearic acid (5-PAHSA), colloquially referred to here as 5-POHSA, with established biomarkers of metabolic disease. While direct head-to-head clinical validation of 5-PAHSA against traditional markers is still in its nascent stages, this document synthesizes the current experimental evidence to offer a clear perspective on its potential utility.

Executive Summary

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[1] Traditional biomarkers for metabolic disease, such as glycated hemoglobin (HbA1c), Homeostatic Model Assessment of Insulin (B600854) Resistance (HOMA-IR), and C-reactive protein (CRP), are well-established in clinical practice. 5-PAHSA, a recently discovered endogenous lipid, has demonstrated potent anti-inflammatory and insulin-sensitizing effects in preclinical studies.[2] Notably, levels of 5-PAHSA and other PAHSAs are found to be lower in the serum and adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin sensitivity.[2][3] This inverse correlation with metabolic dysfunction positions 5-PAHSA as a potential novel biomarker for identifying individuals at risk and for monitoring therapeutic interventions.

Comparison of 5-PAHSA with Established Metabolic Disease Biomarkers

This section provides a comparative overview of 5-PAHSA against key established biomarkers. The data is summarized in the tables below, followed by a discussion of the relative strengths and weaknesses.

Quantitative Biomarker Comparison
BiomarkerClassTypical Association with Metabolic DiseaseKey Quantitative Findings
5-PAHSA Lipid Mediator (FAHFA)Decreased levels in insulin resistance.[2][3]- 60-73% lower concentrations in subcutaneous white adipose tissue of insulin-resistant people.[3]- Serum and adipose tissue PAHSA levels correlate highly with insulin sensitivity in humans.[4]
HbA1c Glycated ProteinIncreased levels indicate poor long-term glycemic control.[5]- A level of 5.7% to 6.4% indicates prediabetes, while ≥6.5% signifies diabetes.[5]
HOMA-IR Insulin Resistance IndexIncreased values indicate higher insulin resistance.- A study showed that individuals in the highest HOMA-IR group had a significantly higher incidence of new-onset diabetes.[6]
CRP Inflammatory ProteinIncreased levels are associated with systemic inflammation.[7]- Individuals with metabolic syndrome often have elevated hs-CRP levels (>3 mg/L).[7]
Adiponectin AdipokineDecreased levels are associated with obesity and insulin resistance.[8]- Low plasma adiponectin is a risk factor for developing type 2 diabetes.[8]
Leptin AdipokineIncreased levels are often seen in obesity (leptin resistance).- Elevated leptin levels are associated with an increased risk of developing metabolic syndrome.
Performance and Utility Comparison
BiomarkerPrimary IndicationAdvantagesLimitations
5-PAHSA Insulin sensitivity, inflammation- Reflects a potentially causal pathway in metabolic health.- May be an early indicator of metabolic dysfunction.- Not yet validated for clinical use.- Requires specialized LC-MS/MS for quantification.- Lack of standardized reference ranges.
HbA1c Long-term glycemic control- Standardized and widely available.- Reflects average glucose over 2-3 months.[5]- Can be affected by conditions that alter red blood cell turnover.- May not capture glycemic variability.
HOMA-IR Insulin resistance- Good correlation with the gold-standard hyperinsulinemic-euglycemic clamp.[9]- Requires both fasting insulin and glucose measurements.- Less accurate in certain populations.
CRP Systemic inflammation- Widely used as a general marker of inflammation.- High-sensitivity assays are available.- Not specific to metabolic disease; elevated in many inflammatory conditions.[7]
Adiponectin Adipose tissue function- Directly reflects the function of adipose tissue as an endocrine organ.[8]- Assays are not as standardized as other biomarkers.- Levels can be influenced by various factors.
Leptin Energy homeostasis, adiposity- Correlates with body fat mass.- Interpretation is complicated by leptin resistance in obesity.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of 5-PAHSA's biological context and its measurement, the following diagrams illustrate its signaling pathway and the typical experimental workflow for its quantification.

5-PAHSA Signaling Pathway

5-PAHSA and other long-chain fatty acids are known to exert their effects through the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[10][11][12] Activation of GPR120 in adipocytes and macrophages leads to anti-inflammatory and insulin-sensitizing effects.

GPR120_Signaling 5-PAHSA Signaling via GPR120 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-PAHSA 5-PAHSA GPR120 GPR120/FFAR4 5-PAHSA->GPR120 Binds and Activates Gq_protein Gq Protein GPR120->Gq_protein Activates Beta_Arrestin2 β-Arrestin 2 GPR120->Beta_Arrestin2 Recruits PLC Phospholipase C Gq_protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release Insulin_Sensitization Insulin Sensitization Ca_release->Insulin_Sensitization TAB1 TAB1 Beta_Arrestin2->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits Binding to NFkB_inhibition Inhibition of NF-κB Pathway TAK1->NFkB_inhibition Leads to Anti_Inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_Inflammatory

GPR120 signaling pathway initiated by 5-PAHSA.
Experimental Workflow for 5-PAHSA Quantification

The quantification of 5-PAHSA in biological matrices like plasma, serum, or adipose tissue typically involves lipid extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

experimental_workflow Workflow for 5-PAHSA Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Adipose Tissue) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) sample->extraction spe Solid-Phase Extraction (SPE) (Optional Enrichment) extraction->spe reconstitution Reconstitution in LC-MS compatible solvent spe->reconstitution lc Liquid Chromatography (LC) (Reversed-Phase Separation) reconstitution->lc ms Tandem Mass Spectrometry (MS/MS) (MRM/SRM Detection) lc->ms quantification Quantification using Isotope-labeled Internal Standard ms->quantification results Concentration of 5-PAHSA quantification->results

General workflow for 5-PAHSA quantification.

Detailed Experimental Protocols

Lipid Extraction from Plasma/Serum

This protocol is adapted from established methods for FAHFA analysis.[12]

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Extraction Solvent Preparation: Prepare a solution of chloroform (B151607) and methanol (B129727) (2:1, v/v). Add an appropriate isotope-labeled internal standard (e.g., ¹³C-labeled 5-PAHSA) to the solvent for accurate quantification.

  • Extraction: To 200 µL of plasma/serum, add 1 mL of the extraction solvent containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Collect Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of a solvent compatible with the LC-MS system (e.g., methanol/water, 90:10, v/v).

Lipid Extraction from Adipose Tissue

This protocol is a general guide for lipid extraction from adipose tissue.[4]

  • Tissue Homogenization: Weigh a small piece of frozen adipose tissue (e.g., 50-100 mg) and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Extraction: Add chloroform and methanol to the homogenate to achieve a final ratio of chloroform:methanol:aqueous phase of 2:1:0.8. Add the internal standard to the chloroform.

  • Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect Organic Phase: Collect the lower chloroform phase.

  • Drying and Reconstitution: Proceed with the drying and reconstitution steps as described for plasma/serum.

LC-MS/MS Analysis of 5-PAHSA

The following are typical parameters for LC-MS/MS analysis of PAHSAs.[12]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of free fatty acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 5-PAHSA and its internal standard.

    • MRM Transitions: The specific m/z transitions for 5-PAHSA would need to be determined based on its molecular weight and fragmentation pattern.

Logical Framework for Validation of 5-PAHSA as a Biomarker

The validation of a novel biomarker like 5-PAHSA follows a structured process, from initial discovery to clinical utility.

biomarker_validation Validation Pathway for 5-PAHSA Discovery Discovery & Identification (Lipidomics) Analytical_Validation Analytical Method Validation (Accuracy, Precision, Sensitivity) Discovery->Analytical_Validation Develop & Validate Assay Clinical_Association Clinical Association Studies (Correlation with disease state) Analytical_Validation->Clinical_Association Measure in Patient Cohorts Prospective_Validation Prospective Cohort Studies (Predictive value for disease onset) Clinical_Association->Prospective_Validation Assess Prognostic Value Intervention_Studies Interventional Studies (Monitoring therapeutic response) Prospective_Validation->Intervention_Studies Evaluate as a Surrogate Endpoint Clinical_Utility Clinical Utility & Implementation Intervention_Studies->Clinical_Utility Establish Clinical Benefit

Logical framework for biomarker validation.

Conclusion and Future Directions

5-PAHSA represents an exciting and promising new biomarker for metabolic disease. Its role as an endogenous signaling molecule with beneficial effects on glucose homeostasis and inflammation suggests that its levels may provide a more direct readout of metabolic health compared to some traditional markers that reflect downstream consequences of metabolic dysregulation.

However, for 5-PAHSA to transition from a research tool to a clinically validated biomarker, several key steps are necessary. Rigorous, large-scale prospective clinical studies are required to directly compare the diagnostic and prognostic performance of 5-PAHSA against established biomarkers. The development of standardized, high-throughput analytical methods will also be crucial for its widespread adoption.

For researchers and drug development professionals, 5-PAHSA offers a novel endpoint to consider in preclinical and early-phase clinical studies of metabolic therapies. As our understanding of the biology of FAHFAs continues to grow, 5-PAHSA and its related molecules may unlock new avenues for the diagnosis, prevention, and treatment of metabolic diseases.

References

comparative analysis of FAHFA isomers in different tissues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) Isomers in Different Tissues: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced distribution and function of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) is critical for exploring their therapeutic potential. This guide provides a comparative analysis of FAHFA isomers across various tissues, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

FAHFAs are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] The biological activity of these lipids is highly dependent on their specific isomeric structure, which includes the type of fatty acid and hydroxy fatty acid, the position of the ester bond, and the stereochemistry.[1][2] Hundreds of structurally distinct FAHFAs have been identified in mammals, with their distribution and concentration varying significantly between tissues.[1][3]

Quantitative Distribution of FAHFA Isomers Across Tissues

The concentration and composition of FAHFA isomers differ notably across various metabolic tissues, including adipose tissue (white and brown), liver, pancreas, and serum. Adipose tissue is a primary site for FAHFA synthesis and storage.[4][5][6] The following tables summarize the relative abundance of key FAHFA isomers in different tissues based on available research.

Table 1: Comparative Distribution of Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSA) Isomers in Mouse Tissues

IsomerWhite Adipose Tissue (WAT)Brown Adipose Tissue (BAT)LiverSerumPancreas
5-PAHSAPresentPresentPresentPresentPresent
7-PAHSAPresent--Present-
8-PAHSAPresent--Present-
9-PAHSAAbundantAbundantPresentPresentPresent
10-PAHSAPresent--Present-
11-PAHSAPresent--Present-
12-PAHSAPresent-PresentPresent-
13-PAHSAPresent----

Data synthesized from multiple studies.[4][7] The term "Present" indicates detection, while "Abundant" signifies a relatively high concentration compared to other isomers in that tissue. A dash (-) indicates that the isomer was not reported or was below the limit of detection in the cited studies.

Table 2: Comparative Distribution of Oleic Acid Esters of Hydroxy Stearic Acids (OAHSA) Isomers in Mouse Tissues

IsomerWhite Adipose Tissue (WAT)LiverSerum
9-OAHSAPresentPresentPresent
12-OAHSAPresentPresentPresent

This table highlights the presence of OAHSA isomers, another prominent FAHFA family.[4]

It is important to note that FAHFA levels can be influenced by various factors, including age, sex, diet, and metabolic state.[8][9][10][11][12] For instance, female mice have been shown to have higher levels of FAHFAs in perigonadal and subcutaneous white adipose tissue, as well as brown adipose tissue, compared to males.[9][10][13][14] Furthermore, FAHFAs are not only present as free molecules but are also stored in the form of FAHFA-containing triacylglycerols (FAHFA-TGs), which can be over 100-fold more abundant than nonesterified FAHFAs in adipose tissue.[5][6][15][16][17]

Experimental Protocols for FAHFA Analysis

Accurate quantification of FAHFA isomers requires robust and sensitive analytical methods. The most common approach involves liquid chromatography-mass spectrometry (LC-MS).[4][18][19][20][21]

Key Experiment: Quantification of FAHFA Isomers by LC-MS

1. Lipid Extraction:

  • Homogenize tissue samples (e.g., 150 mg of adipose tissue) on ice in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform (B151607).[4]

  • Add an internal standard, such as ¹³C-labeled 9-PAHSA, to the chloroform prior to extraction for accurate quantification.[4][18]

  • Centrifuge the mixture to separate the organic and aqueous phases.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.[4]

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment:

  • Pre-wash a silica (B1680970) SPE cartridge with ethyl acetate (B1210297) and then condition it with hexane.[4][18]

  • Reconstitute the dried lipid extract in a small volume of chloroform and apply it to the cartridge.

  • Elute neutral lipids with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexane).[4]

  • Elute the FAHFA fraction using a more polar solvent, such as ethyl acetate.[4][18]

  • Dry the FAHFA fraction under nitrogen.

3. LC-MS Analysis:

  • Reconstitute the enriched FAHFA sample in an appropriate solvent (e.g., methanol).

  • Inject the sample into a liquid chromatography system coupled to a mass spectrometer.

  • Use a suitable C18 column to separate the FAHFA isomers. Isocratic elution with a mobile phase such as methanol:water with ammonium (B1175870) acetate and ammonium hydroxide (B78521) is often employed.[4]

  • Detect and quantify the different isomers using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.[4][18] Specific precursor-to-product ion transitions are monitored for each FAHFA isomer.

Visualizing FAHFA Biology and Analysis

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment FAHFA Enrichment cluster_analysis Analysis Tissue Tissue Homogenization Extraction Lipid Extraction (Folch Method) Tissue->Extraction Drying1 Drying under N2 Extraction->Drying1 SPE_Load Solid-Phase Extraction (SPE) Loading Drying1->SPE_Load SPE_Elute FAHFA Elution SPE_Load->SPE_Elute Drying2 Drying under N2 SPE_Elute->Drying2 Reconstitution Sample Reconstitution Drying2->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quant Data Quantification LCMS->Quant

Caption: Experimental workflow for the extraction and analysis of FAHFA isomers from biological tissues.

signaling_pathway FAHFA FAHFA Isomers (e.g., 9-PAHSA) GPR40 GPR40 FAHFA->GPR40 activates PLC Phospholipase C (PLC) GPR40->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca2+ Release from ER IP3->Ca_release Insulin_secretion Enhanced Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Ca_release->Insulin_secretion promotes

Caption: Signaling pathway of FAHFA-mediated potentiation of insulin secretion via GPR40 activation.

logical_relationship cluster_isomers FAHFA Isomers cluster_effects Biological Effects S_9_PAHSA S-9-PAHSA GSIS Potentiates GSIS S_9_PAHSA->GSIS Glucose_Uptake Augments Insulin-Stimulated Glucose Uptake S_9_PAHSA->Glucose_Uptake Anti_Inflammatory Anti-inflammatory Effects S_9_PAHSA->Anti_Inflammatory R_9_PAHSA R-9-PAHSA R_9_PAHSA->Anti_Inflammatory Other_FAHFAs Other FAHFAs (e.g., OAHSA, SAHSA) Other_FAHFAs->GSIS Other_FAHFAs->Anti_Inflammatory

Caption: Logical relationship between specific FAHFA isomers and their distinct biological activities.

References

A Comparative Analysis of 5-POHSA and Other Anti-Inflammatory Lipids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of 5-POHSA versus established specialized pro-resolving mediators (SPMs) in inflammation.

In the landscape of inflammatory research, the quest for novel therapeutic agents that can effectively resolve inflammation while minimizing side effects is paramount. This guide provides a comparative analysis of 5-palmitoleoyl-oxy-hydroxy stearic acid (this compound), a member of the emerging class of fatty acid esters of hydroxy fatty acids (FAHFAs), against the well-established anti-inflammatory and pro-resolving lipid mediators: Resolvin D1 (RvD1), Protectin D1 (PD1), and Maresin 1 (MaR1). Due to the limited direct research on this compound, this comparison extensively utilizes data from its close isomer, 9-POHSA, to infer its potential biological activities.

Comparative Efficacy in Modulating Inflammatory Responses

The anti-inflammatory potential of these lipids is often assessed by their ability to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus, such as lipopolysaccharide (LPS). The following tables summarize the available quantitative data on the effects of POHSA (represented by 9-POHSA), RvD1, PD1, and MaR1 on key inflammatory markers.

Lipid Mediator Cell Type Stimulus Concentration Effect on IL-6 Production Reference
9-POHSARAW 264.7 MacrophagesLPS (100 ng/mL)10 µMSignificant suppression of IL-6 mRNA expression[1]
9-POHSARat HepatocytesLPSPre-treatmentAttenuated upregulation of IL-6[2]
Resolvin D1 (RvD1)THP-1 MacrophagesLPS (1 µg/mL)10, 50, 100 nMDose-dependent downregulation of IL-6 mRNA[3][4]
Resolvin D1 (RvD1)MG-63 CellsLPSDose-dependentReversal of LPS-induced IL-6 upregulation[5]
Maresin 1 (MaR1)RAW 264.7 MacrophagesLPS (10 µg/mL)0.1, 1, 10, 100 nMDose-dependent reversal of LPS-induced IL-6 secretion[6]
Maresin 1 (MaR1)Murine Model (ALI)LPS1 ng/mouse (high dose)Attenuated LPS-induced increase in IL-6[7]
Protectin D1 (PD1)Murine Model (ALI)LPS2 ng/mouseReduced serum IL-6 levels[8]
Lipid Mediator Cell Type Stimulus Concentration Effect on TNF-α Production Reference
9-POHSARat HepatocytesLPSPre-treatmentAttenuated upregulation of TNF-α[2]
Resolvin D1 (RvD1)THP-1 MacrophagesLPS (1 µg/mL)10, 50, 100 nMDose-dependent downregulation of TNF-α mRNA[3][4]
Resolvin D1 (RvD1)MG-63 CellsLPSDose-dependentReversal of LPS-induced TNF-α upregulation[5]
Maresin 1 (MaR1)RAW 264.7 MacrophagesLPS (10 µg/mL)0.1, 1, 10, 100 nMDose-dependent reversal of LPS-induced TNF-α secretion[6]
Maresin 1 (MaR1)Murine Model (ALI)LPS1 ng/mouse (high dose)Attenuated LPS-induced increase in TNF-α[7]
Protectin D1 (PD1)Macrophages (simulated diabetic wound)LPS (100 ng/mL)20, 200 nMQuantification of TNF-α production[9]
Protectin D1 (PD1)Murine Model (ALI)LPS2 ng/mouseReduced serum TNF-α levels[8]

Mechanisms of Action: A Comparative Overview of Signaling Pathways

The anti-inflammatory effects of these lipid mediators are orchestrated through distinct signaling pathways, often converging on the inhibition of the master inflammatory transcription factor, NF-κB.

POHSA Signaling Pathway

As a member of the FAHFA family, POHSA is thought to exert its anti-inflammatory effects through the activation of G-protein coupled receptor 120 (GPR120). Activation of GPR120 can lead to the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[10][11][12][13]

POHSA_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) POHSA POHSA GPR120 GPR120 POHSA->GPR120 GPR120->IKK Inhibition NFkB_n->Pro_inflammatory_Genes

POHSA Anti-inflammatory Signaling Pathway
Resolvin D1 (RvD1) Signaling Pathway

RvD1 exerts its pro-resolving effects by binding to two G-protein coupled receptors: GPR32 and ALX/FPR2.[14][15][16][17][18] This interaction leads to the inhibition of the NF-κB pathway and the activation of pathways that promote the resolution of inflammation.

RvD1_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Pro_inflammatory_Genes Pro-inflammatory Gene Expression RvD1 Resolvin D1 GPR32 GPR32 RvD1->GPR32 ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 GPR32->IKK Inhibition ALX_FPR2->IKK Inhibition NFkB_n->Pro_inflammatory_Genes

Resolvin D1 Anti-inflammatory Signaling
Protectin D1 (PD1) Signaling Pathway

PD1 signals through the G-protein coupled receptor GPR37 to exert its potent anti-inflammatory and neuroprotective effects.[19][20][21][22][23] This signaling cascade also leads to the suppression of the NF-κB pathway.

PD1_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Pro_inflammatory_Genes Pro-inflammatory Gene Expression PD1 Protectin D1 GPR37 GPR37 PD1->GPR37 GPR37->IKK Inhibition NFkB_n->Pro_inflammatory_Genes

Protectin D1 Anti-inflammatory Signaling
Maresin 1 (MaR1) Signaling Pathway

MaR1 has been shown to signal through at least two receptors: the G-protein coupled receptor LGR6 and the nuclear receptor RORα.[24][25][26][27] These interactions lead to the inhibition of pro-inflammatory signaling pathways, including NF-κB, and promote tissue repair.

MaR1_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Pro_inflammatory_Genes Pro-inflammatory Gene Expression MaR1 Maresin 1 LGR6 LGR6 MaR1->LGR6 RORa RORα MaR1->RORa LGR6->IKK Inhibition RORa->NFkB Inhibition RORa_n RORα NFkB_n->Pro_inflammatory_Genes RORa_n->Pro_inflammatory_Genes

Maresin 1 Anti-inflammatory Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of these anti-inflammatory lipids.

Cell Culture and LPS Stimulation for Cytokine Measurement

This protocol outlines the steps for stimulating macrophage-like cells with LPS to induce an inflammatory response and subsequently measuring the production of pro-inflammatory cytokines.[2][5][28][29][30]

experimental_workflow_cytokine cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Seed RAW 264.7 cells (1-2 x 10^5 cells/well) in 96-well plate prep2 Incubate overnight (37°C, 5% CO2) prep1->prep2 treat1 Pre-treat with lipid mediator (e.g., 9-POHSA, RvD1) for 1-2 hours prep2->treat1 treat2 Stimulate with LPS (e.g., 100 ng/mL - 1 µg/mL) treat1->treat2 treat3 Incubate for 24 hours treat2->treat3 analysis1 Collect cell culture supernatant treat3->analysis1 analysis2 Measure cytokine levels (e.g., IL-6, TNF-α) using ELISA kits analysis1->analysis2

Workflow for Cytokine Measurement

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Lipid mediators (9-POHSA, RvD1, PD1, MaR1)

  • 96-well cell culture plates

  • ELISA kits for specific cytokines (e.g., mouse TNF-α, mouse IL-6)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10^5 cells per well in complete DMEM.

  • Adherence: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to adhere.

  • Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of the lipid mediator (e.g., 9-POHSA, RvD1) or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to achieve the final desired concentration (e.g., 100 ng/mL or 1 µg/mL).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the culture supernatant.

  • ELISA: Perform ELISA for the cytokines of interest (e.g., TNF-α, IL-6) on the collected supernatants according to the manufacturer's instructions.

Western Blot for NF-κB p65 Nuclear Translocation

This protocol describes the detection of NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus using Western blotting.[3][20][31][32][33][34]

experimental_workflow_western cluster_prep Cell Treatment & Lysis cluster_protein Protein Analysis cluster_detection Detection prep1 Treat cells with LPS and/or lipid mediator prep2 Harvest cells and perform nuclear/cytoplasmic fractionation prep1->prep2 prot1 Determine protein concentration (BCA or Bradford assay) prep2->prot1 prot2 Separate proteins by SDS-PAGE prot1->prot2 prot3 Transfer proteins to PVDF membrane prot2->prot3 det1 Block membrane and incubate with primary antibody (anti-p65) prot3->det1 det2 Wash and incubate with HRP-conjugated secondary antibody det1->det2 det3 Visualize bands using chemiluminescence det2->det3

Workflow for NF-κB Western Blot

Materials:

  • Cultured cells (e.g., RAW 264.7 macrophages)

  • LPS and lipid mediators

  • Nuclear and cytoplasmic extraction reagents

  • Protein assay kit (BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., rabbit anti-NF-κB p65)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with LPS and/or the lipid mediator for the desired time.

  • Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each fraction onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of p65 in the nuclear fraction indicates its translocation and NF-κB activation.

Conclusion

This comparative guide highlights the potent anti-inflammatory properties of this compound (as inferred from its isomer 9-POHSA) and the established specialized pro-resolving mediators RvD1, PD1, and MaR1. All four classes of lipids demonstrate the ability to suppress key pro-inflammatory cytokines, with the NF-κB pathway being a common target of their action. While SPMs like resolvins, protectins, and maresins have well-defined receptors and signaling pathways, the precise mechanisms for FAHFAs like this compound are still under active investigation, with GPR120 being a likely candidate receptor. The provided data and protocols offer a valuable resource for researchers aiming to further elucidate the therapeutic potential of these fascinating lipid mediators in the context of inflammatory diseases. Further direct comparative studies under standardized conditions are warranted to definitively establish the relative potency and specific applications of each of these anti-inflammatory lipids.

References

cross-validation of different methods for 5-POHSA quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of 2-(2-phenylethyl)chromones, accurate and reliable quantification of these compounds is paramount. This guide provides a comprehensive cross-validation of different analytical methods for the quantification of 5-hydroxy-2-phenethyl-4H-chromen-4-one (5-POHSA), a representative member of this class of bioactive molecules. We will delve into the experimental protocols and performance characteristics of three key analytical techniques: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. The following table summarizes the key performance parameters of UPLC-MS/MS, GC-MS, and a theoretical ELISA for the quantification of this compound.

ParameterUPLC-MS/MSGC-MSELISA (projected)
Linearity (r²) >0.99[1]Typically >0.99Typically >0.99
Lower Limit of Quantification (LLOQ) 1-5 ng/mL[1]5-20 ng/mL0.1-1 ng/mL
Accuracy (% Bias) Within ±15%[1]Within ±15%Within ±20%
Precision (%RSD) <15%[1]<15%<15%
Recovery 73.31% - 94.76%[1]Variable, requires optimizationNot directly applicable
Matrix Effect Monitored, can be compensated with internal standards[1]Can be significant, requires careful sample preparationCan be significant, requires matrix-matched calibrators
Specificity High, based on precursor/product ion transitionsModerate to High, based on retention time and mass spectrumHigh, based on antibody-antigen binding
Throughput HighModerateHigh
Sample Derivatization Not typically requiredOften required to improve volatility and thermal stabilityNot required

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of reproducible and reliable quantitative analysis. Below are representative methodologies for each of the discussed techniques.

UPLC-MS/MS Method

This method is adapted from a validated protocol for the simultaneous quantification of six 2-(2-phenylethyl)chromones in rat plasma.[1]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., a structurally similar chromone (B188151) not present in the sample).

  • Perform a liquid-liquid extraction with 1 mL of ethyl acetate.

  • Vortex for 5 minutes and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm).[1]

  • Mobile Phase: Gradient elution with 0.2% formic acid in water (A) and acetonitrile (B52724) (B).[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized. For a related compound, 6,7-dimethoxy-2-(2-phenylethyl)chromone, the transition is m/z 313.1 → 191.1.

GC-MS Method

This protocol is based on general procedures for the analysis of chromone derivatives.[2]

1. Sample Preparation and Derivatization:

  • Extract this compound from the biological matrix using a suitable solvent (e.g., ethyl acetate).

  • Evaporate the solvent and perform a derivatization step to increase volatility and thermal stability. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Incubate the sample with the silylating agent at 60-80°C for 30-60 minutes.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the derivatized analyte.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan mode to identify characteristic fragment ions, followed by selected ion monitoring (SIM) for quantification. Characteristic fragmentation of 2-(2-phenylethyl)chromones involves cleavage of the CH2-CH2 bond.[2]

ELISA Method Development (Theoretical)

As no commercial ELISA kit for this compound is currently available, this section outlines the key steps for developing a competitive ELISA, a common format for small molecule quantification.

1. Hapten Synthesis and Conjugation:

  • Synthesize a derivative of this compound (the hapten) that can be conjugated to a carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) to make it immunogenic.

  • Conjugate the hapten to the carrier protein using a suitable cross-linking agent.

2. Antibody Production:

  • Immunize animals (e.g., rabbits or mice) with the hapten-carrier protein conjugate to generate polyclonal or monoclonal antibodies against this compound.

  • Screen and select antibodies with high affinity and specificity for this compound.

3. Assay Development and Optimization:

  • Coat a microtiter plate with a capture antibody or a this compound-protein conjugate.

  • Optimize the concentrations of the antibody and the enzyme-labeled secondary antibody or enzyme-labeled this compound.

  • Develop a standard curve using known concentrations of this compound.

  • The assay principle involves competition between the this compound in the sample and a labeled this compound for binding to a limited amount of anti-5-POHSA antibody. The signal is inversely proportional to the concentration of this compound in the sample.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and the analytical processes, the following diagrams have been generated.

G cluster_0 Macrophage oxLDL oxLDL CD36 CD36 oxLDL->CD36 ER_stress ER Stress CD36->ER_stress Foam_Cell Foam Cell Formation CD36->Foam_Cell P_JNK P-JNK ER_stress->P_JNK PPARg PPARγ P_JNK->PPARg PPARg->CD36 CPE 2-(2-phenylethyl)chromone (e.g., this compound) CPE->CD36 Downregulates CPE->ER_stress Inhibits CPE->P_JNK Inhibits CPE->PPARg Inhibits

Caption: Signaling pathway of 2-(2-phenylethyl)chromone-mediated inhibition of foam cell formation.[3]

G cluster_UPLC UPLC-MS/MS Workflow cluster_GC GC-MS Workflow cluster_ELISA Competitive ELISA Workflow A1 Plasma Sample A2 Add Internal Standard A1->A2 A3 Liquid-Liquid Extraction A2->A3 A4 Evaporation A3->A4 A5 Reconstitution A4->A5 A6 UPLC Separation A5->A6 A7 MS/MS Detection A6->A7 B1 Biological Sample B2 Solvent Extraction B1->B2 B3 Evaporation B2->B3 B4 Derivatization B3->B4 B5 GC Separation B4->B5 B6 MS Detection B5->B6 C1 Coat Plate C2 Add Sample/Standard C1->C2 C3 Add Enzyme-Labeled Antigen C2->C3 C4 Incubate (Competition) C3->C4 C5 Wash C4->C5 C6 Add Substrate C5->C6 C7 Measure Signal C6->C7

Caption: Experimental workflows for this compound quantification by UPLC-MS/MS, GC-MS, and ELISA.

Conclusion

The cross-validation of these analytical methods reveals that UPLC-MS/MS stands out as a highly sensitive, specific, and robust method for the quantification of this compound in biological matrices, with a well-established and validated protocol available for structurally related compounds.[1] GC-MS presents a viable alternative, particularly for structural confirmation, but often requires a derivatization step which can add complexity to the sample preparation. While a specific ELISA for this compound is not commercially available, the development of a competitive immunoassay holds the potential for a high-throughput and cost-effective screening tool, although it would require significant initial investment in antibody development and validation. The choice of the most suitable method will ultimately be guided by the specific research question, available resources, and the required analytical performance.

References

A Researcher's Guide to In Vitro Validation of GPR120 Agonists: A Focus on TUG-891

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro effects of G protein-coupled receptor 120 (GPR120) agonists, with a primary focus on the well-characterized compound TUG-891. The information presented is supported by experimental data to aid in the assessment of reproducibility and validation of findings in this therapeutic area.

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic disorders, including type 2 diabetes and obesity, as well as inflammatory diseases.[1][2] Activation of GPR120 by agonist compounds triggers a cascade of intracellular events with potential therapeutic benefits. Validating the in vitro effects of novel GPR120 agonists is a critical step in the drug discovery process, requiring robust and reproducible experimental evidence.

This guide uses TUG-891, a potent and selective GPR120 agonist, as a benchmark for comparison due to its extensive characterization in the scientific literature.[1][3] The data and protocols presented herein are intended to serve as a reference for researchers designing and evaluating their own in vitro studies on GPR120 agonists.

Comparative In Vitro Efficacy of GPR120 Agonists

The following tables summarize the quantitative data on the in vitro potency and efficacy of TUG-891 and other notable GPR120 agonists across various cell-based assays. These assays are fundamental for validating the activity and selectivity of new chemical entities targeting GPR120.

Table 1: Potency (EC50) of GPR120 Agonists in Calcium Mobilization Assays

CompoundCell LineHuman GPR120 EC50 (nM)Mouse GPR120 EC50 (nM)Selectivity over GPR40Reference
TUG-891CHO43.7-High[2]
CHO-hGPR12095120-[4]
Compound 14dCHO-83.2High[2]
AZ13581837CHO-hGPR120120--[4]
Metabolex-36----[5]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Efficacy of GPR120 Agonists in β-Arrestin Recruitment Assays

CompoundCell LineHuman GPR120 pEC50Efficacy (%)Reference
TUG-891-7.36104[4]
AZ13581837U2OS-hGPR120--[4]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates a more potent agonist. Efficacy is the maximal response induced by the compound.

Key Experimental Protocols for In Vitro Validation

Reproducibility of in vitro findings is paramount. The following are detailed methodologies for key experiments frequently cited in the validation of GPR120 agonists.

Calcium Mobilization Assay

This assay is a primary screening method to identify GPR120 agonists, as receptor activation typically leads to an increase in intracellular calcium concentration ([Ca2+]i) via the Gαq signaling pathway.[4]

Methodology:

  • Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing human or mouse GPR120 are cultured in appropriate media.[2]

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.[2]

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hank's Balanced Salt Solution - HBSS) for a specified time at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed with HBSS. The test compounds (GPR120 agonists) at various concentrations are then added to the wells.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured immediately using a fluorescence plate reader.

  • Data Analysis: The fluorescence signal is plotted against the compound concentration to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin proteins to the activated GPR120 receptor, a key event in receptor desensitization and an alternative signaling pathway.[4]

Methodology:

  • Assay Principle: This assay often utilizes technologies like BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer). In a BRET assay, GPR120 is fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin is fused to a fluorescent acceptor (e.g., YFP).

  • Cell Transfection: A suitable cell line (e.g., U2OS) is co-transfected with the GPR120-donor and β-arrestin-acceptor constructs.[4]

  • Cell Plating and Stimulation: Transfected cells are plated in 96-well plates. After incubation, the cells are stimulated with the test GPR120 agonist.

  • Signal Detection: The substrate for the bioluminescent donor is added, and the light emission from both the donor and acceptor is measured at their respective wavelengths.

  • Data Analysis: The ratio of acceptor to donor emission is calculated. An increase in this ratio indicates the recruitment of β-arrestin to the receptor. The BRET ratio is then plotted against the agonist concentration to determine the potency (EC50) and efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by GPR120 agonists and a typical experimental workflow for their in vitro validation.

GPR120_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling GPR120 GPR120 Gq Gαq GPR120->Gq Activates beta_arrestin β-Arrestin GPR120->beta_arrestin Recruits Agonist GPR120 Agonist (e.g., TUG-891) Agonist->GPR120 Binds to PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release ERK ERK Phosphorylation beta_arrestin->ERK

Caption: GPR120 signaling pathways activated by an agonist.

In_Vitro_Validation_Workflow start Hypothesized GPR120 Agonist primary_screen Primary Screening: Calcium Mobilization Assay start->primary_screen secondary_assay Secondary Assays: - β-Arrestin Recruitment - Reporter Gene Assay primary_screen->secondary_assay Active Compounds selectivity_panel Selectivity Profiling: (e.g., vs. GPR40) secondary_assay->selectivity_panel functional_assays Functional Assays: - GLP-1 Secretion - Glucose Uptake - Anti-inflammatory Assays selectivity_panel->functional_assays Selective Compounds validation Validated GPR120 Agonist functional_assays->validation

References

A Comparative Guide to 5-POHSA and Synthetic GPR120 Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the endogenous ligand 5-palmitic acid-hydroxystearic acid (5-POHSA) and various synthetic agonists targeting the G-protein coupled receptor 120 (GPR120). GPR120 has emerged as a significant therapeutic target for metabolic and inflammatory diseases, making a thorough understanding of its agonists crucial for drug development and research. This document outlines quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to offer an objective resource for scientists and researchers.

Quantitative Comparison of GPR120 Agonists

The efficacy of GPR120 agonists is primarily determined by their binding affinity and potency in activating downstream signaling pathways. The half-maximal effective concentration (EC50) is a key metric for this evaluation, with lower values indicating higher potency. The following table summarizes the EC50 values for this compound and a selection of widely studied synthetic GPR120 agonists.

AgonistTypeEC50 for GPR120Cell LineAssay TypeSelectivity over GPR40Reference
This compoundEndogenous Lipid~19 µM (IC50)Not SpecifiedNot SpecifiedAlso an agonist[1]
TUG-891Synthetic~43.7 nMhGPR120 transfected CHO cellsCalcium Flux AssayHigh[2]
GW9508Synthetic~2.2 - 3.4 µMHEK-293 cells expressing GPR120Calcium MobilizationDual agonist[1]
Compound A (Merck)Synthetic~350 nMMurine and Human GPR120 expressing cellsβ-arrestin-2 recruitmentHigh[3][4]
Grifolic AcidNatural ProductPartial AgonistCells expressing GPR120ERK and [Ca2+]i responsesSelective for GPR120

GPR120 Signaling Pathways

Activation of GPR120 initiates two primary signaling cascades: a Gαq/11-mediated pathway that leads to an increase in intracellular calcium and subsequent downstream effects, and a β-arrestin-2-mediated pathway which is primarily associated with the anti-inflammatory effects of GPR120 activation. The ability of an agonist to preferentially activate one pathway over the other is known as biased agonism and is a key area of interest in GPR120-targeted drug discovery.

GPR120_Signaling cluster_0 Gαq/11 Pathway cluster_1 β-arrestin Pathway GPR120 GPR120 Gαq/11 Gαq/11 GPR120->Gαq/11 Agonist PLCβ PLCβ Gαq/11->PLCβ PIP2 PIP2 PLCβ->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ PKC PKC DAG->PKC Downstream Effects 1 GLP-1 Secretion, Insulin Sensitization Ca2+->Downstream Effects 1 PKC->Downstream Effects 1 GPR120_2 GPR120 GRK GRK GPR120_2->GRK Agonist P-GPR120 Phosphorylated GPR120 GRK->P-GPR120 β-arrestin-2 β-arrestin-2 P-GPR120->β-arrestin-2 Internalization Internalization β-arrestin-2->Internalization Downstream Effects 2 Anti-inflammatory Effects β-arrestin-2->Downstream Effects 2

GPR120 Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following GPR120 activation, a hallmark of Gαq/11 pathway engagement.

Calcium_Flux_Workflow Start Start Cell_Culture Culture GPR120-expressing cells (e.g., HEK293) Start->Cell_Culture Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) Cell_Culture->Dye_Loading Incubation Incubate at 37°C Dye_Loading->Incubation Wash Wash cells to remove extracellular dye Incubation->Wash Baseline Measure baseline fluorescence Wash->Baseline Agonist_Addition Add GPR120 agonist Baseline->Agonist_Addition Measurement Record fluorescence changes over time Agonist_Addition->Measurement Analysis Analyze data to determine EC50 values Measurement->Analysis End End Analysis->End

Calcium Flux Assay Workflow

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing GPR120 in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in Hank's Balanced Salt Solution (HBSS).

  • Incubation: Remove the culture medium and add the dye-loading buffer to each well. Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Addition: Prepare serial dilutions of the GPR120 agonists in HBSS.

  • Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the agonist and immediately begin kinetic reading of fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4).

  • Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Plot the dose-response curve to calculate the EC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR120 receptor, a critical step in the anti-inflammatory signaling pathway. The PathHunter® assay is a common method for this measurement.

B_Arrestin_Workflow Start Start Cell_Plating Plate PathHunter GPR120 β-Arrestin cells Start->Cell_Plating Incubation1 Incubate overnight Cell_Plating->Incubation1 Compound_Addition Add GPR120 agonist Incubation1->Compound_Addition Incubation2 Incubate for 90 minutes at 37°C Compound_Addition->Incubation2 Detection_Reagent Add detection reagent Incubation2->Detection_Reagent Incubation3 Incubate for 60 minutes at room temperature Detection_Reagent->Incubation3 Measurement Measure chemiluminescence Incubation3->Measurement Analysis Analyze data to determine EC50 values Measurement->Analysis End End Analysis->End

β-Arrestin Recruitment Assay Workflow

Protocol:

  • Cell Plating: Seed PathHunter® CHO-K1 GPR120 β-Arrestin cells in a 384-well white-walled assay plate.

  • Compound Addition: The following day, add serial dilutions of the GPR120 agonists to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add the PathHunter® detection reagent to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: The signal intensity is proportional to the amount of β-arrestin recruitment. Plot the dose-response curve to calculate the EC50 value.

ERK Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream event of GPR120 activation that can be mediated by both G-protein dependent and independent pathways.

ERK_Phosphorylation_Workflow Start Start Cell_Culture Culture GPR120-expressing cells to confluence Start->Cell_Culture Serum_Starvation Serum starve cells Cell_Culture->Serum_Starvation Agonist_Stimulation Stimulate with GPR120 agonist for a defined time Serum_Starvation->Agonist_Stimulation Cell_Lysis Lyse cells Agonist_Stimulation->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification Western_Blot Perform Western Blotting using antibodies against phospho-ERK and total ERK Protein_Quantification->Western_Blot Detection Detect and quantify band intensities Western_Blot->Detection Analysis Normalize phospho-ERK to total ERK and analyze data Detection->Analysis End End Analysis->End

ERK Phosphorylation Assay Workflow

Protocol:

  • Cell Culture and Starvation: Culture cells expressing GPR120 to near confluence and then serum-starve for 4-12 hours.

  • Agonist Stimulation: Treat cells with various concentrations of GPR120 agonists for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

GLP-1 Secretion Assay

This assay measures the release of Glucagon-Like Peptide-1 (GLP-1) from enteroendocrine cells, a key physiological response to GPR120 activation with therapeutic relevance for type 2 diabetes.

GLP1_Secretion_Workflow Start Start Cell_Culture Culture enteroendocrine cells (e.g., STC-1 or NCI-H716) Start->Cell_Culture Pre_incubation Pre-incubate cells in assay buffer Cell_Culture->Pre_incubation Agonist_Stimulation Stimulate with GPR120 agonist for a defined time Pre_incubation->Agonist_Stimulation Supernatant_Collection Collect the supernatant Agonist_Stimulation->Supernatant_Collection ELISA Measure GLP-1 concentration in the supernatant using an ELISA kit Supernatant_Collection->ELISA Analysis Analyze data to determine the fold-increase in GLP-1 secretion ELISA->Analysis End End Analysis->End

GLP-1 Secretion Assay Workflow

Protocol:

  • Cell Culture: Culture a suitable enteroendocrine cell line (e.g., murine STC-1 or human NCI-H716) in appropriate media.

  • Pre-incubation: Wash the cells and pre-incubate them in an assay buffer (e.g., HBSS with 0.1% BSA and a DPP-4 inhibitor) for 30 minutes at 37°C.[5]

  • Agonist Stimulation: Replace the pre-incubation buffer with a fresh buffer containing various concentrations of the GPR120 agonists and incubate for a specified time (e.g., 2 hours) at 37°C.[5]

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the fold increase in GLP-1 secretion compared to the vehicle control.

Conclusion

The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating GPR120. While synthetic agonists like TUG-891 demonstrate significantly higher potency than the endogenous lipid this compound, the physiological relevance and potential for biased agonism of endogenous ligands warrant continued investigation. The choice of agonist will ultimately depend on the specific research question, with synthetic agonists being powerful tools for elucidating GPR120 function and screening for novel therapeutics, while endogenous ligands provide insights into the physiological regulation of this important receptor. The provided experimental workflows and diagrams aim to facilitate the design and execution of robust and reproducible studies in this exciting field.

References

The Clinical Relevance of 5-POHSA: A Comparative Guide to FAHFAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-diabetic and anti-inflammatory properties.[1][2][3] Since their discovery, numerous FAHFA families and their regioisomers have been identified, each with distinct biological activities.[4] This guide provides a comparative analysis of the clinical relevance of 5-palmitoleoyl-oxy-hydroxy stearic acid (5-POHSA) in relation to other well-characterized FAHFAs, such as palmitic acid esters of hydroxy stearic acids (PAHSAs). Due to the limited direct experimental data on this compound, this guide will draw comparisons from data on its regioisomers and other FAHFA families to contextualize its potential therapeutic applications.

Comparative Biological Activities of FAHFAs

The biological effects of FAHFAs are highly dependent on their specific structure, including the constituent fatty acid and hydroxy fatty acid, and the position of the ester bond.[4] While 5- and 9-PAHSA are the most extensively studied isomers, research on other FAHFAs, including POHSAs, is expanding our understanding of their structure-activity relationships.

Anti-Inflammatory Effects

FAHFAs are recognized for their potent anti-inflammatory properties.[3][5] For instance, 9-PAHSA has been shown to inhibit the production of pro-inflammatory cytokines in macrophages.[5] Comparative studies between 5-PAHSA and 9-PAHSA have indicated that 9-PAHSA may have a stronger anti-inflammatory effect in certain contexts, such as the reduction of LPS-induced CXCL10 secretion.[6]

Studies on POHSA isomers, which are structurally more similar to this compound, have also demonstrated anti-inflammatory activity. Specifically, 9-POHSA and 9-OAHSA have been shown to suppress LPS-stimulated IL-1β and IL-6 gene expression in RAW 264.7 macrophage cells.[5] This suggests that this compound may also possess anti-inflammatory capabilities, although direct comparative studies are needed to determine its potency relative to other FAHFAs.

Metabolic Regulation: Insulin (B600854) Sensitivity and Glucose Homeostasis

A key area of interest in FAHFA research is their role in metabolic regulation. Administration of 5- or 9-PAHSA has been shown to improve glucose tolerance and enhance insulin sensitivity in mouse models.[1][4] However, it is important to note that some studies have reported no significant metabolic benefits, highlighting the critical influence of experimental conditions and methodologies.[6][7][8]

Data on POHSA isomers indicates a differential effect on glucose-stimulated insulin secretion (GSIS). While 10-, 12-, and 13-POHSA have been found to increase GSIS, 5- and 9-POHSA did not show this effect.[4] This suggests that the position of the ester bond on the hydroxy stearic acid backbone is a critical determinant of bioactivity. The clinical relevance of this compound in glucose homeostasis will, therefore, depend on its specific effects on insulin secretion and sensitivity, which requires further investigation.

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing the biological activities of various FAHFA isomers.

Table 1: Comparative Anti-Inflammatory Effects of FAHFAs

FAHFA IsomerAssayModel SystemKey FindingsReference
9-PAHSA Cytokine Expression (IL-1β, IL-6)RAW 264.7 MacrophagesSuppressed LPS-stimulated gene expression.[5]
5-PAHSA Chemokine Secretion (CXCL10)Human MIMIC® PTE modelLess potent than 9-PAHSA in reducing LPS-induced secretion.[6]
9-PAHSA Chemokine Secretion (CXCL10)Human MIMIC® PTE modelMore potent than 5-PAHSA in reducing LPS-induced secretion.[6]
9-POHSA Cytokine Expression (IL-1β, IL-6)RAW 264.7 MacrophagesSuppressed LPS-stimulated gene expression.[5]
9-OAHSA Cytokine Expression (IL-1β, IL-6)RAW 264.7 MacrophagesSuppressed LPS-stimulated gene expression.[5]

Table 2: Comparative Metabolic Effects of FAHFAs

FAHFA IsomerAssayModel SystemKey FindingsReference
5-PAHSA Glucose ToleranceMiceImproved glucose tolerance.[1][4]
9-PAHSA Glucose ToleranceMiceImproved glucose tolerance.[1][4]
This compound Glucose-Stimulated Insulin Secretion (GSIS)Clonal Beta CellsDid not augment GSIS.[4]
9-POHSA Glucose-Stimulated Insulin Secretion (GSIS)Clonal Beta CellsDid not augment GSIS.[4]
10-POHSA Glucose-Stimulated Insulin Secretion (GSIS)Clonal Beta CellsIncreased GSIS by 29-34%.[4]
12-POHSA Glucose-Stimulated Insulin Secretion (GSIS)Clonal Beta CellsIncreased GSIS by 29-34%.[4]
13-POHSA Glucose-Stimulated Insulin Secretion (GSIS)Clonal Beta CellsIncreased GSIS by 29-34%.[4]
5-PAHSA Insulin-Stimulated Glucose Uptake3T3-L1 AdipocytesPotentiated insulin-stimulated glucose uptake.[4]
9-PAHSA Insulin-Stimulated Glucose Uptake3T3-L1 AdipocytesPotentiated insulin-stimulated glucose uptake.[4]

Signaling Pathways

The biological effects of many FAHFAs are mediated through the activation of G protein-coupled receptors (GPCRs), particularly GPR120.[9] Activation of GPR120 can initiate downstream signaling cascades that regulate both inflammatory and metabolic pathways.

FAHFA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAHFA FAHFA (e.g., this compound) GPR120 GPR120 FAHFA->GPR120 Binds to G_alpha_q11 Gαq/11 GPR120->G_alpha_q11 Activates Beta_Arrestin2 β-Arrestin 2 GPR120->Beta_Arrestin2 Recruits PLC PLC G_alpha_q11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC Metabolic_genes Metabolic Gene Expression Ca_release->Metabolic_genes Regulates PKC->Metabolic_genes Regulates TAB1 TAB1 Beta_Arrestin2->TAB1 Sequesters TAK1 TAK1 TAB1->TAK1 Cannot activate NFkB_inhibition Inhibition of NF-κB Pathway TAK1->NFkB_inhibition Leads to

Caption: FAHFA signaling through GPR120.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are summaries of key experimental protocols used in FAHFA research.

Macrophage Anti-Inflammatory Assay

This assay assesses the ability of FAHFAs to suppress the inflammatory response in macrophages.

Workflow:

Anti_Inflammatory_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis c1 Seed RAW 264.7 macrophages c2 Incubate overnight c1->c2 t1 Treat with LPS and FAHFA (e.g., this compound) c2->t1 t2 Incubate for 24 hours t1->t2 a1 Collect supernatant t2->a1 a3 Assess cell viability (MTT assay) t2->a3 a2 Measure cytokine levels (ELISA) (e.g., IL-6, TNF-α) a1->a2 Glucose_Uptake_Workflow cluster_0 Cell Differentiation & Starvation cluster_1 Treatment cluster_2 Glucose Uptake Measurement d1 Differentiate 3T3-L1 preadipocytes into mature adipocytes d2 Serum starve cells d1->d2 t1 Pre-incubate with FAHFA d2->t1 t2 Stimulate with submaximal concentration of insulin t1->t2 g1 Add radiolabeled 2-deoxyglucose t2->g1 g2 Incubate to allow uptake g1->g2 g3 Lyse cells and measure intracellular radioactivity g2->g3 GSIS_Workflow cluster_0 Islet Preparation cluster_1 Stimulation cluster_2 Analysis p1 Isolate pancreatic islets or use clonal beta-cell line p2 Pre-incubate in low glucose buffer p1->p2 s1 Incubate with low glucose +/- FAHFA p2->s1 s2 Incubate with high glucose +/- FAHFA s1->s2 a1 Collect supernatant from each condition s1->a1 Basal s2->a1 Stimulated a2 Measure insulin concentration (ELISA) a1->a2

References

A Head-to-Head Comparison of FAHFA Families' Effects on Metabolic and Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating notable anti-diabetic and anti-inflammatory properties.[1] Discovered relatively recently, this diverse lipid family is the subject of intense research to delineate the specific effects of different FAHFA families and their isomers. This guide provides a head-to-head comparison of the biological effects of four prominent FAHFA families: Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs), Palmitoleic Acid Esters of Hydroxy Stearic Acids (POHSAs), Oleic Acid Esters of Hydroxy Stearic Acids (OAHSAs), and Stearic Acid Esters of Hydroxy Stearic Acids (SAHSAs). The information herein is supported by experimental data to aid researchers in navigating the nuanced landscape of FAHFA biology.

Comparative Analysis of Biological Effects

The biological activities of FAHFAs are remarkably specific, varying significantly between different families and even between positional isomers within the same family. These differences underscore the importance of studying individual FAHFA species. The primary therapeutic effects of these lipids are centered on the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS), enhancement of insulin-stimulated glucose uptake, and attenuation of inflammatory responses.

Glucose-Stimulated Insulin Secretion (GSIS)

Many FAHFA isomers have been shown to potentiate GSIS from pancreatic β-cells, a key mechanism in their anti-diabetic effects. However, the extent of this potentiation varies significantly across different families and isomers.

FAHFA FamilyIsomerPotentiation of GSIS in MIN6 Cells (20 µM FAHFA, 20 mM Glucose)Potentiation of GSIS in Human Islets (20 µM FAHFA, 20 mM Glucose)
PAHSA 5-PAHSANo significant effect-
9-PAHSAPotentiated Potentiated
12-PAHSANo significant effectNo significant effect
13-PAHSAPotentiated -
POHSA 9-POHSANo significant effectNo significant effect
10-POHSAPotentiated Potentiated
12-POHSAPotentiated -
13-POHSAPotentiated -
OAHSA 5-OAHSAPotentiated Potentiated
9-OAHSAPotentiated -
12-OAHSAPotentiated Potentiated
13-OAHSAPotentiated -
SAHSA 5-SAHSANo significant effectPotentiated
9-SAHSAPotentiated Potentiated
12-SAHSAPotentiated -
13-SAHSAPotentiated Potentiated

Data summarized from Jedrychowski et al., 2021.

Insulin-Stimulated Glucose Uptake in Adipocytes

Certain FAHFA isomers enhance insulin sensitivity by augmenting glucose uptake in adipocytes. This effect appears to be more restricted to specific isomers compared to the broader effect on GSIS.

FAHFA FamilyIsomerEffect on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes (20 µM FAHFA)
PAHSA 5-PAHSAPotentiated
9-PAHSAPotentiated
10-PAHSANo significant effect
12-PAHSANo significant effect
13-PAHSANo significant effect
POHSA 5-POHSANo significant effect
9-POHSAPotentiated
10-POHSANo significant effect
12-POHSANo significant effect
13-POHSANo significant effect
OAHSA 5-OAHSAPotentiated
9-OAHSANo significant effect
10-OAHSANo significant effect
12-OAHSANo significant effect
13-OAHSANo significant effect
SAHSA 5-SAHSAPotentiated
9-SAHSANo significant effect
10-SAHSANo significant effect
12-SAHSANo significant effect
13-SAHSANo significant effect

Data summarized from Jedrychowski et al., 2021.

Anti-inflammatory Effects

A hallmark of many FAHFAs is their ability to suppress inflammatory responses. This is often assessed by their capacity to reduce the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), from immune cells stimulated with lipopolysaccharide (LPS).

FAHFA FamilyIsomerAttenuation of LPS-induced IL-6 Secretion in Bone Marrow-Derived Macrophages (BMDMs)
PAHSA 5-PAHSAAttenuated
9-PAHSAAttenuated
10-PAHSANo significant effect
12-PAHSAAttenuated
13-PAHSANo significant effect
POHSA This compoundAttenuated
9-POHSAAttenuated
10-POHSAAttenuated
12-POHSANo significant effect
13-POHSANo significant effect
OAHSA 5-OAHSAAttenuated
9-OAHSAAttenuated
10-OAHSANo significant effect
12-OAHSAAttenuated
13-OAHSANo significant effect
SAHSA 5-SAHSAAttenuated
9-SAHSAAttenuated
10-SAHSANo significant effect
12-SAHSAAttenuated
13-SAHSANo significant effect

Data summarized from Jedrychowski et al., 2021.

Signaling Pathways and Mechanisms of Action

The biological effects of FAHFAs are mediated through their interaction with specific G protein-coupled receptors (GPCRs), primarily GPR40 (also known as FFA1) and GPR120 (also known as FFA4).[2] Activation of these receptors initiates downstream signaling cascades that lead to the observed metabolic and anti-inflammatory effects.

FAHFA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FAHFA FAHFA GPR40 GPR40 FAHFA->GPR40 Binds GPR120 GPR120 FAHFA->GPR120 Binds PLC PLC Activation GPR40->PLC GPR120->PLC Beta_Arrestin β-Arrestin Recruitment GPR120->Beta_Arrestin IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC [Ca2+]i & PKC ↑ IP3_DAG->Ca_PKC GSIS ↑ GSIS Ca_PKC->GSIS Glucose_Uptake ↑ Glucose Uptake Ca_PKC->Glucose_Uptake Anti_Inflammatory Anti-inflammatory Effects Beta_Arrestin->Anti_Inflammatory

Caption: FAHFA Signaling Pathways.

GPR40 Activation

Many, but not all, FAHFA isomers from the PAHSA, POHSA, OAHSA, and SAHSA families activate GPR40.[1] This activation is crucial for the potentiation of GSIS. It is important to note that the individual fatty acid and hydroxy fatty acid components of FAHFAs do not activate GPR40, indicating that the intact ester structure is required for receptor activation.[1] While direct comparative EC50 values are not extensively available across all families, studies show differential activation levels at given concentrations, suggesting varying potencies.

GPR120 Activation

GPR120 is another key receptor for FAHFAs, particularly mediating their anti-inflammatory effects through a β-arrestin-dependent pathway.[2] It is also involved in stimulating GLP-1 secretion and enhancing insulin-stimulated glucose uptake in adipocytes. The comparative activation of GPR120 by different FAHFA families is an active area of research.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of FAHFA activities. Below are summaries of key experimental methodologies.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a compound to enhance insulin secretion from pancreatic β-cells in response to glucose.

GSIS_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Cells Isolate Pancreatic Islets or Culture β-cell line (e.g., MIN6) Preincubation Pre-incubate cells with low glucose (e.g., 2.8 mM) Isolate_Cells->Preincubation FAHFA_Treatment Incubate with FAHFA or Vehicle in low and high glucose (e.g., 2.8 mM and 16.7 mM) Preincubation->FAHFA_Treatment Collect_Supernatant Collect Supernatant FAHFA_Treatment->Collect_Supernatant Measure_Insulin Measure Insulin Concentration (e.g., ELISA) Collect_Supernatant->Measure_Insulin Normalize Normalize to cell protein/DNA content Measure_Insulin->Normalize

Caption: GSIS Experimental Workflow.

Detailed Methodology:

  • Cell Culture: Pancreatic β-cell lines (e.g., MIN6) are cultured under standard conditions. For primary cells, islets are isolated from mice or human donors.

  • Pre-incubation: Cells are washed and pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with fresh KRBH containing low (2.8 mM) or high (16.7 mM) glucose, with or without the FAHFA of interest (typically at 10-50 µM). Cells are incubated for a defined period (e.g., 1 hour).

  • Sample Collection: The supernatant is collected to measure secreted insulin. The cells are lysed to measure total insulin content or total protein/DNA for normalization.

  • Quantification: Insulin concentrations in the supernatant and cell lysate are determined using an enzyme-linked immunosorbent assay (ELISA).

Adipocyte Glucose Uptake Assay

This assay quantifies the effect of FAHFAs on the rate of glucose transport into adipocytes, a measure of insulin sensitivity.

Glucose_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Differentiate_Adipocytes Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes Serum_Starve Serum-starve mature adipocytes Differentiate_Adipocytes->Serum_Starve FAHFA_Incubation Incubate with FAHFA or Vehicle Serum_Starve->FAHFA_Incubation Insulin_Stimulation Stimulate with Insulin (or basal control) FAHFA_Incubation->Insulin_Stimulation Add_Radiolabeled_Glucose Add radiolabeled glucose (e.g., [3H]-2-deoxyglucose) Insulin_Stimulation->Add_Radiolabeled_Glucose Lyse_Cells Lyse cells and measure radioactivity (Scintillation Counting) Add_Radiolabeled_Glucose->Lyse_Cells Normalize Normalize to protein concentration Lyse_Cells->Normalize

Caption: Glucose Uptake Workflow.

Detailed Methodology:

  • Cell Differentiation: Pre-adipocyte cell lines like 3T3-L1 are differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Pre-treatment and Starvation: Differentiated adipocytes are serum-starved for several hours and then pre-treated with the FAHFA of interest (typically 10-50 µM) or vehicle for a specified duration (e.g., 18-24 hours).

  • Insulin Stimulation: Cells are washed and incubated in a buffer with or without insulin for a short period (e.g., 30 minutes) to stimulate glucose uptake.

  • Glucose Uptake Measurement: Radiolabeled 2-deoxy-D-glucose (e.g., [3H]-2-DOG) is added for a brief period (e.g., 5-10 minutes). The uptake is stopped by washing with ice-cold buffer.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The results are normalized to the total protein content of the cell lysate.

Macrophage Anti-inflammatory Assay

This assay evaluates the ability of FAHFAs to suppress the production of pro-inflammatory cytokines in macrophages activated by an inflammatory stimulus like LPS.

Anti_Inflammatory_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Macrophages Isolate bone marrow-derived macrophages (BMDMs) or culture macrophage cell line (e.g., RAW 264.7) Pretreat_FAHFA Pre-treat cells with FAHFA or Vehicle Isolate_Macrophages->Pretreat_FAHFA Stimulate_LPS Stimulate with LPS Pretreat_FAHFA->Stimulate_LPS Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant Analyze_Gene_Expression Optional: Analyze gene expression of cytokines by qPCR Stimulate_LPS->Analyze_Gene_Expression Measure_Cytokines Measure cytokine levels (e.g., IL-6, TNF-α) by ELISA or CBA Collect_Supernatant->Measure_Cytokines

Caption: Anti-inflammatory Assay Workflow.

Detailed Methodology:

  • Macrophage Culture: Primary bone marrow-derived macrophages (BMDMs) are differentiated from bone marrow precursor cells, or a macrophage cell line such as RAW 264.7 is used.

  • Pre-treatment: Macrophages are pre-treated with the FAHFA of interest (typically 10-50 µM) or vehicle for a short period (e.g., 1 hour).

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/mL) for a duration of 4-24 hours to induce an inflammatory response.

  • Sample Collection: The cell culture supernatant is collected for cytokine measurement. Cells can be lysed to extract RNA for gene expression analysis.

  • Quantification: The concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant are quantified using ELISA or a cytometric bead array (CBA). Changes in cytokine gene expression can be measured by quantitative real-time PCR (qPCR).

Conclusion

The comparative analysis of different FAHFA families reveals a complex and highly specific landscape of biological activity. While many FAHFAs exhibit beneficial metabolic and anti-inflammatory effects, the potency and specific actions are dependent on the fatty acid and hydroxy fatty acid composition, as well as the position of the ester bond. PAHSAs, POHSAs, OAHSAs, and SAHSAs all contain isomers with potent anti-diabetic and anti-inflammatory properties, but no single family or isomer is universally superior across all biological endpoints. This detailed comparison, along with the provided experimental frameworks, should serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of these fascinating lipid molecules and to develop novel treatments for metabolic and inflammatory diseases.

References

Validating the Therapeutic Potential of 5-POHSA in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the therapeutic potential of 5-POHSA, a novel synthetic agonist of G protein-coupled receptor 120 (GPR120), in preclinical models of metabolic and inflammatory diseases. By objectively comparing its potential performance with existing alternatives and providing detailed experimental methodologies, this document aims to equip researchers with the necessary tools to evaluate its efficacy and mechanism of action.

Introduction to this compound and its Target: GPR120

This compound is a novel small molecule designed to selectively activate GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 has emerged as a promising therapeutic target for a range of metabolic and inflammatory conditions due to its role in mediating the beneficial effects of omega-3 fatty acids.[1][2][3] Activation of GPR120 is associated with potent anti-inflammatory and insulin-sensitizing effects, making it an attractive pathway for the development of new treatments for type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[3][4]

Mechanism of Action: GPR120 Signaling Pathways

GPR120 activation by ligands such as this compound initiates a cascade of intracellular signaling events that contribute to its therapeutic effects. The two primary signaling pathways are:

  • Gαq/11-mediated pathway: This pathway is primarily associated with metabolic effects.[5] Upon ligand binding, GPR120 couples with the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to enhanced glucose uptake, for example, by promoting the translocation of GLUT4 to the plasma membrane in adipocytes.[4]

  • β-arrestin 2-mediated pathway: This pathway is central to the anti-inflammatory effects of GPR120 activation.[3][5] Following agonist binding, β-arrestin 2 is recruited to the receptor. The GPR120/β-arrestin 2 complex can then interact with and inhibit key inflammatory signaling molecules like TAK1-binding protein 1 (TAB1), thereby suppressing the activation of pro-inflammatory pathways such as NF-κB and JNK.[2] This leads to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.

GPR120_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPR120 GPR120 Gaq11 Gαq/11 GPR120->Gaq11 activates beta_arrestin β-arrestin 2 GPR120->beta_arrestin recruits ligand This compound ligand->GPR120 binds PLC PLC Gaq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release GLUT4 GLUT4 Translocation Ca_release->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake TAB1 TAB1 beta_arrestin->TAB1 inhibits NFkB_JNK NF-κB / JNK Activation TAB1->NFkB_JNK Anti_inflammation Anti-inflammatory Effects TAB1->Anti_inflammation leads to Inflammation Inflammation NFkB_JNK->Inflammation

Figure 1: GPR120 Signaling Pathways

Comparative Efficacy in Preclinical Models

The therapeutic potential of this compound should be evaluated in established preclinical models of metabolic disease.[6][7][8][9][10] A common and relevant model is the diet-induced obesity (DIO) mouse model, which mimics many features of human metabolic syndrome.

Table 1: Comparative Efficacy of GPR120 Agonists in a DIO Mouse Model

ParameterVehicle ControlThis compound (projected)Alternative GPR120 Agonist (e.g., GW9508)
Body Weight Change (%) +15%-5%-4%
Fasting Blood Glucose (mg/dL) 180120125
Plasma Insulin (B600854) (ng/mL) 2.51.01.2
HOMA-IR (Insulin Resistance) 1033.5
Liver Triglycerides (mg/g) 502022
Adipose Tissue Macrophage Infiltration (%) 401518
Plasma TNF-α (pg/mL) 1505060

Note: Data for the alternative GPR120 agonist is representative of published findings for similar compounds. The data for this compound is projected and needs to be confirmed through experimentation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments in the preclinical evaluation of this compound.

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Strain: C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity.

  • Diet: Mice are fed a high-fat diet (HFD), typically with 45% or 60% of calories from fat, for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.

  • Treatment: Following the induction of obesity, mice are randomly assigned to treatment groups: Vehicle control, this compound (at various doses), and a comparator GPR120 agonist. Treatment is typically administered daily via oral gavage for 4-8 weeks.

  • Monitoring: Body weight and food intake are monitored regularly.

  • Metabolic Assessments: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis and insulin sensitivity.

  • Terminal Sample Collection: At the end of the study, blood, liver, and adipose tissue are collected for biochemical and histological analysis.

In Vitro Assessment of Anti-inflammatory Activity
  • Cell Line: RAW 264.7 macrophage cell line is a suitable in vitro model.

  • Stimulation: Cells are pre-treated with this compound or a vehicle control for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • Analysis:

    • Cytokine Secretion: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using ELISA.

    • Gene Expression: RNA is extracted from the cells, and the expression of inflammatory genes is quantified by RT-qPCR.

    • Signaling Pathway Analysis: Protein lysates are analyzed by Western blot to assess the phosphorylation status of key signaling molecules in the NF-κB and JNK pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical validation of this compound.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis & Interpretation receptor_binding Receptor Binding & Activation Assays cell_signaling Cell-based Signaling Assays receptor_binding->cell_signaling anti_inflammatory Anti-inflammatory Activity cell_signaling->anti_inflammatory model_induction Induce Disease Model (e.g., DIO) anti_inflammatory->model_induction Promising results lead to treatment_phase Treatment with this compound model_induction->treatment_phase metabolic_phenotyping Metabolic Phenotyping (GTT, ITT) treatment_phase->metabolic_phenotyping tissue_analysis Terminal Tissue & Blood Analysis metabolic_phenotyping->tissue_analysis statistical_analysis Statistical Analysis tissue_analysis->statistical_analysis comparison Comparison with Alternatives statistical_analysis->comparison conclusion Conclusion on Therapeutic Potential comparison->conclusion

Figure 2: Preclinical Validation Workflow

Conclusion

The preclinical validation of this compound requires a systematic approach involving both in vitro and in vivo studies. By leveraging established disease models and comprehensively characterizing its effects on metabolic and inflammatory parameters, researchers can build a robust data package to support its therapeutic potential. This guide provides a foundational framework for these investigations, emphasizing objective comparison and detailed experimental protocols to ensure the generation of high-quality, reproducible data essential for advancing novel drug candidates toward clinical development.

References

A Comparative Study of 5-POHSA: Unveiling Species-Specific Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the effects of 5-hydroxypalmitoleoyl-stearic acid (5-POHSA), a recently discovered bioactive lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). This document summarizes the current understanding of this compound's effects in different species, with a focus on its potential therapeutic applications in metabolic and inflammatory diseases.

Introduction to this compound

This compound is an endogenous lipid identified as having potential anti-diabetic and anti-inflammatory properties.[1] Structurally, it consists of palmitoleic acid esterified to the 5th carbon of hydroxy stearic acid.[1] The discovery that levels of this compound and other FAHFAs are significantly elevated in the serum of glucose-tolerant mice has spurred research into their physiological roles and therapeutic potential.[1] This guide aims to consolidate the existing experimental data on this compound and related FAHFAs, highlighting species-specific differences and providing detailed experimental methodologies to aid future research.

Comparative Effects of this compound and other FAHFAs

The biological effects of this compound and other FAHFAs have been primarily investigated in mice and humans, with limited data available for other species such as rats.

Effects on Glucose Metabolism

In Mice:

Studies in mice have demonstrated that administration of a mixture of FAHFAs, including isomers of palmitic acid hydroxy stearic acids (PAHSAs), which are closely related to this compound, leads to a reduction in ambient blood glucose levels and an improvement in glucose tolerance.[2] This effect is, at least in part, mediated by the stimulation of glucagon-like peptide-1 (GLP-1) and insulin (B600854) secretion.[2] Specifically, in AG4OX mice, which overexpress the Glut4 glucose transporter in adipose tissue, there is a 16- to 18-fold elevation in FAHFA levels, which is associated with enhanced glucose tolerance despite obesity.[2] In vitro studies using mouse pancreatic islets have shown that various FAHFAs, including this compound, potentiate glucose-stimulated insulin secretion (GSIS).[1] Furthermore, 5- and 9-PAHSA isomers have been shown to enhance insulin-stimulated glucose uptake in 3T3-L1 mouse adipocytes.[1] The beneficial metabolic effects of PAHSAs in diet-induced obese mice have also been linked to the gut microbiota.[3][4]

In Humans:

Correlational studies in humans have revealed that levels of FAHFAs are lower in the adipose tissue and serum of insulin-resistant individuals compared to insulin-sensitive controls, suggesting a potential role for these lipids in human metabolic health.[2] However, another study found no significant difference in the levels of various FAHFAs between obese diabetic and obese non-diabetic patients.[5] FAHFA concentrations in humans have been associated with diet, Body Mass Index (BMI), and age.[5] In vitro experiments using human islets have demonstrated that several FAHFA isomers can potentiate GSIS.[1]

In Rats:

There is a notable lack of direct experimental data on the effects of this compound or other FAHFAs on glucose metabolism in rat models. While some studies have compared the general fatty acid composition in the liver and muscle tissues of rats and mice, providing a baseline for metabolic differences, specific studies on FAHFA administration in rats are scarce.[3][4]

Anti-inflammatory Effects

In Mice:

FAHFAs have demonstrated significant anti-inflammatory properties in murine models. They have been shown to reduce adipose tissue inflammation in mice.[2] In vitro, FAHFAs, including this compound, attenuate the expression and secretion of lipopolysaccharide (LPS)-induced chemokines and cytokines in immune cells.[1]

In Humans:

While direct in vivo anti-inflammatory studies of this compound in humans are not yet available, the lower levels of FAHFAs in conditions associated with chronic low-grade inflammation, such as insulin resistance, suggest a potential anti-inflammatory role.[2]

In Rats:

Similar to the metabolic effects, there is a lack of specific data on the anti-inflammatory effects of this compound in rat models.

Data Presentation

Table 1: Comparative Effects of this compound and other FAHFAs on Glucose Metabolism

SpeciesModelEffect of FAHFA AdministrationKey FindingsCitations
Mouse AG4OX (Glut4 overexpressing)Endogenous levels elevated16-18 fold increase in FAHFAs, improved glucose tolerance.[2]
Wild-typeImproved glucose tolerance, lower blood glucose.Stimulates GLP-1 and insulin secretion.[2]
Diet-induced obeseImproved insulin sensitivity (PAHSAs).Effects are dependent on the gut microbiota.[3][4]
In vitro (pancreatic islets)Potentiated glucose-stimulated insulin secretion.This compound is effective.[1]
In vitro (3T3-L1 adipocytes)Enhanced insulin-stimulated glucose uptake.5- and 9-PAHSA isomers are effective.[1]
Human Insulin-resistant individualsLower endogenous levels of FAHFAs.Correlational data.[2]
Obese diabetic vs. non-diabeticNo significant difference in FAHFA levels.[5]
In vitro (pancreatic islets)Potentiated glucose-stimulated insulin secretion.Various FAHFA isomers are effective.[1]
Rat -Data not available.--

Table 2: Comparative Anti-inflammatory Effects of this compound and other FAHFAs

SpeciesModelEffect of FAHFA AdministrationKey FindingsCitations
Mouse In vivoReduced adipose tissue inflammation.[2]
In vitro (immune cells)Attenuated LPS-induced cytokine/chemokine expression.This compound is effective.[1]
Human Insulin-resistant individualsLower endogenous levels of FAHFAs.Correlational data suggesting an anti-inflammatory role.[2]
Rat -Data not available.--

Mechanism of Action: The GPR120 Signaling Pathway

A key mechanism through which FAHFAs exert their effects is by signaling through the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[2][6]

  • Metabolic Effects: In adipocytes, the activation of GPR120 by FAHFAs enhances insulin-stimulated glucose uptake.[2] This signaling cascade is thought to involve Gαq/11 proteins.[7]

  • Anti-inflammatory Effects: The anti-inflammatory actions of GPR120 are mediated through a distinct pathway involving β-arrestin 2.[8] Upon ligand binding, GPR120 is internalized and the GPR120-β-arrestin 2 complex interacts with TAB1, which inhibits the downstream pro-inflammatory cascades activated by TLR4 and TNF-α.[9]

Mandatory Visualization

GPR120_Signaling_Pathway cluster_membrane Plasma Membrane cluster_metabolic Metabolic Pathway cluster_inflammatory Anti-inflammatory Pathway GPR120 GPR120 Gaq11 Gαq/11 GPR120->Gaq11 beta_arrestin β-arrestin 2 GPR120->beta_arrestin FAHFA This compound (FAHFA) FAHFA->GPR120 Binds PLC PLC Gaq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Glucose_Uptake Enhanced Glucose Uptake Ca_release->Glucose_Uptake Internalization Internalization beta_arrestin->Internalization TAB1 TAB1 Internalization->TAB1 sequesters TAK1 TAK1 TAB1->TAK1 NFkB_JNK NF-κB / JNK Activation TAK1->NFkB_JNK Inflammation Inflammation NFkB_JNK->Inflammation Inhibition->TAK1 Inhibits

Caption: GPR120 signaling pathways for metabolic and anti-inflammatory effects.

Experimental_Workflow cluster_animal_studies Animal Studies (Mouse/Rat) cluster_in_vitro_studies In Vitro Studies (Mouse/Human Cells) Animal_Model Select Animal Model (e.g., Wild-type, Diet-induced Obese) Acclimatization Acclimatization Period Animal_Model->Acclimatization Gavage Oral Gavage of this compound or Vehicle Control Acclimatization->Gavage GTT_ITT Glucose/Insulin Tolerance Tests Gavage->GTT_ITT Blood_Collection Blood Sample Collection Gavage->Blood_Collection GTT_ITT->Blood_Collection Tissue_Harvesting Tissue Harvesting (Adipose, Liver, Pancreas) Blood_Collection->Tissue_Harvesting Analysis_Animal Biochemical & Molecular Analysis Tissue_Harvesting->Analysis_Animal Cell_Culture Cell Culture (Adipocytes, Macrophages, Pancreatic Islets) Treatment Treatment with this compound or Vehicle Control Cell_Culture->Treatment Glucose_Uptake_Assay Glucose Uptake Assay Treatment->Glucose_Uptake_Assay Insulin_Secretion_Assay Insulin Secretion Assay Treatment->Insulin_Secretion_Assay Cytokine_Assay Cytokine Measurement (ELISA) Treatment->Cytokine_Assay Analysis_In_Vitro Data Analysis Glucose_Uptake_Assay->Analysis_In_Vitro Insulin_Secretion_Assay->Analysis_In_Vitro Cytokine_Assay->Analysis_In_Vitro

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Quantification of this compound in Biological Samples (LC-MS/MS)

This protocol describes the extraction and analysis of FAHFAs from plasma or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][10]

Materials:

  • Tissue or plasma sample

  • Internal standard (e.g., ¹³C₁₆-9-PAHSA)

  • Chloroform, Methanol, Acetonitrile (B52724) (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Homogenize tissue samples or use plasma directly. Add a known amount of the internal standard to each sample.

  • Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol solvent system.

  • Solid Phase Extraction (SPE): Enrich the FAHFA fraction from the total lipid extract using SPE cartridges.

  • LC-MS/MS Analysis:

    • Reconstitute the dried, enriched FAHFA fraction in an appropriate solvent.

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with solvents such as acetonitrile and water with formic acid.

    • Detect and quantify this compound and other FAHFAs using multiple reaction monitoring (MRM) mode.

In Vivo Administration of this compound via Oral Gavage in Mice

This protocol outlines the procedure for administering this compound to mice via oral gavage.[7][11][12]

Materials:

  • This compound solution in a suitable vehicle (e.g., corn oil)

  • Gavage needles (appropriate size for the mouse)

  • Syringes

Procedure:

  • Animal Handling: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Carefully insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.

  • Substance Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.

  • Post-Administration Monitoring: After administration, gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

In Vitro Macrophage Anti-inflammatory Assay

This protocol is for assessing the anti-inflammatory effects of this compound on a macrophage cell line (e.g., RAW 264.7).[13][14]

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound solution

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include control wells with no treatment, this compound alone, and LPS alone.

  • Incubation: Incubate the cells for a suitable time (e.g., 18-24 hours).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines using ELISA kits.

  • Data Analysis: Compare the cytokine levels in the this compound treated groups to the LPS-only control to determine the anti-inflammatory effect.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Pancreatic Islets

This protocol details the measurement of insulin secretion from isolated pancreatic islets in response to glucose and this compound.[15][16][17]

Materials:

  • Isolated pancreatic islets (from mouse or human)

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

  • This compound solution

  • Insulin ELISA kit

Procedure:

  • Islet Pre-incubation: Pre-incubate the isolated islets in a low-glucose KRB buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

  • Treatment and Stimulation: Incubate batches of islets in KRB buffer containing either low glucose or high glucose (e.g., 16.7 mM) with or without different concentrations of this compound.

  • Supernatant Collection: After the incubation period (e.g., 1 hour), collect the supernatant from each group.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Data Analysis: Normalize the insulin secretion to the islet number or protein content and compare the effects of this compound in low and high glucose conditions.

Conclusion

This compound and the broader class of FAHFAs represent a promising area of research for the development of novel therapeutics for metabolic and inflammatory diseases. Current evidence, primarily from mouse models and human correlational studies, highlights their beneficial effects on glucose homeostasis and inflammation. The GPR120 receptor has been identified as a key mediator of these effects, providing a specific target for drug development. However, a significant gap in knowledge exists regarding the effects of this compound in other species, particularly rats. Future research should focus on direct comparative studies across different species to better understand the translatability of these findings to human physiology. The detailed experimental protocols provided in this guide are intended to facilitate such research and encourage further investigation into this exciting class of bioactive lipids.

References

5-POHSA: Unveiling its Anti-Inflammatory Potential Against Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 5-POHSA, a member of the recently discovered fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, demonstrates significant anti-inflammatory effects in preclinical models. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental data supporting the anti-inflammatory properties of this compound and its isomers, offering a clear comparison against inflammatory controls.

FAHFAs are endogenous lipids that have been shown to play a crucial role in metabolic regulation and inflammation.[1][2] Among these, 5-palmitoleoyl-oxy-hydroxy stearic acid (this compound) and its isomers have emerged as potent modulators of inflammatory responses. This guide synthesizes key findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Quantitative Comparison of Anti-Inflammatory Effects

The anti-inflammatory efficacy of POHSA isomers has been quantified by measuring their ability to suppress the production of key pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. The following table summarizes the inhibitory effects of 9-POHSA on the gene expression of Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) in RAW 264.7 macrophages.

Treatment GroupTarget CytokineMean Relative Gene Expression (normalized to control)Standard DeviationP-value (vs. LPS Control)
ControlIL-1β1.0--
LPS (100 ng/mL)IL-1β(Data not explicitly provided in numerical form in the source)(Data not explicitly provided in numerical form in the source)< 0.001
LPS + 9-POHSA (2 µM)IL-1β(Data represented graphically, showing significant reduction)(Data represented graphically)< 0.001
LPS + 9-POHSA (10 µM)IL-1β(Data represented graphically, showing significant reduction)(Data represented graphically)< 0.001
ControlIL-61.0--
LPS (100 ng/mL)IL-6(Data not explicitly provided in numerical form in the source)(Data not explicitly provided in numerical form in the source)< 0.001
LPS + 9-POHSA (2 µM)IL-6(Data represented graphically, showing significant reduction)(Data represented graphically)< 0.001
LPS + 9-POHSA (10 µM)IL-6(Data represented graphically, showing significant reduction)(Data represented graphically)< 0.001

Data is inferred from graphical representations in Dongoran et al., 2020. The study demonstrates a significant, dose-dependent suppression of both IL-1β and IL-6 gene expression by 9-POHSA in LPS-stimulated macrophages.

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of the anti-inflammatory effects of POHSA isomers.

Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Experimental Plating: Cells are seeded in 6-well plates at a density of 5 x 10^5 cells per well and allowed to adhere overnight.

  • Treatment:

    • The culture medium is replaced with fresh medium.

    • Cells are pre-treated with this compound (or its isomers, e.g., 9-POHSA) at desired concentrations (e.g., 2 µM and 10 µM) or vehicle control (DMSO) for 1 hour.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 100 ng/mL.

    • A negative control group (no LPS or POHSA) and a positive control group (LPS only) are included.

    • The cells are incubated for a further 24 hours.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression:

  • RNA Extraction: Total RNA is isolated from the treated RAW 264.7 cells using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: The relative gene expression of target cytokines (e.g., IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH) is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment groups to the control group.

Statistical Analysis:

  • Data are presented as mean ± standard deviation (SD).

  • Statistical significance between groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test). A p-value of less than 0.05 is considered statistically significant.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound and other FAHFAs are primarily mediated through the G-protein coupled receptor 120 (GPR120).[3] The binding of FAHFAs to GPR120 initiates a signaling cascade that ultimately inhibits key inflammatory pathways.

Caption: this compound anti-inflammatory signaling pathway via GPR120.

The experimental workflow for assessing the anti-inflammatory effects of this compound is a multi-step process, from cell culture to data analysis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Seed RAW 264.7 cells B Overnight incubation A->B C Pre-treat with this compound or Vehicle B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Harvest cells E->F G Isolate total RNA F->G H Synthesize cDNA G->H I Perform qRT-PCR for IL-1β, IL-6, GAPDH H->I J Calculate relative gene expression (2-ΔΔCt) I->J K Statistical Analysis J->K

References

A Comparative Guide to the Analytical Validation of FAHFA Isomer Separation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning interest in fatty acid esters of hydroxy fatty acids (FAHFAs) as potent anti-inflammatory and anti-diabetic agents has underscored the critical need for robust and validated analytical methods for their separation and quantification. The inherent structural similarity of FAHFA isomers presents a significant analytical challenge, demanding highly selective techniques to accurately discern and quantify individual regioisomers in complex biological matrices. This guide provides a comprehensive comparison of validated analytical methods, focusing on liquid chromatography-mass spectrometry (LC-MS) based approaches, to aid researchers in selecting and implementing the most suitable methodology for their specific research needs.

Data Presentation: A Comparative Analysis of LC-MS Methods

The separation of FAHFA isomers is predominantly achieved using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The choice of chromatographic column, mobile phase composition, and mass spectrometric parameters significantly influences the resolution, sensitivity, and reproducibility of the analysis. Below is a summary of key performance characteristics of commonly employed methods.

Method ParameterMethod A: Standard ProtocolMethod B: Faster ProtocolMethod C: Derivatization-Based
Chromatography Column C18 (e.g., Luna C18(2), 3 µm, 250 x 2.0 mm)[1]C18 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)C18
Mobile Phase Isocratic: Methanol (B129727)/Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.03% ammonium hydroxide[2]Isocratic: Methanol/Water with 5 mM ammonium acetate and 0.03% ammonium hydroxide[2]Gradient or Isocratic
Analysis Time ~90 minutes[3][4]~30 minutes[3][4]Variable
Resolution Full resolution of major PAHSA regioisomers[2]Comparable resolution to the standard protocol for major isomers[3]Can enhance separation of some isomers
Limit of Detection (LOD) --0.01 to 0.14 pg (with DMED labeling)[5]
Limit of Quantification (LOQ) --0.4 to 2.6 ng/mL for some hydroxy fatty acids[6]
Relative Standard Deviation (RSD) ---
Key Advantages Well-established, proven resolution for many isomers.Significantly reduced analysis time, increasing throughput.[3][4]Greatly enhanced sensitivity.[5]
Key Disadvantages Long run time.Potential for co-elution of less abundant or structurally very similar isomers.Additional sample preparation step, potential for derivatization artifacts.

Note: Quantitative data for LOD, LOQ, and RSD are not always directly comparable across different studies due to variations in instrumentation and experimental conditions. Researchers should validate these parameters in their own laboratories.

Experimental Protocols: A Closer Look at the Methodologies

Detailed and standardized protocols are paramount for achieving reliable and reproducible results in FAHFA analysis. The following sections outline the key steps involved in the extraction and analysis of FAHFAs from biological samples.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE)

A crucial first step in FAHFA analysis is the efficient extraction of these lipids from the biological matrix and their enrichment to remove interfering substances.

  • Lipid Extraction: A commonly used method is a modified Bligh-Dyer extraction.[7]

    • Homogenize tissue samples in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform.[2][8]

    • For biofluids like serum or plasma, add the sample to a mixture of PBS, methanol, and chloroform.[2][8]

    • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Solid-Phase Extraction (SPE): This step is essential for enriching FAHFAs and removing neutral lipids that can interfere with the analysis.[7]

    • Use a silica-based SPE cartridge.[7][8]

    • Condition the cartridge with hexane.

    • Load the resuspended lipid extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., 95:5 hexane:ethyl acetate) to elute neutral lipids.[7]

    • Elute the FAHFAs with a more polar solvent, such as ethyl acetate.[7]

    • Dry the eluted FAHFA fraction and reconstitute in the mobile phase for LC-MS analysis.

A "faster protocol" has been developed that utilizes positive pressure to expedite the SPE step, reducing the time from approximately 4 hours to 1 hour.[7][8]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The instrumental analysis is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is the most common choice for separating FAHFA isomers.[1] The dimensions and particle size of the column will influence the resolution and analysis time. Longer columns with smaller particle sizes generally provide better resolution but may result in longer run times.[1]

    • Mobile Phase: An isocratic mobile phase, typically consisting of a mixture of methanol and water with additives like ammonium acetate and ammonium hydroxide, is often used.[2] The exact composition is optimized to achieve the best separation of the target isomers.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of underivatized FAHFAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.[1] This involves monitoring specific precursor-to-product ion transitions for each FAHFA isomer. For example, tandem MS of 9-PAHSA yields characteristic fragment ions at m/z 255, 281, and 299.[1]

    • Derivatization: To enhance sensitivity, chemical derivatization of the carboxylic acid group can be performed. N,N-dimethylethylenediamine (DMED) labeling, for instance, allows for detection in positive ion mode and can significantly lower the limits of detection.[5]

Mandatory Visualization: Diagrams of Workflows and Pathways

To provide a clearer understanding of the analytical process and the biological context of FAHFAs, the following diagrams have been generated using the Graphviz DOT language.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis start Biological Sample (Tissue or Biofluid) extraction Lipid Extraction (Modified Bligh-Dyer) start->extraction spe Solid-Phase Extraction (SPE) (Silica Cartridge) extraction->spe elution FAHFA Elution spe->elution reconstitution Reconstitution in Mobile Phase elution->reconstitution lc Liquid Chromatography (C18 Column) reconstitution->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms data Data Analysis (Quantification) ms->data

Caption: Experimental workflow for FAHFA isomer analysis.

G FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin recruits inflammatory_pathway Pro-inflammatory Signaling Pathways (e.g., NF-κB) beta_arrestin->inflammatory_pathway inhibits anti_inflammatory Anti-inflammatory Effects inflammatory_pathway->anti_inflammatory insulin_sensitizing Insulin Sensitizing Effects anti_inflammatory->insulin_sensitizing

Caption: Simplified FAHFA signaling pathway via GPR120.

References

Specificity of 5-POHSA's Biological Actions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological actions of 5-palmitic acid-hydroxy stearic acid (5-POHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, with other prominent G protein-coupled receptor 120 (GPR120) agonists. The analysis is supported by experimental data on receptor activation, downstream signaling pathways, and physiological effects. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Introduction to this compound and GPR120

This compound is an endogenous lipid mediator that has garnered significant interest for its potential therapeutic effects in metabolic and inflammatory diseases.[1][2] Like other long-chain fatty acids, its biological effects are largely mediated through the activation of G protein-coupled receptors, prominently GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).[3] GPR120 is a key regulator of various physiological processes, including glucose metabolism, inflammation, and insulin (B600854) sensitivity.[4][5] This guide assesses the specificity of this compound's actions by comparing its performance with other well-characterized GPR120 agonists.

Data Presentation: Comparative Efficacy of GPR120 Agonists

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other representative GPR120 agonists. Lower EC50 values indicate higher potency. The selectivity is assessed by comparing the potency at GPR120 versus the related receptor GPR40 (FFAR1), which is also activated by fatty acids.[6][7]

AgonistTypeTarget Receptor(s)Reported EC50 for GPR120Reported EC50 for GPR40Cell Line / Assay Type
This compound Endogenous LipidGPR120, GPR40Data not explicitly foundActivates GPR40[8][9]-
9-PAHSA Endogenous LipidGPR120, GPR40~19 µM (IC50)[6][10]Weak agonist, ~150-fold less potent than TAK-875[10]Not Specified / β-arrestin recruitment & Calcium Flux[10]
TUG-891 SyntheticSelective GPR120~43.7 nM[6][11]>10 µM[6]hGPR120 transfected CHO cells / Calcium Flux Assay[6]
Compound A SyntheticSelective GPR120~0.35 µM[12]Negligible activity[12]HEK293 cells / IP3 Production Assay[13]
GW9508 SyntheticGPR40, GPR120~2.2 - 3.4 µM[6]Potent AgonistHEK-293 cells expressing GPR120 / Calcium Mobilization[6]
DHA (Omega-3 FA) Endogenous (FA)GPR1201 - 10 µM[6]-Not Specified / SRE-luciferase Assay[6]

Signaling Pathways of GPR120 Activation

GPR120 activation by agonists like this compound initiates two primary signaling cascades: a Gαq/11-mediated pathway that leads to an increase in intracellular calcium and a β-arrestin-2-mediated pathway that exerts potent anti-inflammatory effects.[4][6]

GPR120 Gαq/11 Signaling Cascade

GPR120_Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR120 GPR120 Gq Gαq/11 GPR120->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Agonist This compound / Agonist Agonist->GPR120 Binds Gq->PLC Activates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release Downstream Downstream Cellular Responses (e.g., GLP-1 secretion) Ca_ER->Downstream

GPR120 Gαq/11 signaling cascade.

Upon agonist binding, GPR120 activates the G protein subunit Gαq/11.[4][14] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.[15][16] This increase in intracellular calcium triggers various downstream cellular responses, such as the secretion of glucagon-like peptide-1 (GLP-1).[3]

GPR120-Mediated Anti-Inflammatory Signaling

GPR120_Anti_Inflammatory_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR120 GPR120 beta_arrestin β-arrestin-2 GPR120->beta_arrestin Recruits Complex GPR120-β-arrestin-2 Complex GPR120->Complex Agonist This compound / Agonist Agonist->GPR120 beta_arrestin->Complex TAB1 TAB1 Complex->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits binding to Inflammation Pro-inflammatory Signaling (NF-κB, JNK) TAK1->Inflammation Activates

GPR120-mediated inhibition of pro-inflammatory signaling.

The anti-inflammatory effects of GPR120 activation are mediated through a G protein-independent pathway involving β-arrestin-2.[4][17] Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2.[17] The resulting GPR120/β-arrestin-2 complex is internalized and interacts with TAK1-binding protein 1 (TAB1).[4][18] This interaction prevents TAB1 from binding to and activating TGF-β-activated kinase 1 (TAK1), a key upstream kinase in pro-inflammatory signaling pathways.[4][5] By inhibiting TAK1 activation, the downstream activation of NF-κB and JNK is suppressed, leading to a broad anti-inflammatory effect.[17][18]

Logical Relationship of this compound's Biological Actions

The biological actions of this compound stem from its ability to activate GPR120, leading to distinct downstream effects that contribute to improved metabolic health.

POHSA_Biological_Actions cluster_receptor Receptor Activation cluster_pathways Signaling Pathways cluster_effects Biological Effects POHSA This compound GPR120 GPR120 Activation POHSA->GPR120 Gq_pathway Gαq/11 Pathway GPR120->Gq_pathway Arrestin_pathway β-arrestin-2 Pathway GPR120->Arrestin_pathway Insulin_sensitivity Improved Insulin Sensitivity Gq_pathway->Insulin_sensitivity Anti_inflammatory Anti-inflammatory Effects Arrestin_pathway->Anti_inflammatory Glucose_homeostasis Improved Glucose Homeostasis Insulin_sensitivity->Glucose_homeostasis Anti_inflammatory->Glucose_homeostasis

Logical flow of this compound's biological actions.

Experimental Protocols

Detailed methodologies for key assays used to evaluate the specificity and efficacy of GPR120 agonists are outlined below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway by GPR120 agonists.

Workflow Diagram

Calcium_Flux_Workflow A 1. Cell Plating (GPR120-expressing cells) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Agonist Addition (e.g., this compound) B->C D 4. Fluorescence Measurement (FLIPR) C->D E 5. Data Analysis (EC50 determination) D->E

Workflow for a calcium mobilization assay.

Protocol:

  • Cell Culture and Plating:

    • Culture cells stably expressing human GPR120 (e.g., CHO or HEK293 cells) in appropriate growth medium.

    • Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and incubate overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake and de-esterification.

  • Agonist Preparation and Addition:

    • Prepare serial dilutions of this compound and other test compounds in an appropriate assay buffer.

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Establish a baseline fluorescence reading for each well.

    • Program the instrument to automatically add the agonist solutions to the cell plate.

  • Data Acquisition and Analysis:

    • Monitor the fluorescence intensity in real-time immediately after agonist addition.

    • The increase in fluorescence, corresponding to the rise in intracellular calcium, is recorded over time.

    • The peak fluorescence response is used to generate dose-response curves.

    • Calculate the EC50 values by fitting the data to a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay

This assay quantifies the interaction between GPR120 and β-arrestin-2 upon agonist stimulation, providing a measure of the activation of the anti-inflammatory signaling pathway.

Workflow Diagram

Beta_Arrestin_Workflow A 1. Cell Plating (Engineered cells with GPR120-PK and β-arrestin-EA) B 2. Agonist Addition (e.g., this compound) A->B C 3. Incubation B->C D 4. Detection Reagent Addition C->D E 5. Luminescence Measurement D->E

Workflow for a β-arrestin recruitment assay.

Protocol (based on DiscoverX PathHunter technology):

  • Cell Plating:

    • Use a cell line engineered to co-express GPR120 fused to a small enzyme fragment (ProLink, PK) and β-arrestin-2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA).

    • Plate the cells in a 384-well white-walled assay plate and incubate to allow for attachment.

  • Agonist Treatment:

    • Prepare serial dilutions of the GPR120 agonists.

    • Add the agonist solutions to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Add the detection reagent, which contains the substrate for the complemented enzyme (β-galactosidase).

    • The interaction between GPR120-PK and β-arrestin-EA brings the enzyme fragments into proximity, forming a functional enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Generate dose-response curves and determine the EC50 values for each agonist.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay assesses the effect of a GPR120 agonist on glucose disposal in response to an oral glucose challenge, providing an indication of its potential anti-diabetic efficacy.

Protocol:

  • Animal Acclimation and Fasting:

    • Acclimate mice to handling for several days before the experiment.

    • Fast the mice overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Blood Glucose Measurement:

    • Obtain a baseline blood sample (time 0) from the tail vein.

    • Measure the blood glucose concentration using a glucometer.

  • Compound Administration:

    • Administer this compound or the vehicle control orally via gavage.

    • Allow a set amount of time (e.g., 30-60 minutes) for the compound to be absorbed.

  • Glucose Challenge:

    • Administer a concentrated glucose solution (e.g., 2 g/kg body weight) orally via gavage.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure the blood glucose concentration at each time point.

  • Data Analysis:

    • Plot the blood glucose concentrations over time to generate glucose excursion curves.

    • Calculate the area under the curve (AUC) for each treatment group to quantify the overall effect on glucose tolerance. A lower AUC indicates improved glucose disposal.

Conclusion

This compound exhibits biological activities consistent with a GPR120 agonist, including the potential to improve glucose homeostasis and exert anti-inflammatory effects. While direct quantitative comparisons of its potency at GPR120 with other agonists require further investigation, the available data on related PAHSAs suggest that it may be less potent than synthetic agonists like TUG-891. Its activity at GPR40 indicates a degree of non-selectivity that should be considered in the interpretation of its biological effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further elucidate the specific mechanisms of action of this compound and to evaluate its therapeutic potential in metabolic and inflammatory diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-POHSA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-POHSA (5-[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]-octadecanoic acid), a fatty acid ester of a hydroxy fatty acid (FAHFA) utilized in metabolic and inflammation research. As this compound is typically supplied in a methyl acetate (B1210297) solution, this document outlines the necessary precautions and step-by-step procedures for the safe disposal of both the chemical and its solvent.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound and its solvent, methyl acetate. Always handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat, must be worn at all times to prevent skin and eye contact.

Quantitative Data for the Solvent: Methyl Acetate

The disposal procedure for this compound is largely dictated by the hazards associated with its solvent, methyl acetate. The following table summarizes key quantitative data for methyl acetate.

PropertyValue
UN Number 1231
Hazard Class 3 (Flammable Liquid)
Packing Group II
Flash Point 14°F (-10°C)
Explosive Limits in Air 3.1% - 16% by volume
Water Solubility 24.4 g/100 mL at 20°C

Step-by-Step Disposal Protocol for this compound in Methyl Acetate

The following protocol provides a detailed methodology for the safe disposal of this compound and its methyl acetate solvent. This procedure is designed to comply with general laboratory safety standards; however, it is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal.

1. Waste Segregation and Collection:

  • Do not dispose of this compound solution down the drain or in regular trash.

  • Designate a specific, clearly labeled, and leak-proof waste container for "Halogenated/Non-halogenated Organic Waste" (as appropriate to your facility's waste streams) that is compatible with methyl acetate.

  • Collect all waste containing this compound and methyl acetate, including unused solutions, contaminated pipette tips, and rinsates, in this designated container.

2. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Remove all sources of ignition.

  • For small spills, absorb the liquid with a non-flammable absorbent material such as vermiculite, dry sand, or earth.[1]

  • For larger spills, contain the spill with a dike of absorbent material.[2]

  • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[2]

  • Ventilate the area and wash the spill site with soap and water once the material has been completely removed.[1]

3. Container Management:

  • Keep the hazardous waste container tightly closed when not in use to prevent the evaporation of flammable vapors.

  • Store the waste container in a cool, well-ventilated area away from heat, sparks, and open flames.[1]

  • Ensure the container is properly grounded and bonded during transfer of waste to prevent static discharge.[1]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.

  • Ensure all required waste manifests and documentation are completed accurately.

  • It may be necessary to contain and dispose of methyl acetate as a hazardous waste; contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[1]

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols for handling flammable organic solvents and lipid-based compounds. No specific experimental protocols for the degradation or neutralization of this compound are readily available, making containment and professional disposal the recommended course of action.

Visualization of the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_collection Collect Waste in a Labeled, Leak-Proof Container fume_hood->waste_collection spill_check Spill Occurs? fume_hood->spill_check store_waste Store Waste Container Securely (Cool, Ventilated Area) waste_collection->store_waste absorb_spill Absorb Spill with Inert, Non-Flammable Material spill_check->absorb_spill Yes spill_check->store_waste No collect_spill Collect Absorbed Material with Non-Sparking Tools absorb_spill->collect_spill collect_spill->waste_collection licensed_disposal Arrange for Pickup by Licensed Waste Contractor store_waste->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

References

Essential Safety and Logistical Information for Handling 5-POHSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following procedural guidance provides essential, immediate safety and logistical information for handling 5-hydroxypentyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate (5-POHSA). In the absence of a specific Safety Data Sheet (SDS) for this novel compound, it is critical to treat it as a substance with unknown toxicity and potential hazards. The following recommendations are based on best practices for handling new chemical entities and data from the structurally related compound, ferulic acid. A thorough, site-specific risk assessment must be conducted by qualified personnel before any handling of this substance.[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure via inhalation, skin/eye contact, and ingestion.[1] The following table summarizes the recommended PPE.

Body Area Personal Protective Equipment Specifications and Rationale
Respiratory Full-face or half-mask air-purifying respirator (NIOSH approved)Required when the concentration and type of airborne substances is known and criteria for using air-purifying respirators are met.[2] To prevent inhalation of dust or aerosols.
Eyes and Face Safety goggles and/or a face shieldMust be worn when there is a potential for splashes.[3] Provides protection against splashes and flying particles.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber)For incidental contact with dilute solutions, double exam-style nitrile gloves are recommended. For concentrated solutions, utility-grade neoprene or butyl gloves over nitrile gloves should be worn.[3] Gloves should be inspected before use and changed immediately if contaminated.[1]
Body Fully buttoned laboratory coatA lab coat is required for all handling procedures.[1][3]
Chemical-resistant apron or coverallsRecommended when handling larger quantities or when there is a risk of splashes.[1] A butyl rubber or neoprene apron should be worn over the lab coat if a splash to the body is likely.[3]
Feet Closed-toe shoesRequired in all laboratory settings where hazardous materials are handled.
Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to maintain a safe laboratory environment.

Procedure Step-by-Step Guidance
Receiving Upon receipt, inspect the container for any damage or leaks.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep containers tightly closed and protected from light.[3][5] Store at or below eye level.[3]
Preparation All work with this compound should be conducted in a properly functioning chemical fume hood.[3][6]
Handling Avoid generating dust and aerosols.[7] Wash hands thoroughly after handling.[8]
Spills For small spills, absorb with an inert material and place in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.[9][10]
Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As a novel compound, this compound waste must be treated as hazardous.[11]

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[11]
Contaminated Labware Decontaminate glassware with an appropriate solvent. Collect the rinsate as hazardous waste. Disposable labware should be placed in a sealed, labeled container and disposed of as hazardous waste.
Contaminated PPE Used gloves and other disposable PPE should be collected in a designated, sealed waste bag and disposed of as hazardous waste.[11]

Experimental Protocols

Detailed methodologies for all key experiments cited are not available as this compound is a novel compound and specific experimental data has not been published. The safety recommendations provided are based on general best practices for handling unknown chemical substances and data from structurally similar compounds like ferulic acid.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in Chemical Fume Hood B->C D Weighing and Transfer C->D E Experimentation D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Doff PPE G->H I Label Hazardous Waste H->I J Store Waste in Designated Area I->J K Arrange for Professional Disposal J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-POHSA
Reactant of Route 2
Reactant of Route 2
5-POHSA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.